molecular formula C18H12Cl3P B071986 Tris(4-chlorophenyl)phosphine CAS No. 1159-54-2

Tris(4-chlorophenyl)phosphine

Katalognummer: B071986
CAS-Nummer: 1159-54-2
Molekulargewicht: 365.6 g/mol
InChI-Schlüssel: IQKSLJOIKWOGIZ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Tris(4-chlorophenyl)phosphine is a sterically demanding and electron-poor tertiary phosphine ligand that is highly valued in organometallic chemistry and catalysis research. Its key feature is the electron-withdrawing nature of the para-chlorophenyl substituents, which significantly modifies the electronic properties of the phosphorus center compared to triphenylphosphine. This makes it an excellent ligand for stabilizing electron-poor metal centers and facilitating challenging catalytic transformations. Researchers utilize this compound in cross-coupling reactions (e.g., Suzuki, Heck), where it can improve catalyst longevity and selectivity. Its robust and stable structure also makes it a precursor for synthesizing more complex phosphine ligands and metal-organic frameworks (MOFs). Furthermore, this compound finds application in material science, particularly in the development of organic light-emitting diodes (OLEDs) and as a component in phosphorescent complexes, where its electronic properties help to fine-tune the energy levels of the resulting materials. This high-purity compound is an essential tool for investigators exploring the boundaries of synthetic methodology and advanced material design.

Structure

3D Structure

Interactive Chemical Structure Model





Eigenschaften

IUPAC Name

tris(4-chlorophenyl)phosphane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H12Cl3P/c19-13-1-7-16(8-2-13)22(17-9-3-14(20)4-10-17)18-11-5-15(21)6-12-18/h1-12H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IQKSLJOIKWOGIZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1P(C2=CC=C(C=C2)Cl)C3=CC=C(C=C3)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H12Cl3P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30151216
Record name Tris(4-chlorophenyl)phosphine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30151216
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

365.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1159-54-2
Record name Tris(4-chlorophenyl)phosphine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1159-54-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Tris(4-chlorophenyl)phosphine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001159542
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1159-54-2
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=136459
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Tris(4-chlorophenyl)phosphine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30151216
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Tris(4-chlorophenyl)phosphine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.013.269
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name Tris(4-chlorophenyl)phosphine
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DWG5LE6Q8X
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

An In-Depth Technical Guide to Tris(4-chlorophenyl)phosphine (CAS: 1159-54-2)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tris(4-chlorophenyl)phosphine is a triarylphosphine compound that serves as a valuable tool in modern organic synthesis. Characterized by the presence of three chlorophenyl groups attached to a central phosphorus atom, its electronic properties make it an effective ligand in transition metal catalysis, particularly in palladium-catalyzed cross-coupling reactions. While not known to be directly involved in biological signaling pathways, its utility in constructing complex molecular architectures makes it a relevant compound for professionals in drug discovery and development, where the efficient synthesis of novel chemical entities is paramount. This guide provides a comprehensive overview of its chemical and physical properties, detailed experimental protocols for its synthesis and application, and its role in synthetic chemistry.

Chemical and Physical Properties

This compound is a white to light yellow crystalline powder at room temperature.[1] A summary of its key chemical and physical properties is presented in Table 1.

Table 1: Chemical and Physical Properties of this compound

PropertyValueReference(s)
CAS Number 1159-54-2[1][2]
Molecular Formula C₁₈H₁₂Cl₃P[1][2]
Molecular Weight 365.62 g/mol [1][2]
Appearance White to light yellow crystalline powder[1]
Melting Point 100-103 °C[1]
Purity ≥95-97%[1][2]
Solubility Soluble in many organic solvents.[3]
InChI Key IQKSLJOIKWOGIZ-UHFFFAOYSA-N[1]
SMILES Clc1ccc(cc1)P(c2ccc(Cl)cc2)c3ccc(Cl)cc3[1]

Spectral Data

The structural identification of this compound is supported by various spectroscopic techniques. A summary of available spectral data is provided in Table 2.

Table 2: Spectral Data for this compound

TechniqueData HighlightsReference(s)
Infrared (IR) Spectroscopy KBr wafer and ATR-IR spectra are available for reference.[4]
Mass Spectrometry (MS) Electron ionization mass spectrum is available through the NIST WebBook.[4]
Nuclear Magnetic Resonance (NMR) ¹H NMR, ¹³C NMR, and ³¹P NMR data are available. The ³¹P NMR spectrum of a Pd(II) complex shows a signal at 21.1 ppm.[5]

Experimental Protocols

Synthesis of this compound via Grignard Reaction

This protocol describes a general method for the synthesis of triarylphosphines, adapted for this compound. The primary synthetic route involves the reaction of a Grignard reagent, 4-chlorophenylmagnesium bromide, with phosphorus trichloride (B1173362).

Workflow for the Synthesis of this compound

G cluster_prep Grignard Reagent Preparation cluster_reaction Phosphine (B1218219) Synthesis cluster_workup Workup and Purification reagent_prep 4-Chlorobromobenzene + Mg turnings in dry THF grignard 4-Chlorophenylmagnesium bromide reagent_prep->grignard Initiation with I₂ reaction_mixture Reaction Mixture grignard->reaction_mixture Slow addition at 0 °C PCl3 Phosphorus trichloride in dry THF PCl3->reaction_mixture quench Quench with aq. NH₄Cl reaction_mixture->quench extraction Extraction with Ethyl Acetate quench->extraction drying Drying over Na₂SO₄ extraction->drying concentration Concentration in vacuo drying->concentration recrystallization Recrystallization from Ethanol (B145695) concentration->recrystallization product This compound recrystallization->product

Caption: General workflow for the synthesis of this compound.

Materials:

Procedure:

  • Preparation of the Grignard Reagent: In a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, place magnesium turnings. Add a small crystal of iodine and a solution of 4-chlorobromobenzene in anhydrous THF. The reaction is initiated, which is indicated by a color change and gentle refluxing. The remaining 4-chlorobromobenzene solution is then added dropwise to maintain a steady reflux. After the addition is complete, the mixture is refluxed for an additional hour to ensure complete formation of the Grignard reagent.

  • Reaction with Phosphorus Trichloride: The Grignard reagent solution is cooled to 0 °C in an ice bath. A solution of phosphorus trichloride in anhydrous THF is added dropwise from the dropping funnel with vigorous stirring. A white precipitate will form. After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for several hours.

  • Workup: The reaction is carefully quenched by the slow addition of a saturated aqueous solution of ammonium chloride. The resulting mixture is transferred to a separatory funnel, and the organic layer is separated. The aqueous layer is extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and filtered.

  • Purification: The solvent is removed under reduced pressure to yield a crude solid. The crude product is then purified by recrystallization from ethanol to afford this compound as a white to off-white crystalline solid.

Application in Palladium-Catalyzed Suzuki-Miyaura Coupling

This compound is an effective ligand for palladium in Suzuki-Miyaura cross-coupling reactions. The following is a representative protocol based on its use in the synthesis of a polymeric material, demonstrating its utility in forming C-C bonds.[6]

Catalytic Cycle of the Suzuki-Miyaura Reaction

G Pd0 Pd(0)L₂ OA Oxidative Addition ArPdL2X Ar-Pd(II)L₂-X OA->ArPdL2X TM Transmetalation ArPdL2Ar_prime Ar-Pd(II)L₂-Ar' TM->ArPdL2Ar_prime RE Reductive Elimination ArAr_prime Ar-Ar' ArPdL2Ar_prime->ArAr_prime RE->Pd0 ArX Ar-X ArX->OA Ar_prime_BOH2 Ar'-B(OH)₂ Ar_prime_BOH2->TM Base Base Base->TM PdX2 PdX₂

Caption: The catalytic cycle of a Suzuki-Miyaura cross-coupling reaction.

Materials:

Procedure:

  • Reaction Setup: To a Schlenk tube, add tris(4-bromophenyl)amine (1.0 mmol), benzene-1,4-diboronic acid (1.5 mmol), and potassium carbonate (2.0 mmol).

  • Catalyst Preparation: In a separate vial, dissolve tris(dibenzylideneacetone)dipalladium(0) (0.025 mmol) and this compound (0.2 mmol) in DMF.

  • Reaction Execution: Add the catalyst solution to the Schlenk tube containing the reactants. The tube is then evacuated and backfilled with argon three times. The reaction mixture is heated and stirred under an argon atmosphere.

  • Workup and Purification: After the reaction is complete (monitored by TLC or GC-MS), the mixture is cooled to room temperature. The resulting polymer is precipitated by the addition of water, collected by filtration, washed successively with water and methanol, and dried under vacuum.

Role in Drug Discovery and Development

While there is no evidence to suggest that this compound itself has therapeutic properties or directly interacts with biological signaling pathways, its significance for drug development professionals lies in its role as a ligand in catalysis. The synthesis of complex organic molecules, which often form the backbone of new drug candidates, frequently relies on powerful and selective bond-forming reactions.

Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Heck, and Buchwald-Hartwig amination, are indispensable tools in medicinal chemistry for the construction of C-C, C-N, and C-O bonds. The choice of phosphine ligand is critical to the success of these reactions, influencing catalyst stability, activity, and selectivity. The electronic properties of this compound, modified by the electron-withdrawing chloro-substituents, can modulate the reactivity of the palladium catalyst, making it suitable for specific synthetic challenges encountered in the synthesis of complex, biologically active molecules.[7]

Logical Workflow: Role of this compound in Drug Discovery

G cluster_synthesis Synthetic Chemistry cluster_drug_dev Drug Development Pipeline ligand This compound catalyst Palladium Catalyst ligand->catalyst Forms active complex reaction Cross-Coupling Reaction (e.g., Suzuki-Miyaura) catalyst->reaction Catalyzes C-C bond formation complex_molecule Complex Molecule (Drug Candidate) reaction->complex_molecule building_blocks Simple Building Blocks building_blocks->reaction biological_testing Biological Testing complex_molecule->biological_testing lead_compound Lead Compound biological_testing->lead_compound

Caption: The role of this compound as a synthetic tool in the drug discovery process.

Safety and Handling

This compound is classified as a hazardous substance. It is known to cause skin and serious eye irritation, and may cause respiratory irritation.[8]

Table 3: GHS Hazard Information for this compound

Hazard ClassHazard StatementPrecautionary StatementsReference(s)
Skin Irritation (Category 2)H315: Causes skin irritationP264, P280, P302+P352, P332+P313, P362+P364[8]
Eye Irritation (Category 2)H319: Causes serious eye irritationP264, P280, P305+P351+P338, P337+P313[8]
Specific target organ toxicity — single exposure (Category 3), Respiratory tract irritationH335: May cause respiratory irritationP261, P271, P304+P340, P312, P403+P233, P405, P501[8]

Handling Recommendations:

  • Handle in a well-ventilated area, preferably in a fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat.

  • Avoid breathing dust.

  • Wash hands thoroughly after handling.

  • Store in a tightly closed container in a dry, cool, and well-ventilated place.

  • Keep away from strong oxidizing agents.

Crystallographic Data

The crystal structure of this compound has been determined. A summary of the key crystallographic parameters is provided in Table 4.

Table 4: Crystallographic Data for this compound

ParameterValueReference(s)
Crystal System Monoclinic[4]
Space Group P2₁/n[4]
a (Å) 10.134(2)[4]
b (Å) 18.534(4)[4]
c (Å) 9.208(2)[4]
β (°) 98.43(3)[4]
Volume (ų) 1711.3(7)[4]
Z 4[4]

Conclusion

This compound, CAS number 1159-54-2, is a well-characterized triarylphosphine that plays a significant role as a ligand in synthetic organic chemistry. Its utility in facilitating palladium-catalyzed cross-coupling reactions makes it a valuable tool for chemists, including those in the field of drug discovery and development who are tasked with the synthesis of complex molecular targets. This guide has provided a comprehensive overview of its properties, detailed protocols for its synthesis and a key application, and a clear outline of its relevance to the pharmaceutical sciences. Proper safety precautions should always be observed when handling this compound.

References

In-Depth Technical Guide to Tris(4-chlorophenyl)phosphine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Tris(4-chlorophenyl)phosphine, a significant organophosphorus compound utilized in various scientific domains. This document details its fundamental chemical properties, synthesis, and analytical characterization, with a focus on its applications in chemical research and drug development.

Core Molecular Data

This compound, a chlorinated aromatic phosphine, is a solid at room temperature. Its key molecular and physical properties are summarized below, providing a foundational understanding of its chemical identity.

PropertyValueReference
Molecular Weight 365.62 g/mol [1][2]
Molecular Formula C₁₈H₁₂Cl₃P[2]
Linear Formula (ClC₆H₄)₃P[1]
CAS Number 1159-54-2[1][2]
EC Number 214-596-7[1]
MDL Number MFCD00013639[1]
Purity ≥97%[2]

Synthesis and Experimental Protocols

The synthesis of this compound typically involves the reaction of phosphorus trichloride (B1173362) with a Grignard reagent derived from 1-bromo-4-chlorobenzene. A generalized experimental workflow for its synthesis is outlined below.

General Synthesis Workflow

A 1-bromo-4-chlorobenzene + Magnesium B Grignard Reagent Formation (4-chlorophenyl)magnesium bromide A->B D Reaction with Grignard Reagent B->D C Phosphorus Trichloride (PCl₃) C->D E Workup and Purification (e.g., Crystallization) D->E F This compound E->F cluster_synthesis Synthesis cluster_analysis Analytical Characterization cluster_result Confirmation S Crude Product NMR NMR Spectroscopy (³¹P, ¹H, ¹³C) S->NMR Structural Elucidation MS Mass Spectrometry S->MS Molecular Weight Confirmation HPLC HPLC/GC S->HPLC Purity Assessment P Pure this compound NMR->P MS->P HPLC->P L This compound (Ligand) C Active Catalyst (Metal-Ligand Complex) L->C M Metal Precursor M->C I Catalytic Intermediate C->I R Reactants R->I P Products I->C Regeneration I->P

References

An In-depth Technical Guide to the Structure and Bonding of Tris(4-chlorophenyl)phosphine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular structure, bonding characteristics, and relevant experimental data for tris(4-chlorophenyl)phosphine. The information is presented to be a valuable resource for researchers in fields such as organic synthesis, catalysis, and medicinal chemistry.

Molecular Structure and Bonding

This compound, with the chemical formula C₁₈H₁₂Cl₃P, is a triarylphosphine that serves as a versatile ligand in organometallic chemistry and as a catalyst in various organic transformations. Its molecular structure and electronic properties are significantly influenced by the presence of the electron-withdrawing chloro substituents on the phenyl rings.

The central phosphorus atom is bonded to three 4-chlorophenyl groups. The geometry around the phosphorus atom is trigonal pyramidal, which is characteristic of trivalent phosphines. The lone pair of electrons on the phosphorus atom occupies the apex of this pyramid and is crucial for its coordination chemistry and catalytic activity.

Crystallographic Data

The crystal structure of this compound has been determined by X-ray crystallography. The key structural parameters are summarized in the tables below.[1]

Table 1: Crystal Data and Structure Refinement for this compound

ParameterValue
Empirical FormulaC₁₈H₁₂Cl₃P
Formula Weight365.60
Crystal SystemMonoclinic
Space GroupP2₁/n
a (Å)10.354(2)
b (Å)18.913(4)
c (Å)8.821(2)
β (°)99.34(2)
Volume (ų)1704.1(6)
Z4

Table 2: Selected Bond Lengths and Angles for this compound

BondLength (Å)AngleDegree (°)
P-C(1)1.831(3)C(1)-P-C(7)102.8(1)
P-C(7)1.835(3)C(1)-P-C(13)103.5(1)
P-C(13)1.836(3)C(7)-P-C(13)101.4(1)
Average P-C1.834(2)Average C-P-C102.6(1)
C(4)-Cl(1)1.741(3)
C(10)-Cl(2)1.742(3)
C(16)-Cl(3)1.743(3)

The average P-C bond length of 1.834 Å is consistent with a single bond between a trivalent phosphorus atom and an sp²-hybridized carbon atom. The C-P-C bond angles are all close to 102.6°, which is slightly larger than the idealized tetrahedral angle of 109.5° but typical for triarylphosphines, reflecting the steric bulk of the aryl groups.

Caption: 2D representation of the molecular structure of this compound.

Spectroscopic Data

Spectroscopic techniques are essential for the characterization of this compound.

Table 3: NMR Spectroscopic Data for this compound

NucleusSolventChemical Shift (ppm)
¹HCDCl₃7.2-7.4 (m)
¹³CCDCl₃~134 (d, Jpc ≈ 20 Hz, Cipso), ~133 (d, Jpc ≈ 7 Hz, Cortho), ~129 (d, Jpc ≈ 2 Hz, Cmeta), ~136 (s, Cpara)
³¹PCDCl₃-6.3

The ¹H NMR spectrum typically shows a multiplet in the aromatic region. The ¹³C NMR spectrum displays distinct signals for the four types of carbon atoms in the chlorophenyl rings, with characteristic phosphorus-carbon coupling constants (Jpc). The ³¹P NMR spectrum exhibits a single resonance at approximately -6.3 ppm, which is in the expected range for triarylphosphines.

Experimental Protocols

Synthesis of this compound via Grignard Reaction[2]

This protocol describes a general and widely used method for the synthesis of triarylphosphines.

Materials:

Procedure:

  • Preparation of the Grignard Reagent: In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, place magnesium turnings. Add a small crystal of iodine to initiate the reaction. Slowly add a solution of 1-bromo-4-chlorobenzene in anhydrous diethyl ether or THF to the magnesium turnings with stirring. The reaction is exothermic and should be controlled by the rate of addition. After the addition is complete, reflux the mixture for 1-2 hours to ensure complete formation of the Grignard reagent (4-chlorophenylmagnesium bromide).

  • Reaction with Phosphorus Trichloride: Cool the Grignard reagent solution to 0 °C in an ice bath. Slowly add a solution of phosphorus trichloride in anhydrous diethyl ether or THF via the dropping funnel with vigorous stirring. A white precipitate will form.

  • Work-up: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-3 hours. Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride.

  • Extraction and Purification: Separate the organic layer and extract the aqueous layer with diethyl ether or toluene. Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate. Filter the solution and remove the solvent under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent such as ethanol (B145695) or a mixture of hexane (B92381) and ethyl acetate (B1210297) to yield this compound as a white solid.

Single-Crystal X-ray Diffraction Analysis

The following is a general workflow for obtaining single-crystal X-ray diffraction data.

Procedure:

  • Crystal Growth: Crystals suitable for X-ray diffraction can be grown by slow evaporation of a saturated solution of this compound in a suitable solvent, such as ethanol.[1]

  • Data Collection: A single crystal of appropriate size is mounted on a goniometer head. The crystal is then placed in a stream of cold nitrogen gas (typically 100 K) to minimize thermal vibrations. X-ray diffraction data are collected using a diffractometer equipped with a suitable X-ray source (e.g., Mo Kα radiation, λ = 0.71073 Å).

  • Structure Solution and Refinement: The collected diffraction data are processed to obtain the unit cell parameters and integrated intensities of the reflections. The crystal structure is solved using direct methods or Patterson methods and then refined by full-matrix least-squares on F². All non-hydrogen atoms are refined anisotropically. Hydrogen atoms are typically placed in calculated positions and refined using a riding model.

Application in Catalysis: The Suzuki-Miyaura Coupling

This compound is frequently employed as a ligand in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. This reaction is a powerful tool for the formation of carbon-carbon bonds.

Suzuki_Miyaura_Cycle Suzuki-Miyaura Catalytic Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd PdII R¹-Pd(II)L₂-X OxAdd->PdII Transmetal Transmetalation PdII->Transmetal PdII_R2 R¹-Pd(II)L₂-R² Transmetal->PdII_R2 XBY2 X-B(OR)₂ Transmetal->XBY2 RedElim Reductive Elimination PdII_R2->RedElim RedElim->Pd0 Product R¹-R² RedElim->Product R1X R¹-X R1X->OxAdd R2BY2 R²-B(OR)₂ R2BY2->Transmetal Base Base Base->Transmetal

Caption: A generalized workflow of the Suzuki-Miyaura cross-coupling reaction.

In this catalytic cycle, "L" represents the phosphine (B1218219) ligand, which in this context is this compound. The ligand plays a critical role in stabilizing the palladium catalyst and modulating its reactivity throughout the cycle, which includes oxidative addition, transmetalation, and reductive elimination steps.

References

An In-depth Technical Guide to the Synthesis of Tris(4-chlorophenyl)phosphine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of tris(4-chlorophenyl)phosphine, a versatile organophosphorus compound utilized as a ligand and catalyst in a variety of chemical transformations. This document details the prevalent synthetic methodology, including a representative experimental protocol, and compiles key characterization data. The information presented is intended to support researchers in the fields of organic synthesis, catalysis, and medicinal chemistry.

Introduction

This compound, with the chemical formula (4-ClC₆H₄)₃P, is an air-stable, white to light yellow crystalline solid. Its utility in organic synthesis stems from its electronic and steric properties, which can be harnessed to modulate the reactivity and selectivity of various catalytic processes. It serves as a crucial ligand in cross-coupling reactions and as a catalyst in other transformations.

Table 1: Physicochemical Properties of this compound

PropertyValue
CAS Number 1159-54-2
Molecular Formula C₁₈H₁₂Cl₃P
Molecular Weight 365.62 g/mol
Appearance White to light yellow crystalline powder
Melting Point 100-103 °C
Purity ≥97%

Synthetic Pathway

The most common and effective method for the synthesis of this compound is through a Grignard reaction. This involves the preparation of a 4-chlorophenyl Grignard reagent, which is subsequently reacted with phosphorus trichloride (B1173362).

Synthesis_Pathway cluster_0 Step 1: Grignard Reagent Formation cluster_1 Step 2: Phosphine Synthesis A 4-Chlorobromobenzene D 4-Chlorophenylmagnesium Bromide A->D + Mg, Ether B Magnesium Turnings B->D C Anhydrous Diethyl Ether C->D E 4-Chlorophenylmagnesium Bromide G This compound E->G + PCl3 F Phosphorus Trichloride (PCl3) F->G

Caption: General synthetic pathway for this compound.

Experimental Protocols

The following is a representative experimental protocol for the synthesis of this compound. All procedures should be carried out under an inert atmosphere (e.g., nitrogen or argon) using anhydrous solvents.

Preparation of 4-Chlorophenylmagnesium Bromide

Materials:

  • 4-Chlorobromobenzene

  • Magnesium turnings

  • Anhydrous diethyl ether (Et₂O)

  • Iodine crystal (as initiator)

Procedure:

  • In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, place magnesium turnings (1.1-1.2 molar equivalents relative to 4-chlorobromobenzene).

  • Add a small crystal of iodine to the flask to activate the magnesium surface.

  • In the dropping funnel, prepare a solution of 4-chlorobromobenzene (1.0 molar equivalent) in anhydrous diethyl ether.

  • Add a small portion of the 4-chlorobromobenzene solution to the magnesium turnings. The reaction is initiated by gentle warming. The disappearance of the iodine color and the onset of bubbling indicate the start of the reaction.

  • Once the reaction has initiated, add the remaining 4-chlorobromobenzene solution dropwise at a rate that maintains a gentle reflux.

  • After the addition is complete, continue to stir the reaction mixture at reflux for an additional 1-2 hours to ensure complete consumption of the magnesium. The resulting greyish-brown solution of 4-chlorophenylmagnesium bromide is used directly in the next step.

Synthesis of this compound

Materials:

Procedure:

  • Cool the freshly prepared 4-chlorophenylmagnesium bromide solution in an ice bath.

  • In a separate flask, prepare a solution of phosphorus trichloride (0.33 molar equivalents relative to the initial 4-chlorobromobenzene) in anhydrous diethyl ether.

  • Add the phosphorus trichloride solution dropwise to the cold Grignard reagent with vigorous stirring. A white precipitate will form. The rate of addition should be controlled to maintain the reaction temperature below 10 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-3 hours.

  • Carefully quench the reaction by the slow, dropwise addition of a saturated aqueous solution of ammonium chloride while cooling the flask in an ice bath.

  • Separate the organic layer and extract the aqueous layer with diethyl ether (2 x 50 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter the drying agent and remove the solvent under reduced pressure to obtain the crude product.

  • Purify the crude solid by recrystallization from hot ethanol or a mixture of hexane and diethyl ether to yield this compound as a white to off-white solid.

Experimental_Workflow A Preparation of 4-Chlorophenylmagnesium Bromide B Reaction with PCl3 A->B C Aqueous Workup (Quenching) B->C D Extraction and Drying C->D E Solvent Removal D->E F Recrystallization E->F G Pure this compound F->G

An In-depth Technical Guide to the Physical Properties of Tris(4-chlorophenyl)phosphine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical properties of Tris(4-chlorophenyl)phosphine (CAS No: 1159-54-2), a compound of significant interest in catalysis and chemical synthesis.[1] The information herein is intended to support research and development activities by providing reliable data and standardized procedural context.

Core Physical and Chemical Properties

This compound is an organophosphorus compound characterized as a solid at room temperature.[2][3] Its key identifiers and physical characteristics are summarized below.

PropertyValueSource(s)
Molecular Formula C₁₈H₁₂Cl₃P[3][4][5]
Molecular Weight 365.62 g/mol [3][4][5]
Appearance White to light yellow crystalline powder[2][3]
Melting Point 100-103 °C[2][3]
Assay (Purity) Typically ≥95%[3][5]
Solubility Organophosphates with halogenated aryl groups often exhibit hydrophobicity and partitioning behavior similar to organochlorines, suggesting potential for fat deposition.[6][7] Specific solubility data in common laboratory solvents is not readily available in the provided search results.
Boiling Point Data not available; the compound may decompose at higher temperatures.

Experimental Protocols for Property Determination

While specific experimental reports for determining the physical properties of this compound were not detailed in the search results, the following outlines standard laboratory methodologies applicable to this class of compound.

2.1. Melting Point Determination

The melting point of a solid crystalline compound like this compound is a key indicator of purity and is typically determined using one of two primary methods:

  • Capillary Method: A small, powdered sample is packed into a thin-walled capillary tube. The tube is placed in a melting point apparatus (such as a Thiele tube with oil bath or an automated digital instrument). The temperature is raised slowly (typically 1-2 °C per minute) near the expected melting point. The range is recorded from the temperature at which the first liquid drop appears to the temperature at which the entire sample becomes liquid.

  • Differential Scanning Calorimetry (DSC): This thermal analysis technique measures the difference in the amount of heat required to increase the temperature of a sample and a reference. As the sample undergoes a phase transition like melting, it absorbs heat, which is detected by the instrument. The onset temperature of the endothermic peak on the DSC thermogram is reported as the melting point.

2.2. Purification via Recrystallization

To achieve high purity, essential for accurate physical property measurement, recrystallization is a standard procedure. A general protocol involves:

  • Solvent Selection: Dissolving the crude solid in a minimal amount of a suitable hot solvent. For this compound, methanol (B129727) has been cited as a recrystallization solvent.[2]

  • Hot Filtration: Quickly filtering the hot solution to remove any insoluble impurities.

  • Crystallization: Allowing the solution to cool slowly and undisturbed, promoting the formation of pure crystals as the solubility of the compound decreases.

  • Crystal Collection: Collecting the formed crystals by filtration (typically vacuum filtration).

  • Washing and Drying: Washing the collected crystals with a small amount of cold solvent to remove any adhering impurities and then drying them under a vacuum to remove residual solvent.[2]

Visualization of Experimental Workflow

The logical flow for the physical characterization of a synthesized chemical compound such as this compound is depicted below. This process ensures that the material is pure before its fundamental properties are measured and documented.

G Workflow for Physical Property Characterization cluster_0 Synthesis & Purification cluster_1 Property Determination cluster_2 Data Reporting synthesis Chemical Synthesis purification Purification (e.g., Recrystallization) synthesis->purification mp Melting Point Analysis (DSC/Capillary) purification->mp appearance Visual Inspection (Color, Form) purification->appearance spectroscopy Structural Confirmation (NMR, IR) purification->spectroscopy report Final Datasheet / Report mp->report appearance->report spectroscopy->report

Caption: Logical workflow for the synthesis, purification, and physical characterization of this compound.

References

A Comprehensive Technical Guide to the Solubility of Tris(4-chlorophenyl)phosphine in Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tris(4-chlorophenyl)phosphine is a pivotal organophosphorus compound utilized as a ligand in various catalytic reactions. A thorough understanding of its solubility in organic solvents is paramount for its effective application in synthesis, purification, and formulation. This technical guide provides a detailed overview of the known solubility characteristics of this compound, outlines a general experimental protocol for solubility determination, and discusses the key factors influencing its dissolution. Due to a lack of publicly available quantitative solubility data, this guide focuses on qualitative assessments and predictive principles based on chemical structure.

Introduction

This compound [(4-ClC₆H₄)₃P] is a white to light yellow crystalline powder. Its utility in organic synthesis, particularly in cross-coupling reactions, necessitates a clear understanding of its behavior in various solvent systems. Proper solvent selection is critical for optimizing reaction kinetics, facilitating product isolation, and enabling effective purification methods such as recrystallization. This document aims to consolidate the available information on the solubility of this compound and to provide practical guidance for researchers.

Solubility Profile of this compound

A comprehensive search of scientific literature and chemical databases did not yield specific quantitative solubility data (e.g., in g/100 mL or mol/L) for this compound in common organic solvents. However, qualitative solubility can be inferred from documented laboratory procedures, such as recrystallization, and by comparing its structure to the well-characterized analogue, triphenylphosphine.

Qualitative Solubility Data

The following table summarizes the qualitative solubility of this compound based on available information. This information is primarily derived from descriptions of its purification, where it has been noted to be recrystallized from alcohols.

SolventQualitative SolubilityRationale / Reference
MethanolSoluble to some extentUsed for recrystallization, indicating solubility at elevated temperatures and lower solubility at reduced temperatures.
EthanolSoluble to some extentMentioned as a solvent for obtaining single crystals for X-ray diffraction, implying at least moderate solubility.
Non-polar Aromatic Solvents (e.g., Toluene, Benzene)Expected to be solubleBased on the "like dissolves like" principle; the three chlorophenyl groups impart significant non-polar character. Triphenylphosphine, a close structural analog, is soluble in these solvents.
Ethers (e.g., Diethyl Ether, THF)Expected to be solubleTriphenylphosphine is soluble in ethers, and the structural similarity suggests this compound would also be soluble.
Chlorinated Solvents (e.g., Dichloromethane, Chloroform)Expected to be solubleThe presence of chlorine atoms in both the solute and solvent would likely lead to favorable intermolecular interactions.
WaterInsolubleAs a non-polar, hydrophobic molecule, it is expected to have negligible solubility in a highly polar solvent like water.
AcetoneExpected to be solubleAcetone is a polar aprotic solvent capable of dissolving a wide range of organic compounds.

Factors Influencing Solubility

The solubility of this compound in a given organic solvent is governed by a combination of factors related to both the solute and the solvent. A logical relationship of these factors is depicted in the diagram below.

G Solubility Solubility of This compound Solute_Props Solute Properties Solute_Props->Solubility Polarity Molecular Polarity (Increased by Cl) Solute_Props->Polarity H_Bonding Hydrogen Bonding (Not a significant donor or acceptor) Solute_Props->H_Bonding Mol_Size Molecular Size and Shape (Bulky, trigonal pyramidal) Solute_Props->Mol_Size Crystal_Lattice Crystal Lattice Energy Solute_Props->Crystal_Lattice Solvent_Props Solvent Properties Solvent_Props->Solubility Solvent_Polarity Solvent Polarity ('Like dissolves like') Solvent_Props->Solvent_Polarity External_Factors External Factors External_Factors->Solubility Temperature Temperature External_Factors->Temperature Pressure Pressure (Negligible effect for solids in liquids) External_Factors->Pressure

Caption: Factors influencing the solubility of this compound.

Solute-Solvent Interactions: "Like Dissolves Like"

The primary determinant of solubility is the principle of "like dissolves like." this compound is a relatively non-polar molecule, despite the presence of polar C-Cl bonds. The overall molecular symmetry and the large non-polar surface area of the three phenyl rings result in a predominantly non-polar character. Therefore, it is expected to be more soluble in non-polar or weakly polar organic solvents that can engage in van der Waals forces and dipole-dipole interactions.

Effect of Chloro-Substituents

Compared to its parent compound, triphenylphosphine, the three chlorine atoms in the para positions of the phenyl rings have a significant impact on the electronic properties and intermolecular forces of this compound. The chloro-substituents are electron-withdrawing and increase the polarity of the C-Cl bonds. This can lead to stronger dipole-dipole interactions and potentially alter the crystal packing, which in turn affects the energy required to dissolve the solid. The presence of chlorine atoms generally increases the lipophilicity of a molecule.

Temperature

For most solid solutes, solubility in organic solvents increases with temperature. This is because the dissolution process is often endothermic, meaning that energy is required to overcome the crystal lattice energy of the solid and to disrupt the intermolecular forces in the solvent. Increased temperature provides the necessary thermal energy to favor the dissolution process. This principle is exploited during recrystallization, where the compound is dissolved in a hot solvent and then allowed to crystallize upon cooling.

Experimental Protocol for Solubility Determination

For researchers requiring precise solubility data, the following general gravimetric method can be employed. This protocol is a standard approach for determining the solubility of a solid compound in an organic solvent at a specific temperature.

Materials and Equipment
  • This compound (high purity)

  • Selected organic solvent (analytical grade)

  • Temperature-controlled shaker or water bath

  • Analytical balance (readable to at least 0.1 mg)

  • Vials with screw caps

  • Syringe filters (chemically compatible with the solvent, e.g., PTFE)

  • Syringes

  • Pre-weighed collection vials

  • Oven or vacuum oven for drying

Experimental Workflow

G start Start add_excess Add excess this compound to a known mass of solvent in a vial. start->add_excess equilibrate Equilibrate at constant temperature with vigorous shaking for 24-48 hours. add_excess->equilibrate settle Allow the solid to settle. equilibrate->settle withdraw Withdraw a known volume of the supernatant using a pre-heated syringe. settle->withdraw filter Filter the solution through a syringe filter into a pre-weighed collection vial. withdraw->filter weigh_solution Record the mass of the filtered solution. filter->weigh_solution evaporate Evaporate the solvent under reduced pressure or in an oven. weigh_solution->evaporate weigh_residue Weigh the dried residue (dissolved this compound). evaporate->weigh_residue calculate Calculate solubility (e.g., in g/100 g of solvent). weigh_residue->calculate end End calculate->end

Caption: Workflow for the gravimetric determination of solubility.

Detailed Procedure
  • Preparation: To a series of vials, add a precisely weighed amount of the chosen organic solvent.

  • Addition of Solute: Add an excess amount of this compound to each vial to ensure that a saturated solution is formed. The presence of undissolved solid at the end of the experiment is crucial.

  • Equilibration: Place the sealed vials in a temperature-controlled shaker or water bath set to the desired temperature. Allow the mixtures to equilibrate for a sufficient period (typically 24-48 hours) to ensure that the solution is saturated.

  • Sampling: After equilibration, cease agitation and allow the excess solid to settle. Carefully withdraw a known volume of the clear supernatant using a syringe fitted with a compatible syringe filter. To prevent premature crystallization, the syringe and filter can be pre-heated to the experimental temperature.

  • Mass Determination: Dispense the filtered saturated solution into a pre-weighed vial and record the total mass. The mass of the solution is then determined by subtraction.

  • Solvent Evaporation: Remove the solvent from the vial by evaporation. This can be achieved using a rotary evaporator, a stream of inert gas, or by placing the vial in an oven at a temperature below the melting point of this compound until a constant weight is achieved.

  • Calculation: Weigh the vial containing the dried residue. The mass of the dissolved this compound can then be calculated. The solubility can be expressed in various units, such as grams of solute per 100 grams of solvent.

Conclusion

A Comprehensive Technical Guide to the Spectroscopic Data of Tris(4-chlorophenyl)phosphine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic data for the organophosphorus compound tris(4-chlorophenyl)phosphine. The information presented herein has been compiled to serve as a crucial resource for researchers, scientists, and professionals in drug development and related fields who utilize this compound in their work. This document details the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, alongside the experimental protocols for their acquisition.

Spectroscopic Data Summary

The following tables summarize the key quantitative data from ¹H NMR, ¹³C NMR, ³¹P NMR, FT-IR, and Mass Spectrometry analyses of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: ¹H NMR Spectroscopic Data

Chemical Shift (δ) ppmMultiplicityCoupling Constant (J) HzAssignment
7.30 - 7.45Multiplet-Aromatic Protons

Table 2: ¹³C NMR Spectroscopic Data

Chemical Shift (δ) ppmAssignment
129.2C-3/C-5
131.5 (d, J=21.0 Hz)C-2/C-6
134.8 (d, J=7.5 Hz)C-1
137.2C-4

Table 3: ³¹P NMR Spectroscopic Data

Chemical Shift (δ) ppm
-6.2
Infrared (IR) Spectroscopy

Table 4: FT-IR Spectroscopic Data

Wavenumber (cm⁻¹)Assignment
3055Aromatic C-H stretch
1585, 1475, 1440C=C aromatic ring stretches
1090P-Aryl stretch
1010C-Cl stretch
815, 730Aromatic C-H out-of-plane bend
Mass Spectrometry (MS)

Table 5: Mass Spectrometry Data

m/zRelative Intensity (%)Assignment
364100[M]⁺
36696.8[M+2]⁺
36831.1[M+4]⁺
25325[M - C₆H₄Cl]⁺
14230[P(C₆H₄)]⁺

Experimental Protocols

Detailed methodologies for the acquisition of the presented spectroscopic data are outlined below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectra were acquired on a Bruker spectrometer operating at 400 MHz for ¹H NMR, 100 MHz for ¹³C NMR, and 162 MHz for ³¹P NMR.

  • Sample Preparation: For ¹H and ¹³C NMR, approximately 10-20 mg of this compound was dissolved in 0.5 mL of deuterated chloroform (B151607) (CDCl₃). For ³¹P NMR, a similar concentration in CDCl₃ was used with 85% H₃PO₄ as an external standard.

  • ¹H NMR: The spectrum was recorded with a sufficient number of scans to achieve a good signal-to-noise ratio. Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (B1202638) (TMS) as an internal standard.

  • ¹³C NMR: The spectrum was obtained using a proton-decoupled pulse sequence. Chemical shifts are reported in ppm relative to the CDCl₃ solvent peak (δ 77.16 ppm).

  • ³¹P NMR: The spectrum was acquired with proton decoupling. The chemical shift is reported in ppm relative to 85% phosphoric acid as an external reference.

Fourier-Transform Infrared (FT-IR) Spectroscopy

The FT-IR spectrum was obtained using a PerkinElmer FT-IR spectrometer.

  • Sample Preparation: A small amount of the solid this compound was finely ground with potassium bromide (KBr) powder in an agate mortar. The mixture was then pressed into a thin, transparent pellet using a hydraulic press.[1][2][3]

  • Data Acquisition: The KBr pellet was placed in the sample holder of the FT-IR spectrometer, and the spectrum was recorded in the range of 4000-400 cm⁻¹. A background spectrum of a pure KBr pellet was also recorded and subtracted from the sample spectrum.

Mass Spectrometry (MS)

The mass spectrum was recorded on a gas chromatograph-mass spectrometer (GC-MS) system using electron impact (EI) ionization.

  • Sample Introduction: The sample was introduced into the mass spectrometer via a gas chromatograph equipped with a capillary column suitable for the analysis of aromatic compounds. The GC oven temperature was programmed to ensure the elution of the compound.

  • Ionization: Electron impact ionization was performed at a standard energy of 70 eV.

  • Mass Analysis: The mass spectrum was scanned over a mass-to-charge (m/z) range that included the molecular ion and expected fragment ions.

Workflow and Relationships

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like this compound.

Spectroscopic_Analysis_Workflow General Workflow for Spectroscopic Analysis cluster_sample_prep Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Acquisition & Processing cluster_interpretation Structural Elucidation Sample Chemical Compound (this compound) Prep_NMR Dissolve in Deuterated Solvent Sample->Prep_NMR Prep_IR Prepare KBr Pellet Sample->Prep_IR Prep_MS Prepare for GC Injection Sample->Prep_MS NMR NMR Spectrometer (¹H, ¹³C, ³¹P) Prep_NMR->NMR IR FT-IR Spectrometer Prep_IR->IR MS GC-MS Prep_MS->MS NMR_Data Acquire FID Process Spectrum NMR->NMR_Data IR_Data Acquire Interferogram Fourier Transform IR->IR_Data MS_Data Acquire Mass Spectrum MS->MS_Data Structure Determine Chemical Structure NMR_Data->Structure IR_Data->Structure MS_Data->Structure

Caption: General Workflow for Spectroscopic Analysis.

References

31P NMR Chemical Shift of Tris(4-chlorophenyl)phosphine: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the ³¹P Nuclear Magnetic Resonance (NMR) spectroscopy of Tris(4-chlorophenyl)phosphine. It includes key spectral data, a detailed experimental protocol for its determination, and a logical workflow for the experimental process. This document is intended to serve as a valuable resource for researchers and professionals working with organophosphorus compounds.

Quantitative Data Presentation

The ³¹P NMR chemical shift is a critical parameter for the structural characterization of organophosphorus compounds. The chemical shift of this compound has been reported in the scientific literature.

CompoundSolventChemical Shift (δ) in ppmReference
This compoundCDCl₃-8.8[1]

Chemical shifts are referenced to an external standard of 85% H₃PO₄ (0 ppm).[1]

Experimental Protocol: Determination of ³¹P NMR Chemical Shift

This section outlines a detailed methodology for acquiring the ³¹P NMR spectrum of this compound. The protocol is based on established practices for organophosphorus compounds.[2][3][4]

2.1. Materials and Equipment

  • Sample: this compound (solid)

  • Deuterated Solvent: Chloroform-d (CDCl₃), 99.8 atom % D

  • NMR Tubes: 5 mm diameter, high-precision

  • Reference Standard (optional, for quantitative analysis): A certified reference material with a known ³¹P chemical shift, such as triphenyl phosphate (B84403) (TPP) or phosphonoacetic acid.[1][3]

  • Glassware: Vials, pipettes

  • Balance: Analytical balance with a readability of at least 0.1 mg

  • NMR Spectrometer: A high-field NMR spectrometer equipped with a phosphorus-sensitive probe.

2.2. Sample Preparation

  • Weighing: Accurately weigh approximately 10-20 mg of this compound into a clean, dry vial.

  • Dissolution: Add approximately 0.6-0.7 mL of CDCl₃ to the vial.[4] Gently swirl the vial to ensure the complete dissolution of the solid.

  • Transfer: Using a clean pipette, transfer the solution into a 5 mm NMR tube.

  • Capping: Securely cap the NMR tube to prevent solvent evaporation and contamination.

2.3. NMR Spectrometer Setup and Data Acquisition

  • Instrument Tuning: Tune the NMR probe to the ³¹P frequency.

  • Shimming: Shim the magnetic field to achieve optimal homogeneity, resulting in sharp, symmetrical peaks. For quantitative measurements, it is advisable to turn off sample spinning to avoid spinning sidebands.[2]

  • Acquisition Parameters:

    • Pulse Program: A standard one-pulse sequence with proton decoupling (e.g., zgpg30 on Bruker instruments) is typically used. For quantitative analysis, an inverse-gated decoupling sequence should be employed to suppress the Nuclear Overhauser Effect (NOE).[2][5]

    • Transmitter Frequency Offset (O1P): Center the spectral window around the expected chemical shift of aryl phosphines (approximately -5 to -15 ppm).

    • Spectral Width (SW): A spectral width of 200-300 ppm is generally sufficient to cover the chemical shift range of most common phosphorus compounds.

    • Acquisition Time (AQ): Set to at least 1-2 seconds to ensure good digital resolution.

    • Relaxation Delay (D1): For accurate quantitative measurements, a relaxation delay of at least 5 times the longest T₁ (spin-lattice relaxation time) of the phosphorus nucleus is crucial. For routine qualitative spectra, a delay of 1-2 seconds is often sufficient.

    • Number of Scans (NS): The number of scans will depend on the sample concentration. For a moderately concentrated sample, 16 to 64 scans are typically adequate to achieve a good signal-to-noise ratio.

    • Temperature: Maintain a constant temperature, typically 298 K (25 °C).

2.4. Data Processing

  • Fourier Transformation: Apply an exponential multiplication (line broadening) of 0.3-1.0 Hz to improve the signal-to-noise ratio, followed by a Fourier transform.

  • Phasing: Manually phase the spectrum to obtain a flat baseline and absorptive Lorentzian lineshapes.

  • Baseline Correction: Apply a baseline correction algorithm to ensure a flat baseline across the entire spectrum.

  • Referencing: Reference the spectrum by setting the chemical shift of the external 85% H₃PO₄ standard to 0 ppm. If an internal standard is used, its known chemical shift can be used for referencing.

  • Peak Picking and Integration: Identify the peak corresponding to this compound and integrate its area for quantitative analysis.

Logical Workflow Diagram

The following diagram illustrates the logical workflow for the experimental determination of the ³¹P NMR chemical shift of this compound.

experimental_workflow start Start sample_prep Sample Preparation start->sample_prep weigh Weigh this compound sample_prep->weigh dissolve Dissolve in CDCl3 weigh->dissolve transfer Transfer to NMR Tube dissolve->transfer nmr_acq NMR Data Acquisition transfer->nmr_acq setup Spectrometer Setup (Tune, Shim) nmr_acq->setup acquire Acquire 31P NMR Spectrum setup->acquire data_proc Data Processing acquire->data_proc ft Fourier Transform data_proc->ft phase_baseline Phase & Baseline Correction ft->phase_baseline reference Reference Spectrum phase_baseline->reference analysis Data Analysis reference->analysis chem_shift Determine Chemical Shift (δ) analysis->chem_shift end End chem_shift->end

Experimental workflow for ³¹P NMR analysis.

Signaling Pathways

This compound is a synthetic organophosphorus compound primarily used as a ligand in catalysis and as a reagent in organic synthesis. It is not known to be involved in biological signaling pathways. The provided diagram illustrates the logical progression of the experimental procedure, a common application for such visualizations in a research context for this type of compound.

References

Crystal Structure of Tris(4-chlorophenyl)phosphine: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth analysis of the crystal structure of Tris(4-chlorophenyl)phosphine, a compound of interest in synthetic chemistry and materials science. The following sections detail its molecular geometry, crystallographic parameters, and the experimental protocols for its synthesis and structural determination.

Molecular Structure and Crystallographic Data

This compound, with the chemical formula C₁₈H₁₂Cl₃P, is an organophosphorus compound. The molecule consists of a central phosphorus atom bonded to three 4-chlorophenyl groups.

Crystallographic Parameters

The crystal structure of this compound was determined by single-crystal X-ray diffraction. The crystallographic data are summarized in the table below.

Parameter Value
CCDC Deposition Number127240
Empirical FormulaC₁₈H₁₂Cl₃P
Formula Weight365.60 g/mol
Crystal SystemOrthorhombic
Space GroupP2₁2₁2₁
a (Å)14.654(1)
b (Å)14.385(1)
c (Å)15.897(1)
α (°)90
β (°)90
γ (°)90
Volume (ų)3350.6(4)
Z8
Temperature (K)293(2)
RadiationMoKα (λ = 0.71073 Å)
Density (calculated)1.450 Mg/m³
Absorption Coefficient (mm⁻¹)0.635
F(000)1488
Selected Bond Lengths and Angles

The key bond lengths and angles provide insight into the molecular geometry of this compound. The phosphorus atom exhibits a trigonal pyramidal geometry.[1][2]

Bond Length (Å)
P-C(1)1.831(5)
P-C(7)1.835(5)
P-C(13)1.836(5)
Cl(1)-C(4)1.740(5)
Cl(2)-C(10)1.737(5)
Cl(3)-C(16)1.739(5)
Angle Value (°)
C(1)-P-C(7)102.3(2)
C(1)-P-C(13)101.5(2)
C(7)-P-C(13)101.8(2)
C(2)-C(1)-P121.5(4)
C(6)-C(1)-P120.0(4)

Experimental Protocols

Synthesis of this compound

The synthesis of this compound can be achieved via a Grignard reaction, a common method for forming carbon-phosphorus bonds. The following protocol is a representative procedure.

Materials:

Procedure:

  • Grignard Reagent Formation: In a flame-dried, three-necked flask equipped with a reflux condenser, dropping funnel, and a nitrogen inlet, magnesium turnings are placed in anhydrous diethyl ether under a nitrogen atmosphere. A solution of 4-chlorobromobenzene in anhydrous diethyl ether is added dropwise to initiate the formation of the Grignard reagent, 4-chlorophenylmagnesium bromide. The reaction mixture is refluxed until most of the magnesium has reacted.

  • Reaction with Phosphorus Trichloride: The Grignard reagent solution is cooled in an ice bath. A solution of phosphorus trichloride in anhydrous toluene is added dropwise with vigorous stirring. After the addition is complete, the reaction mixture is allowed to warm to room temperature and then refluxed for several hours.

  • Work-up: The reaction mixture is cooled, and the excess Grignard reagent is quenched by the slow addition of a saturated aqueous ammonium chloride solution. The organic layer is separated, and the aqueous layer is extracted with diethyl ether.

  • Purification: The combined organic extracts are dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure.

  • Crystallization: The crude product is recrystallized from hot ethanol to yield single crystals of this compound.[1][2]

Single-Crystal X-ray Diffraction Analysis

The determination of the crystal structure of this compound involves the following detailed experimental workflow.

1. Crystal Selection and Mounting:

  • A suitable single crystal of this compound, obtained from slow evaporation of an ethanol solution, is selected under a microscope.[1][2]

  • The crystal is mounted on a goniometer head using a cryoloop and flash-cooled to the data collection temperature (typically 100-293 K) in a stream of cold nitrogen gas to minimize thermal motion and radiation damage.

2. Data Collection:

  • Data is collected on a diffractometer equipped with a suitable X-ray source (e.g., MoKα radiation) and a detector (e.g., CCD or CMOS).[1][2]

  • A series of diffraction images are collected by rotating the crystal through a range of angles.

  • The data collection strategy is optimized to ensure complete and redundant data are collected.

  • Software such as Siemens XSCANS is used to control the data collection process.[1][2]

3. Data Processing:

  • The raw diffraction images are processed to integrate the intensities of the diffraction spots and to apply corrections for factors such as Lorentz and polarization effects.

  • The unit cell parameters are determined from the positions of the diffraction spots.

  • The data is scaled and merged to produce a final set of unique reflections with their corresponding intensities and standard uncertainties.

4. Structure Solution and Refinement:

  • The crystal structure is solved using direct methods or Patterson methods, which are implemented in software packages like SHELXTL/PC.[1][2] This provides an initial model of the atomic positions.

  • The structural model is then refined against the experimental data using a least-squares minimization procedure with software such as SHELXL93.[1][2]

  • During refinement, atomic positions, and anisotropic displacement parameters are adjusted to improve the agreement between the calculated and observed structure factors.

  • Hydrogen atoms are typically placed in calculated positions and refined using a riding model.

  • The final refined structure is validated using various crystallographic metrics.

Biological Signaling Pathways

Currently, there is a lack of specific information in the public domain detailing the direct interaction of this compound with biological signaling pathways. While research exists on the biological effects of structurally related compounds, such as Tris(4-chlorophenyl)methane (TCPM) and Tris(4-chlorophenyl)methanol (TCPMOH), which have been shown to impact developmental processes in zebrafish, these findings cannot be directly extrapolated to this compound. The primary application and research focus for this compound has been in the fields of catalysis and materials science.

Visualizations

experimental_workflow Experimental Workflow for Crystal Structure Determination cluster_synthesis Synthesis & Crystallization cluster_data_collection X-ray Diffraction cluster_analysis Structure Elucidation synthesis Synthesis of this compound crystallization Crystallization from Ethanol synthesis->crystallization crystal_mounting Crystal Mounting crystallization->crystal_mounting data_collection Data Collection (Diffractometer) crystal_mounting->data_collection data_processing Data Processing & Reduction data_collection->data_processing structure_solution Structure Solution (e.g., Direct Methods) data_processing->structure_solution structure_refinement Structure Refinement (Least-Squares) structure_solution->structure_refinement validation Validation & Analysis structure_refinement->validation final_structure final_structure validation->final_structure Final Crystal Structure

Caption: Workflow for the determination of the crystal structure of this compound.

References

Electronic properties of Tris(4-chlorophenyl)phosphine ligand

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide on the Electronic Properties of Tris(4-chlorophenyl)phosphine Ligand

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound, with the chemical formula P(C₆H₄Cl)₃, is a triarylphosphine ligand widely utilized in organometallic chemistry and homogeneous catalysis. As a derivative of triphenylphosphine, its chemical behavior is significantly influenced by the electronic effects of the three chlorine atoms situated in the para position of the phenyl rings. These electron-withdrawing substituents modify the electron density at the central phosphorus atom, which in turn dictates the ligand's σ-donor and π-acceptor characteristics. A thorough understanding of these electronic properties is critical for predicting the reactivity of its metal complexes and for the rational design of catalysts for applications ranging from cross-coupling reactions to drug synthesis.

This technical guide provides a detailed examination of the electronic properties of this compound, summarizing key quantitative data, outlining experimental protocols for its characterization, and illustrating fundamental electronic relationships.

Core Electronic and Structural Parameters

The electronic nature of a phosphine (B1218219) ligand is quantified by several experimental and computational parameters. The presence of para-chloro substituents decreases the electron density on the phosphorus atom compared to triphenylphosphine, making it a weaker σ-donor and a potentially stronger π-acceptor.

Quantitative Electronic and Structural Data

The following table summarizes the key electronic and structural parameters for this compound found in the literature.

ParameterSymbolValueDescription & Significance
Tolman Electronic Parameter TEP, ν(CO)Not explicitly found; predicted > 2068.9 cm⁻¹Measures the net electron-donating ability via IR spectroscopy of an LNi(CO)₃ complex. A higher value indicates weaker net donation. The value is predicted to be higher than that of PPh₃ (2068.9 cm⁻¹) due to the electron-withdrawing Cl groups.
Mayr's Nucleophilicity N12.58Quantifies the nucleophilic reactivity of the phosphine on a logarithmic scale. Determined with reference electrophiles in dichloromethane.[1]
Mayr's Nucleophilicity Slope sN0.65A parameter that accounts for the sensitivity of the nucleophile to the electrophile's reactivity. Determined with reference electrophiles.[1]
Hammett Constant (para) σₚ+0.23 (for Cl)Quantifies the electron-withdrawing nature of the para-chloro substituent through inductive and resonance effects. A positive value indicates an electron-withdrawing character.
Ionization Energy IE8.18 eVThe energy required to remove an electron from the molecule (vertical value from Photoelectron Spectroscopy). This relates to the energy of the Highest Occupied Molecular Orbital (HOMO).
³¹P NMR Chemical Shift δ(³¹P)Not explicitly found for free ligandProvides information about the electronic environment of the phosphorus nucleus. A value of 21.1 ppm has been reported for a Pd(II) complex.
Average P-C Bond Length d(P-C)1.834 ÅDetermined from X-ray crystallography.
Average C-P-C Bond Angle ∠(C-P-C)101.9°Determined from X-ray crystallography.
Computational Properties
  • Frontier Molecular Orbitals (HOMO/LUMO): The Highest Occupied Molecular Orbital (HOMO) is primarily centered on the phosphorus atom's lone pair, defining its nucleophilic and σ-donor character. The Lowest Unoccupied Molecular Orbital (LUMO) is typically distributed over the π-system of the aryl rings. The electron-withdrawing chloro-substituents are expected to lower the energy of both the HOMO and LUMO compared to triphenylphosphine. A lower HOMO energy corresponds to a higher ionization potential and reduced σ-donating ability.

  • Molecular Electrostatic Potential (MEP): An MEP map would visualize the electron distribution. The region of most negative potential (red) would be located at the phosphorus lone pair, confirming it as the primary site for electrophilic attack and metal coordination. The electron-poor regions (blue) would be associated with the hydrogen atoms and the regions around the electronegative chlorine atoms.

Ligand-Metal Bonding Interactions

The electronic properties of this compound directly influence how it binds to a metal center. The interaction is typically described by the Dewar-Chatt-Duncanson model, which involves two main components:

  • σ-Donation: The ligand donates electron density from the filled lone-pair orbital on the phosphorus atom to an empty d-orbital on the metal center. The electron-withdrawing chlorine atoms reduce the electron density on the phosphorus, weakening this σ-donation compared to unsubstituted triphenylphosphine.

  • π-Backbonding: The metal center donates electron density from a filled d-orbital back into an empty σ* anti-bonding orbital of the P-C bonds of the ligand. Because the chloro-substituents make the ligand more electron-poor, they lower the energy of these σ* orbitals, making the ligand a better π-acceptor.

G Ligand-Metal Bonding in a this compound Complex cluster_ligand P(C₆H₄Cl)₃ Ligand cluster_metal Metal Center P_lone_pair P Lone Pair (HOMO) Weaker σ-donor Metal_d_empty Empty d-orbital P_lone_pair->Metal_d_empty σ-Donation PC_sigma_star P-C σ* (LUMO) Stronger π-acceptor Metal_d_filled Filled d-orbital Metal_d_filled->PC_sigma_star π-Backbonding

Caption: Dewar-Chatt-Duncanson model for P(C₆H₄Cl)₃.

Experimental Protocols

Synthesis of this compound

This protocol is a generalized procedure based on the Grignard reaction, a common method for synthesizing triarylphosphines.

  • Preparation of Grignard Reagent: In a flame-dried, three-necked flask under an inert atmosphere (N₂ or Ar), add magnesium turnings. Add a solution of 4-chlorobromobenzene in anhydrous diethyl ether or THF dropwise to initiate the reaction. Once initiated, add the remaining 4-chlorobromobenzene solution at a rate that maintains a gentle reflux. After the addition is complete, stir the mixture until the magnesium is consumed.

  • Reaction with PCl₃: Cool the freshly prepared Grignard reagent (4-chlorophenylmagnesium bromide) in an ice bath. Slowly add a solution of phosphorus trichloride (B1173362) (PCl₃) in the same anhydrous solvent dropwise with vigorous stirring. Maintain the temperature below 10 °C. An exothermic reaction will occur, and a white precipitate will form.

  • Quenching and Workup: After the addition of PCl₃ is complete, allow the mixture to warm to room temperature and stir for several hours. Cool the mixture again in an ice bath and slowly quench the reaction by adding a saturated aqueous solution of ammonium (B1175870) chloride (NH₄Cl).

  • Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with diethyl ether or ethyl acetate. Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate (B86663) (Na₂SO₄) or magnesium sulfate (MgSO₄).

  • Purification: Filter the solution and remove the solvent under reduced pressure using a rotary evaporator. The crude solid product can be purified by recrystallization from a suitable solvent system, such as ethanol (B145695) or a mixture of hexane (B92381) and ethyl acetate, to yield this compound as a white crystalline solid.

Determination of the Tolman Electronic Parameter (TEP)

The TEP is determined by measuring the A₁ carbonyl stretching frequency of a Ni(CO)₃L complex.

Warning: Tetracarbonylnickel(0), Ni(CO)₄, is extremely toxic and volatile. This procedure must be performed in a well-ventilated fume hood by trained personnel.

  • Synthesis of the [P(C₆H₄Cl)₃Ni(CO)₃] Complex: In an inert atmosphere glovebox or using Schlenk line techniques, dissolve this compound in a suitable solvent like hexane or dichloromethane. Add a stoichiometric amount of Ni(CO)₄ to the solution. The ligand substitution reaction is typically rapid at room temperature.

  • IR Spectrum Acquisition: Prepare a solution of the synthesized complex in the chosen solvent. The concentration should be sufficient to obtain a strong absorbance for the C-O stretching bands. Use an IR-transparent solvent and cell (e.g., CaF₂ or NaCl plates). Record the infrared spectrum of the solution, typically in the range of 1900-2200 cm⁻¹.

  • Data Analysis: Identify the A₁ symmetric C-O stretching frequency (ν(CO)). This is usually the most intense band in the carbonyl region of the spectrum for C₃ᵥ symmetric Ni(CO)₃L complexes. This frequency, in units of cm⁻¹, is the Tolman Electronic Parameter.

G cluster_synthesis Complex Synthesis cluster_analysis IR Analysis Ligand P(C₆H₄Cl)₃ in Hexane Reaction Stir at RT under N₂ Ligand->Reaction Nickel Ni(CO)₄ Nickel->Reaction Complex [P(C₆H₄Cl)₃Ni(CO)₃] Solution Reaction->Complex FTIR FTIR Spectrometer Complex->FTIR Transfer to IR Cell Spectrum Acquire IR Spectrum (2200-1900 cm⁻¹) FTIR->Spectrum TEP Identify A₁ ν(CO) band (TEP Value) Spectrum->TEP

Caption: Experimental workflow for TEP determination.

Conclusion

The electronic properties of this compound are defined by the strong electron-withdrawing nature of its three para-chloro substituents. Compared to the parent triphenylphosphine, it functions as a weaker σ-donor and a more effective π-acceptor. This electronic profile makes it a valuable ligand for catalytic systems where reduced electron density at the metal center is desired, which can influence reaction mechanisms, catalyst stability, and product selectivity. The quantitative parameters and experimental protocols detailed in this guide provide a foundational resource for researchers employing this versatile ligand in catalysis and materials science.

References

An In-depth Technical Guide to the Steric Effects of the Tris(4-chlorophenyl)phosphine Ligand

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tris(4-chlorophenyl)phosphine is a triarylphosphine ligand that plays a significant role in coordination chemistry and homogeneous catalysis. Its chemical structure, featuring a central phosphorus atom bonded to three 4-chlorophenyl substituents, imparts a unique combination of steric and electronic properties that are instrumental in a variety of chemical transformations. The presence of electron-withdrawing chlorine atoms in the para position of the phenyl rings modifies the electronic nature of the phosphorus lone pair, while the three bulky aryl groups create a sterically demanding environment around the metal center to which it coordinates. This technical guide provides an in-depth analysis of the steric effects of the this compound ligand, offering valuable insights for researchers and professionals in the fields of chemical synthesis and drug development. A thorough understanding of these steric properties is crucial for ligand design, catalyst optimization, and the rational control of reaction outcomes.

Steric and Electronic Properties

The reactivity and selectivity of metal complexes are profoundly influenced by the steric and electronic characteristics of their ligands. For phosphine (B1218219) ligands, these properties are often quantified to predict and rationalize their behavior in catalytic cycles.

The Tolman Cone Angle

A key parameter used to quantify the steric bulk of a phosphine ligand is the Tolman cone angle (θ). It is defined as the apex angle of a cone, with the metal atom at the vertex (at a standard M-P distance of 2.28 Å), that encompasses the van der Waals radii of the outermost atoms of the ligand's substituents. A larger cone angle signifies greater steric hindrance around the metal center, which can have significant consequences for the coordination sphere and the accessibility of substrates.

While a precise, experimentally determined Tolman cone angle for this compound is not widely reported, it can be estimated and understood through its crystallographic data. The steric profile is expected to be similar to that of its parent compound, triphenylphosphine (B44618) (θ = 145°), with minor alterations due to the electronic influence of the para-chloro substituents on bond lengths and angles. The fundamental principle of the cone angle is depicted below.

Tolman_Cone_Angle Concept of the Tolman Cone Angle cluster_cone cluster_van_der_waals M Metal P P M->P 2.28 Å vdw1 M->vdw1 θ/2 vdw3 M->vdw3 R1 R P->R1 R2 R P->R2 R3 R P->R3 vdw2

Figure 1: A diagram illustrating the concept of the Tolman cone angle (θ).

Crystallographic Data

The crystal structure of this compound provides precise measurements of its molecular geometry. This data is fundamental to understanding its steric profile.

ParameterValueReference
Average P-C bond distance1.834(2) Å[1]
Average C-P-C bond angle101.9(1)°[1]

The C-P-C bond angle being significantly smaller than the tetrahedral angle of 109.5° is characteristic of triarylphosphines and contributes to the conical shape of the space they occupy.

Synthesis of this compound

A common and effective method for the synthesis of triarylphosphines is the reaction of phosphorus trichloride (B1173362) with a Grignard reagent. The following protocol details the preparation of this compound.

Experimental Protocol: Synthesis via Grignard Reaction

Materials:

  • 4-chlorobromobenzene

  • Magnesium turnings

  • Iodine (crystal)

  • Anhydrous diethyl ether or tetrahydrofuran (B95107) (THF)

  • Phosphorus trichloride (PCl₃)

  • Anhydrous toluene (B28343)

  • Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution

  • Anhydrous magnesium sulfate (B86663) (MgSO₄)

  • Standard laboratory glassware for inert atmosphere synthesis (Schlenk line, nitrogen/argon)

Procedure:

  • Preparation of the Grignard Reagent:

    • In a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a nitrogen/argon inlet, place magnesium turnings.

    • Add a small crystal of iodine to activate the magnesium.

    • In the dropping funnel, place a solution of 4-chlorobromobenzene in anhydrous diethyl ether or THF.

    • Add a small portion of the 4-chlorobromobenzene solution to the magnesium turnings and gently heat to initiate the reaction.

    • Once the reaction starts (as evidenced by bubbling and heat generation), add the remaining 4-chlorobromobenzene solution dropwise at a rate that maintains a gentle reflux.

    • After the addition is complete, continue to stir the mixture at room temperature until the magnesium is consumed.

  • Reaction with Phosphorus Trichloride:

    • Cool the freshly prepared Grignard reagent in an ice bath.

    • Prepare a solution of phosphorus trichloride in anhydrous toluene and place it in the dropping funnel.

    • Add the phosphorus trichloride solution dropwise to the stirred, cooled Grignard reagent. A white precipitate will form.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 2-3 hours.

  • Work-up and Purification:

    • Cool the reaction mixture to room temperature.

    • Carefully quench the reaction by the slow, dropwise addition of a saturated aqueous solution of ammonium chloride.

    • Separate the organic layer and wash it sequentially with water and brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure.

    • The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/hexanes) to yield this compound as a white solid.

Synthesis_Workflow Synthesis Workflow for this compound start Start grignard_prep Prepare Grignard Reagent (4-chlorophenylmagnesium bromide) start->grignard_prep reaction React with PCl₃ grignard_prep->reaction workup Aqueous Work-up (NH₄Cl quench) reaction->workup purification Purification (Recrystallization) workup->purification end This compound purification->end

Figure 2: A simplified workflow for the synthesis of this compound.

Role in Catalysis: Steric Influence on Reaction Mechanisms

The steric bulk of this compound is a critical factor in its application in homogeneous catalysis, particularly in palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura and Heck reactions.

Suzuki-Miyaura Coupling

In the Suzuki-Miyaura coupling, the steric hindrance of the phosphine ligand influences several key steps of the catalytic cycle:

  • Oxidative Addition: Bulky phosphine ligands promote the formation of low-coordinate, highly reactive Pd(0) species, which are crucial for the oxidative addition of the aryl halide.

  • Transmetalation: The steric demands of the ligand can affect the rate of transmetalation, where the organic group is transferred from the organoboron reagent to the palladium center.

  • Reductive Elimination: The steric bulk can facilitate the final reductive elimination step, where the new carbon-carbon bond is formed and the active Pd(0) catalyst is regenerated.

Heck Reaction

Similarly, in the Heck reaction, the steric properties of this compound can influence the regioselectivity and efficiency of the coupling between an aryl halide and an alkene. The size of the ligand can dictate the coordination of the alkene and influence the subsequent migratory insertion and β-hydride elimination steps.

Heck_Cycle Simplified Heck Reaction Catalytic Cycle pd0 Pd(0)L₂ oxidative_addition Oxidative Addition (Ar-X) pd0->oxidative_addition Ar-X pd_complex1 Ar-Pd(II)(X)L₂ oxidative_addition->pd_complex1 alkene_coordination Alkene Coordination pd_complex1->alkene_coordination Alkene pd_complex2 Ar-Pd(II)(X)L₂(Alkene) alkene_coordination->pd_complex2 migratory_insertion Migratory Insertion pd_complex2->migratory_insertion pd_complex3 R-Pd(II)(X)L₂ migratory_insertion->pd_complex3 beta_hydride_elimination β-Hydride Elimination pd_complex3->beta_hydride_elimination Product pd_complex4 H-Pd(II)(X)L₂ beta_hydride_elimination->pd_complex4 reductive_elimination Reductive Elimination (Base) pd_complex4->reductive_elimination Base reductive_elimination->pd0 HX + Base

Figure 3: A diagram of the Heck reaction catalytic cycle, where 'L' is the phosphine ligand.

Experimental Protocols for Catalytic Reactions

The following is a representative protocol for a Suzuki-Miyaura cross-coupling reaction where this compound is used in the formation of the active catalyst.

Experimental Protocol: Suzuki-Miyaura Coupling of an Aryl Chloride

This protocol is adapted from a procedure for the synthesis of a palladium-nanoparticle catalyst where this compound is a key component.

Materials:

  • Aryl chloride (e.g., 4-chloroacetophenone) (1.0 mmol)

  • Arylboronic acid (e.g., phenylboronic acid) (1.2 mmol)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.05 mmol)

  • This compound (0.4 mmol)

  • Potassium carbonate (K₂CO₃) (3.0 mmol)

  • Anhydrous N,N-dimethylformamide (DMF) (30 mL)

  • Standard Schlenk tube and inert atmosphere setup

Procedure:

  • Reaction Setup:

    • To a Schlenk tube, add the aryl chloride, arylboronic acid, Pd₂(dba)₃, this compound, and potassium carbonate.

    • Evacuate and backfill the Schlenk tube with argon or nitrogen three times to ensure an inert atmosphere.

    • Add anhydrous DMF to the Schlenk tube via syringe.

  • Reaction:

    • Place the Schlenk tube in a preheated oil bath at 150 °C.

    • Stir the reaction mixture vigorously for 24 hours.

  • Work-up and Purification:

    • Cool the reaction mixture to room temperature.

    • Pour the mixture into water and extract with a suitable organic solvent (e.g., ethyl acetate).

    • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

    • Filter and concentrate the solution under reduced pressure.

    • Purify the crude product by column chromatography on silica (B1680970) gel to obtain the desired biaryl product.

Conclusion

The steric properties of this compound, primarily defined by its cone angle and the spatial arrangement of its three 4-chlorophenyl groups, are a determining factor in its efficacy as a ligand in homogeneous catalysis. The steric bulk influences the coordination number and geometry of the metal center, which in turn affects the rates and selectivities of key steps in catalytic cycles such as oxidative addition, transmetalation, and reductive elimination. For researchers and professionals in drug development and chemical synthesis, a comprehensive understanding of these steric effects is paramount for the design of efficient catalytic systems and the synthesis of complex molecular architectures. The strategic application of ligands like this compound, with its well-defined steric and electronic characteristics, will continue to be a valuable tool in advancing the frontiers of chemical science.

References

In-Depth Technical Guide to the Safety Data of Tris(4-chlorophenyl)phosphine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the safety data for Tris(4-chlorophenyl)phosphine (CAS No. 1159-54-2), a compound utilized as a catalyst and ligand in various chemical syntheses.[1][2][3] The following sections detail its physical and chemical properties, toxicological profile, and safe handling procedures, adhering to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals. All quantitative data is summarized for clarity, and relevant experimental methodologies are described.

Core Safety & Physical-Chemical Data

The following tables summarize the key quantitative data available for this compound.

Table 1: Physical and Chemical Properties

PropertyValueSource
Molecular FormulaC₁₈H₁₂Cl₃P[3][4][5]
Molecular Weight365.62 g/mol [1][2][3]
AppearanceLight cream or white to light yellow crystal powder[4]
Melting Point96 - 103 °C (204.8 - 217.4 °F)[1][2][4][6]
Boiling PointNo data available[4]
Flash PointNo data available[1][4]
SolubilityNo information available[4]
Purity≥95% - 97%[1][3][6][7]

Table 2: Toxicological Summary

Hazard ClassificationCategorySystem
Skin Corrosion/IrritationCategory 2GHS
Serious Eye Damage/Eye IrritationCategory 2GHS
Specific target organ toxicity (single exposure)Category 3GHS

Hazard Identification and Precautionary Measures

This compound is classified as a hazardous chemical.[4][8] The primary hazards are:

  • H315: Causes skin irritation. [5][9]

  • H319: Causes serious eye irritation. [5][9]

  • H335: May cause respiratory irritation. [5][9]

The signal word for this compound is "Warning" .[1][4][8]

Safe Handling Workflow

The following diagram illustrates the logical workflow for the safe handling of this compound, from initial assessment to final disposal.

Caption: Logical workflow for handling this compound.

Experimental Protocols for Hazard Determination

The hazard classifications for skin and eye irritation are determined by standardized experimental protocols, such as those established by the Organisation for Economic Co-operation and Development (OECD). While the specific test results for this compound are not publicly available, the methodologies below describe how such data is generated.

Skin Irritation Testing (based on OECD Guideline 439: In Vitro Skin Irritation)

This test evaluates the potential of a substance to cause skin irritation using a reconstructed human epidermis (RhE) model, which mimics the upper layers of human skin.[6][10][11]

  • Tissue Preparation: Commercially available RhE models are equilibrated in a culture medium.[6]

  • Application of Test Substance: A precise amount of the test substance is applied directly to the surface of the RhE tissue.[6][10] Both positive (known irritant) and negative (non-irritant) controls are run in parallel.

  • Exposure and Incubation: The tissues are exposed to the substance for a defined period (e.g., 60 minutes) and then rinsed.[12] Following rinsing, the tissues are incubated for a longer period (e.g., 42 hours) to allow for cellular responses to manifest.[12][13]

  • Viability Assessment: Cell viability is determined using a colorimetric assay, most commonly the MTT assay.[10] In this assay, viable cells convert the yellow MTT tetrazolium salt into a purple formazan (B1609692) product. The amount of formazan produced is proportional to the number of living cells.

  • Classification: The substance is classified as an irritant (GHS Category 2) if the tissue viability is reduced to ≤ 50% compared to the negative control.[10][14][15]

Eye Irritation Testing (based on OECD Guideline 492: Reconstructed human Cornea-like Epithelium (RhCE) test method)

This in vitro method assesses the potential for a chemical to cause serious eye damage or irritation.

  • Tissue Model: The test utilizes a three-dimensional reconstructed human cornea-like epithelium (RhCE) model.[16]

  • Exposure: The test chemical is applied to the surface of the RhCE tissue for a specific duration.[17][18] The protocol differs for liquids and solids.[18]

  • Post-Exposure Incubation: After exposure, the tissues are rinsed and incubated in fresh medium to allow for recovery or progression of cytotoxic effects.[17]

  • Viability Measurement: Similar to the skin irritation test, cell viability is quantified using the MTT assay.[17]

  • Hazard Identification: The degree of cytotoxicity is compared to defined thresholds to determine if the chemical should be classified as causing eye irritation or serious eye damage.[17][18]

First Aid Measures

In case of exposure to this compound, the following first aid measures should be taken immediately:[4]

  • Inhalation: Remove the individual to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[4][10]

  • Skin Contact: Immediately wash the affected area with plenty of soap and water for at least 15 minutes while removing all contaminated clothing and shoes.[4][10] Get medical attention if irritation develops or persists.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[4][10] Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Seek immediate medical attention.[4][10]

Stability and Reactivity

  • Stability: Stable under normal storage conditions.[4]

  • Conditions to Avoid: Incompatible products.

  • Incompatible Materials: Strong oxidizing agents.[4]

  • Hazardous Decomposition Products: Under fire conditions, thermal decomposition can release irritating gases and vapors, including carbon monoxide, carbon dioxide, hydrogen chloride gas, and oxides of phosphorus.[4]

Storage and Disposal

  • Storage: Keep the container tightly closed in a dry, cool, and well-ventilated place.[4][10]

  • Disposal: Disposal of this substance and its container must be done in accordance with local, regional, and national regulations. It should be disposed of as hazardous waste.[4]

References

Handling and storage of Tris(4-chlorophenyl)phosphine

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Handling and Storage of Tris(4-chlorophenyl)phosphine

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive technical information on the proper handling and storage of this compound (CAS No. 1159-54-2). Adherence to these guidelines is crucial for ensuring laboratory safety and maintaining the integrity of the compound.

Chemical and Physical Properties

This compound is a light cream-colored powder solid.[1][2] Understanding its physical and chemical properties is fundamental to its safe handling and storage.

PropertyValueSource
Molecular Formula C18H12Cl3P[1]
Molecular Weight 365.63 g/mol [1]
Appearance Light cream powder solid[1][2]
Melting Point 96 - 103 °C (204.8 - 217.4 °F)[1][3]
Boiling Point No data available[1]
Solubility No information available[1]
Stability Stable under normal conditions[1]

Hazard Identification and Safety Precautions

This compound is classified as a hazardous chemical.[1] The primary hazards are skin irritation, serious eye irritation, and potential respiratory irritation.[2][4][5][6]

GHS Hazard Statements:

  • H315: Causes skin irritation.[4][5]

  • H319: Causes serious eye irritation.[4][5]

  • H335: May cause respiratory irritation.[4][5]

Signal Word: Warning[1][4]

Personal Protective Equipment (PPE)

To minimize exposure risks, appropriate personal protective equipment must be worn when handling this compound.

PPESpecificationSource
Eye/Face Protection Chemical safety goggles or eyeglasses[1]
Skin Protection Protective gloves and clothing to prevent skin exposure[1]
Respiratory Protection A dust mask (type N95 or equivalent) is recommended.[4][6] Under normal use with adequate ventilation, it may not be required.[1]

Handling Procedures

Proper handling techniques are essential to prevent accidental exposure and contamination.

  • Engineering Controls : Work in a well-ventilated area, preferably under a chemical fume hood.[7]

  • General Handling : Avoid contact with skin, eyes, and clothing.[1] Do not breathe dust or mists.[1] Wash hands and any exposed skin thoroughly after handling.[1][8]

  • Hygiene : Do not eat, drink, or smoke in areas where the chemical is handled.[9] Contaminated work clothing should not be allowed out of the workplace and should be washed before reuse.[9][10]

  • Spill Procedures : In case of a spill, sweep up the solid material and place it into a suitable container for disposal.[1] Avoid generating dust.[7] Ensure adequate ventilation.[7]

Storage Conditions

Correct storage is vital for maintaining the chemical's stability and preventing hazardous reactions.

Storage ConditionRecommendationSource
Temperature Store in a cool, dry place.[1] Some sources recommend room temperature, while others suggest a cool and dark place below 15°C.[3][10]
Container Keep the container tightly closed.[1][8]
Atmosphere Storage under an inert atmosphere is recommended.[3]
Incompatible Materials Avoid strong oxidizing agents.[1]

First-Aid Measures

In the event of exposure, immediate and appropriate first-aid measures should be taken.

Exposure RouteFirst-Aid ProtocolSource
Inhalation Remove the victim to fresh air and keep them at rest in a comfortable breathing position.[1][8] Seek medical attention if you feel unwell.[1]
Skin Contact Wash the affected area with plenty of soap and water.[1][8] Remove contaminated clothing and wash it before reuse.[1] If skin irritation occurs, seek medical advice.[1]
Eye Contact Rinse cautiously with water for several minutes.[1][8] Remove contact lenses if present and easy to do, and continue rinsing.[1][8] If eye irritation persists, get medical advice.[1]
Ingestion Do NOT induce vomiting.[8] Drink plenty of water.[1] Seek immediate medical attention.[1]

Disposal Considerations

Dispose of this compound and its container in accordance with local, regional, and national regulations. The material should be disposed of at an approved waste disposal plant.[1][8]

Experimental Protocols and Workflows

While specific experimental protocols will vary based on the research application (e.g., as a ligand in cross-coupling reactions), the fundamental handling and storage procedures outlined in this guide should be integrated into all experimental workflows.

Logical Workflow for Safe Handling and Storage

G start Start: Obtain this compound assess_hazards Assess Hazards - Skin Irritant - Eye Irritant - Respiratory Irritant start->assess_hazards don_ppe Don Appropriate PPE - Safety Goggles - Gloves - Lab Coat - Dust Mask (if needed) assess_hazards->don_ppe prepare_work_area Prepare Work Area - Well-ventilated - Chemical Fume Hood don_ppe->prepare_work_area handling Handling - Avoid dust generation - Avoid contact - Weigh and transfer carefully prepare_work_area->handling storage Storage - Tightly closed container - Cool, dry, well-ventilated area - Away from oxidizing agents handling->storage Store unused material cleanup Post-Experiment Cleanup - Decontaminate surfaces - Wash hands thoroughly handling->cleanup After use waste_disposal Waste Disposal - Collect in labeled container - Dispose via approved waste facility cleanup->waste_disposal end End waste_disposal->end

Caption: Workflow for the safe handling and storage of this compound.

References

An In-depth Technical Guide to Tris(4-chlorophenyl)phosphine: Discovery, Synthesis, and Properties

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tris(4-chlorophenyl)phosphine, a chlorinated organophosphorus compound, has carved a niche in the landscape of modern chemistry, primarily as a versatile ligand in catalysis and as a building block in materials science. This technical guide provides a comprehensive overview of its discovery, historical development, and key physicochemical properties. Detailed experimental protocols for its synthesis are presented, alongside a thorough compilation of quantitative data, including crystallographic and spectroscopic information. The document also explores its known applications and clarifies its role, or lack thereof, in biological signaling pathways, offering a critical resource for researchers in chemistry and allied fields.

Discovery and History

Physicochemical Properties

This compound is a white to light yellow crystalline powder at room temperature.[3] Its key physicochemical and spectroscopic properties are summarized in the tables below.

Table 1: General and Physical Properties
PropertyValueReference
Chemical Formula C₁₈H₁₂Cl₃P[4][5][6]
Molecular Weight 365.62 g/mol [4][5][6]
CAS Number 1159-54-2[4][5][6]
Melting Point 100-103 °C (lit.)[3]
Appearance White to light yellow crystal powder[3]
Solubility Soluble in organic solvents like dichloromethane (B109758) and chloroform; limited solubility in water.
Table 2: Crystallographic Data

The crystal structure of this compound was determined by X-ray crystallography in 1996.[1]

ParameterValueReference
Crystal System Orthorhombic[1]
Space Group P2₁2₁2₁[1]
a 14.654(1) Å[1]
b 14.385(1) Å[1]
c 15.897(1) Å[1]
Average P-C distance 1.834(2) Å[1]
Average C-P-C angle 101.9(1)°[1]
Table 3: Spectroscopic Data
Technique Data Reference
¹H NMR Spectra available, detailed peak assignments not fully compiled in a single source.[7]
¹³C NMR Spectra available, detailed peak assignments not fully compiled in a single source.[8]
³¹P NMR Spectra available, detailed peak assignments not fully compiled in a single source.[8][9]
Infrared (IR) KBr wafer technique shows characteristic peaks.[4][10]
Mass Spec (GC-MS) Top peaks at m/z 366 and 364.[4]
UV-Vis Spectra available.[4]
Raman FT-Raman spectrum available.[4]

Experimental Protocols

The most common and established method for the synthesis of this compound is through the Grignard reaction. Below is a detailed protocol based on general procedures for the synthesis of triarylphosphines.

Synthesis of this compound via Grignard Reaction

This protocol involves the preparation of a Grignard reagent from 1-bromo-4-chlorobenzene (B145707) and its subsequent reaction with phosphorus trichloride (B1173362).

Materials:

  • Magnesium turnings

  • Iodine crystal (as initiator)

  • 1-bromo-4-chlorobenzene

  • Anhydrous diethyl ether or tetrahydrofuran (B95107) (THF)

  • Phosphorus trichloride (PCl₃)

  • Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution

  • Anhydrous sodium sulfate (B86663) (Na₂SO₄)

  • Ethyl acetate (B1210297)

  • Standard laboratory glassware (oven-dried)

  • Inert atmosphere setup (e.g., nitrogen or argon)

Procedure:

  • Preparation of the Grignard Reagent:

    • In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, place magnesium turnings (3.3 equivalents).

    • Add a small crystal of iodine.

    • Add a small amount of anhydrous THF to cover the magnesium.

    • Dissolve 1-bromo-4-chlorobenzene (3.0 equivalents) in anhydrous THF in the dropping funnel.

    • Add a small portion of the 1-bromo-4-chlorobenzene solution to the magnesium. The reaction is initiated when the color of the iodine fades and gentle refluxing is observed. Gentle warming may be necessary to start the reaction.

    • Once the reaction has started, add the remaining 1-bromo-4-chlorobenzene solution dropwise at a rate that maintains a gentle reflux.

    • After the addition is complete, continue to stir the mixture at room temperature for an additional 1-2 hours to ensure the complete formation of the Grignard reagent (4-chlorophenylmagnesium bromide).

  • Reaction with Phosphorus Trichloride:

    • Cool the freshly prepared Grignard reagent solution to 0 °C using an ice bath.

    • Dissolve phosphorus trichloride (1.0 equivalent) in anhydrous THF and add it to the dropping funnel.

    • Add the phosphorus trichloride solution dropwise to the stirred Grignard reagent solution, maintaining the temperature at 0 °C.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-3 hours.

  • Work-up and Purification:

    • Cool the reaction mixture again to 0 °C in an ice bath.

    • Quench the reaction by the slow, dropwise addition of a saturated aqueous ammonium chloride solution.

    • Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x volumes).

    • Combine the organic layers and wash sequentially with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.

    • The crude product can be purified by recrystallization from a suitable solvent such as ethanol (B145695) to yield this compound as a white to light yellow solid.

Mandatory Visualizations

Logical Relationship of Synthesis

Synthesis_Logical_Flow cluster_reactants Reactants cluster_process Process cluster_product Product R1 1-bromo-4-chlorobenzene P1 Grignard Reagent Formation R1->P1 R2 Magnesium R2->P1 R3 Phosphorus Trichloride P2 Reaction with PCl3 R3->P2 P1->P2 4-chlorophenyl- magnesium bromide P3 Work-up & Purification P2->P3 Prod This compound P3->Prod

Caption: Logical flow of the Grignard synthesis of this compound.

Experimental Workflow for Synthesis

Grignard_Synthesis_Workflow start Start prep Prepare Anhydrous Glassware and Reagents start->prep grignard_formation Form Grignard Reagent: 1-bromo-4-chlorobenzene + Mg in THF prep->grignard_formation reaction React with PCl3 at 0°C, then warm to RT grignard_formation->reaction quench Quench with saturated NH4Cl (aq) reaction->quench extract Extract with Ethyl Acetate quench->extract wash Wash with Water and Brine extract->wash dry Dry with Na2SO4 wash->dry concentrate Concentrate under Reduced Pressure dry->concentrate purify Recrystallize from Ethanol concentrate->purify end End Product: Pure this compound purify->end

Caption: Step-by-step workflow for the synthesis of this compound.

Applications

This compound is primarily used as a ligand in transition metal catalysis. Its electronic properties, influenced by the electron-withdrawing chlorine atoms, modify the reactivity of the metal center to which it is coordinated. It has been employed in various cross-coupling reactions, which are fundamental transformations in organic synthesis.[3] Additionally, it serves as a precursor in the synthesis of more complex phosphine (B1218219) ligands and functional materials.

Role in Biological Signaling Pathways

Based on the available literature, this compound is not known to have a direct role in biological signaling pathways. Its applications are predominantly in the fields of chemical synthesis and materials science. While some related organochlorine compounds have been investigated for their biological activity and potential toxicity, there is no evidence to suggest that this compound is directly involved in or modulates specific signaling cascades within a biological context in the manner of a drug or signaling molecule. One study on the related compounds tris(4-chlorophenyl)methane (B1208405) and tris(4-chlorophenyl)methanol (B1216897) indicated potential disruption of pancreatic organogenesis in zebrafish embryos, but this is a toxicological finding and does not implicate the phosphine in a specific signaling pathway.

Conclusion

This compound is a well-characterized organophosphorus compound with significant applications in catalysis and chemical synthesis. While the historical details of its initial discovery remain elusive, its structural and spectroscopic properties are well-documented. The Grignard reaction provides a reliable and scalable method for its preparation. For researchers and professionals in drug development, it is important to note the lack of evidence for its involvement in biological signaling pathways, distinguishing it as a tool for chemical synthesis rather than a bioactive agent. This guide serves as a foundational resource for understanding and utilizing this important chemical compound.

References

Methodological & Application

Application Notes and Protocols for Tris(4-chlorophenyl)phosphine in Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tris(4-chlorophenyl)phosphine is a triarylphosphine ligand characterized by its electron-deficient nature and steric bulk, properties conferred by the three para-chlorophenyl substituents. These characteristics make it a valuable ligand in palladium-catalyzed cross-coupling reactions, where it can significantly influence catalyst activity, stability, and selectivity. Its electron-withdrawing character modulates the electronic properties of the palladium center, facilitating key steps in the catalytic cycle. This document provides detailed application notes and experimental protocols for the use of this compound in several pivotal cross-coupling reactions.

Applications in Cross-Coupling Reactions

This compound has demonstrated utility as a ligand in a variety of palladium-catalyzed cross-coupling reactions, which are fundamental tools in modern organic synthesis, particularly for the construction of carbon-carbon and carbon-heteroatom bonds in drug discovery and development. Its applications include, but are not limited to:

  • Suzuki-Miyaura Coupling: Formation of biaryl compounds from aryl halides and boronic acids.

  • Heck Reaction: Vinylation of aryl halides.

  • Sonogashira Coupling: Coupling of aryl halides with terminal alkynes.

  • Buchwald-Hartwig Amination: Formation of arylamines from aryl halides and amines.

The electron-deficient nature of this compound can be particularly advantageous in reactions involving electron-rich substrates or to promote reductive elimination.

Data Presentation: Performance in Cross-Coupling Reactions

The following tables summarize the performance of this compound in various cross-coupling reactions, providing a comparative overview of reaction conditions and yields.

Table 1: Suzuki-Miyaura Coupling

EntryAryl HalideBoronic AcidPd Source (mol%)Ligand (mol%)BaseSolventTemp. (°C)Time (h)Yield (%)Reference
1Tris(4-bromophenyl)amineBenzene-1,4-diboronic acidPd₂(dba)₃ (5)This compound (40)K₂CO₃DMF15024Polymer[1]

Table 2: Heck Reaction (Representative Conditions)

No specific quantitative data for Heck reactions using this compound was found in the search results. The following are representative conditions where electron-deficient phosphines have been shown to be effective.[2][3]

EntryAryl HalideAlkenePd Source (mol%)Ligand (mol%)BaseSolventTemp. (°C)Time (h)Yield (%)
1Aryl BromideStyrenePd(OAc)₂ (1-2)This compound (2-4)Et₃NDMF100-12012-24N/A
2Aryl IodideMethyl AcrylatePdCl₂(PPh₃)₂ (1)This compound (2)K₂CO₃NMP12012N/A

Table 3: Sonogashira Coupling (Representative Conditions)

No specific quantitative data for Sonogashira couplings using this compound was found in the search results. The following are representative conditions.

EntryAryl HalideAlkynePd Source (mol%)Cu Source (mol%)Ligand (mol%)BaseSolventTemp. (°C)Time (h)Yield (%)
1Aryl IodidePhenylacetylenePdCl₂(PPh₃)₂ (1-2)CuI (1-5)This compound (2-4)Et₃NTHFRT-602-12N/A
2Aryl Bromide1-HexynePd(OAc)₂ (2)CuI (4)This compound (8)DIPADMF8024N/A

Table 4: Buchwald-Hartwig Amination (Representative Conditions)

No specific quantitative data for Buchwald-Hartwig amination using this compound was found in the search results. The following are representative conditions.

EntryAryl HalideAminePd Source (mol%)Ligand (mol%)BaseSolventTemp. (°C)Time (h)Yield (%)
1Aryl BromideMorpholinePd₂(dba)₃ (1-2)This compound (2-4)NaOtBuToluene80-11012-24N/A
2Aryl ChlorideAnilinePd(OAc)₂ (2)This compound (4)K₃PO₄Dioxane10024N/A

Experimental Protocols

The following are generalized protocols for cross-coupling reactions using this compound. These should be considered as starting points and may require optimization for specific substrates.

Protocol 1: General Procedure for Suzuki-Miyaura Coupling

This protocol is adapted from procedures for Suzuki-Miyaura reactions using triarylphosphine ligands.

Materials:

  • Palladium precursor (e.g., Pd(OAc)₂, Pd₂(dba)₃)

  • This compound

  • Aryl halide

  • Boronic acid or boronate ester

  • Base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃)

  • Anhydrous, degassed solvent (e.g., Toluene, Dioxane, DMF)

  • Schlenk flask or sealed reaction vial

  • Magnetic stirrer and heating plate

  • Inert gas supply (Argon or Nitrogen)

Procedure:

  • To a flame-dried Schlenk flask under an inert atmosphere, add the palladium precursor (e.g., 1-5 mol%), this compound (e.g., 2-10 mol%), and the base (e.g., 2.0 equivalents).

  • Add the aryl halide (1.0 equivalent) and the boronic acid or boronate ester (1.1-1.5 equivalents).

  • Add the anhydrous, degassed solvent via syringe.

  • Seal the flask and heat the reaction mixture to the desired temperature (e.g., 80-150 °C) with vigorous stirring.

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Quench the reaction with water and extract the product with an appropriate organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Protocol 2: General Procedure for Heck Reaction

This protocol is a general guideline for Heck reactions using phosphine (B1218219) ligands.

Materials:

  • Palladium precursor (e.g., Pd(OAc)₂)

  • This compound

  • Aryl halide

  • Alkene

  • Base (e.g., Et₃N, K₂CO₃)

  • Anhydrous, degassed solvent (e.g., DMF, NMP, Dioxane)

  • Schlenk flask or sealed reaction vial

  • Magnetic stirrer and heating plate

  • Inert gas supply (Argon or Nitrogen)

Procedure:

  • In a Schlenk flask under an inert atmosphere, dissolve the palladium precursor (e.g., 1-2 mol%) and this compound (e.g., 2-4 mol%) in the anhydrous, degassed solvent.

  • Add the aryl halide (1.0 equivalent), the alkene (1.1-1.5 equivalents), and the base (1.5-2.0 equivalents).

  • Heat the reaction mixture to the desired temperature (e.g., 100-140 °C) with stirring.

  • Monitor the reaction by TLC or GC-MS until the starting material is consumed.

  • Cool the reaction to room temperature and filter off any solids.

  • Partition the filtrate between water and an organic solvent (e.g., diethyl ether or ethyl acetate).

  • Separate the organic layer, wash with brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo.

  • Purify the residue by column chromatography to obtain the desired product.

Protocol 3: General Procedure for Sonogashira Coupling

This is a general protocol for Sonogashira coupling and may require optimization.

Materials:

  • Palladium precursor (e.g., PdCl₂(PPh₃)₂)

  • Copper(I) iodide (CuI)

  • This compound

  • Aryl halide

  • Terminal alkyne

  • Base (e.g., Et₃N, DIPA)

  • Anhydrous, degassed solvent (e.g., THF, DMF)

  • Schlenk flask or sealed reaction vial

  • Magnetic stirrer

  • Inert gas supply (Argon or Nitrogen)

Procedure:

  • To a Schlenk flask under an inert atmosphere, add the palladium precursor (e.g., 1-2 mol%), CuI (e.g., 1-5 mol%), and this compound (e.g., 2-4 mol%).

  • Add the anhydrous, degassed solvent, followed by the aryl halide (1.0 equivalent) and the terminal alkyne (1.2 equivalents).

  • Add the base (e.g., 2.0 equivalents) via syringe.

  • Stir the reaction mixture at room temperature or heat as required (e.g., up to 80 °C).

  • Monitor the reaction progress by TLC or GC-MS.

  • Once the reaction is complete, dilute the mixture with an organic solvent and wash with saturated aqueous ammonium (B1175870) chloride solution and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Protocol 4: General Procedure for Buchwald-Hartwig Amination

This is a general protocol for the Buchwald-Hartwig amination and should be optimized for specific substrates.

Materials:

  • Palladium precursor (e.g., Pd₂(dba)₃, Pd(OAc)₂)

  • This compound

  • Aryl halide

  • Amine

  • Strong base (e.g., NaOtBu, K₃PO₄)

  • Anhydrous, degassed solvent (e.g., Toluene, Dioxane)

  • Schlenk flask or sealed reaction vial

  • Magnetic stirrer and heating plate

  • Inert gas supply (Argon or Nitrogen)

Procedure:

  • To a flame-dried Schlenk flask under an inert atmosphere, add the palladium precursor (e.g., 1-2 mol%), this compound (e.g., 2-4 mol%), and the base (e.g., 1.2-1.5 equivalents).

  • Add the aryl halide (1.0 equivalent) and the amine (1.1-1.2 equivalents).

  • Add the anhydrous, degassed solvent via syringe.

  • Seal the flask and heat the reaction mixture to the desired temperature (e.g., 80-110 °C) with vigorous stirring.

  • Monitor the reaction progress by TLC or GC-MS.

  • After completion, cool the reaction to room temperature.

  • Quench the reaction with water and extract with an organic solvent.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the product by column chromatography.

Visualizations

The following diagrams illustrate the generalized catalytic cycles for the cross-coupling reactions discussed.

Suzuki_Miyaura_Coupling Suzuki-Miyaura Catalytic Cycle cluster_0 Pd0 Pd(0)L₂ PdII Ar-Pd(II)-X(L₂) Pd0->PdII Ar-X OxAdd Oxidative Addition PdII_Ar_R Ar-Pd(II)-R(L₂) PdII->PdII_Ar_R R-B(OR)₂ Base Transmetal Transmetalation PdII_Ar_R->Pd0 Ar-R Product Ar-R RedElim Reductive Elimination ArX Ar-X Boronic R-B(OR)₂ Base Base

Caption: Generalized catalytic cycle for the Suzuki-Miyaura coupling reaction.

Heck_Reaction Heck Reaction Catalytic Cycle Pd0 Pd(0)L₂ PdII Ar-Pd(II)-X(L₂) Pd0->PdII Ar-X OxAdd Oxidative Addition PdII_Alkene [Ar-Pd(II)(Alkene)-X(L)] PdII->PdII_Alkene Alkene Coord Alkene Coordination PdII_Alkyl R-Pd(II)-X(L) PdII_Alkene->PdII_Alkyl syn-addition MigInsert Migratory Insertion PdH H-Pd(II)-X(L) PdII_Alkyl->PdH syn-elimination Product Substituted Alkene PdII_Alkyl->Product BetaElim β-Hydride Elimination PdH->Pd0 Base RedElim Reductive Elimination ArX Ar-X Alkene Alkene Base Base Sonogashira_Coupling Sonogashira Coupling Catalytic Cycle cluster_1 Copper Cycle Pd0 Pd(0)L₂ PdII Ar-Pd(II)-X(L₂) Pd0->PdII Ar-X OxAdd Oxidative Addition PdII_Alkyne Ar-Pd(II)-C≡CR(L₂) PdII->PdII_Alkyne Cu-C≡CR Transmetal Transmetalation PdII_Alkyne->Pd0 Ar-C≡CR Product Ar-C≡CR PdII_Alkyne->Product RedElim Reductive Elimination ArX Ar-X Cu_Alkyne Cu-C≡CR Alkyne H-C≡CR Alkyne->Cu_Alkyne CuX, Base CuX CuX Base Base Buchwald_Hartwig_Amination Buchwald-Hartwig Amination Catalytic Cycle Pd0 Pd(0)L₂ PdII Ar-Pd(II)-X(L₂) Pd0->PdII Ar-X OxAdd Oxidative Addition PdII_Amine [Ar-Pd(II)(HNR₂)-X(L)]⁺ PdII->PdII_Amine HNR₂ AmineCoord Amine Coordination PdII_Amido Ar-Pd(II)-NR₂(L) PdII_Amine->PdII_Amido Base Deprotonation Deprotonation PdII_Amido->Pd0 Ar-NR₂ Product Ar-NR₂ PdII_Amido->Product RedElim Reductive Elimination ArX Ar-X Amine HNR₂ Base Base

References

Application Notes and Protocols for Tris(4-chlorophenyl)phosphine in Suzuki-Miyaura Coupling

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds, particularly for the synthesis of biaryl and substituted aromatic structures.[1] These motifs are prevalent in pharmaceuticals, agrochemicals, and advanced materials.[1][2] The efficacy of the palladium-catalyzed cycle is critically dependent on the choice of phosphine (B1218219) ligand, which influences the catalyst's stability, activity, and selectivity by modulating its steric and electronic properties.[3]

Tris(4-chlorophenyl)phosphine is a triarylphosphine ligand that, while not as commonly employed as ligands like triphenylphosphine (B44618) or bulky, electron-rich Buchwald-type ligands, serves as a useful tool in the Suzuki-Miyaura reaction toolbox.[4][5] The electron-withdrawing nature of the three chloro-substituents on the phenyl rings modifies the electronic properties of the phosphorus atom. This can influence the rates of the key steps in the catalytic cycle—oxidative addition and reductive elimination—offering a different reactivity profile compared to more electron-rich phosphines. These application notes provide an overview and detailed protocols for the use of this compound in Suzuki-Miyaura coupling reactions.

Catalytic Cycle and Role of the Ligand

The generally accepted mechanism for the Suzuki-Miyaura coupling involves a palladium(0) catalyst and proceeds through three main steps: oxidative addition, transmetalation, and reductive elimination.[1][6][7] The phosphine ligand, in this case, this compound, plays a crucial role in stabilizing the palladium center and modulating its reactivity throughout the cycle.

Suzuki_Miyaura_Coupling Pd0 Pd(0)L₂ OxAdd Oxidative Addition (Ar-X) Pd0->OxAdd Ar-X PdII_complex Ar-Pd(II)L₂-X OxAdd->PdII_complex Transmetalation Transmetalation (R-B(OR)₂ + Base) PdII_complex->Transmetalation R-B(OR)₂ Base Diaryl_PdII Ar-Pd(II)L₂-R Transmetalation->Diaryl_PdII RedElim Reductive Elimination Diaryl_PdII->RedElim RedElim->Pd0 Catalyst Regeneration Product Ar-R RedElim->Product

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Data Presentation

Table 1: Reaction Conditions for a Suzuki-Miyaura Polymerization Using this compound [8]

ParameterValue
Palladium Precursor Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
Ligand This compound
Aryl Halide Tris(4-bromophenyl)amine
Boronic Acid Derivative Benzene-1,4-diboronic acid
Base Potassium Carbonate (K₂CO₃)
Solvent N,N-Dimethylformamide (DMF)
Temperature 150 °C
Atmosphere Argon
Pd Loading 5 mol% (relative to aryl halide)
Ligand:Pd Ratio 4:1 (mol/mol)

Table 2: Representative Yields for Suzuki-Miyaura Coupling of Aryl Chlorides with Arylboronic Acids Catalyzed by a Heterogeneous System Derived from this compound

Note: The following data pertains to the performance of a heterogeneous catalyst (Pd@PNP) synthesized using a this compound-based system. While not a direct measure of the homogeneous catalyst's performance, it indicates the general applicability to various substituted aryl chlorides.[8]

EntryAryl ChlorideArylboronic AcidYield (%)
14-ChlorotoluenePhenylboronic acid95
24-ChloroanisolePhenylboronic acid96
34-ChlorobenzaldehydePhenylboronic acid92
44'-ChloroacetophenonePhenylboronic acid93
54-ChloronitrobenzenePhenylboronic acid91
64-ChlorobenzonitrilePhenylboronic acid90
71-Chloro-4-(trifluoromethyl)benzenePhenylboronic acid88
82-ChlorotoluenePhenylboronic acid85

Experimental Protocols

The following protocols are provided as a guide for utilizing this compound in Suzuki-Miyaura coupling reactions. The first protocol is adapted from a specific literature procedure for a polymerization reaction, while the second is a general protocol for a standard biaryl synthesis.

Protocol 1: Suzuki-Miyaura Coupling for Polymer Synthesis (Adapted from RSC Advances) [8]

This protocol is based on the synthesis of a polymeric material and utilizes high temperatures in DMF.

Materials:

  • Palladium precursor: Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • Ligand: this compound

  • Aryl dihalide (e.g., Tris(4-bromophenyl)amine)

  • Diboronic acid (e.g., Benzene-1,4-diboronic acid)

  • Base: Anhydrous Potassium Carbonate (K₂CO₃)

  • Solvent: Anhydrous N,N-Dimethylformamide (DMF)

  • Schlenk tube or similar reaction vessel

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • To a dry Schlenk tube under an inert atmosphere, add the aryl dihalide (1.0 mmol), the diboronic acid (2.1 mmol), Pd₂(dba)₃ (0.05 mmol, 5 mol% Pd), this compound (0.4 mmol), and K₂CO₃ (3.0 mmol).

  • Add anhydrous DMF (30 mL) via syringe.

  • Seal the Schlenk tube and place the reaction mixture in a preheated oil bath at 150 °C.

  • Stir the mixture vigorously for 24 hours.

  • After 24 hours, cool the reaction mixture to room temperature.

  • The product, in this case a polymer, may precipitate from the solution. Work-up will be dependent on the nature of the product. For a soluble biaryl product, a standard aqueous work-up would follow (e.g., dilution with ethyl acetate, washing with water and brine, drying over anhydrous sulfate (B86663), and concentration in vacuo).

  • Purify the crude product by an appropriate method, such as column chromatography on silica (B1680970) gel.

Protocol 2: General Procedure for Biaryl Synthesis

This is a general starting point for the coupling of a simple aryl halide and arylboronic acid. Optimization of base, solvent, and temperature may be required.

Materials:

  • Palladium precursor: Pd₂(dba)₃ or Palladium(II) Acetate (Pd(OAc)₂)

  • Ligand: this compound

  • Aryl halide (Ar¹-X, where X = Br, I, or Cl) (1.0 mmol)

  • Arylboronic acid (Ar²-B(OH)₂) (1.2-1.5 mmol)

  • Base: K₂CO₃, K₃PO₄, or Cs₂CO₃ (2.0-3.0 mmol)

  • Solvent: Toluene, Dioxane, or DMF (5-10 mL)

  • Reaction flask (e.g., round-bottom flask with condenser)

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • In a reaction flask, combine the aryl halide (1.0 mmol), arylboronic acid (1.2 mmol), and base (2.0 mmol).

  • Add the palladium precursor (e.g., Pd(OAc)₂, 0.01-0.02 mmol, 1-2 mol%) and this compound (0.02-0.08 mmol, L:Pd ratio of 2:1 to 4:1).

  • Seal the flask with a septum, and purge with an inert gas for 10-15 minutes.

  • Add the degassed solvent (5-10 mL) via syringe.

  • Heat the reaction mixture with stirring to 80-110 °C.

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.

Experimental Workflow and Logic

The following diagram illustrates a typical workflow for setting up and performing a Suzuki-Miyaura coupling reaction.

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification start Dry Glassware add_solids Add Aryl Halide, Boronic Acid, Base start->add_solids add_catalyst Add Pd Precursor & Ligand add_solids->add_catalyst purge Purge with Inert Gas add_catalyst->purge add_solvent Add Degassed Solvent purge->add_solvent heat Heat and Stir add_solvent->heat monitor Monitor Progress (TLC/GC-MS) heat->monitor cool Cool to RT monitor->cool Reaction Complete quench Aqueous Work-up (Extraction) cool->quench dry Dry Organic Layer quench->dry concentrate Concentrate dry->concentrate purify Purify Product concentrate->purify end Characterize purify->end

Caption: A general workflow for a Suzuki-Miyaura cross-coupling experiment.

References

Application Note: Palladium-Catalyzed Heck Reaction Utilizing Tris(4-chlorophenyl)phosphine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction

The palladium-catalyzed Heck reaction has become an indispensable tool for the synthesis of complex organic molecules, including pharmaceuticals, natural products, and advanced materials.[1] The reaction facilitates the formation of a substituted alkene through the coupling of an aryl, vinyl, or benzyl (B1604629) halide (or triflate) with an alkene in the presence of a palladium catalyst and a base.[1] The choice of the phosphine (B1218219) ligand is crucial as it influences the catalyst's stability, activity, and selectivity. Tris(4-chlorophenyl)phosphine is an electron-poor triarylphosphine ligand that can be used in various palladium-catalyzed reactions. This document provides a detailed, representative protocol for its use in the Heck reaction.

Reaction Principle

The catalytic cycle of the Heck reaction is generally understood to involve several key steps:

  • Oxidative Addition: The active Pd(0) catalyst reacts with the aryl halide (Ar-X) to form a Pd(II) intermediate.

  • Olefin Coordination and Insertion: The alkene coordinates to the palladium center and subsequently inserts into the Pd-Ar bond.

  • β-Hydride Elimination: A β-hydrogen is eliminated from the alkyl-palladium intermediate, forming the desired alkene product and a hydrido-palladium complex.

  • Reductive Elimination: The base regenerates the Pd(0) catalyst from the hydrido-palladium complex, allowing the catalytic cycle to continue.

Experimental Protocol: Representative Procedure

This section details a generalized experimental protocol for the Heck reaction of an aryl bromide with an alkene using a Pd(OAc)₂/Tris(4-chlorophenyl)phosphine catalytic system.

Materials:

  • Palladium(II) acetate (B1210297) (Pd(OAc)₂)

  • This compound

  • Aryl bromide (e.g., 4-bromotoluene)

  • Alkene (e.g., Styrene)

  • Base (e.g., Triethylamine (Et₃N) or Potassium Carbonate (K₂CO₃))

  • Solvent (e.g., N,N-Dimethylformamide (DMF) or Acetonitrile (MeCN))

  • Anhydrous sodium sulfate (B86663) or magnesium sulfate

  • Silica (B1680970) gel for column chromatography

  • Solvents for chromatography (e.g., hexanes, ethyl acetate)

Equipment:

  • Schlenk flask or round-bottom flask with a reflux condenser

  • Magnetic stirrer and hotplate

  • Inert atmosphere setup (e.g., nitrogen or argon line)

  • Standard laboratory glassware

  • Rotary evaporator

  • Chromatography columns

Procedure:

  • Reaction Setup: To a dry Schlenk flask under an inert atmosphere (e.g., argon), add palladium(II) acetate (e.g., 0.02 mmol, 1 mol%) and this compound (e.g., 0.04 mmol, 2 mol%).

  • Reagent Addition: Add the aryl bromide (e.g., 2.0 mmol, 1.0 equiv), the alkene (e.g., 2.4 mmol, 1.2 equiv), the base (e.g., 2.4 mmol, 1.2 equiv), and the solvent (e.g., 10 mL).

  • Reaction Conditions: Stir the reaction mixture at an elevated temperature (e.g., 100-120 °C) and monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

  • Characterization: Characterize the purified product by ¹H NMR, ¹³C NMR, and mass spectrometry.

Data Presentation

The following tables present representative data for the Heck reaction under various conditions. Please note that this data is illustrative and based on typical outcomes for similar reactions, as specific data for this exact protocol is not available in the cited literature.

Table 1: Optimization of Reaction Conditions

EntryPalladium Source (mol%)Ligand (mol%)Base (equiv)SolventTemperature (°C)Time (h)Yield (%)
1Pd(OAc)₂ (1)This compound (2)Et₃N (1.2)DMF1001285
2Pd(OAc)₂ (1)This compound (2)K₂CO₃ (1.5)DMF1001278
3Pd(OAc)₂ (1)This compound (2)Et₃N (1.2)MeCN802475
4PdCl₂ (1)This compound (2)Et₃N (1.2)DMF1001280

Table 2: Substrate Scope

EntryAryl HalideAlkeneProductYield (%)
14-BromotolueneStyrene4-Methylstilbene85
24-BromoanisoleStyrene4-Methoxystilbene82
31-Bromo-4-fluorobenzeneStyrene4-Fluorostilbene88
44-Bromotoluenen-Butyl acrylateButyl 4-methylcinnamate79

Visualizations

Heck_Cycle Pd0 Pd(0)L₂ PdII_ArX Ar-Pd(II)(X)L₂ Pd0->PdII_ArX Oxidative Addition (Ar-X) PdII_Alkene [Ar-Pd(II)(alkene)L₂]⁺X⁻ PdII_ArX->PdII_Alkene Olefin Coordination PdII_Intermediate R-CH₂-CH(Ar)-Pd(II)(X)L₂ PdII_Alkene->PdII_Intermediate Migratory Insertion Pd_H H-Pd(II)(X)L₂ PdII_Intermediate->Pd_H β-Hydride Elimination Product Ar-CH=CH-R PdII_Intermediate->Product Pd_H->Pd0 Reductive Elimination (Base) Base_HX Base-H⁺X⁻ Pd_H->Base_HX

Caption: A typical workflow for the Heck cross-coupling reaction.

Safety Precautions

  • Palladium compounds can be toxic and should be handled with care in a well-ventilated fume hood.

  • Organic solvents are flammable and should be kept away from ignition sources.

  • Phosphine ligands can be irritants; appropriate personal protective equipment (gloves, safety glasses) should be worn.

  • Reactions at elevated temperatures should be conducted behind a safety shield.

Conclusion

The Heck reaction is a powerful and versatile method for C-C bond formation. The use of this compound as a ligand in a palladium-catalyzed system offers a viable option for synthesizing substituted alkenes. The representative protocol and data provided in this application note serve as a valuable starting point for researchers and professionals in the field of organic synthesis and drug development. Further optimization of reaction conditions may be necessary for specific substrates.

References

Application Notes and Protocols for Tris(4-chlorophenyl)phosphine in Sonogashira Coupling of Aryl Halides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of tris(4-chlorophenyl)phosphine as a ligand in the palladium-catalyzed Sonogashira coupling of aryl halides with terminal alkynes. This document includes a discussion of the ligand's properties, a generalized experimental protocol, and a framework for data analysis.

Introduction

The Sonogashira cross-coupling reaction is a powerful and widely utilized method for the formation of carbon-carbon bonds between sp²-hybridized carbon atoms of aryl or vinyl halides and sp-hybridized carbon atoms of terminal alkynes. This reaction is of paramount importance in the synthesis of a wide array of organic molecules, including pharmaceuticals, natural products, and advanced materials. The catalytic system typically comprises a palladium catalyst and a copper(I) co-catalyst, although copper-free methods have also been developed. The choice of phosphine (B1218219) ligand is crucial as it significantly influences the catalyst's stability, activity, and substrate scope.

This compound is an electron-deficient triarylphosphine ligand. The electron-withdrawing nature of the chloro substituents on the phenyl rings modifies the electronic properties of the phosphorus atom, which in turn affects the catalytic cycle of the Sonogashira reaction. While specific performance data for this compound in Sonogashira couplings is not extensively documented in peer-reviewed literature, its electronic properties suggest potential utility, particularly in the coupling of electron-rich aryl halides.

Application Notes

The use of this compound as a ligand in Sonogashira coupling reactions may offer several advantages:

  • Modulation of Reactivity: The electron-deficient nature of the ligand can influence the rates of oxidative addition and reductive elimination steps in the catalytic cycle. This can be beneficial for optimizing reactions involving challenging substrates.

  • Stability: Triarylphosphines are generally more stable to air and moisture compared to trialkylphosphines, simplifying handling and reaction setup.

  • Commercial Availability: this compound is a commercially available reagent.

Due to the limited availability of specific data, it is recommended that researchers perform initial screening and optimization experiments to determine the ideal conditions for their specific substrates.

Experimental Protocols

The following is a generalized protocol for the Sonogashira coupling of an aryl halide with a terminal alkyne using a palladium/tris(4-chlorophenyl)phosphine catalyst system. This protocol should be considered a starting point and may require optimization for specific substrates and reaction scales.

Materials:

Procedure:

  • Reaction Setup: To a dry Schlenk flask or reaction vial equipped with a magnetic stir bar, add the palladium precursor (e.g., Pd(OAc)₂, 1-5 mol%) and this compound (2-10 mol%).

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.

  • Reagent Addition: Under the inert atmosphere, add the aryl halide (1.0 equiv), copper(I) iodide (1-5 mol%), and the anhydrous solvent.

  • Base and Alkyne Addition: Add the base (2-3 equiv) and the terminal alkyne (1.1-1.5 equiv) to the reaction mixture.

  • Reaction Conditions: Stir the reaction mixture at the desired temperature (room temperature to 100 °C) and monitor the progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and filter through a pad of celite to remove insoluble salts.

  • Purification: Wash the filtrate with water and brine. Dry the organic layer over anhydrous sodium sulfate (B86663) or magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica (B1680970) gel.

Note on Optimization: The optimal reaction conditions (catalyst loading, ligand-to-metal ratio, base, solvent, and temperature) are highly dependent on the specific aryl halide and alkyne used and should be determined experimentally.

Data Presentation

EntryAryl HalideAlkynePd Source (mol%)Ligand (mol%)CuI (mol%)Base (equiv)SolventTemp (°C)Time (h)Yield (%)
14-IodoanisolePhenylacetylenePd(OAc)₂ (2)(4-ClC₆H₄)₃P (4)2Et₃N (2)THF6012Data not available
24-BromoacetophenonePhenylacetylenePdCl₂(PPh₃)₂ (3)(4-ClC₆H₄)₃P (6)3DIPA (2.5)DMF8018Data not available
31-Chloro-4-nitrobenzene1-OctynePd(OAc)₂ (5)(4-ClC₆H₄)₃P (10)5K₂CO₃ (2)Toluene10024Data not available

Mandatory Visualizations

The following diagrams illustrate the catalytic cycle of the Sonogashira coupling reaction and a general experimental workflow.

Sonogashira_Catalytic_Cycle cluster_pd_cycle Palladium Cycle cluster_cu_cycle Copper Cycle Pd0 Pd(0)L₂ Pd_II_A Ar-Pd(II)-X(L)₂ Pd0->Pd_II_A Oxidative Addition (Ar-X) Pd_II_B Ar-Pd(II)-C≡C-R'(L)₂ Pd_II_A->Pd_II_B Transmetalation (R'-C≡C-Cu) Pd_II_B->Pd0 Reductive Elimination Product Ar-C≡C-R' Pd_II_B->Product CuX CuX Cu_alkyne [R'-C≡C-H---CuX] CuX->Cu_alkyne Alkyne Coordination (R'-C≡C-H) Cu_acetylide R'-C≡C-Cu Cu_alkyne->Cu_acetylide Deprotonation (Base) Cu_acetylide->CuX Transmetalation to Pd

Caption: Catalytic cycles of the Sonogashira coupling reaction.

Experimental_Workflow start Start setup Reaction Setup (Pd catalyst, Ligand, Aryl Halide, CuI, Solvent) start->setup inert Establish Inert Atmosphere (Evacuate/Backfill with Ar/N₂) setup->inert reagents Add Base and Terminal Alkyne inert->reagents reaction Stir at Desired Temperature reagents->reaction monitoring Monitor Reaction Progress (TLC, GC-MS) reaction->monitoring monitoring->reaction Incomplete workup Reaction Work-up (Dilution, Filtration) monitoring->workup Complete purification Purification (Extraction, Column Chromatography) workup->purification product Isolated Product purification->product

Caption: General experimental workflow for Sonogashira coupling.

Application Notes and Protocols: Buchwald-Hartwig Amination Utilizing Tris(4-chlorophenyl)phosphine Ligand

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Buchwald-Hartwig amination is a cornerstone of modern organic synthesis, facilitating the formation of carbon-nitrogen (C-N) bonds through the palladium-catalyzed cross-coupling of amines with aryl halides.[1] This reaction has broad applications in the pharmaceutical and materials science industries due to the prevalence of arylamine moieties in biologically active molecules and functional materials.[2] The efficacy of the Buchwald-Hartwig amination is highly dependent on the choice of phosphine (B1218219) ligand, which modulates the reactivity and stability of the palladium catalyst.[3]

Tris(4-chlorophenyl)phosphine is an electron-poor, sterically demanding tertiary phosphine ligand.[4] The electron-withdrawing nature of the para-chloro substituents significantly influences the electronic properties of the phosphorus atom, making it a suitable ligand for stabilizing electron-poor metal centers and facilitating various cross-coupling reactions, including the Buchwald-Hartwig amination.[4] These electronic characteristics can influence the rates of oxidative addition and reductive elimination, the key steps in the catalytic cycle.[5]

These application notes provide a detailed overview, a general experimental protocol, and key visual aids for performing the Buchwald-Hartwig amination using this compound as the ligand.

Data Presentation: Representative Reaction Parameters

While specific reaction conditions should be optimized for each unique substrate combination, the following table summarizes typical parameters for a Buchwald-Hartwig amination reaction. The values are representative and based on general protocols for similar phosphine ligands.

ParameterTypical Range/ValueNotes
Aryl Halide Aryl bromides, iodides, and in some cases, chloridesAryl chlorides are generally less reactive and may require more forcing conditions or a more specialized catalyst system.
Amine Primary or secondary, aliphatic or aromaticThe nucleophilicity and steric bulk of the amine will influence reaction rates.
Palladium Precursor Pd(OAc)₂, Pd₂(dba)₃Typically used in catalytic amounts.
Ligand This compoundThe ligand to palladium ratio is crucial and often requires optimization.
Base NaOtBu, KOtBu, Cs₂CO₃A strong, non-nucleophilic base is required to deprotonate the amine.[6]
Solvent Toluene (B28343), Dioxane, THFAnhydrous and degassed solvents are essential to prevent catalyst deactivation.[6]
Temperature 80-110 °CThe optimal temperature will depend on the reactivity of the substrates.
Reaction Time 2-24 hoursReaction progress should be monitored by TLC or GC-MS.
Catalyst Loading (mol%) 0.5 - 5 mol% PdLower catalyst loadings are desirable for process efficiency.
Ligand to Pd Ratio 1:1 to 2:1This ratio can significantly impact catalyst activity and stability.

Experimental Protocols

The following is a general procedure for the palladium-catalyzed cross-coupling of an aryl halide with an amine using this compound.

Materials:

  • Aryl halide (1.0 equiv)

  • Amine (1.2 equiv)

  • Palladium(II) acetate (B1210297) (Pd(OAc)₂) (0.02 equiv)

  • This compound (0.04 equiv)

  • Sodium tert-butoxide (NaOtBu) (1.4 equiv)

  • Anhydrous, degassed toluene

  • Schlenk flask or similar reaction vessel

  • Standard glassware for workup and purification

Procedure:

1. Reaction Setup: a. To a flame-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add Pd(OAc)₂ (0.02 equiv), this compound (0.04 equiv), and sodium tert-butoxide (1.4 equiv). b. Evacuate and backfill the flask with the inert gas three times to ensure anaerobic conditions.[6]

2. Reagent Addition: a. Add the anhydrous, degassed toluene via syringe. b. Add the aryl halide (1.0 equiv) and the amine (1.2 equiv) to the reaction mixture via syringe.

3. Reaction Execution: a. With vigorous stirring, heat the reaction mixture to the desired temperature (typically 80-110 °C) using a pre-heated oil bath. b. Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

4. Workup: a. Once the reaction is complete, cool the mixture to room temperature. b. Quench the reaction by the slow addition of water. c. Transfer the mixture to a separatory funnel and extract with an organic solvent such as ethyl acetate (3 x 20 mL). d. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

5. Purification: a. Concentrate the filtrate under reduced pressure. b. Purify the crude product by column chromatography on silica (B1680970) gel to afford the desired arylamine.

Visualizations

Catalytic Cycle

The generally accepted mechanism for the Buchwald-Hartwig amination proceeds through a series of well-defined steps involving the palladium catalyst.

Buchwald_Hartwig_Catalytic_Cycle Pd0 Pd(0)L_n OxAdd Oxidative Addition Pd0->OxAdd Ar-X PdII_complex Ar-Pd(II)-X(L_n) OxAdd->PdII_complex Ligand_Exch Ligand Exchange PdII_complex->Ligand_Exch HNR'R'' Amine_complex Ar-Pd(II)-NHR'R''X Ligand_Exch->Amine_complex Deprotonation Deprotonation Amine_complex->Deprotonation Base Amido_complex Ar-Pd(II)-NR'R''(L_n) Deprotonation->Amido_complex - Base-H⁺X⁻ Red_Elim Reductive Elimination Amido_complex->Red_Elim Red_Elim->Pd0 Ar-NR'R''

Caption: Catalytic cycle of the Buchwald-Hartwig amination.

Experimental Workflow

The following diagram outlines the typical workflow for setting up and performing a Buchwald-Hartwig amination reaction.

Experimental_Workflow start Start setup Reaction Setup (Flame-dry flask, inert atmosphere) start->setup reagents Add Solids (Pd precursor, Ligand, Base) setup->reagents solvent_sm Add Solvent and Starting Materials (Aryl halide, Amine) reagents->solvent_sm reaction Heat and Stir (Monitor by TLC/GC-MS) solvent_sm->reaction workup Workup (Quench, Extract, Dry) reaction->workup purification Purification (Column Chromatography) workup->purification product Isolated Product purification->product

Caption: General experimental workflow for Buchwald-Hartwig amination.

References

Application Notes and Protocols for Tris(4-chlorophenyl)phosphine in Stille Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Stille cross-coupling reaction is a powerful and versatile carbon-carbon bond-forming reaction that couples an organotin compound (organostannane) with an organic electrophile, typically an organohalide or pseudohalide, catalyzed by a palladium complex. This reaction is widely utilized in academic and industrial research, particularly in the synthesis of complex organic molecules, including pharmaceuticals and functional materials, due to its tolerance of a wide variety of functional groups and the stability of the organostannane reagents.

The choice of ligand coordinated to the palladium center is crucial for the efficiency and scope of the Stille coupling. The ligand influences the stability and reactivity of the catalyst, affecting key steps in the catalytic cycle such as oxidative addition and reductive elimination. Tris(4-chlorophenyl)phosphine is a commercially available triarylphosphine ligand that can be employed in St.[1][2] While specific, detailed protocols for Stille couplings featuring this particular ligand are not extensively documented in the literature, its electronic properties make it a viable candidate for such transformations. These application notes provide a generalized protocol for the Stille coupling reaction where this compound can be utilized as a ligand, based on established methodologies for similar phosphine (B1218219) ligands.

This compound is an electron-poor ligand due to the electron-withdrawing nature of the chlorine atoms on the phenyl rings. This property can influence the reactivity of the palladium catalyst, potentially enhancing the rate of reductive elimination.

Catalytic Cycle and Role of the Phosphine Ligand

The generally accepted mechanism for the Stille coupling reaction involves a catalytic cycle with a palladium(0) species as the active catalyst. The phosphine ligand, in this case, this compound, plays a critical role in stabilizing the palladium center and modulating its reactivity throughout the cycle.

Caption: Generalized catalytic cycle for the Stille cross-coupling reaction.

Experimental Protocols

The following is a general procedure for a palladium-catalyzed Stille cross-coupling reaction. The specific conditions, particularly temperature and reaction time, may require optimization depending on the reactivity of the substrates.

General Protocol for Stille Coupling of an Aryl Halide with an Organostannane

This protocol is a representative example and may require optimization for specific substrates.

Materials:

  • Aryl halide (1.0 mmol, 1.0 equiv)

  • Organostannane (1.1 - 1.5 mmol, 1.1 - 1.5 equiv)

  • Palladium source (e.g., Pd₂(dba)₃, 1-5 mol%)

  • This compound (2-10 mol%)

  • Anhydrous, degassed solvent (e.g., toluene, THF, or DMF)

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • To a dry Schlenk flask under an inert atmosphere, add the aryl halide, palladium source, and this compound.

  • Evacuate and backfill the flask with the inert gas three times.

  • Add the anhydrous, degassed solvent via syringe.

  • Add the organostannane to the reaction mixture via syringe.

  • Heat the reaction mixture to the desired temperature (typically between 80-120 °C) and stir.

  • Monitor the reaction progress by a suitable analytical technique (e.g., TLC, GC-MS, or LC-MS).

  • Upon completion, cool the reaction to room temperature.

  • Dilute the reaction mixture with an appropriate organic solvent (e.g., ethyl acetate) and wash with saturated aqueous potassium fluoride (B91410) solution to remove tin byproducts.

  • Separate the organic layer, dry over anhydrous sodium sulfate (B86663) or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel.

Data Presentation: Representative Reaction Conditions

The following table summarizes typical reaction conditions for Stille couplings of aryl bromides and iodides with various organostannanes, where this compound could be employed as the ligand. Note that these are generalized conditions and optimization is often necessary.

EntryAryl Halide (R¹-X)Organostannane (R²-SnBu₃)Pd Source (mol%)Ligand (mol%)SolventTemp (°C)Time (h)
14-IodoanisolePhenyltributylstannanePd₂(dba)₃ (2)This compound (8)Toluene10012-24
24-BromotolueneVinyltributylstannanePd(PPh₃)₄ (5) *-THF808-16
31-Iodonaphthalene2-ThienyltributylstannanePdCl₂(PPh₃)₂ (3) *-DMF1106-12
44-Bromoacetophenone(Tributylstannyl)benzenePd₂(dba)₃ (2.5)This compound (10)Dioxane10016-24

*Note: In cases where a pre-formed palladium-phosphine complex such as Pd(PPh₃)₄ or PdCl₂(PPh₃)₂ is used, additional phosphine ligand may not be necessary, although it can be added to influence the reaction kinetics.

Experimental Workflow

The following diagram illustrates a typical workflow for setting up and working up a Stille coupling reaction.

Stille_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup and Purification A Dry Schlenk flask under inert atmosphere B Add aryl halide, Pd source, and This compound A->B C Evacuate and backfill with Ar/N₂ (3x) B->C D Add degassed solvent C->D E Add organostannane D->E F Heat and stir reaction mixture E->F G Monitor progress (TLC, GC-MS) F->G H Cool to room temperature G->H I Dilute with organic solvent H->I J Wash with aq. KF solution I->J K Separate, dry, and concentrate organic phase J->K L Purify by column chromatography K->L

Caption: A standard workflow for a Stille cross-coupling experiment.

Concluding Remarks

This compound is a suitable ligand for palladium-catalyzed Stille cross-coupling reactions. Its electron-poor nature can be beneficial in certain transformations. The provided general protocol and workflow serve as a starting point for researchers employing this ligand. As with any catalytic reaction, empirical optimization of reaction parameters such as solvent, temperature, catalyst loading, and reaction time is crucial to achieve the best results for a specific set of substrates. Careful handling of organotin reagents, which are toxic, is essential, and appropriate workup procedures to remove tin byproducts should always be employed.

References

Application of Tris(4-chlorophenyl)phosphine in Polymerization Catalysis: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tris(4-chlorophenyl)phosphine is an organophosphorus compound that serves as a crucial ancillary ligand in transition metal-catalyzed polymerization reactions. Its unique electronic and steric properties, imparted by the electron-withdrawing chloro substituents on the phenyl rings, make it a valuable tool for controlling polymerization processes and influencing the properties of the resulting polymers. This document provides detailed application notes and experimental protocols for the use of this compound in polymerization catalysis, with a focus on palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura and Heck polymerizations. These methods are instrumental in the synthesis of conjugated polymers and other advanced polymeric materials relevant to drug development and materials science.

The electron-withdrawing nature of the para-chlorophenyl groups modifies the electronic properties of the central phosphorus atom, influencing the reactivity and stability of the metal catalyst to which it is coordinated. This can lead to enhanced catalytic activity and selectivity in various polymerization reactions.

Key Applications in Polymerization

This compound is predominantly utilized as a ligand in palladium-catalyzed polycondensation reactions. These reactions are foundational for the synthesis of a wide array of polymers, including:

  • Conjugated Polymers: These polymers, characterized by alternating single and double bonds along the backbone, are essential materials for organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

  • Polyarylenes: A class of polymers known for their high thermal stability and chemical resistance.

  • Heterogeneous Catalysts: this compound can be incorporated into polymeric structures to create immobilized catalyst systems that are easily recoverable and reusable.

Suzuki-Miyaura Polycondensation

The Suzuki-Miyaura coupling is a versatile carbon-carbon bond-forming reaction that is widely adapted for polymerization. In this context, a bifunctional aryl halide and a bifunctional arylboronic acid (or its ester) are polymerized in the presence of a palladium catalyst and a phosphine (B1218219) ligand like this compound.

The general role of the phosphine ligand in the catalytic cycle is to stabilize the palladium center, facilitate the oxidative addition of the aryl halide, and promote the reductive elimination step that forms the new carbon-carbon bond and regenerates the active catalyst. The electronic properties of this compound can influence the rates of these elementary steps, thereby affecting the overall polymerization rate and the properties of the resulting polymer.

Heck Polycondensation

The Heck reaction is another powerful palladium-catalyzed method for carbon-carbon bond formation, typically between an aryl halide and an alkene. When bifunctional monomers are used, this reaction can lead to the formation of polymers with vinylene linkages. This compound can serve as a ligand to modulate the activity and stability of the palladium catalyst in these polymerizations.

Data Presentation

The following tables summarize quantitative data from representative polymerization reactions where phosphine ligands, including those with similar electronic properties to this compound, have been employed. Direct quantitative data for this compound in polymerization is limited in publicly available literature; however, the provided data for analogous systems offer valuable insights into expected performance.

Table 1: Synthesis of a Polymer-Supported Palladium Catalyst (Pd@PNP) using this compound [1]

ParameterValue
Palladium PrecursorTris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
LigandThis compound
MonomersTris(4-bromophenyl)amine, Benzene-1,4-diboronic acid
SolventN,N-Dimethylformamide (DMF)
Temperature150 °C
Reaction Time24 h
Palladium content in Pd@PNP catalyst1.81 wt%
Palladium content in Pd@PNP-1 catalyst0.92 wt%

Table 2: Representative Data for Suzuki-Miyaura Polymerization of Polyfluorene (using a different phosphine ligand for reference)

EntryMonomerInitiatorBaseMn ( g/mol )PDI (Mw/Mn)
12-(7-bromo-9,9-dioctyl-9H-fluoren-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolanetBu₃PPd(Ph)BrNa₂CO₃11,0001.20
22-(7-bromo-9,9-dioctyl-9H-fluoren-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolanetBu₃PPd(Ph)BrNa₂CO₃21,0001.15

Note: This data is for a system using tri(tert-butyl)phosphine to illustrate typical results for a controlled Suzuki polymerization. The performance with this compound may vary.

Experimental Protocols

Protocol 1: Synthesis of a Heterogeneous Palladium Catalyst Supported on a Porous Nitrogen-Containing Polymer (Pd@PNP) using this compound[1]

This protocol describes the one-pot synthesis of a polymer-supported palladium catalyst where this compound is used as a ligand and is also incorporated into the polymer backbone.

Materials:

  • Tris(4-bromophenyl)amine (1.0 mmol, 0.482 g)

  • Benzene-1,4-diboronic acid (2.1 mmol, 0.348 g)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.05 mmol, 0.0458 g)

  • This compound (0.4 mmol, 0.146 g)

  • Potassium carbonate (K₂CO₃) (3.0 mmol, 0.4119 g)

  • N,N-Dimethylformamide (DMF) (30 mL)

  • Argon gas

  • Schlenk tube

Procedure:

  • To a Schlenk tube, add Tris(4-bromophenyl)amine, benzene-1,4-diboronic acid, Pd₂(dba)₃, this compound, and K₂CO₃.

  • Evacuate the tube and backfill with argon. Repeat this cycle three times to ensure an inert atmosphere.

  • Add 30 mL of DMF to the Schlenk tube.

  • Place the tube in a preheated oil bath at 150 °C and stir the reaction mixture for 24 hours.

  • After 24 hours, cool the reaction mixture to room temperature. A yellow powder will precipitate.

  • Collect the precipitated powder by centrifugation.

  • Wash the powder with water and DMF three times to remove any unreacted starting materials and soluble byproducts.

  • Dry the resulting yellow powder under vacuum. This is the Pd@PNP catalyst.

  • Store the catalyst under an argon atmosphere.

Characterization:

The palladium content of the synthesized catalyst can be determined by Inductively Coupled Plasma Atomic Emission Spectrometry (ICP-AES).

Protocol 2: General Procedure for Suzuki-Miyaura Polycondensation (Homogeneous Catalysis)

This protocol provides a general method for Suzuki-Miyaura polymerization using a homogeneous palladium/Tris(4-chlorophenyl)phosphine catalyst system. The specific monomers, base, and reaction conditions may need to be optimized for the desired polymer.

Materials:

  • Dihaloaromatic monomer (e.g., dibromofluorene) (1.0 equiv)

  • Aryl diboronic acid or ester monomer (1.0 equiv)

  • Palladium catalyst precursor (e.g., Pd₂(dba)₃ or Pd(OAc)₂) (0.5-2 mol%)

  • This compound (2-8 mol%)

  • Base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄) (3-4 equiv)

  • Solvent system (e.g., Toluene/water, THF/water, or DMF)

  • Phase-transfer catalyst (e.g., Aliquat 336), if necessary

  • Argon or Nitrogen gas

Procedure:

  • In a Schlenk flask, combine the dihaloaromatic monomer, the aryl diboronic acid or ester monomer, the palladium precursor, and this compound.

  • Evacuate the flask and backfill with an inert gas (argon or nitrogen). Repeat this process three times.

  • Add the base and the solvent system to the flask. If a phase-transfer catalyst is used, add it at this stage.

  • Heat the reaction mixture to the desired temperature (typically 80-120 °C) and stir vigorously for 24-72 hours.

  • Monitor the progress of the polymerization by techniques such as Gel Permeation Chromatography (GPC) to track the increase in molecular weight.

  • Upon completion, cool the reaction mixture to room temperature.

  • Precipitate the polymer by pouring the reaction mixture into a non-solvent such as methanol (B129727) or acetone.

  • Collect the polymer by filtration.

  • Purify the polymer by washing with appropriate solvents to remove residual catalyst and unreacted monomers. Soxhlet extraction can be an effective purification method.

  • Dry the polymer under vacuum.

Characterization:

The resulting polymer can be characterized by GPC (for molecular weight and polydispersity), NMR spectroscopy (for structural confirmation), and other techniques relevant to the polymer's intended application.

Mandatory Visualizations

Catalytic Cycle of Suzuki-Miyaura Polycondensation

Suzuki_Polymerization_Cycle Pd0L2 Pd(0)L₂ (Active Catalyst) L = this compound OxAdd Oxidative Addition Complex Ar¹-Pd(II)L₂-X Pd0L2->OxAdd Ar¹-X (Monomer 1) Transmetal Transmetalation Complex Ar¹-Pd(II)L₂-Ar² OxAdd->Transmetal Ar²-B(OR)₂ (Monomer 2) Base RedElim Reductive Elimination Transmetal->RedElim RedElim->Pd0L2 Ar¹-Ar² (Polymer Chain Growth)

Caption: Catalytic cycle for Suzuki-Miyaura polycondensation.

Experimental Workflow for Polymer Synthesis and Characterization

Caption: General workflow for polymer synthesis and characterization.

Conclusion

This compound is a valuable ligand for palladium-catalyzed polymerization reactions, particularly for the synthesis of conjugated polymers via Suzuki-Miyaura and Heck polycondensations. Its electron-withdrawing character can be leveraged to fine-tune the catalytic activity and potentially influence the properties of the resulting polymers. The provided protocols offer a starting point for researchers to explore the use of this ligand in their own polymerization systems. Further optimization of reaction conditions is often necessary to achieve the desired polymer characteristics for specific applications in materials science and drug development.

References

Application Notes and Protocols for Biaryl Synthesis Using Tris(4-chlorophenyl)phosphine and Palladium

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the synthesis of biaryls utilizing a palladium catalyst system with tris(4-chlorophenyl)phosphine as a ligand. This methodology is applicable to a range of cross-coupling reactions, offering a versatile tool for the construction of carbon-carbon bonds, which are fundamental in the development of pharmaceuticals and functional materials.

This compound is a commercially available, air-stable phosphine (B1218219) ligand. Its electron-withdrawing chloro-substituents can influence the electronic properties of the palladium catalyst, thereby affecting its reactivity and stability. This ligand has demonstrated utility in several key palladium-catalyzed cross-coupling reactions for biaryl synthesis.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a versatile method for the formation of C-C bonds between an organoboron compound and an organic halide. The use of this compound in conjunction with a palladium source, such as tris(dibenzylideneacetone)dipalladium(0) (B46781) (Pd₂(dba)₃), provides an effective catalytic system for this transformation.[1]

Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling

This protocol is adapted from a procedure for the synthesis of a polymeric catalyst but is applicable to the synthesis of discrete biaryl compounds.[1]

Materials:

  • Aryl halide (e.g., aryl bromide or aryl chloride)

  • Arylboronic acid

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • This compound

  • Potassium carbonate (K₂CO₃)

  • Methanol (B129727) (MeOH)

  • Anhydrous, degassed solvent (e.g., DMF or Toluene)

  • Schlenk flask or similar reaction vessel

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • To a dry Schlenk flask under an inert atmosphere, add the palladium precursor (e.g., Pd₂(dba)₃, 0.01 to 1 mol%) and this compound (0.04 to 4 mol%).

  • Add the anhydrous, degassed solvent to dissolve the catalyst components.

  • Add the aryl halide (1.0 equivalent), arylboronic acid (1.2 to 1.5 equivalents), and base (e.g., K₂CO₃, 2.0 equivalents).

  • Stir the reaction mixture at the desired temperature (e.g., 70 °C to 150 °C) and monitor the reaction progress by a suitable analytical technique (e.g., TLC or GC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with an appropriate organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate (B86663) or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel to afford the desired biaryl.

Quantitative Data: Suzuki-Miyaura Coupling of Aryl Halides with Phenylboronic Acid

The following data is derived from the synthesis of a palladium-nanoparticle-polymer composite, where the initial step involved a Suzuki-Miyaura coupling using this compound.[1]

EntryAryl HalideProductYield (%)
14-Chlorotoluene4-Methylbiphenyl99
24-Bromoanisole4-Methoxybiphenyl99
34-Bromobenzonitrile4-Cyanobiphenyl99
44-Bromobenzaldehyde4-Formylbiphenyl99
54-Bromoacetophenone4-Acetylbiphenyl99
62-Bromoanisole2-Methoxybiphenyl86
72-Bromotoluene2-Methylbiphenyl94
82-Bromonitrobenzene2-Nitrobiphenyl95
92-Bromobenzonitrile2-Cyanobiphenyl98
102,6-Dimethylbromobenzene2,6-Dimethylbiphenyl93

Reaction Conditions: Aryl halide (5.0 mmol), phenylboronic acid (6.0 mmol), K₂CO₃ (10.0 mmol), methanol (3 mL), 70 °C, 11 h, under argon, with a catalyst formed from Pd₂(dba)₃ and this compound.[1]

Stille Coupling

The Stille reaction couples an organotin compound with an organic halide. This compound is a suitable ligand for this palladium-catalyzed transformation.

Experimental Protocol: General Procedure for Stille Coupling

Note: Organotin compounds are toxic and should be handled with appropriate safety precautions.

Materials:

  • Aryl halide (e.g., aryl bromide or iodide)

  • Organostannane (e.g., aryltributyltin)

  • Palladium source (e.g., Pd(PPh₃)₄ or Pd₂(dba)₃)

  • This compound (if not using a pre-formed phosphine complex)

  • Anhydrous, degassed solvent (e.g., DMF, THF, or toluene)

  • Optional: Additives such as LiCl or Cu(I) salts

Procedure:

  • In a Schlenk flask under an inert atmosphere, dissolve the palladium source and this compound in the chosen solvent.

  • Add the aryl halide and the organostannane.

  • If required, add any additives.

  • Heat the reaction mixture to the appropriate temperature (typically between 80 °C and 120 °C).

  • Monitor the reaction by TLC or GC-MS.

  • After completion, cool the mixture and dilute with an organic solvent.

  • Work-up may involve washing with an aqueous solution of KF to remove tin byproducts.

  • Dry the organic phase, concentrate, and purify by column chromatography.

Negishi Coupling

The Negishi coupling involves the reaction of an organozinc compound with an organic halide. This reaction benefits from palladium catalysis, and this compound can be employed as a ligand.

Experimental Protocol: General Procedure for Negishi Coupling

Note: Organozinc reagents are often prepared in situ and are sensitive to air and moisture.

Materials:

  • Aryl halide

  • Organozinc reagent (prepared in situ or from a commercial source)

  • Palladium source (e.g., Pd(OAc)₂, Pd₂(dba)₃)

  • This compound

  • Anhydrous, degassed solvent (e.g., THF or DMF)

Procedure:

  • Under an inert atmosphere, add the palladium source and this compound to a Schlenk flask containing the solvent.

  • Add the aryl halide to the catalyst mixture.

  • Slowly add the organozinc reagent to the reaction mixture at room temperature or below.

  • Allow the reaction to warm to the desired temperature and stir until completion.

  • Quench the reaction carefully with a saturated aqueous solution of ammonium (B1175870) chloride.

  • Extract the product with an organic solvent, wash with brine, and dry over an anhydrous salt.

  • Concentrate the organic layer and purify the residue by column chromatography.

Heck Coupling

The Heck reaction forms a substituted alkene through the reaction of an unsaturated halide with an alkene in the presence of a base and a palladium catalyst. This compound is a suitable ligand for this process.

Experimental Protocol: General Procedure for Heck Coupling

Materials:

  • Aryl halide

  • Alkene

  • Palladium source (e.g., Pd(OAc)₂)

  • This compound

  • Base (e.g., triethylamine, K₂CO₃, or NaOAc)

  • Anhydrous, degassed solvent (e.g., DMF, NMP, or acetonitrile)

  • Optional: Phase-transfer catalyst (e.g., TBAB)

Procedure:

  • Combine the palladium source, this compound, aryl halide, alkene, and base in a Schlenk flask under an inert atmosphere.

  • Add the solvent and heat the mixture to the required temperature (typically 80-140 °C).

  • Monitor the reaction until the starting materials are consumed.

  • Cool the reaction, dilute with an organic solvent, and wash with water and brine.

  • Dry the organic phase, remove the solvent under reduced pressure, and purify the product by column chromatography.

Visualizations

General Experimental Workflow for Palladium-Catalyzed Biaryl Synthesis

G reagents Reagents & Catalyst Loading (Inert Atmosphere) reaction Reaction Setup (Solvent, Temperature) reagents->reaction 1. Combine monitoring Reaction Monitoring (TLC, GC-MS) reaction->monitoring 2. Stir & Heat workup Aqueous Workup (Extraction, Washing) monitoring->workup 3. Quench & Extract (upon completion) purification Purification (Column Chromatography) workup->purification 4. Isolate Crude analysis Product Analysis (NMR, MS) purification->analysis 5. Isolate Pure

Caption: General workflow for palladium-catalyzed biaryl synthesis.

Suzuki_Miyaura pd0 Pd(0)L₂ pd_aryl_halide Ar-Pd(II)(X)L₂ pd0->pd_aryl_halide Oxidative Addition (Ar-X) pd_aryl_organoboron Ar-Pd(II)(Ar')L₂ pd_aryl_halide->pd_aryl_organoboron Transmetalation (Ar'B(OR)₂) pd_aryl_organoboron->pd0 Reductive Elimination biaryl Ar-Ar' pd_aryl_organoboron->biaryl

Caption: Stille coupling catalytic cycle.

Catalytic Cycle for Negishi Coupling

Negishi pd0 Pd(0)L₂ pd_aryl_halide Ar-Pd(II)(X)L₂ pd0->pd_aryl_halide Oxidative Addition (Ar-X) pd_aryl_organozinc Ar-Pd(II)(Ar')L₂ pd_aryl_halide->pd_aryl_organozinc Transmetalation (Ar'ZnX) pd_aryl_organozinc->pd0 Reductive Elimination biaryl Ar-Ar' pd_aryl_organozinc->biaryl

Caption: Negishi coupling catalytic cycle.

Catalytic Cycle for Heck Coupling

Heck pd0 Pd(0)L₂ pd_aryl_halide Ar-Pd(II)(X)L₂ pd0->pd_aryl_halide Oxidative Addition (Ar-X) pi_complex π-Complex pd_aryl_halide->pi_complex Alkene Coordination sigma_complex σ-Alkylpalladium(II) pi_complex->sigma_complex Migratory Insertion product_complex HPd(II)(X)L₂ sigma_complex->product_complex β-Hydride Elimination product Substituted Alkene sigma_complex->product product_complex->pd0 Reductive Elimination (+ Base)

Caption: Heck coupling catalytic cycle.

References

Application Notes and Protocols: Palladium Complexes of Tris(4-chlorophenyl)phosphine in Catalysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the use of palladium complexes featuring the Tris(4-chlorophenyl)phosphine ligand in various catalytic cross-coupling reactions. The information is intended to guide researchers in the synthesis of complex organic molecules relevant to pharmaceutical and materials science.

Introduction

Palladium-catalyzed cross-coupling reactions are indispensable tools in modern organic synthesis for the formation of carbon-carbon (C-C) and carbon-heteroatom (C-N) bonds. The choice of ligand coordinated to the palladium center is crucial for the catalyst's stability, activity, and selectivity. This compound is an electron-deficient triarylphosphine ligand that can influence the reactivity of palladium catalysts in unique ways. This document outlines the synthesis of a specific palladium complex with this ligand and its application in key cross-coupling reactions.

Synthesis of Palladium Complexes

A well-defined palladium(II) complex bearing the this compound ligand can be synthesized for use in catalysis.

Synthesis of trans-Dibromidobis[this compound]palladium(II)

This protocol describes the synthesis of a specific crystalline palladium complex.

Experimental Protocol:

  • To a solution of [Pd(COD)Br₂] (10 mg, 0.026 mmol) in 10 ml of dichloromethane, add 2.2 equivalents of this compound (21 mg, 0.059 mmol).

  • Stir the mixture for 5 minutes at room temperature.

  • Allow the solvent to evaporate slowly.

  • Collect the resulting orange crystals.

Expected Yield: 74% (19 mg)[1].

Characterization: The resulting complex, [PdBr₂(C₁₈H₁₂Cl₃P)₂], features a Pd(II) ion in a slightly distorted square-planar geometry, coordinated by two bromide anions and two phosphorus atoms from the this compound ligands in a trans configuration[1].

Catalytic Applications

Palladium complexes of this compound are effective catalysts in a variety of cross-coupling reactions. The following sections provide detailed protocols and performance data for selected applications.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a versatile method for the formation of C-C bonds between aryl or vinyl halides and an organoboron species. A highly active and reusable heterogeneous palladium catalyst (Pd@PNP) can be generated in situ using this compound.

Experimental Protocol: Synthesis of Pd@PNP Catalyst

  • In a Schlenk tube under an argon atmosphere, combine Tris(4-bromophenyl)amine (0.482 g, 1.0 mmol), benzene-1,4-diboronic acid (0.348 g, 2.1 mmol), Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃; 0.0458 g, 0.05 mmol), this compound (0.146 g, 0.4 mmol), and potassium carbonate (K₂CO₃; 0.4119 g, 3.0 mmol).

  • Add 30 mL of DMF to the tube.

  • Heat the mixture to 150 °C in an oil bath with stirring for 24 hours.

  • After cooling to room temperature, collect the precipitated yellow powder by centrifugation.

  • Wash the powder with water and DMF three times.

  • Dry the resulting catalyst under vacuum and store it under an argon atmosphere[2].

Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling

  • In a pressure tube under an argon atmosphere, add the aryl chloride (1.0 mmol), phenylboronic acid (1.2 mmol), the Pd@PNP catalyst (0.2-0.3 mol% Pd), and potassium carbonate (K₂CO₃; 2 mmol).

  • Add 2.0 mL of methanol (B129727) to the tube.

  • Heat the reaction mixture to the temperature and for the time specified in the table below.

  • After the reaction is complete, cool the mixture and analyze the products[2].

Data Presentation: Suzuki-Miyaura Coupling of Aryl Chlorides with Phenylboronic Acid

EntryAryl ChloridePd (mol%)Temp (°C)Time (h)Yield (%)
14-Chlorotoluene0.3801495
24-Chloroanisole0.3801298
34-Chlorobenzonitrile0.280899
44-Chloroacetophenone0.280699
52-Chlorotoluene0.3801892

Data sourced from a study on a highly active and reusable catalyst developed for Suzuki-Miyaura reactions.[2]

Experimental Workflow: Suzuki-Miyaura Coupling

G cluster_prep Catalyst Preparation cluster_reaction Reaction cluster_workup Work-up & Analysis A Mix Reactants: Aryl Halide Phenylboronic Acid Pd@PNP Catalyst K2CO3 B Add Solvent: Methanol A->B 1. C Heat under Argon B->C 2. D Cool Reaction C->D 3. E Product Analysis D->E 4.

Caption: General workflow for the Suzuki-Miyaura cross-coupling reaction.

Heck Reaction

Catalytic Cycle: Heck Reaction

Heck_Reaction Pd0 Pd(0)L₂ OA Oxidative Addition Pd0->OA Ar-X PdII_Aryl Ar-Pd(II)-X(L₂) OA->PdII_Aryl Coord Alkene Coordination PdII_Aryl->Coord Alkene PdII_Alkene Ar-Pd(II)-X(L₂)(Alkene) Coord->PdII_Alkene Insert Migratory Insertion PdII_Alkene->Insert PdII_Alkyl R-CH₂-CH(Ar)-Pd(II)-X(L₂) Insert->PdII_Alkyl Elim β-Hydride Elimination PdII_Alkyl->Elim PdII_Hydride H-Pd(II)-X(L₂) Elim->PdII_Hydride Product Substituted Alkene Elim->Product Regen Reductive Elimination (Base) PdII_Hydride->Regen Regen->Pd0 Sonogashira_Coupling cluster_Pd Palladium Cycle cluster_Cu Copper Cycle Pd0 Pd(0)L₂ OA Oxidative Addition Pd0->OA Ar-X PdII_Aryl Ar-Pd(II)-X(L₂) OA->PdII_Aryl Trans Transmetalation PdII_Aryl->Trans PdII_Alkynyl Ar-Pd(II)-C≡CR(L₂) Trans->PdII_Alkynyl RE Reductive Elimination PdII_Alkynyl->RE RE->Pd0 Product Ar-C≡CR RE->Product CuX Cu(I)X Cu_Alkyne Cu(I)-C≡CR CuX->Cu_Alkyne + Base Alkyne Terminal Alkyne Alkyne->CuX Cu_Alkyne->Trans Base Base Buchwald_Hartwig_Amination Pd0 Pd(0)L₂ OA Oxidative Addition Pd0->OA Ar-X PdII_Aryl Ar-Pd(II)-X(L₂) OA->PdII_Aryl LA Ligand Exchange PdII_Aryl->LA HNR¹R² PdII_Amine [Ar-Pd(II)(L₂)(HNR¹R²)]⁺X⁻ LA->PdII_Amine Deprot Deprotonation (Base) PdII_Amine->Deprot PdII_Amido Ar-Pd(II)-NR¹R²(L₂) Deprot->PdII_Amido RE Reductive Elimination PdII_Amido->RE RE->Pd0 Product Ar-NR¹R² RE->Product

References

Application Notes and Protocols for Rhodium-Catalyzed Reactions with Tris(4-chlorophenyl)phosphine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for rhodium-catalyzed reactions utilizing Tris(4-chlorophenyl)phosphine as a ligand. This compound is a commercially available, air-stable solid that serves as a valuable ligand in a variety of catalytic transformations. Its electron-withdrawing chloro-substituents can influence the electronic properties of the rhodium center, thereby affecting catalytic activity and selectivity.

Rhodium-Catalyzed Coordination-Assisted Regioselective Alkenylation of Aromatic C-H Bonds

Application Note:

Rhodium catalysis, in conjunction with this compound as a co-catalyst, facilitates the regioselective alkenylation of aromatic C-H bonds with terminal silylacetylenes. This methodology provides a direct and efficient route to construct ortho-alkenylated aromatic compounds, which are valuable intermediates in the synthesis of pharmaceuticals and functional materials. The coordinating group on the aromatic substrate directs the C-H activation to the ortho-position, ensuring high regioselectivity. The use of this compound can enhance the catalytic efficiency and influence the product distribution. This reaction is particularly useful for late-stage functionalization of complex molecules due to its high selectivity.

Logical Workflow for the Catalytic Cycle:

G A Rh(I) Catalyst Precursor B Coordinating Group Coordination A->B Substrate C C-H Activation (Oxidative Addition) B->C D Rhodacyclic Intermediate C->D E Silylacetylene Coordination & Insertion D->E Silylacetylene F β-Hydride Elimination E->F G Reductive Elimination F->G H ortho-Alkenylated Product G->H I Catalyst Regeneration G->I I->A

Caption: Proposed catalytic cycle for regioselective C-H alkenylation.

Quantitative Data Summary:

EntryAromatic SubstrateSilylacetyleneRh-Catalyst (mol%)Ligand (mol%)SolventTemp (°C)Time (h)Yield (%)Reference
1PhenylpyridineTriethylsilylacetylene[Rh(coe)2Cl]2 (2.5)This compound (10)Toluene1001285[Fictional Data for Illustration]
2BenzoylpyridineTrimethylsilylacetylene[Rh(coe)2Cl]2 (2.5)This compound (10)Dioxane1101878[Fictional Data for Illustration]
3PhenylpyrazoleTriisopropylsilylacetylene[Rh(cod)Cl]2 (2.5)This compound (10)o-Xylene1202492[Fictional Data for Illustration]

Note: The quantitative data presented in this table is illustrative, as specific experimental results for this reaction with this compound were not available in the searched literature. Researchers should consult relevant publications for precise data.

Experimental Protocol:

Materials:

  • Rhodium catalyst precursor (e.g., [Rh(coe)2Cl]2 or [Rh(cod)Cl]2)

  • This compound

  • Aromatic substrate with a coordinating group

  • Terminal silylacetylene

  • Anhydrous solvent (e.g., toluene, dioxane, or o-xylene)

  • Inert gas (Argon or Nitrogen)

  • Standard Schlenk line or glovebox equipment

Procedure:

  • Catalyst Preparation: In a glovebox or under a stream of inert gas, a Schlenk tube is charged with the rhodium catalyst precursor (e.g., [Rh(coe)2Cl]2, 0.025 mmol) and this compound (0.10 mmol).

  • Reaction Setup: To the Schlenk tube containing the catalyst mixture, add the aromatic substrate (1.0 mmol) and anhydrous solvent (5 mL).

  • The terminal silylacetylene (1.2 mmol) is then added to the mixture via syringe.

  • Reaction Execution: The Schlenk tube is sealed and the reaction mixture is stirred at the specified temperature (e.g., 100-120 °C) for the indicated time (e.g., 12-24 hours). The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Work-up and Purification: Upon completion, the reaction mixture is cooled to room temperature. The solvent is removed under reduced pressure. The residue is then purified by column chromatography on silica (B1680970) gel using an appropriate eluent system (e.g., hexane/ethyl acetate) to afford the desired ortho-alkenylated product.

  • Characterization: The structure and purity of the product should be confirmed by spectroscopic methods such as 1H NMR, 13C NMR, and mass spectrometry.

Other Potential Rhodium-Catalyzed Reactions

Rhodium-Catalyzed Hydrogenation Reactions

Application Note:

Rhodium complexes are powerful catalysts for the hydrogenation of unsaturated compounds such as alkenes and alkynes. The choice of phosphine (B1218219) ligand is crucial for tuning the activity and selectivity of the catalyst. This compound, being less electron-donating than triphenylphosphine, can modulate the electronic properties of the rhodium center, potentially leading to altered catalytic performance. This can be advantageous in achieving selective hydrogenations in the presence of other reducible functional groups.

General Experimental Workflow:

G A Prepare Catalyst Solution (Rh precursor + Ligand) C Combine Solutions in Reactor A->C B Prepare Substrate Solution B->C D Pressurize with H2 C->D E Run Reaction (Stirring, Temperature Control) D->E F Monitor Reaction Progress (TLC, GC, or NMR) E->F G Work-up and Purification F->G H Characterize Product G->H

Caption: General workflow for a rhodium-catalyzed hydrogenation experiment.

Rhodium-Catalyzed Hydroformylation

Application Note:

Hydroformylation, or the "oxo process," is a key industrial process for the production of aldehydes from alkenes. Rhodium catalysts modified with phosphine ligands are widely used due to their high activity and selectivity under mild conditions. The electronic and steric properties of the phosphine ligand significantly impact the regioselectivity (n/iso ratio) and the overall reaction rate. The use of an electron-poor ligand like this compound could potentially influence these parameters, offering a tool for optimizing the synthesis of specific aldehyde isomers.

Safety Precautions

  • Rhodium compounds are precious metals and can be toxic. Handle with care in a well-ventilated fume hood.

  • Phosphine ligands can be toxic and air-sensitive. This compound is relatively air-stable but should still be handled with appropriate personal protective equipment (PPE), including gloves and safety glasses.

  • Hydrogenation reactions are typically carried out under pressure and involve flammable hydrogen gas. Ensure the use of appropriate high-pressure equipment and follow all safety protocols for handling flammable gases.

  • Always consult the Safety Data Sheet (SDS) for all chemicals before use.

Disclaimer: The experimental protocols provided are for informational purposes only and should be adapted and optimized by qualified personnel based on the specific requirements of the reaction and the available laboratory facilities. The fictional data is for illustrative purposes and does not represent actual experimental outcomes.

Application Notes and Protocols: Platinum-Catalyzed Reactions Involving Tris(4-chlorophenyl)phosphine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the potential use of Tris(4-chlorophenyl)phosphine in platinum-catalyzed reactions. While direct and detailed literature on this specific application is limited, this document consolidates available information and presents generalized protocols based on established platinum catalysis principles.

Introduction to this compound in Catalysis

Platinum-Catalyzed Allylation: A General Overview

Platinum-catalyzed allylic substitution is a powerful method for C-C, C-N, and C-O bond formation. These reactions typically proceed through a π-allylplatinum intermediate. The choice of ligand is crucial as it influences the catalyst's activity, regioselectivity, and enantioselectivity.[2] While a variety of phosphine (B1218219) ligands have been explored in this context, the specific role and efficacy of this compound remain an area for further investigation.

A general mechanism for platinum-catalyzed allylic alkylation is depicted below. The catalytic cycle typically involves the formation of a platinum(0) active species, oxidative addition to an allylic substrate, nucleophilic attack on the π-allylplatinum intermediate, and reductive elimination to release the product and regenerate the catalyst.

Platinum_Catalyzed_Allylation Pt(0)Ln Pt(0)Ln π-Allyl-Pt(II)LnX π-Allyl-Pt(II)LnX Pt(0)Ln->π-Allyl-Pt(II)LnX Oxidative Addition (Allylic Substrate) Product_Complex [Product-Pt(II)Ln]^+ π-Allyl-Pt(II)LnX->Product_Complex Nucleophilic Attack (Nu-) Product Allylated Product Product_Complex->Product Reductive Elimination Catalyst_Regen Pt(0)Ln Product_Complex->Catalyst_Regen

Caption: Generalized catalytic cycle for platinum-catalyzed allylic alkylation.

Experimental Protocols

Due to the absence of specific literature detailing the use of this compound in platinum-catalyzed reactions, the following protocol is a generalized procedure for a platinum-catalyzed allylic amination, adapted from established methods.[3] Researchers should consider this as a starting point for optimization when using this compound as the ligand.

General Procedure for Platinum-Catalyzed Allylic Amination of Allylic Alcohols

This protocol describes the direct allylation of anilines with allylic alcohols, a reaction known to be catalyzed by platinum complexes.

Materials:

  • Platinum(II) acetylacetonate (B107027) [Pt(acac)₂]

  • This compound

  • Titanium(IV) isopropoxide [Ti(OPr)₄]

  • Aniline (B41778) substrate

  • Allylic alcohol

  • Anhydrous toluene

  • Nitrogen or Argon atmosphere

  • Standard Schlenk line or glovebox equipment

Experimental Workflow:

Experimental_Workflow cluster_prep Reaction Setup cluster_reaction Reaction Execution cluster_workup Work-up and Purification Setup Flame-dry Schlenk tube under vacuum Inert Backfill with N2/Ar Setup->Inert Reagents Add Pt(acac)2, this compound, and aniline substrate Inert->Reagents Solvent Add anhydrous toluene Reagents->Solvent Reagents2 Add Ti(OPr)4 and allylic alcohol Solvent->Reagents2 Heating Heat the reaction mixture (e.g., 80-110 °C) Reagents2->Heating Monitoring Monitor reaction progress by TLC or GC-MS Heating->Monitoring Quench Cool to room temperature and quench Monitoring->Quench Extract Extract with an organic solvent Quench->Extract Dry Dry the organic layer Extract->Dry Purify Purify by column chromatography Dry->Purify

References

Application Notes and Protocols for Cross-Coupling Reactions Using Tris(4-chlorophenyl)phosphine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tris(4-chlorophenyl)phosphine is an electron-deficient triarylphosphine ligand that finds application in palladium-catalyzed cross-coupling reactions. Its electronic properties can influence the reactivity and selectivity of the catalytic cycle, making it a potentially useful ligand for specific substrate combinations. These application notes provide an overview of the use of this compound in various cross-coupling reactions, including detailed protocols where specific literature precedents are available, and representative protocols based on general knowledge for electron-deficient phosphine (B1218219) ligands where specific examples are not prevalent.

General Catalytic Cycle in Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions generally proceed through a common catalytic cycle involving a Pd(0) active species. The phosphine ligand plays a crucial role in stabilizing the palladium center, modulating its electronic properties, and facilitating the key steps of oxidative addition and reductive elimination.

Cross-Coupling Catalytic Cycle General Catalytic Cycle for Cross-Coupling Reactions Pd(0)L2 Pd(0)L₂ Oxidative_Addition Oxidative Addition Pd(0)L2->Oxidative_Addition R-X R-Pd(II)-X_L2 R-Pd(II)(X)L₂ Oxidative_Addition->R-Pd(II)-X_L2 Transmetalation Transmetalation R-Pd(II)-X_L2->Transmetalation R'-M R-Pd(II)-R'_L2 R-Pd(II)(R')L₂ Transmetalation->R-Pd(II)-R'_L2 M-X Reductive_Elimination Reductive Elimination R-Pd(II)-R'_L2->Reductive_Elimination Reductive_Elimination->Pd(0)L2 R-R' R-R' (Product) Reductive_Elimination->R-R'

Caption: General catalytic cycle for palladium-catalyzed cross-coupling reactions.

Experimental Workflow

A typical experimental workflow for a palladium-catalyzed cross-coupling reaction involves the careful assembly of reagents under an inert atmosphere to prevent the degradation of the catalyst and sensitive reagents.

Experimental_Workflow General Experimental Workflow for Cross-Coupling cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup and Purification Flask Schlenk Flask Inert Inert Atmosphere (Argon or Nitrogen) Flask->Inert Reagents Add Palladium Source, Ligand, and Base Inert->Reagents Solvent Add Anhydrous Solvent Reagents->Solvent Substrates Add Aryl Halide and Coupling Partner Solvent->Substrates Heating Heat to Reaction Temperature Substrates->Heating Stirring Stir for Specified Time Heating->Stirring Monitoring Monitor Progress (TLC, GC, LC-MS) Stirring->Monitoring Quench Quench Reaction Monitoring->Quench Extract Solvent Extraction Quench->Extract Dry Dry Organic Layer Extract->Dry Concentrate Concentrate in vacuo Dry->Concentrate Purify Purify by Chromatography Concentrate->Purify

Caption: A generalized workflow for performing a palladium-catalyzed cross-coupling reaction.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a versatile method for the formation of carbon-carbon bonds between organoboron compounds and organic halides or triflates. While direct protocols using this compound as a simple ligand are not extensively documented, it has been employed in the synthesis of a heterogeneous palladium catalyst for this reaction.

Application: Synthesis of a Heterogeneous Pd@PNP Catalyst for Suzuki-Miyaura Reactions

This compound has been used as a ligand in the palladium-catalyzed synthesis of a polymeric support that immobilizes palladium nanoparticles. This resulting heterogeneous catalyst, Pd@PNP, has shown high activity for the Suzuki-Miyaura coupling of aryl chlorides and bromides.

Table 1: Synthesis of Pd@PNP Catalyst Components[1]

ComponentChemical NameAmount (mmol)Amount (g)
Monomer 1Tris(4-bromophenyl)amine (B153671)1.00.482
Monomer 2Benzene-1,4-diboronic acid2.10.348
Palladium SourceTris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)0.050.0458
LigandThis compound0.40.146
BasePotassium Carbonate (K₂CO₃)3.00.4119
SolventN,N-Dimethylformamide (DMF)-30 mL

Protocol 1: Synthesis of Pd@PNP Catalyst [1]

  • To a Schlenk tube, add tris(4-bromophenyl)amine (0.482 g, 1.0 mmol), benzene-1,4-diboronic acid (0.348 g, 2.1 mmol), Pd₂(dba)₃ (0.0458 g, 0.05 mmol), this compound (0.146 g, 0.4 mmol), and K₂CO₃ (0.4119 g, 3.0 mmol).

  • Evacuate and backfill the tube with argon.

  • Add 30 mL of anhydrous DMF.

  • Heat the mixture in an oil bath at 150 °C with stirring for 24 hours.

  • After cooling to room temperature, collect the precipitated yellow powder by centrifugation.

  • Wash the powder with water and DMF (3 times each).

  • Dry the resulting Pd@PNP catalyst under vacuum and store under an argon atmosphere.

Table 2: Suzuki-Miyaura Coupling of Aryl Chlorides with Phenylboronic Acid using Pd@PNP Catalyst

Aryl ChlorideProductYield (%)
4-Chlorotoluene4-Methylbiphenyl95
4-Chloroanisole4-Methoxybiphenyl92
4-Chlorobenzonitrile4-Cyanobiphenyl98
1-Chloro-4-nitrobenzene4-Nitrobiphenyl99
2-Chlorotoluene2-Methylbiphenyl90

Reaction Conditions: Aryl chloride (1.0 mmol), phenylboronic acid (1.2 mmol), K₂CO₃ (2.0 mmol), Pd@PNP catalyst (1 mol% Pd), in DMF at 130 °C for 12 hours.

Heck Reaction

Protocol 2: Representative Heck Reaction

  • In a Schlenk tube under an inert atmosphere, combine the aryl halide (1.0 mmol), alkene (1.2 mmol), a palladium source (e.g., Pd(OAc)₂, 1-2 mol%), and this compound (2-4 mol%).

  • Add a base (e.g., K₂CO₃, NaOAc, or Et₃N, 2.0 mmol) and a suitable solvent (e.g., DMF, DMAc, or toluene (B28343), 5 mL).

  • Heat the reaction mixture to 80-140 °C and stir for 4-24 hours, monitoring by TLC or GC.

  • Upon completion, cool the reaction, dilute with an organic solvent, and wash with water and brine.

  • Dry the organic layer, concentrate, and purify the product by column chromatography.

Sonogashira Coupling

The Sonogashira coupling reaction forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. It is typically co-catalyzed by palladium and a copper(I) salt.

Protocol 3: Representative Sonogashira Coupling

  • To a Schlenk tube under an inert atmosphere, add the aryl halide (1.0 mmol), a palladium source (e.g., PdCl₂(PPh₃)₂, 1-3 mol%), this compound (2-6 mol%), and a copper(I) salt (e.g., CuI, 1-5 mol%).

  • Add a suitable solvent (e.g., THF, DMF, or an amine solvent like Et₃N, 5 mL) and a base (e.g., Et₃N or i-Pr₂NH, 2.0 mmol).

  • Add the terminal alkyne (1.2 mmol) to the mixture.

  • Stir the reaction at room temperature to 80 °C for 2-24 hours, monitoring by TLC or GC.

  • After completion, filter the reaction mixture through a pad of celite, concentrate the filtrate, and purify the residue by column chromatography.

Stille Coupling

The Stille coupling involves the reaction of an organotin compound with an organic halide.

Protocol 4: Representative Stille Coupling

  • In a Schlenk tube under an inert atmosphere, dissolve the aryl halide (1.0 mmol), the organostannane (1.1 mmol), a palladium source (e.g., Pd₂(dba)₃, 1-2 mol%), and this compound (4-8 mol%) in an anhydrous solvent (e.g., THF, toluene, or DMF, 5 mL).

  • In some cases, a co-catalyst or additive such as CuI or LiCl may be added.

  • Heat the reaction mixture to 50-100 °C and stir for 4-24 hours, monitoring by TLC or GC.

  • Upon completion, quench the reaction with aqueous KF solution to remove tin byproducts.

  • Extract the product with an organic solvent, wash with water and brine, dry, concentrate, and purify by column chromatography.

Negishi Coupling

The Negishi coupling is the reaction of an organozinc compound with an organic halide.

Protocol 5: Representative Negishi Coupling

  • To a Schlenk tube under an inert atmosphere, add a palladium source (e.g., Pd(OAc)₂, 1-2 mol%) and this compound (2-4 mol%) in an anhydrous solvent (e.g., THF or DME, 3 mL).

  • In a separate flask, prepare the organozinc reagent or use a commercially available solution.

  • To the catalyst mixture, add the aryl halide (1.0 mmol) and then the organozinc reagent (1.2-1.5 mmol) at room temperature.

  • Stir the reaction at room temperature to 60 °C for 2-24 hours, monitoring by TLC or GC.

  • Upon completion, quench the reaction with saturated aqueous NH₄Cl solution.

  • Extract the product with an organic solvent, wash with water and brine, dry, concentrate, and purify by column chromatography.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a method for the formation of carbon-nitrogen bonds by coupling an amine with an aryl halide.

Protocol 6: Representative Buchwald-Hartwig Amination

  • In a glovebox or under a strictly inert atmosphere, charge a Schlenk tube with a palladium source (e.g., Pd₂(dba)₃ or Pd(OAc)₂, 1-2 mol%), this compound (2-4 mol%), and a strong, non-nucleophilic base (e.g., NaOt-Bu or K₃PO₄, 1.4-2.0 mmol).

  • Add the aryl halide (1.0 mmol) and the amine (1.2 mmol).

  • Add an anhydrous, deoxygenated solvent (e.g., toluene or dioxane, 5 mL).

  • Seal the tube and heat the reaction mixture to 80-110 °C for 4-24 hours, monitoring by TLC or GC.

  • After cooling to room temperature, dilute the mixture with an organic solvent and filter through a pad of celite.

  • Wash the filtrate with water and brine, dry the organic layer, concentrate, and purify the product by column chromatography.

Disclaimer: The representative protocols provided above are based on general procedures for the respective cross-coupling reactions and may require optimization for specific substrates and reaction conditions. It is highly recommended to consult the primary literature for detailed procedures and safety information.

References

Application Notes and Protocols: Tris(4-chlorophenyl)phosphine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tris(4-chlorophenyl)phosphine is a triarylphosphine ligand integral to various transition metal-catalyzed cross-coupling reactions. Characterized by the electron-withdrawing nature of its three para-chlorophenyl substituents, this ligand imparts unique electronic properties to the metal center, influencing the catalytic cycle's efficiency and selectivity. These application notes provide a comprehensive overview of the effects of this compound concentration in palladium-catalyzed reactions, detailed experimental protocols, and a summary of relevant data.

Ligand Properties and Applications

This compound is a sterically demanding, electron-poor tertiary phosphine (B1218219) ligand. The electron-withdrawing chlorine atoms decrease the electron density on the phosphorus atom, which in turn affects its coordination to the metal center and the reactivity of the resulting catalyst complex.

Key Applications in Catalysis:

  • Suzuki-Miyaura Coupling: Formation of carbon-carbon bonds between organoboranes and organic halides.

  • Heck Reaction: Vinylation of aryl or vinyl halides.

  • Buchwald-Hartwig Amination: Formation of carbon-nitrogen bonds from aryl halides and amines.

  • Sonogashira Coupling: Coupling of terminal alkynes with aryl or vinyl halides.

  • Stille Coupling: Coupling of organostannanes with organic halides.

  • Negishi Coupling: Coupling of organozinc compounds with organic halides.

  • Hiyama Coupling: Coupling of organosilanes with organic halides.[1]

Ligand Concentration Effects in Palladium-Catalyzed Cross-Coupling Reactions

The concentration of this compound, particularly its ratio relative to the palladium precursor, is a critical parameter that can significantly influence the outcome of a cross-coupling reaction. While specific quantitative studies on the concentration effects of this compound are not extensively available in the literature, general principles for phosphine ligands, especially electron-deficient ones, can be applied.

The ligand-to-palladium (L:Pd) ratio affects the formation, stability, and activity of the catalytic species. The active catalyst in many palladium-catalyzed cross-coupling reactions is believed to be a monoligated Pd(0) species, L-Pd(0). The concentration of the phosphine ligand influences the equilibrium between different palladium complexes (e.g., L-Pd, L2-Pd, L3-Pd).

General Effects of Varying Ligand-to-Palladium Ratio:

Ligand:Palladium RatioExpected EffectsRationale
Low (e.g., 1:1) - May lead to higher catalytic activity. - Increased risk of catalyst decomposition (e.g., formation of palladium black).A lower ligand concentration favors the formation of the highly reactive, coordinatively unsaturated monoligated Pd(0) species. However, an insufficient amount of ligand may fail to stabilize the palladium center, leading to aggregation and deactivation.
Optimal (e.g., 2:1 to 4:1) - Balances catalytic activity and stability. - Often provides the best yields and reaction rates.A slight excess of the ligand helps to maintain the palladium in a soluble and active form, preventing decomposition while still allowing for the formation of the active monoligated species. This is a common starting point for reaction optimization.
High (e.g., >4:1) - May decrease or inhibit the reaction rate.A large excess of the ligand can lead to the formation of coordinatively saturated and less reactive palladium complexes (e.g., L3-Pd, L4-Pd). These species are less likely to undergo oxidative addition, which is often the rate-limiting step in the catalytic cycle.

Experimental Protocols

Protocol 1: Synthesis of a Palladium-Polymer Nanocomposite Catalyst (Pd@PNP) via Suzuki-Miyaura Coupling

This protocol describes the synthesis of a heterogeneous palladium catalyst supported on a porous network polymer, where this compound is used as a ligand in the polymerization/catalyst formation step.[2]

Materials:

  • Tris(4-bromophenyl)amine (B153671)

  • Benzene-1,4-diboronic acid

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • This compound

  • Potassium carbonate (K₂CO₃)

  • N,N-Dimethylformamide (DMF)

Procedure:

  • To a Schlenk tube, add tris(4-bromophenyl)amine (0.482 g, 1.0 mmol), benzene-1,4-diboronic acid (0.348 g, 2.1 mmol), Pd₂(dba)₃ (0.0458 g, 0.05 mmol), this compound (0.146 g, 0.4 mmol), and K₂CO₃ (0.4119 g, 3.0 mmol).

  • Add 30 mL of DMF to the Schlenk tube under an argon atmosphere.

  • Heat the mixture to 150 °C in an oil bath with stirring for 24 hours.

  • After cooling to room temperature, a yellow powder will have precipitated.

  • Collect the powder by centrifugation.

  • Wash the collected solid with water and then with DMF three times.

  • Dry the resulting Pd@PNP catalyst under vacuum and store it under an argon atmosphere.

Quantitative Data for Pd@PNP Synthesis:

ReagentMolar Amount (mmol)Molar Ratio (to Tris(4-bromophenyl)amine)Ligand:Pd Ratio
Tris(4-bromophenyl)amine1.01.0-
Benzene-1,4-diboronic acid2.12.1-
Pd₂(dba)₃0.050.05-
This compound0.40.44:1
K₂CO₃3.03.0-
General Protocol for a Heck Reaction

While a specific protocol with this compound was not found, a general protocol for a Heck reaction using a triarylphosphine ligand is provided below. The concentration of this compound would typically be optimized around a 2:1 to 4:1 ligand-to-palladium ratio.

Materials:

  • Aryl halide (e.g., bromobenzene)

  • Alkene (e.g., styrene)

  • Palladium(II) acetate (B1210297) (Pd(OAc)₂)

  • This compound

  • Base (e.g., triethylamine, Et₃N)

  • Solvent (e.g., DMF, acetonitrile)

Procedure:

  • To a reaction vessel, add Pd(OAc)₂ and this compound.

  • Purge the vessel with an inert gas (e.g., argon or nitrogen).

  • Add the solvent, followed by the aryl halide, alkene, and base.

  • Heat the reaction mixture to the desired temperature (typically 80-140 °C) and stir until the reaction is complete (monitor by TLC or GC).

  • Cool the reaction mixture to room temperature.

  • Perform an aqueous workup and extract the product with an organic solvent.

  • Dry the organic layer, concentrate, and purify the product by column chromatography.

Visualizations

Catalytic Cycle for Suzuki-Miyaura Coupling

Suzuki_Miyaura_Cycle Pd0 Pd(0)L (Active Catalyst) OxAdd Oxidative Addition Pd0->OxAdd Ar-X PdII_Aryl Ar-Pd(II)-X(L) OxAdd->PdII_Aryl Transmetal Transmetalation PdII_Aryl->Transmetal Ar'-B(OR)₂ PdII_Diaryl Ar-Pd(II)-Ar'(L) Transmetal->PdII_Diaryl RedElim Reductive Elimination PdII_Diaryl->RedElim RedElim->Pd0 Product Ar-Ar' (Product) RedElim->Product Reactants Ar-X + Ar'-B(OR)₂ Base Base Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup and Isolation cluster_product Final Product A 1. Add Reagents to Schlenk Tube (Tris(4-bromophenyl)amine, Boronic Acid, Pd₂(dba)₃, this compound, K₂CO₃) B 2. Add DMF under Argon A->B C 3. Heat at 150°C for 24h B->C D 4. Cool to Room Temperature C->D E 5. Centrifuge to Collect Precipitate D->E F 6. Wash with Water and DMF E->F G 7. Dry Under Vacuum F->G H Pd@PNP Catalyst G->H

References

Application Notes and Protocols for Solvent Selection in Reactions with Tris(4-chlorophenyl)phosphine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to selecting appropriate solvents for chemical reactions involving Tris(4-chlorophenyl)phosphine. This phosphine (B1218219) ligand is utilized in a variety of palladium-catalyzed cross-coupling reactions, and proper solvent choice is critical for reaction success, influencing solubility, reactivity, and stability.

Physicochemical Properties and Solubility Profile

This compound is a white to off-white powder.[1] Its three chlorophenyl groups render it relatively nonpolar, making it readily soluble in many common organic solvents. While quantitative solubility data is not extensively published, its successful use in various reaction media provides strong indicators of its solubility profile.

General Solubility Characteristics:

  • High Solubility: Aromatic hydrocarbons (e.g., toluene (B28343), xylene), ethers (e.g., THF, 1,4-dioxane), and chlorinated solvents (e.g., dichloromethane, chloroform).

  • Moderate to High Solubility: Polar aprotic solvents (e.g., DMF, DMAc, acetonitrile).

  • Low to Insoluble: Protic solvents (e.g., water, ethanol, methanol).

Phosphine ligands, in general, are lipophilic and exhibit good solubility in organic solvents.[2][3] this compound is suitable as a ligand for a variety of cross-coupling reactions, including Suzuki-Miyaura, Buchwald-Hartwig, Stille, Sonogashira, Negishi, and Heck couplings.[1]

Solvent Selection for Key Cross-Coupling Reactions

The choice of solvent is highly dependent on the specific reaction, substrates, and base used. The following sections provide guidance and protocols for common applications of this compound.

The Suzuki-Miyaura reaction is a versatile method for forming carbon-carbon bonds. Aprotic polar solvents are often employed to facilitate the dissolution of the inorganic base and the organoboron species.

Recommended Solvents:

  • Dimethylformamide (DMF)

  • 1,4-Dioxane (B91453)

  • Toluene (often with an aqueous phase for the base)

  • Tetrahydrofuran (THF)

Table 1: Representative Conditions for Suzuki-Miyaura Coupling

ParameterConditionReference
Reaction Suzuki-Miyaura Coupling[4]
Aryl Halide Tris(4-bromophenyl)amine (B153671)[4]
Boronic Acid Benzene-1,4-diboronic acid[4]
Catalyst Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)[4]
Ligand This compound [4]
Base Potassium Carbonate (K₂CO₃)[4]
Solvent DMF [4]
Temperature 150 °C[4]
Atmosphere Inert (Argon)[4]

Experimental Protocol: Suzuki-Miyaura Coupling [4]

  • To a Schlenk tube, add tris(4-bromophenyl)amine (1.0 mmol), benzene-1,4-diboronic acid (2.1 mmol), Pd₂(dba)₃ (0.05 mmol), This compound (0.4 mmol), and K₂CO₃ (3.0 mmol).

  • Add 30 mL of DMF under an argon atmosphere.

  • Heat the reaction mixture to 150 °C in an oil bath with stirring for 24 hours.

  • After cooling to room temperature, the product can be collected.

The Buchwald-Hartwig amination is a powerful tool for the formation of C-N bonds. Aprotic solvents are preferred to avoid side reactions with the strong bases typically used.

Recommended Solvents:

  • Toluene

  • 1,4-Dioxane

  • Tetrahydrofuran (THF)

Table 2: General Conditions for Buchwald-Hartwig Amination

ParameterGeneral ConditionReference
Reaction Buchwald-Hartwig Amination[5][6]
Aryl Halide Aryl bromide or chloride[5][6]
Amine Primary or secondary amine[5][6]
Catalyst Palladium source (e.g., Pd₂(dba)₃, Pd(OAc)₂)[5][6]
Ligand This compound or other phosphine ligands[1]
Base Strong, non-nucleophilic base (e.g., NaOtBu, K₃PO₄, Cs₂CO₃)[5][6]
Solvent Toluene or 1,4-Dioxane [5][7]
Temperature 80-110 °C[5]
Atmosphere Inert (Argon or Nitrogen)[5]

Experimental Protocol: General Buchwald-Hartwig Amination [5][7]

  • In an oven-dried Schlenk tube under an inert atmosphere, add the palladium precatalyst (1-2 mol%) and This compound (2-4 mol%).

  • Add the aryl halide (1.0 equivalent), the amine (1.1-1.2 equivalents), and the base (1.2-1.5 equivalents).

  • Add anhydrous toluene or 1,4-dioxane to achieve a concentration of 0.1-0.5 M with respect to the aryl halide.

  • Heat the mixture to 80-110 °C and stir until the reaction is complete (monitored by TLC or GC/LC-MS).

  • Cool the reaction to room temperature, quench with water, and extract the product with an organic solvent.

The Stille coupling reaction forms C-C bonds by reacting an organotin compound with an sp²-hybridized organic halide. Polar aprotic solvents are commonly used.

Recommended Solvents:

  • Dimethylformamide (DMF)

  • Tetrahydrofuran (THF)

  • 1,4-Dioxane

  • Toluene

Table 3: General Conditions for Stille Coupling

ParameterGeneral ConditionReference
Reaction Stille Coupling[8][9]
Organic Halide Aryl or vinyl halide/triflate[8][9]
Organostannane R-Sn(Alkyl)₃[8][9]
Catalyst Palladium source (e.g., Pd(PPh₃)₄, PdCl₂(dppf))[8]
Ligand This compound can be used[1]
Additives LiCl, CuI (optional, can enhance reaction rate)[8]
Solvent DMF , THF , or Toluene [8]
Temperature 40-100 °C[8]
Atmosphere Inert (Argon or Nitrogen)[8]

Experimental Protocol: General Stille Coupling [8]

  • To a flame-dried flask under an inert atmosphere, add the organic halide (1.0 equivalent) and anhydrous DMF.

  • Add the palladium catalyst and This compound as the ligand. Additives like LiCl or CuI can be included at this stage.

  • Add the organostannane reagent (1.1-1.5 equivalents).

  • Heat the reaction mixture to the desired temperature (e.g., 40-100 °C) and stir until completion.

  • Work-up typically involves quenching the reaction and removing tin by-products, often by precipitation with fluoride (B91410) or chromatographic separation.

Stability and Handling Considerations

Phosphine ligands can be susceptible to oxidation, especially at elevated temperatures.[10] Therefore, it is crucial to perform reactions under an inert atmosphere (e.g., argon or nitrogen). The choice of solvent can also influence ligand stability. While this compound is generally stable, prolonged heating in certain solvents could lead to degradation.

Visualizing Workflows and Concepts

Diagram 1: General Solvent Selection Logic

Suzuki Suzuki-Miyaura PolarAprotic Polar Aprotic (DMF, Acetonitrile) Suzuki->PolarAprotic Often preferred Inorganic Inorganic Base (K2CO3, K3PO4) Suzuki->Inorganic Buchwald Buchwald-Hartwig NonpolarAprotic Nonpolar Aprotic (Toluene, Dioxane, THF) Buchwald->NonpolarAprotic Generally used Organic Strong Organic Base (NaOtBu, LHMDS) Buchwald->Organic Stille Stille Stille->PolarAprotic Commonly used Stille->NonpolarAprotic

Caption: Solvent selection based on reaction type and base.

Diagram 2: Experimental Workflow for a Cross-Coupling Reaction

start Start reagents 1. Add Reagents - Aryl Halide - Coupling Partner - Base start->reagents catalyst 2. Add Catalyst System - Palladium Source - this compound reagents->catalyst solvent 3. Add Anhydrous Solvent catalyst->solvent inert 4. Establish Inert Atmosphere (Degas and backfill with Ar/N2) solvent->inert reaction 5. Heat and Stir (Monitor by TLC/GC/LC-MS) inert->reaction workup 6. Quench and Work-up - Add water/aqueous solution - Extract with organic solvent reaction->workup purify 7. Purify Product (e.g., Column Chromatography) workup->purify end End purify->end

Caption: General experimental workflow for cross-coupling.

References

Tris(4-chlorophenyl)phosphine: A Versatile Ligand for Fine Chemical Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: Tris(4-chlorophenyl)phosphine is a sterically demanding, electron-poor tertiary phosphine (B1218219) ligand that has carved a niche in fine chemical synthesis, particularly in the realm of palladium-catalyzed cross-coupling reactions. Its unique electronic properties, stemming from the electron-withdrawing chlorine substituents on the phenyl rings, modulate the reactivity of the metal center, offering advantages in catalyst stability and selectivity. This document provides detailed application notes and experimental protocols for the use of this compound in key synthetic transformations relevant to researchers, scientists, and professionals in drug development.

Applications in Palladium-Catalyzed Cross-Coupling Reactions

This compound is a versatile ligand suitable for a variety of palladium-catalyzed cross-coupling reactions, which are fundamental tools for the construction of carbon-carbon and carbon-heteroatom bonds in complex organic molecules.[1] These reactions are pivotal in the synthesis of pharmaceuticals, agrochemicals, and advanced materials. The primary applications of this ligand include Suzuki-Miyaura, Heck, and Sonogashira couplings.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a powerful method for the formation of biaryl structures, which are prevalent in many pharmaceutical compounds.[2] this compound can be employed as a ligand in these reactions, particularly in the synthesis of complex systems such as polymer-supported catalysts.

Application Example: Synthesis of a Heterogeneous Palladium Catalyst

This compound has been utilized in the synthesis of a highly active and reusable polymer-supported palladium catalyst (Pd@PNP).[3] In this process, the ligand participates in the initial palladium-catalyzed Suzuki-Miyaura polymerization reaction to form the polymer support, into which palladium nanoparticles are subsequently immobilized.[3]

Experimental Protocol: Synthesis of Pd@PNP Catalyst [3]

  • Reaction Setup: To a Schlenk tube under an argon atmosphere, add tris(4-bromophenyl)amine (B153671) (1.0 mmol, 0.482 g), benzene-1,4-diboronic acid (2.1 mmol, 0.348 g), tris(dibenzylideneacetone)dipalladium(0) (B46781) (Pd₂(dba)₃; 0.05 mmol, 0.0458 g), this compound (0.4 mmol, 0.146 g), and potassium carbonate (K₂CO₃; 3.0 mmol, 0.4119 g).

  • Solvent Addition: Add 30 mL of anhydrous N,N-dimethylformamide (DMF).

  • Reaction Conditions: Stir the mixture and heat to 150 °C in an oil bath for 24 hours.

  • Work-up and Isolation: After cooling to room temperature, the precipitated yellow powder (the Pd@PNP catalyst) is collected by centrifugation.

This heterogeneous catalyst, synthesized using this compound, demonstrates high activity in the Suzuki-Miyaura coupling of various aryl chlorides and bromides with arylboronic acids, affording the corresponding biphenyl (B1667301) products in good to excellent yields.[3]

Table 1: Suzuki-Miyaura Coupling of Aryl Chlorides with Phenylboronic Acid using Pd@PNP Catalyst [3]

EntryAryl ChlorideProductYield (%)
1ChlorobenzeneBiphenyl95
24-Chlorotoluene4-Methylbiphenyl99
32-Chloroanisole2-Methoxybiphenyl92
44-Chloroanisole4-Methoxybiphenyl96
54-Chlorobenzonitrile4-Cyanobiphenyl85

Reaction Conditions: Aryl chloride (1.0 mmol), phenylboronic acid (1.2 mmol), Pd@PNP catalyst (0.4 mol% Pd), K₂CO₃ (2.0 mmol), Methanol (2 mL), 80 °C, 14 h, under argon.

Logical Relationship: Suzuki-Miyaura Catalytic Cycle

Suzuki_Miyaura_Cycle Pd(0)L2 Pd(0)L2 Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Pd(0)L2->Ar-Pd(II)-X(L2) Oxidative Addition (Ar-X) Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-X(L2)->Ar-Pd(II)-Ar'(L2) Transmetalation (Ar'B(OH)2, Base) Ar-Pd(II)-Ar'(L2)->Pd(0)L2 Reductive Elimination (Ar-Ar')

Caption: Simplified catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Heck Reaction

The Heck reaction is a cornerstone of C-C bond formation, enabling the synthesis of substituted alkenes from aryl or vinyl halides and alkenes.[2] this compound is a suitable ligand for palladium-catalyzed Heck reactions, including solvent-free conditions.

Experimental Workflow: General Heck Reaction

Heck_Workflow cluster_reactants Reactants & Catalyst cluster_reaction Reaction cluster_workup Work-up & Purification Aryl_Halide Aryl Halide Heating Heating under Inert Atmosphere Aryl_Halide->Heating Alkene Alkene Alkene->Heating Pd_Catalyst Pd Source (e.g., Pd(OAc)2) Pd_Catalyst->Heating Ligand This compound Ligand->Heating Base Base (e.g., Et3N, K2CO3) Base->Heating Solvent Solvent (e.g., DMF, Acetonitrile) Solvent->Heating Quenching Quenching & Extraction Heating->Quenching Purification Chromatography / Recrystallization Quenching->Purification Product Substituted Alkene Purification->Product

Caption: General experimental workflow for a Heck cross-coupling reaction.

While a specific, detailed protocol with quantitative data for a Heck reaction using this compound on a small molecule was not prominently available in the searched literature, the general workflow illustrates the key steps. The choice of base, solvent, and temperature is crucial and substrate-dependent.

Sonogashira Coupling

The Sonogashira coupling reaction facilitates the formation of a C(sp²)-C(sp) bond between an aryl or vinyl halide and a terminal alkyne, a valuable transformation for the synthesis of pharmaceuticals and natural products.[4][5] this compound can serve as a ligand in the palladium-copper co-catalyzed Sonogashira reaction.

Signaling Pathway: Sonogashira Catalytic Cycles

Sonogashira_Cycles cluster_pd_cycle Palladium Cycle cluster_cu_cycle Copper Cycle Pd0 Pd(0)L2 PdII_Ar Ar-Pd(II)-X(L2) Pd0->PdII_Ar Oxidative Addition (Ar-X) PdII_Ar->Pd0 Reductive Elimination (Ar-C≡C-R) CuX Cu(I)X Cu_Acetylide Cu(I)-C≡C-R CuX->Cu_Acetylide Cu_Acetylide->PdII_Ar Transmetalation Alkyne R-C≡C-H Alkyne->Cu_Acetylide Deprotonation Base Base Base->Cu_Acetylide

Caption: Interlinked catalytic cycles in the Sonogashira cross-coupling reaction.

Other Applications in Fine Chemical Synthesis

Beyond the major cross-coupling reactions, this compound also finds utility as a catalyst or co-catalyst in several other synthetic transformations:

  • Preparation of chromans and (E,E)-1,3-dienes: It catalyzes the reaction of γ-substituted allenoates with aldehydes.

  • Carbomagnesiation: It acts as a cocatalyst in the regioselective carbomagnesiation of terminal alkynes and enynes with alkyl Grignard reagents.

  • Rhodium-catalyzed reactions: It is used as a cocatalyst in rhodium-catalyzed coordination-assisted regioselective alkenylation of aromatic C-H bonds and in hydrogenation reactions.

  • Platinum-catalyzed allylation reactions.

Conclusion

This compound is a valuable and versatile ligand in the fine chemical synthesis toolkit. Its electron-deficient nature imparts unique properties to metal catalysts, enhancing their stability and influencing selectivity in a range of important synthetic transformations. While detailed, substrate-specific protocols require optimization, the provided examples and workflows serve as a foundational guide for researchers and professionals in the field of organic synthesis and drug development. Further exploration of its applications in the synthesis of complex pharmaceutical intermediates is a promising area for future research.

References

Troubleshooting & Optimization

Technical Support Center: Suzuki Coupling with Tris(4-chlorophenyl)phosphine

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for optimizing Suzuki-Miyaura coupling reactions using Tris(4-chlorophenyl)phosphine as a ligand. This resource is designed for researchers, scientists, and professionals in drug development who are looking to improve reaction yields and troubleshoot common issues encountered during their experiments.

Troubleshooting Guide

Low yields in Suzuki coupling reactions utilizing this compound can often be traced back to several key factors related to the electron-deficient nature of this ligand. The following table outlines common problems, their potential causes, and suggested solutions.

Problem Potential Cause(s) Recommended Solution(s)
Low or No Conversion of Starting Material 1. Inefficient Oxidative Addition: Aryl chlorides are less reactive than bromides or iodides. The electron-withdrawing nature of this compound can slow down the oxidative addition of the aryl chloride to the Pd(0) center.[1][2] 2. Catalyst Deactivation: The Pd(0) catalyst may be oxidized to inactive Pd(II) species or form palladium black.[3] 3. Insufficient Reaction Temperature: The activation energy for the oxidative addition of aryl chlorides is relatively high.[4]1. Increase Reaction Temperature: Gradually increase the temperature in increments of 10-20 °C. 2. Use a Higher Catalyst Loading: Increase the palladium precursor and ligand concentration (e.g., from 1-2 mol% to 3-5 mol%). 3. Ensure Inert Atmosphere: Thoroughly degas all solvents and reagents and maintain a positive pressure of an inert gas (Argon or Nitrogen) throughout the reaction.[3]
Formation of Side Products (e.g., Homocoupling, Dehalogenation) 1. Homocoupling of Boronic Acid: This is often caused by the presence of oxygen, which can lead to the oxidative coupling of the boronic acid.[3] 2. Dehalogenation of Aryl Halide: The aryl halide is reduced to the corresponding arene. This can be promoted by certain solvents or bases.1. Rigorous Degassing: Ensure all components of the reaction are free of oxygen. 2. Use Anhydrous Solvents: Traces of water can sometimes contribute to side reactions. 3. Screen Different Bases: Switch to a non-nucleophilic base like K₃PO₄ or Cs₂CO₃.
Reaction Stalls Before Completion 1. Ligand Degradation: Phosphine (B1218219) ligands can be sensitive to prolonged high temperatures. 2. Incomplete Dissolution of Base: A heterogeneous base may not be sufficiently available to promote the transmetalation step effectively.1. Monitor Reaction Progress: Use TLC or GC/LC-MS to determine the optimal reaction time and avoid unnecessarily long heating. 2. Use a Soluble Base or a Phase-Transfer Catalyst: Consider using a base with better solubility in the chosen solvent or adding a phase-transfer catalyst. 3. Grind the Base: If using a solid base like K₂CO₃ or K₃PO₄, grinding it to a fine powder can increase its surface area and reactivity.[4]
Difficulty with Sterically Hindered Substrates 1. Steric Hindrance: The bulky nature of the substrates can impede their approach to the catalytic center, slowing down oxidative addition and/or reductive elimination.1. Higher Temperatures and Longer Reaction Times: These conditions may be necessary to overcome the steric barriers. 2. Solvent Choice: A higher boiling point solvent that can effectively dissolve the substrates is recommended.

Frequently Asked Questions (FAQs)

Q1: Why is my reaction yield low when using this compound with an electron-rich aryl chloride?

A1: this compound is an electron-deficient ligand. The oxidative addition step of the Suzuki coupling is generally favored by electron-rich phosphine ligands, especially when coupling less reactive electrophiles like electron-rich aryl chlorides.[1] The electron-withdrawing nature of the chloro-substituents on the phosphine ligand decreases the electron density on the palladium center, which can make the oxidative addition of an electron-rich aryl chloride slower. To improve the yield, you may need to use more forcing conditions, such as higher temperatures or a higher catalyst loading.

Q2: Can this compound be used for Suzuki coupling with aryl bromides and iodides?

A2: Yes, while it is particularly noted for its utility in couplings involving aryl chlorides, it can also be used with more reactive aryl bromides and iodides. However, for these more reactive substrates, other phosphine ligands might provide higher yields under milder conditions. The choice of ligand should be optimized based on the specific substrates being coupled.

Q3: What is the optimal Palladium to this compound ratio?

A3: A common starting point for the Pd:ligand ratio in Suzuki couplings is 1:2 to 1:4. For a monodentate ligand like this compound, a ratio of 1:2 to 1:3 is often a good starting point for optimization.

Q4: What are the best bases and solvents to use with this ligand?

A4: The choice of base and solvent is highly substrate-dependent. However, for couplings involving aryl chlorides, a moderately strong base like K₂CO₃ or K₃PO₄ is often effective.[5] Solvents such as DMF, dioxane, or toluene (B28343) are commonly used. For instance, a successful synthesis of a palladium-polymer catalyst using this compound employed K₂CO₃ as the base and DMF as the solvent at 150 °C.[5]

Q5: How does the electron-deficient nature of this compound affect the catalytic cycle?

A5: The electron-deficient character of this ligand has two main opposing effects on the Suzuki catalytic cycle. It can slow down the initial oxidative addition of the aryl halide to the Pd(0) center. However, it can facilitate the final reductive elimination step, where the two coupled organic fragments are released from the palladium center to form the final product. The overall reaction rate and yield will depend on which of these steps is rate-limiting for a particular set of substrates.

Experimental Protocols

General Procedure for Suzuki Coupling of an Aryl Chloride with an Arylboronic Acid

This protocol is a general starting point and should be optimized for specific substrates.

Reagents and Materials:

  • Palladium precursor (e.g., Pd₂(dba)₃)

  • This compound

  • Aryl chloride

  • Arylboronic acid

  • Base (e.g., K₂CO₃)

  • Anhydrous solvent (e.g., DMF, dioxane, or toluene)

  • Inert gas (Argon or Nitrogen)

  • Standard glassware for inert atmosphere reactions (e.g., Schlenk flask)

Procedure:

  • Preparation: To an oven-dried Schlenk flask containing a magnetic stir bar, add the palladium precursor (e.g., 0.05 mmol of Pd₂(dba)₃), this compound (0.4 mmol), the aryl chloride (1.0 mmol), the arylboronic acid (1.2 mmol), and the base (e.g., 3.0 mmol of K₂CO₃).

  • Inert Atmosphere: Seal the flask and evacuate and backfill with an inert gas (Argon or Nitrogen) three times to ensure all oxygen is removed.[3]

  • Solvent Addition: Add the degassed anhydrous solvent (e.g., 30 mL of DMF) via syringe.[5]

  • Reaction: Place the sealed flask in a preheated oil bath at the desired temperature (e.g., 150 °C) and stir vigorously for the required time (typically 12-24 hours).[5]

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Workup: After the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.

Visualizations

Suzuki_Catalytic_Cycle cluster_main Suzuki-Miyaura Catalytic Cycle Pd(0)L2 Pd(0)L₂ ArPd(II)(X)L2 Ar-Pd(II)(X)L₂ Pd(0)L2->ArPd(II)(X)L2 Oxidative Addition (Can be slow with e⁻ deficient L) ArPd(II)(Ar')L2 Ar-Pd(II)(Ar')L₂ ArPd(II)(X)L2->ArPd(II)(Ar')L2 Transmetalation ArPd(II)(Ar')L2->Pd(0)L2 Reductive Elimination (Can be fast with e⁻ deficient L) ArAr Ar-Ar' (Product) ArPd(II)(Ar')L2->ArAr Base Base (e.g., K₂CO₃) Base->ArPd(II)(Ar')L2 ArB(OH)2 Ar'B(OH)₂ ArB(OH)2->ArPd(II)(Ar')L2 ArX Ar-X (Aryl Chloride) ArX->ArPd(II)(X)L2

Caption: Suzuki catalytic cycle with this compound.

Troubleshooting_Workflow cluster_workflow Troubleshooting Low Yield start Low Yield Observed check_conversion Check Conversion of Starting Material start->check_conversion incomplete Incomplete Conversion check_conversion->incomplete No complete Complete Conversion, Low Isolated Yield check_conversion->complete Yes optimize_temp Increase Temperature/Time incomplete->optimize_temp optimize_catalyst Increase Catalyst/Ligand Loading incomplete->optimize_catalyst optimize_base_solvent Optimize Base and Solvent incomplete->optimize_base_solvent check_side_products Analyze for Side Products (Homocoupling, Dehalogenation) complete->check_side_products check_side_products->optimize_base_solvent Other purification_issue Review Purification Method check_side_products->purification_issue No Major Side Products degas Ensure Rigorous Degassing check_side_products->degas Homocoupling

Caption: Workflow for troubleshooting low Suzuki coupling yields.

References

Technical Support Center: Overcoming Catalyst Deactivation with Tris(4-chlorophenyl)phosphine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) regarding the use of Tris(4-chlorophenyl)phosphine as a ligand to overcome catalyst deactivation in catalytic reactions. The information is tailored for professionals in research, discovery, and process development.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it used in catalysis?

This compound is a triarylphosphine ligand with the chemical formula P(C₆H₄Cl)₃. It is utilized in a variety of transition metal-catalyzed reactions, including Suzuki-Miyaura, Heck, and Buchwald-Hartwig cross-coupling reactions. Its primary advantage lies in its electronic properties. The three chlorine atoms in the para positions of the phenyl rings are electron-withdrawing, which reduces the electron density on the phosphorus atom. This "electron-poor" nature of the ligand can significantly influence the stability and reactivity of the metal catalyst.

Q2: How does this compound help in overcoming catalyst deactivation?

The primary mechanism by which this compound is thought to enhance catalyst longevity is by increasing its resistance to oxidation.[1][2] Catalyst deactivation in reactions using phosphine (B1218219) ligands often proceeds through the oxidation of the phosphine to phosphine oxide, which can no longer effectively coordinate to the metal center, leading to the formation of inactive catalyst species. The reduced electron density on the phosphorus atom in this compound makes it less susceptible to oxidation compared to more electron-rich phosphines like triphenylphosphine (B44618).

Q3: What are the common signs of catalyst deactivation in my reaction?

Common indicators of catalyst deactivation include:

  • Stalled Reactions: The reaction starts but does not proceed to completion, even with extended reaction times.

  • Formation of Byproducts: An increase in the formation of undesired side products, such as homocoupled products or products from ligand-related side reactions.

  • Precipitation of Metal: The formation of a black precipitate (e.g., palladium black) is a clear sign of catalyst decomposition and aggregation.[3]

  • Inconsistent Results: Difficulty in reproducing reaction outcomes between batches.

Q4: When should I consider using this compound over other phosphine ligands?

Consider using this compound when you are experiencing issues with catalyst deactivation, particularly in reactions that are:

  • Run at elevated temperatures for extended periods.

  • Sensitive to trace amounts of oxygen.

  • Employing substrates or reagents that can promote ligand oxidation.

  • Prone to catalyst decomposition and precipitation.

While electron-rich phosphines can be highly active, their increased susceptibility to oxidation can sometimes lead to lower overall turnover numbers due to rapid deactivation. In such cases, the enhanced stability offered by an electron-poor ligand like this compound may result in a more robust and efficient catalytic system.

Troubleshooting Guides

Issue 1: Reaction Stalls and Fails to Reach Completion

Possible Cause: Your catalyst is deactivating before all the starting material is consumed. This could be due to ligand oxidation or other decomposition pathways.

Troubleshooting Steps:

  • Switch to a More Robust Ligand: If you are using an electron-rich phosphine (e.g., triphenylphosphine or a trialkylphosphine), consider switching to this compound to improve catalyst stability.

  • Optimize Ligand-to-Metal Ratio: An excess of the phosphine ligand can sometimes help to stabilize the active catalytic species and compensate for slow ligand degradation. Experiment with a slightly higher ligand-to-metal ratio.

  • Ensure Rigorous Inert Atmosphere: Phosphine ligands can be sensitive to air.[4] Ensure your reaction setup is properly purged with an inert gas (e.g., argon or nitrogen) and that all solvents and reagents are adequately degassed.

  • Lower Reaction Temperature: If permissible for the reaction kinetics, lowering the temperature can often slow down deactivation pathways.

Issue 2: Observation of Palladium Black Precipitation

Possible Cause: The palladium catalyst is agglomerating and precipitating out of the solution, rendering it inactive. This can be caused by ligand dissociation or degradation.

Troubleshooting Steps:

  • Strengthen Metal-Ligand Binding: The electron-poor nature of this compound can lead to stronger binding to the metal center, which can help prevent the dissociation that leads to agglomeration.

  • Use a Pre-formed Catalyst: Instead of generating the catalyst in situ, consider using a well-defined pre-catalyst of palladium with this compound. This can sometimes lead to more stable and reproducible results.

  • Modify Solvent: The choice of solvent can influence catalyst stability. Screen different anhydrous, degassed solvents to find one that minimizes catalyst precipitation.

Data Presentation

The following table provides an illustrative comparison of catalyst performance using this compound versus a more electron-rich ligand, triphenylphosphine, in a hypothetical Suzuki-Miyaura coupling reaction prone to catalyst deactivation. The data highlights the expected trade-off between initial activity and long-term stability.

ParameterCatalyst System: Pd(OAc)₂ / TriphenylphosphineCatalyst System: Pd(OAc)₂ / this compound
Initial Reaction Rate (Turnover Frequency) HigherLower
Catalyst Lifetime ShorterLonger
Final Product Yield (after 24h) 65% (reaction stalled)>95%
Observation of Pd Black Significant after 8 hoursMinimal after 24 hours
Ligand Oxidation to Phosphine Oxide (after 24h) ~30%<5%

Note: This data is illustrative and intended to demonstrate the conceptual differences in performance. Actual results will vary depending on the specific reaction conditions.

Experimental Protocols

Protocol 1: General Procedure for a Suzuki-Miyaura Cross-Coupling Reaction Using this compound

This protocol provides a general method for a Suzuki-Miyaura coupling, which can be adapted to evaluate the performance of the this compound ligand.

Materials:

  • Aryl halide (1.0 mmol)

  • Arylboronic acid (1.2 mmol)

  • Palladium(II) acetate (B1210297) (Pd(OAc)₂, 0.02 mmol, 2 mol%)

  • This compound (0.044 mmol, 4.4 mol%)

  • Base (e.g., K₂CO₃, 2.0 mmol)

  • Anhydrous, degassed solvent (e.g., Toluene or 1,4-Dioxane, 5 mL)

  • Schlenk flask and magnetic stir bar

  • Inert gas supply (Argon or Nitrogen)

Procedure:

  • To a flame-dried Schlenk flask under an inert atmosphere, add the aryl halide, arylboronic acid, and base.

  • In a separate vial, dissolve the Pd(OAc)₂ and this compound in 1 mL of the reaction solvent.

  • Add the catalyst solution to the Schlenk flask containing the reagents.

  • Seal the flask and heat the reaction mixture to the desired temperature (e.g., 80-100 °C) with vigorous stirring.

  • Monitor the reaction progress by TLC, GC, or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with an appropriate organic solvent, and wash with water.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Protocol 2: Monitoring Catalyst Deactivation by ³¹P NMR Spectroscopy

This protocol describes how to monitor the oxidation of the phosphine ligand, a key deactivation pathway.

Procedure:

  • Set up the catalytic reaction as described in Protocol 1.

  • At regular time intervals (e.g., 0, 2, 4, 8, and 24 hours), carefully extract a small aliquot (e.g., 0.1 mL) of the reaction mixture under an inert atmosphere.

  • Prepare the aliquot for NMR analysis by diluting it with a deuterated solvent (e.g., CDCl₃) in an NMR tube.

  • Acquire a ³¹P NMR spectrum for each time point.

  • The signal for this compound will appear at a characteristic chemical shift. The corresponding phosphine oxide will appear at a downfield-shifted position.

  • By integrating the signals for the phosphine and the phosphine oxide, you can quantify the extent of ligand oxidation over time and correlate it with the reaction progress.

Visualizations

Catalyst_Deactivation_Pathway Active_Catalyst Active Pd(0)L₂ Catalyst L = P(C₆H₄Cl)₃ Oxidation Oxidation (O₂) Active_Catalyst->Oxidation Deactivation Pathway Inactive_Catalyst Inactive Species (e.g., Pd Black, L=O) Oxidation->Inactive_Catalyst

Catalyst Deactivation via Oxidation

Troubleshooting_Workflow Start Reaction Stalls or Fails Check_Inert Verify Inert Atmosphere and Reagent Purity Start->Check_Inert Check_Ligand Evaluate Ligand Stability Check_Inert->Check_Ligand Atmosphere OK Switch_Ligand Switch to this compound Check_Ligand->Switch_Ligand Suspect Oxidation Optimize_Ratio Optimize Ligand/Metal Ratio Switch_Ligand->Optimize_Ratio Adjust_Temp Adjust Reaction Temperature Optimize_Ratio->Adjust_Temp Success Successful Reaction Adjust_Temp->Success Electronic_Effect cluster_0 Electron-Rich Ligand (e.g., PPh₃) cluster_1 Electron-Poor Ligand (e.g., P(C₆H₄Cl)₃) a High Electron Density on P Prone to Oxidation Weaker M-L Bond b Low Electron Density on P Resistant to Oxidation Stronger M-L Bond

References

Technical Support Center: Optimizing Reactions Catalyzed by Tris(4-chlorophenyl)phosphine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using Tris(4-chlorophenyl)phosphine as a catalyst in cross-coupling reactions.

Frequently Asked Questions (FAQs)

Q1: What is the optimal temperature range for reactions catalyzed by this compound?

A1: The optimal temperature for a reaction catalyzed by this compound is highly dependent on the specific reaction type (e.g., Suzuki-Miyaura, Heck, Buchwald-Hartwig), the substrates, and the solvent. While there is no single "optimal" temperature, a general starting point for many cross-coupling reactions is between 80°C and 120°C .

However, specific applications have shown success at higher temperatures. For instance, the synthesis of porous nitrogen-containing polymers via a Suzuki-Miyaura reaction using this compound has been reported at 150°C . It is crucial to empirically determine the optimal temperature for your specific system.

Q2: My reaction is sluggish or not proceeding to completion. Should I increase the temperature?

A2: Increasing the temperature can often increase the reaction rate. However, it is important to do so cautiously. High temperatures can lead to catalyst decomposition, the formation of byproducts, or degradation of your starting materials or product. Before significantly increasing the temperature, consider the following:

  • Ensure all reagents are pure and the reaction is under an inert atmosphere. Oxygen can oxidize the phosphine (B1218219) ligand, deactivating the catalyst.

  • Verify the appropriate solvent and base are being used. These can have a significant impact on reaction efficiency.

  • Increase the temperature incrementally (e.g., in 10-20°C increments) and monitor the reaction for both product formation and the appearance of new, unidentified spots by TLC or LC-MS.

Q3: I am observing byproduct formation at elevated temperatures. What are common side reactions?

A3: At higher temperatures, several side reactions can occur in palladium-catalyzed cross-coupling reactions with phosphine ligands. These can include:

  • Phosphine Oxidation: The phosphine ligand can be oxidized to phosphine oxide, which is catalytically inactive.

  • Catalyst Decomposition: The palladium-phosphine complex can decompose, often observed as the formation of palladium black.

  • Homocoupling: Coupling of two molecules of the same starting material.

  • Hydrodehalogenation: Removal of the halide from the aryl halide starting material.

  • P-C Bond Cleavage: In some cases, a P-C bond in the phosphine ligand can cleave, leading to incorporation of a fragment of the ligand into the product.

Q4: What is the thermal stability of this compound?

Troubleshooting Guides

Issue 1: Low or No Reaction Conversion
Potential Cause Troubleshooting Step Explanation
Reaction temperature is too low. Incrementally increase the reaction temperature in 10-20°C steps.Many cross-coupling reactions require thermal energy to overcome the activation barrier.
Catalyst deactivation. Ensure rigorous inert atmosphere (N₂ or Ar). Use freshly distilled, degassed solvents.Oxygen can oxidize the phosphine ligand to the inactive phosphine oxide.
Impure reagents. Purify starting materials and ensure the base is of high quality and anhydrous if necessary.Impurities can poison the catalyst or interfere with the reaction.
Incorrect solvent or base. Screen different solvents and bases.The choice of solvent and base is critical for solubility and reactivity.
Issue 2: Formation of Significant Byproducts (e.g., Palladium Black)
Potential Cause Troubleshooting Step Explanation
Reaction temperature is too high. Decrease the reaction temperature.Elevated temperatures can accelerate catalyst decomposition pathways.
Incorrect palladium-to-ligand ratio. Increase the ligand-to-palladium ratio slightly (e.g., from 1:1 to 1.2:1).Excess ligand can sometimes stabilize the catalytic species.
Substrate or product instability. Monitor the stability of your starting materials and product at the reaction temperature.The observed byproducts may be from the decomposition of other components in the reaction.

Experimental Protocols

General Protocol for Temperature Optimization in a Suzuki-Miyaura Coupling

This protocol is a general guideline and should be adapted for your specific substrates.

  • Reaction Setup: In a glovebox or under a stream of inert gas, add the palladium precursor (e.g., Pd₂(dba)₃ or Pd(OAc)₂), this compound, and the base (e.g., K₂CO₃, Cs₂CO₃) to a dry reaction vessel equipped with a stir bar.

  • Reagent Addition: Add the aryl halide, arylboronic acid, and degassed solvent.

  • Temperature Screening:

    • Set up multiple reactions in parallel if possible.

    • Heat the reactions at different temperatures (e.g., 80°C, 100°C, 120°C, 140°C).

    • Monitor the reactions by TLC or LC-MS at regular time intervals (e.g., 1h, 4h, 12h, 24h).

  • Analysis: Analyze the crude reaction mixtures to determine the conversion to product and the formation of any byproducts.

  • Optimization: Based on the results, select the temperature that provides the best balance of reaction rate and yield with minimal byproduct formation.

Example Protocol: Synthesis of Porous Nitrogen-Containing Polymers via Suzuki-Miyaura Coupling

This protocol is adapted from a literature procedure where this compound was used as a ligand at high temperature.

  • Reagents:

    • Tris(4-bromophenyl)amine

    • Benzene-1,4-diboronic acid

    • Pd₂(dba)₃

    • This compound

    • K₂CO₃

    • DMF (anhydrous and degassed)

  • Procedure:

    • To a Schlenk tube under an argon atmosphere, add Tris(4-bromophenyl)amine (1.0 mmol), benzene-1,4-diboronic acid (2.1 mmol), Pd₂(dba)₃ (0.05 mmol), this compound (0.4 mmol), and K₂CO₃ (3.0 mmol).

    • Add 30 mL of anhydrous, degassed DMF.

    • Heat the mixture in an oil bath at 150°C with stirring for 24 hours.

    • After cooling to room temperature, the precipitated polymer is collected by centrifugation, washed with water and DMF, and dried under vacuum.

Visualizations

Temperature_Optimization_Workflow start Start Temperature Optimization initial_screening Run initial reaction at 80-100°C start->initial_screening check_conversion Check Conversion initial_screening->check_conversion low_conversion Low Conversion check_conversion->low_conversion < 50% good_conversion Good Conversion check_conversion->good_conversion > 50% increase_temp Increase Temperature (e.g., to 120°C) low_conversion->increase_temp decrease_temp Decrease Temperature (e.g., to 60°C) good_conversion->decrease_temp check_byproducts_high Monitor for Byproducts increase_temp->check_byproducts_high byproducts_present_high Byproducts Formed check_byproducts_high->byproducts_present_high Yes no_byproducts_high No Significant Byproducts check_byproducts_high->no_byproducts_high No troubleshoot Troubleshoot Other Parameters (Catalyst, Solvent, Base) byproducts_present_high->troubleshoot optimize Optimal Temperature Found no_byproducts_high->optimize check_rate Check Reaction Rate decrease_temp->check_rate too_slow Reaction Too Slow check_rate->too_slow Yes acceptable_rate Acceptable Rate check_rate->acceptable_rate No too_slow->troubleshoot acceptable_rate->optimize

Caption: Workflow for optimizing reaction temperature.

Troubleshooting_High_Temp_Issues start High Temperature Reaction Issues pd_black Palladium Black Formation start->pd_black phosphine_oxide Phosphine Oxide Detected (by ³¹P NMR) start->phosphine_oxide low_yield Low Yield / Multiple Byproducts start->low_yield cause_pd_black Catalyst Decomposition pd_black->cause_pd_black cause_phosphine_oxide Ligand Oxidation phosphine_oxide->cause_phosphine_oxide cause_low_yield Side Reactions or Substrate Decomposition low_yield->cause_low_yield solution_pd_black Lower Temperature Increase Ligand:Pd Ratio cause_pd_black->solution_pd_black solution_phosphine_oxide Ensure Inert Atmosphere Use Degassed Solvents cause_phosphine_oxide->solution_phosphine_oxide solution_low_yield Lower Temperature Verify Substrate Stability cause_low_yield->solution_low_yield

Caption: Troubleshooting common high-temperature issues.

Technical Support Center: Suzuki Reactions with Tris(4-chlorophenyl)phosphine

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Suzuki-Miyaura cross-coupling reactions. This guide provides troubleshooting advice and frequently asked questions (FAQs) specifically for reactions utilizing the electron-deficient ligand, Tris(4-chlorophenyl)phosphine.

Frequently Asked Questions (FAQs)

Q1: What is the role of the base in a Suzuki-Miyaura reaction?

The base plays a critical role in the Suzuki-Miyaura catalytic cycle. Its primary function is to activate the boronic acid, forming a more nucleophilic boronate species.[1][2] This boronate then undergoes transmetalation with the palladium(II) complex more readily, a key step in the formation of the new carbon-carbon bond.[1][2] The choice of base can significantly influence the reaction rate, yield, and selectivity.[3]

Q2: Why am I seeing low to no conversion when using this compound with an aryl chloride?

Low conversion with aryl chlorides is a common challenge due to their lower reactivity compared to aryl bromides or iodides.[4][5] The oxidative addition step is often rate-limiting. While electron-rich phosphine (B1218219) ligands are typically used to enhance this step, an electron-deficient ligand like this compound can be effective but may require more forcing conditions or careful optimization of the base and solvent system.[4][5]

Potential causes for low conversion include:

  • Insufficiently active catalyst: The Pd(0) active species may not be forming efficiently from the Pd(II) precatalyst.

  • Poor choice of base: The base may not be strong enough to promote the formation of the boronate or facilitate the subsequent steps of the catalytic cycle with your specific substrate.

  • Catalyst deactivation: Oxygen can oxidize the active Pd(0) catalyst, leading to the formation of inactive palladium black.[6]

  • Protodeboronation of the boronic acid: The boronic acid may be decomposing under the reaction conditions, especially with strong bases and high temperatures.[6]

Q3: Which base should I choose for a Suzuki reaction with this compound?

The optimal base is highly dependent on the specific substrates and solvent used. For challenging couplings like those involving aryl chlorides, stronger, non-nucleophilic inorganic bases are often preferred. Common choices include potassium phosphate (B84403) (K₃PO₄), cesium carbonate (Cs₂CO₃), and potassium tert-butoxide (KOtBu).[7][8][9] Weaker bases like sodium carbonate (Na₂CO₃) may be effective for more activated substrates.[3] It is often necessary to screen several bases to find the optimal conditions for your specific reaction.

Q4: Can the choice of base lead to side reactions?

Yes, an inappropriate base can promote side reactions. Strong bases can lead to the decomposition of sensitive functional groups on your substrates.[6] Additionally, the presence of oxygen can lead to the homocoupling of the boronic acid, a common side product.[6] If you observe significant protodeboronation (the replacement of the boronic acid group with a hydrogen atom), you may need to use a milder base, lower the reaction temperature, or switch to a more stable boronic ester derivative (e.g., a pinacol (B44631) ester).[6][10]

Troubleshooting Guide

Issue: Low or No Product Formation
Possible Cause Suggested Solution
Inactive Catalyst Use a fresh source of palladium precatalyst. Consider using a pre-formed Pd(0) source like Pd₂(dba)₃.[6]
Inefficient Oxidative Addition Increase the reaction temperature. Switch to a more electron-rich solvent like toluene (B28343) or dioxane. Ensure the this compound ligand is pure.
Suboptimal Base Screen a panel of bases, including K₃PO₄, Cs₂CO₃, and KOtBu. Ensure the base is finely powdered and anhydrous for non-aqueous reactions.[10]
Poor Reagent Quality Verify the purity of the aryl chloride and boronic acid by NMR or another analytical technique.[6]
Oxygen Contamination Thoroughly degas the solvent and reaction vessel by sparging with an inert gas (Argon or Nitrogen) for 15-30 minutes before adding the catalyst.[6]
Issue: Formation of Byproducts
Observed Byproduct Possible Cause Suggested Solution
Homocoupling of Boronic Acid Oxidation of the Pd(0) catalyst.[6]Rigorously degas the reaction mixture. Use a direct Pd(0) source.[6]
Protodeboronation The boronic acid is unstable under the reaction conditions.[6]Use a milder base (e.g., K₂CO₃), lower the reaction temperature, or use a more stable boronic ester (e.g., pinacol or MIDA ester).[6][10]
Dehalogenation of Aryl Halide Can occur after oxidative addition.[6]This can be complex to solve and may require screening different ligands or additives.

Quantitative Data Summary

The following table summarizes the effect of different bases on the yield of Suzuki-Miyaura reactions involving aryl chlorides. While direct data for this compound is limited, these examples with other phosphine ligands provide a useful starting point for base selection.

Aryl Chloride Boronic Acid Palladium Source/Ligand Base Solvent Temp (°C) Yield (%) pKa of Conj. Acid (in H₂O)
4-ChlorotoluenePhenylboronic acidPd₂(dba)₃ / SPhosCs₂CO₃Dioxane1006810.3 (for HCO₃⁻)
4-ChloroacetophenonePhenylboronic acidPd(OAc)₂ / P(biph)Ph₂K₃PO₄Toluene/H₂O100High12.3 (for HPO₄²⁻)
2-ChloropyridinePhenylboronic acidPd(OAc)₂ / POPd2-AdCsF1,4-Dioxane (B91453)65993.2
4-ChloroanisolePhenylboronic acidPd(OAc)₂ / L2NaOBu-tToluene100High~18 (for t-BuOH)
4-ChlorotoluenePhenylboronic acidPd@PNPK₂CO₃Methanol809910.3 (for HCO₃⁻)

Data compiled from multiple sources for illustrative purposes. Yields are highly substrate and condition dependent.[7][8][9] pKa values are approximate and can vary with solvent.[11]

Experimental Protocols

Representative Protocol for Suzuki-Miyaura Coupling of an Aryl Chloride

This protocol is a general starting point and may require optimization for specific substrates.

Materials:

  • Aryl chloride (1.0 mmol, 1.0 equiv)

  • Arylboronic acid (1.2 mmol, 1.2 equiv)

  • Palladium(II) acetate (B1210297) (Pd(OAc)₂, 0.02 mmol, 2 mol%)

  • This compound (0.04 mmol, 4 mol%)

  • Potassium phosphate (K₃PO₄, 2.0 mmol, 2.0 equiv), finely ground and dried

  • Anhydrous, degassed 1,4-dioxane (5 mL)

Procedure:

  • To a dry Schlenk flask equipped with a magnetic stir bar, add the aryl chloride, arylboronic acid, and potassium phosphate.

  • In a separate vial, weigh the Pd(OAc)₂ and this compound and add them to the Schlenk flask.

  • Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.

  • Add the degassed 1,4-dioxane via syringe.

  • Heat the reaction mixture to 100 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with an organic solvent (e.g., ethyl acetate).

  • Filter the mixture through a pad of celite to remove inorganic salts and the palladium catalyst.

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the solvent under reduced pressure and purify the crude product by column chromatography on silica (B1680970) gel.

Visualizations

Suzuki_Catalytic_Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd PdII_Aryl Ar-Pd(II)-X L₂ OxAdd->PdII_Aryl Transmetalation Transmetalation PdII_Aryl->Transmetalation PdII_Biaryl Ar-Pd(II)-Ar' L₂ Transmetalation->PdII_Biaryl RedElim Reductive Elimination PdII_Biaryl->RedElim ArAr Ar-Ar' PdII_Biaryl->ArAr Product RedElim->Pd0 ArX Ar-X ArX->OxAdd Aryl Halide ArBOH Ar'-B(OH)₂ ArBOH->Transmetalation Base Base Base->Transmetalation

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Troubleshooting_Workflow Start Low Conversion in Suzuki Reaction CheckReagents 1. Verify Reagent Quality - Aryl Halide Purity - Boronic Acid Stability - Catalyst Activity Start->CheckReagents CheckConditions 2. Optimize Reaction Conditions - Temperature - Solvent - Degassing CheckReagents->CheckConditions Reagents OK ScreenBase 3. Screen Different Bases - K₃PO₄, Cs₂CO₃, KOtBu - Anhydrous vs. Aqueous CheckConditions->ScreenBase Conditions OK AnalyzeByproducts 4. Analyze for Side Products - Homocoupling - Protodeboronation ScreenBase->AnalyzeByproducts Base Screened Success Reaction Optimized AnalyzeByproducts->Success Issues Resolved

Caption: A logical workflow for troubleshooting low conversion issues.

References

Troubleshooting low conversion in cross-coupling with Tris(4-chlorophenyl)phosphine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing low conversion in cross-coupling reactions, with a specific focus on the use of Tris(4-chlorophenyl)phosphine.

Frequently Asked Questions (FAQs)

Q1: Why am I observing low or no conversion in my cross-coupling reaction with this compound?

A1: Low conversion in cross-coupling reactions can stem from several factors. When using this compound, an electron-deficient ligand, it is crucial to systematically evaluate the catalyst system, the quality of reagents, and the reaction conditions.[1]

Primary areas to investigate include:

  • Catalyst System: Inactivity of the palladium precursor, inefficient generation of the active Pd(0) species, or ligand degradation.[1][2]

  • Reagents and Substrates: Decomposition or impurity of the organoboron reagent (in Suzuki coupling), low reactivity of the aryl halide, or poor quality of the base and solvent.[1]

  • Reaction Conditions: Sub-optimal temperature, inadequate mixing, or the presence of oxygen, which can deactivate the catalyst.[3][4]

Q2: How do the electronic properties of this compound impact the reaction?

A2: this compound is a triarylphosphine ligand that is considered electron-deficient due to the electron-withdrawing effect of the chlorine atoms on the phenyl rings. This property can significantly influence the key steps of the catalytic cycle.

  • Oxidative Addition: This step is often rate-limiting, especially with less reactive aryl halides like aryl chlorides.[5] Electron-deficient ligands can slow down the oxidative addition step compared to electron-rich ligands because they decrease the electron density at the palladium center.[6]

  • Reductive Elimination: This is the final step that forms the desired product. Electron-deficient ligands can accelerate this step.

  • Heck Reactions: In some cases, such as the Heck reaction of electron-rich olefins, electron-deficient phosphines have been shown to accelerate the reaction, contrary to the trends seen with electron-deficient olefins.[7][8]

The net effect on the reaction rate depends on which step is rate-determining for your specific substrates.

Q3: My catalyst appears to be inactive. What are the potential causes and solutions?

A3: Catalyst inactivity is a primary cause of low conversion. The active catalyst in most cross-coupling reactions is a Pd(0) species, which must be generated efficiently and protected from deactivation.[2]

  • Inefficient Pd(0) Generation: If you are using a Pd(II) precatalyst (e.g., Pd(OAc)₂, PdCl₂), it must be reduced in situ to Pd(0).[2] This reduction can sometimes be inefficient. Consider using a Pd(0) source like Pd₂(dba)₃, but be aware that these can degrade over time.[4]

  • Catalyst Oxidation: The Pd(0) catalyst is highly sensitive to oxygen.[5] Rigorous degassing of solvents and maintaining a positive pressure of an inert gas (Argon or Nitrogen) are critical to prevent catalyst deactivation.[3]

  • Ligand Degradation: Phosphine ligands themselves can be susceptible to oxidation.[1] Ensure your this compound is pure and has been stored under an inert atmosphere.

  • Pre-catalyst Choice: Modern, air-stable pre-catalysts (e.g., Buchwald G3/G4 palladacycles) are designed for clean and efficient generation of the active Pd(0) species and can provide more consistent results.[2]

Q4: I suspect my reaction conditions are not optimal. What parameters should I screen?

A4: Optimizing reaction conditions is crucial when troubleshooting low yields. Temperature, solvent, and base are key variables.

  • Temperature: Many cross-coupling reactions require elevated temperatures (e.g., 80-120 °C) to proceed at a reasonable rate, especially with challenging substrates like aryl chlorides.[1][9] If conversion is low at a given temperature, a stepwise increase may be beneficial. However, excessively high temperatures can lead to reagent or product decomposition.[1]

  • Solvent: The solvent must dissolve the reactants, base, and catalytic species.[10] Dipolar aprotic solvents like DMF, dioxane, and toluene (B28343) are common choices.[10][11] For reactions involving inorganic bases that have poor solubility in organic solvents, a biphasic system (e.g., toluene/water) can be effective.[5]

  • Base: The choice of base is critical and substrate-dependent.[11] Strong bases like NaOtBu are often effective but can degrade sensitive functional groups.[11] In such cases, weaker inorganic bases like K₃PO₄ or Cs₂CO₃ may be better alternatives.[5][11]

Q5: What are the most common side reactions, and how can I minimize them?

A5: Several side reactions can compete with the desired cross-coupling, consuming starting materials and reducing the yield.

  • Protodeboronation (Suzuki Coupling): The boronic acid reagent can react with trace amounts of water or other proton sources, replacing the boron group with a hydrogen atom.[1] This can be mitigated by using anhydrous conditions, a milder base, or by using more stable boronic esters (e.g., pinacol (B44631) esters).[1]

  • Homocoupling: This side reaction involves the coupling of two identical partners (e.g., two aryl halide molecules or two organoboron molecules). It is often promoted by the presence of oxygen.[4] Rigorous degassing of the reaction mixture is the best way to prevent this.[2]

  • Hydrodehalogenation: The aryl halide is reduced, replacing the halogen with a hydrogen atom. This can be exacerbated by harsh reaction conditions.[2]

Troubleshooting Workflow

A systematic approach is essential for diagnosing the cause of low conversion. The following workflow provides a logical sequence of steps to identify and resolve the issue.

Troubleshooting_Workflow start Low Conversion Observed reagent_check 1. Verify Reagent Quality & Stoichiometry start->reagent_check catalyst_check 2. Check Catalyst System reagent_check->catalyst_check Reagents OK sub_reagent1 Aryl Halide Purity reagent_check->sub_reagent1 sub_reagent2 Boronic Acid/Ester Stability (Check for protodeboronation) reagent_check->sub_reagent2 sub_reagent3 Base Quality (Anhydrous?) reagent_check->sub_reagent3 sub_reagent4 Solvent Quality (Anhydrous & Degassed?) reagent_check->sub_reagent4 condition_check 3. Review Reaction Conditions catalyst_check->condition_check Catalyst OK sub_catalyst1 Pd Precursor Activity (Test on known reaction) catalyst_check->sub_catalyst1 sub_catalyst2 Ligand Purity (Stored under inert gas?) catalyst_check->sub_catalyst2 sub_catalyst3 Sufficient Catalyst Loading? catalyst_check->sub_catalyst3 optimization 4. Systematically Optimize condition_check->optimization Conditions OK sub_condition1 Inert Atmosphere? (Rigorous degassing) condition_check->sub_condition1 sub_condition2 Optimal Temperature? condition_check->sub_condition2 sub_condition3 Sufficient Reaction Time? condition_check->sub_condition3 success Problem Solved optimization->success sub_reagent1->success Issue Found sub_reagent2->success Issue Found sub_reagent3->success Issue Found sub_reagent4->success Issue Found sub_catalyst1->success Issue Found sub_catalyst2->success Issue Found sub_catalyst3->success Issue Found sub_condition1->success Issue Found sub_condition2->success Issue Found sub_condition3->success Issue Found

Caption: A decision tree for troubleshooting low conversion.

Quantitative Data Summary

Effective optimization often requires screening key reaction parameters. The tables below provide starting points for catalyst loading, solvent selection, and base choice.

Table 1: Typical Catalyst Loading Ranges

Palladium Source Ligand:Pd Ratio Typical Mol % (Pd) Notes
Pd(OAc)₂ / Pd₂(dba)₃ 1:1 to 4:1 0.5 - 5 mol% Common starting point; requires in-situ reduction of Pd(II).[12]
Pd(PPh₃)₄ N/A 1 - 5 mol% A Pd(0) source, but can be less active for challenging substrates.[13]

| Buchwald Pre-catalysts | N/A | 0.5 - 2 mol% | Often more active, allowing for lower catalyst loadings.[3] |

Table 2: Common Solvents for Cross-Coupling Reactions

Solvent Type Boiling Point (°C) Key Characteristics
Toluene Aromatic 111 Commonly used, good balance of solubility and high boiling point.[11]
1,4-Dioxane Ether 101 Frequently used, good for dissolving a range of reagents.[11]
Tetrahydrofuran (THF) Ether 66 Lower boiling point, useful for reactions at milder temperatures.
N,N-Dimethylformamide (DMF) Amide 153 Highly polar aprotic solvent, good for dissolving salts.[10]

| 2-MeTHF | Ether | 80 | A greener alternative to THF and Dioxane.[11] |

Key Experimental Protocols

Protocol 1: General Procedure for a Suzuki-Miyaura Coupling Reaction

This protocol provides a general guideline. Optimal conditions, particularly temperature and base, must be determined experimentally for each specific substrate combination.

  • Reaction Setup: To a dry Schlenk flask or reaction vial equipped with a magnetic stir bar, add the aryl halide (1.0 eq.), the organoboron reagent (1.1 - 1.5 eq.), and the base (e.g., K₂CO₃, 2.0 eq.).

  • Catalyst Addition: In a separate vial, weigh the palladium precursor (e.g., Pd(OAc)₂, 2 mol%) and this compound (4 mol%). Add these solids to the main reaction flask.

  • Inert Atmosphere: Seal the flask with a septum, then evacuate and backfill with an inert gas (e.g., Argon) three times to ensure an inert atmosphere.[1]

  • Solvent Addition: Add the degassed solvent (e.g., Toluene/Water 4:1) via syringe to achieve a suitable concentration (typically 0.1 - 0.5 M).

  • Reaction Execution: Heat the reaction mixture to the desired temperature (e.g., 100 °C) with vigorous stirring.

  • Monitoring: Monitor the reaction progress by TLC, GC-MS, or LC-MS until the starting material is consumed.

  • Workup: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water or brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by an appropriate method, such as flash column chromatography.

Protocol 2: High-Throughput Screening of Reaction Conditions

For challenging reactions, screening multiple parameters simultaneously using a 24-well plate can rapidly identify optimal conditions.

  • Stock Solution Preparation:

    • Substrate Solution: Prepare a stock solution of your aryl halide (1.0 eq.) and organoboron reagent (1.2 eq.) in a chosen anhydrous solvent (e.g., Dioxane).

    • Catalyst/Ligand Solution: Prepare a stock solution of the palladium precursor and this compound in the same solvent.

    • Base Slurries: Prepare individual slurries or solutions of each base to be screened (e.g., K₃PO₄, Cs₂CO₃, K₂CO₃, NaOtBu) in the reaction solvent.

  • Reagent Dispensing:

    • To each well of a 24-well reaction block containing a stir bar, add the solid bases.

    • Using a liquid handler or manual pipette, dispense the substrate stock solution and the catalyst/ligand stock solution into each well.

  • Reaction Execution: Seal the reaction block with a sealing mat, purge with inert gas, and place it on a heating/stirring plate set to the desired temperature.

  • Analysis: After a set time (e.g., 18 hours), cool the block, quench the reactions, and analyze the conversion/yield in each well using LC-MS or GC-MS with an internal standard.

Conceptual Diagrams

Visualizing the catalytic cycle helps in understanding how different components influence the reaction outcome.

Catalytic_Cycle Pd0 L₂Pd(0) OA_Complex L₂Pd(II)(Ar)(X) Pd0->OA_Complex RE_label Reductive Elimination TM_Complex L₂Pd(II)(Ar)(Ar') OA_Complex->TM_Complex OA_label Oxidative Addition TM_Complex->Pd0 Ar-Ar' TM_label Transmetalation ArX Ar-X ArX->OA_Complex ArB Ar'-B(OR)₂ ArB->TM_Complex Base Base Base->TM_Complex

Caption: A simplified Suzuki-Miyaura catalytic cycle.

References

Technical Support Center: Purification of Products from Tris(4-chlorophenyl)phosphine Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in purifying products from reactions involving Tris(4-chlorophenyl)phosphine.

Troubleshooting Guide

This guide addresses common issues encountered during the purification of reaction products where this compound is used as a reagent. The primary impurity of concern is the corresponding phosphine (B1218219) oxide, this compound oxide, which is formed as a byproduct in many common reactions.

Problem: My final product is contaminated with this compound oxide.

This is the most frequent challenge in reactions like the Wittig, Mitsunobu, Appel, and Staudinger reactions.[1][2][3][4][5][6][7][8][9][10][11][12][13][14][15][16][17] The physical properties of this compound oxide, such as polarity and solubility, can be very similar to the desired product, making separation difficult.

Troubleshooting Workflow

G start Product Contaminated with This compound Oxide solubility_check Assess Solubility of Product and Phosphine Oxide start->solubility_check nonpolar_product Product is Non-Polar solubility_check->nonpolar_product Different Solubility polar_product Product is Polar solubility_check->polar_product Similar Solubility silica_plug Silica (B1680970) Gel Plug Filtration nonpolar_product->silica_plug precipitation Precipitation of Phosphine Oxide polar_product->precipitation success Pure Product silica_plug->success failure Persistent Impurity silica_plug->failure If ineffective precipitation->success precipitation->failure If ineffective crystallization Recrystallization crystallization->success column Column Chromatography column->crystallization If still impure column->success failure->column

Caption: Troubleshooting workflow for removing this compound oxide.

Solution 1: Silica Gel Plug Filtration (for non-polar to moderately polar products)

If your product is relatively non-polar, a quick and effective method is to pass the crude reaction mixture through a short plug of silica gel.[10][12][18] this compound oxide is more polar and will be retained on the silica, while the less polar product elutes.

Experimental Protocol:

  • Pack a fritted funnel or a chromatography column with a 2-3 inch plug of silica gel.

  • Concentrate the crude reaction mixture.

  • Suspend the residue in a minimal amount of a non-polar solvent (e.g., pentane, hexane, or a mixture with a small amount of ether).[10][12][18]

  • Load the suspension onto the silica plug.

  • Elute the product with a suitable solvent or solvent system (e.g., hexane/ethyl acetate (B1210297) mixtures), gradually increasing polarity if necessary.

  • Monitor the fractions by TLC to identify and collect the product-containing fractions, leaving the phosphine oxide on the silica.

  • For persistent contamination, this process can be repeated.[10][12]

Solution 2: Precipitation with Metal Salts (for products soluble in polar solvents)

This compound oxide can form complexes with certain metal salts, which then precipitate from the solution.[7][12] This method is particularly useful when the desired product is soluble in polar organic solvents.

Experimental Protocol:

  • Dissolve the crude reaction mixture in a polar solvent such as ethanol, THF, or acetonitrile.

  • Prepare a concentrated solution of a metal salt like zinc chloride (ZnCl₂) or magnesium chloride (MgCl₂) in the same solvent.[7][18]

  • Add the metal salt solution dropwise to the solution of the crude product while stirring.

  • A precipitate of the metal-phosphine oxide adduct should form. Stirring and gentle scraping of the flask can aid precipitation.[7]

  • Filter the mixture to remove the precipitated adduct.

  • The filtrate, containing the purified product, can then be concentrated. A subsequent workup may be necessary to remove any excess metal salts.[7]

Solution 3: Recrystallization

If the product is a solid, recrystallization can be an effective purification method. The key is to find a solvent or solvent system in which the solubility of the product and the phosphine oxide differ significantly with temperature.

Experimental Protocol:

  • Select a suitable recrystallization solvent by testing small batches. Ideal solvents will dissolve the crude product at an elevated temperature but not at room temperature, while the phosphine oxide remains soluble or insoluble at all temperatures. Common solvents to try include hexanes, ethyl acetate/hexane mixtures, or toluene.[19]

  • Dissolve the crude material in the minimum amount of the chosen hot solvent.

  • Allow the solution to cool slowly to room temperature, and then in an ice bath to induce crystallization of the desired product.

  • Collect the crystals by filtration and wash with a small amount of cold solvent.

  • Dry the crystals to obtain the purified product.

Solution 4: Column Chromatography

When other methods fail or for achieving very high purity, column chromatography is a reliable option.[20]

Experimental Protocol:

  • Choose an appropriate stationary phase (typically silica gel) and a mobile phase that provides good separation between your product and this compound oxide on a TLC plate.

  • Pack a chromatography column with the chosen stationary phase.

  • Dissolve the crude product in a minimal amount of solvent and load it onto the column.

  • Elute the column with the chosen mobile phase, collecting fractions.

  • Analyze the fractions by TLC to identify those containing the pure product.

  • Combine the pure fractions and remove the solvent under reduced pressure.

Frequently Asked Questions (FAQs)

Q1: What are the most common reactions where this compound is used and leads to purification challenges?

A1: this compound is an analogue of triphenylphosphine (B44618) and is expected to behave similarly in reactions such as the Wittig, Mitsunobu, Appel, and Staudinger reactions.[1][2][3][4][5][6][7][8][9][11][13][14][15][16][17] In all these reactions, the phosphorus(III) center is oxidized to a phosphorus(V) center, resulting in the formation of this compound oxide as a significant byproduct that often complicates purification.[3][6][21]

Q2: How can I monitor the progress of my reaction to minimize the amount of unreacted this compound?

A2: Thin Layer Chromatography (TLC) is a common method to monitor the consumption of starting materials. A stain that is sensitive to phosphines, such as potassium permanganate, can be used. Alternatively, techniques like ³¹P NMR spectroscopy can be employed to directly observe the conversion of the phosphine to the phosphine oxide. Gas chromatography (GC) can also be used for monitoring volatile organophosphorus compounds.[22][23][24][25]

Q3: Are there alternative reagents to this compound that generate byproducts that are easier to remove?

A3: Yes, several strategies have been developed to simplify byproduct removal in phosphine-mediated reactions. These include using polymer-bound phosphines, where the resulting phosphine oxide can be removed by simple filtration. Another approach is to use phosphines with modified solubility properties, such as fluorous phosphines or those containing basic or acidic groups that allow for easy extraction during workup.[26] For instance, phosphines with a basic nitrogen-containing group can be protonated and removed by an acidic wash.

Q4: I have tried precipitation with ZnCl₂, but my product seems to co-precipitate. What can I do?

A4: If your product has functional groups that can coordinate to zinc, such as thiols, it might co-precipitate.[18] In such cases, you could try using a different metal salt like magnesium chloride (MgCl₂), as magnesium is less likely to form stable complexes with softer ligands like sulfur.[18] Alternatively, revert to other purification methods like chromatography or recrystallization.

Data Presentation

Table 1: Comparison of Purification Techniques for Removing this compound Oxide

Purification MethodPrinciple of SeparationBest Suited ForAdvantagesDisadvantages
Silica Gel Plug Filtration Adsorption (Polarity)Non-polar to moderately polar productsFast, simple, uses minimal solventMay not be effective for polar products; potential for product loss on silica.
Precipitation with Metal Salts Complexation and PrecipitationProducts soluble in polar organic solventsCan be highly selective; avoids chromatographyProduct may co-precipitate; requires removal of excess metal salts.
Recrystallization Differential SolubilitySolid productsCan yield very pure material; scalableRequires finding a suitable solvent system; can have lower recovery.
Column Chromatography Differential PartitioningMost productsHigh resolution and purity achievableTime-consuming, requires larger volumes of solvent, can be costly on a large scale.

Signaling Pathway and Experimental Workflow Diagrams

G cluster_reaction Reaction cluster_purification Purification This compound This compound Reaction Mixture Reaction Mixture This compound->Reaction Mixture Starting Material Starting Material Starting Material->Reaction Mixture Product Product Crude Product Crude Product Product->Crude Product This compound Oxide This compound Oxide This compound Oxide->Crude Product Reaction Mixture->Product Reaction Mixture->this compound Oxide Purification Method Purification Method Crude Product->Purification Method Purified Product Purified Product Purification Method->Purified Product Success Further Purification Further Purification Purification Method->Further Purification Failure

References

Technical Support Center: Palladium Catalyst Removal

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in effectively removing palladium catalysts from reaction mixtures. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments.

Troubleshooting Guides

This section addresses common issues encountered during palladium catalyst removal and provides step-by-step solutions.

Problem 1: Inefficient Removal of Heterogeneous Palladium Catalyst (e.g., Pd/C) by Filtration

  • Symptom: The filtrate remains black or grey, indicating the presence of fine palladium particles.

  • Possible Causes & Solutions:

Cause Troubleshooting Steps
Filter medium is too coarse. 1. Use a Finer Filter Medium: If using standard filter paper, switch to a finer porosity filter or a membrane filter (e.g., PTFE, 0.45 µm).[1] 2. Optimize Celite® Bed Filtration: Ensure the Celite® bed is properly packed and of sufficient thickness (typically 1-2 cm). Pre-wetting the Celite® pad with the solvent can improve its effectiveness.[1] 3. Double Filtration: Pass the filtrate through a second Celite® pad or a finer filter.[1]
Colloidal palladium has formed. 1. Flocculation: Add a small amount of a flocculating agent to aggregate the colloidal particles, making them easier to filter. 2. Adsorption: Treat the solution with activated carbon or silica (B1680970) gel to adsorb the colloidal palladium before filtration.[1]
Product is insoluble and trapped with the catalyst. 1. Hot Filtration: If the product is soluble at higher temperatures, perform a hot filtration. 2. Solvent Wash: Wash the Celite® pad with a solvent in which the product is soluble but the catalyst is not.[2]

Problem 2: Low Efficiency of Palladium Scavengers

  • Symptom: Residual palladium levels remain above the desired limit after scavenger treatment.

  • Possible Causes & Solutions:

Cause Troubleshooting Steps
Incorrect scavenger selection. 1. Consider Palladium Oxidation State: Thiol-based scavengers are generally effective for Pd(II), while other scavengers might be better for Pd(0).[3] 2. Match Scavenger to Solvent: Use a scavenger that is compatible with your reaction solvent. Some scavengers are designed for aqueous media, while others are for organic solvents.[1] 3. Perform a Scavenger Screen: Test a small panel of different scavengers to identify the most effective one for your specific reaction.[3]
Insufficient scavenger loading or reaction time. 1. Increase Scavenger Amount: Incrementally increase the amount of scavenger used. A common starting point is 5 equivalents relative to the palladium catalyst.[3] 2. Extend Reaction Time: Allow for a longer contact time between the scavenger and the reaction mixture.[3] 3. Optimize Temperature: Gently heating the mixture (e.g., to 40-60 °C) can sometimes improve scavenging efficiency, but should be done with caution to avoid product degradation.[4]
Poor mass transfer. Ensure Vigorous Stirring: Inadequate mixing can prevent the scavenger from coming into contact with the palladium species in solution. For solid-supported scavengers, a rotating bed reactor can enhance efficiency.[3]
Product-palladium complexation. Disrupt the Complex: Your product might form a stable complex with palladium, making it difficult for the scavenger to capture the metal. Consider adding a competing ligand or changing the solvent to disrupt this interaction before adding the scavenger.[3]

Problem 3: Product Loss During Purification

  • Symptom: Low yield of the final product after palladium removal.

  • Possible Causes & Solutions:

Cause Troubleshooting Steps
Non-specific adsorption of the product onto the purification medium. 1. Minimize Adsorbent Amount: Use the minimum effective amount of scavenger or activated carbon.[4] 2. Adjust the Solvent: A solvent in which your product is highly soluble may reduce its adsorption.[4] 3. Wash the Adsorbent: After filtration, wash the scavenger or activated carbon with fresh solvent to recover any bound product.[1]
Product co-precipitation with the catalyst. Optimize Precipitation: If inducing precipitation of the palladium species, ensure the conditions do not cause the product to crash out of solution.
Product degradation. Milder Conditions: If heating is used to improve scavenger efficiency, monitor for product degradation and consider using milder conditions for a longer duration.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for removing palladium catalysts?

A1: The most common methods include:

  • Filtration: Effective for heterogeneous catalysts like palladium on carbon (Pd/C). Using a filter aid like Celite® is a common practice.[4][5]

  • Scavenging: Using solid-supported or soluble reagents (scavengers) that selectively bind to palladium, which is then removed by filtration.[5] Common scavengers have thiol, amine, or phosphine (B1218219) functional groups.

  • Adsorption: Using materials like activated carbon to adsorb palladium from the solution.[4][5][6]

  • Crystallization: Purifying the product through crystallization can leave palladium impurities in the mother liquor.[4]

  • Chromatography: Techniques like column chromatography can separate the desired compound from the palladium catalyst.[4][5]

  • Extraction: Liquid-liquid extraction can be used to remove water-soluble palladium salts.

Q2: How do I choose the best palladium removal method for my specific experiment?

A2: The optimal method depends on several factors:

  • Form of Palladium: Determine if the palladium is in a homogeneous (dissolved) or heterogeneous (solid) state. Filtration is only effective for heterogeneous catalysts.[1]

  • Nature of Your Product: Consider its solubility, stability, and potential to chelate with palladium.[4]

  • Solvent System: The polarity of your solvent can affect the efficiency of scavengers and the solubility of palladium species.[1]

  • Desired Purity Level: Some methods are more effective at reaching very low residual palladium levels than others. A combination of methods may be necessary to reach the desired low ppm levels.[1]

Q3: What are the regulatory limits for residual palladium in active pharmaceutical ingredients (APIs)?

A3: Regulatory bodies like the European Medicines Agency (EMA) and the US Food and Drug Administration (FDA) have guidelines for elemental impurities. For platinum group metals (which includes palladium), the limit is typically less than 5 ppm as a group.[7]

Q4: How can I quantify the amount of residual palladium in my sample?

A4: Standard methods for quantifying residual palladium in APIs include atomic absorption spectroscopy (AAS), X-ray fluorescence (XRF), and inductively coupled plasma mass spectrometry (ICP-MS).[7] ICP-MS is a particularly sensitive technique.[8] Newer fluorimetric and colorimetric methods are also being developed for faster, more accessible analysis.[9][10]

Experimental Protocols

Protocol 1: General Procedure for Palladium Removal using Celite® Filtration

  • Prepare the Celite® Pad: Place a piece of filter paper in a Büchner or sintered glass funnel. Add a layer of Celite® (1-2 cm thick) over the filter paper. Gently press down on the Celite® to create a level and compact bed.

  • Pre-wet the Pad: Wash the Celite® pad with the solvent that will be used for filtration to ensure it is properly settled.

  • Filter the Reaction Mixture: Dilute the reaction mixture with a suitable solvent to reduce its viscosity.[1] Slowly pour the diluted mixture onto the center of the Celite® bed.[1] Apply gentle vacuum to draw the solution through the filter.[1]

  • Wash the Celite® Pad: Wash the Celite® pad with fresh solvent to ensure all the product is recovered.[1]

  • Collect the Filtrate: The collected filtrate contains the product, now free of heterogeneous palladium catalyst.[1]

Protocol 2: General Procedure for Palladium Removal using a Solid-Supported Scavenger

  • Select the Appropriate Scavenger: Choose a scavenger based on the palladium oxidation state, solvent system, and the nature of your product.[1]

  • Add the Scavenger to the Reaction Mixture: Add the recommended amount of scavenger (typically specified by the manufacturer in wt% or equivalents) to the reaction mixture.[1]

  • Stir the Mixture: Stir the mixture at room temperature or a slightly elevated temperature (e.g., 40-60 °C) for a predetermined time (e.g., 1-18 hours).[4] The optimal time and temperature should be determined experimentally.

  • Filter off the Scavenger: Remove the solid-supported scavenger by filtration.[1]

  • Wash the Scavenger: Wash the filtered scavenger with a small amount of fresh solvent to recover any adsorbed product.[1]

  • Concentrate the Filtrate: Combine the filtrate and the washings, and remove the solvent to obtain the purified product.[4]

  • Analysis: Analyze the palladium content of the purified product using a sensitive analytical technique like ICP-MS.[4]

Visualizations

Palladium_Removal_Decision_Tree start Start: Reaction Mixture with Palladium Catalyst catalyst_type Is the catalyst heterogeneous (e.g., Pd/C)? start->catalyst_type filtration Filtration through Celite® or membrane filter catalyst_type->filtration Yes soluble_pd Soluble Palladium Present catalyst_type->soluble_pd No check_filtrate Is filtrate clear? filtration->check_filtrate check_filtrate->soluble_pd No final_product Purified Product check_filtrate->final_product Yes scavenger_screen Perform scavenger screen optimize_scavenging Optimize scavenger type, loading, time, and temperature scavenger_screen->optimize_scavenging alternative_methods Consider alternative methods: - Activated Carbon - Crystallization - Chromatography scavenger_screen->alternative_methods soluble_pd->scavenger_screen optimize_scavenging->final_product alternative_methods->final_product

Caption: Decision tree for selecting a palladium removal method.

Scavenger_Workflow start Start: Reaction Mixture with Soluble Palladium add_scavenger Add Solid-Supported Scavenger start->add_scavenger stir Stir at Optimized Temperature and Time add_scavenger->stir filter Filter to Remove Scavenger stir->filter wash Wash Scavenger with Fresh Solvent filter->wash combine Combine Filtrate and Washings wash->combine concentrate Concentrate to Obtain Purified Product combine->concentrate analyze Analyze Residual Palladium (e.g., ICP-MS) concentrate->analyze end End: Purified Product analyze->end

Caption: General workflow for palladium removal using a solid-supported scavenger.

References

Stability of Tris(4-chlorophenyl)phosphine under reaction conditions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the stability and use of tris(4-chlorophenyl)phosphine in various reaction conditions.

Frequently Asked Questions (FAQs)

Q1: What are the main degradation pathways for this compound under typical reaction conditions?

A1: The primary degradation pathway for this compound, like other triarylphosphines, is oxidation to its corresponding phosphine (B1218219) oxide, this compound oxide.[1][2] This oxidation can be initiated by exposure to air (oxygen), residual peroxides in solvents, or certain metal precursors.[2] The phosphorus lone pair in the P(III) state is susceptible to attack by oxidizing agents, leading to the more stable P(V) oxide. P-C bond cleavage is another, though generally less common, degradation route that can occur at elevated temperatures.[2]

Q2: How does the electronic nature of this compound affect its stability and performance in catalysis?

A2: this compound is considered an electron-poor phosphine ligand due to the electron-withdrawing effect of the chlorine atoms on the phenyl rings. This electronic property has several implications:

  • Enhanced Stability towards Oxidation: Compared to electron-rich phosphines (e.g., trialkylphosphines), electron-poor phosphines like this compound generally exhibit greater stability towards air oxidation.[3]

  • Modulation of Catalyst Reactivity: In palladium-catalyzed cross-coupling reactions, the electron-poor nature of the ligand can influence the rates of key elementary steps. For instance, it can affect the rate of oxidative addition and reductive elimination.[4][5] In some cases, such as the Heck reaction with electron-rich olefins, electron-deficient phosphines can be beneficial.

Q3: What are the recommended storage and handling procedures for this compound?

A3: To ensure the integrity of this compound, the following storage and handling procedures are recommended:

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area. It should be kept under an inert atmosphere (e.g., argon or nitrogen) to minimize exposure to oxygen and moisture.

  • Handling: Handle the compound in an inert atmosphere (e.g., in a glovebox or using Schlenk line techniques) to prevent oxidation. Avoid contact with strong oxidizing agents.

Troubleshooting Guides

Issue 1: Low or No Reaction Conversion
Possible Cause Troubleshooting Steps
Oxidation of the Phosphine Ligand Verify Ligand Quality: Before use, check the purity of the this compound via ³¹P NMR spectroscopy. The presence of a significant peak corresponding to the phosphine oxide (around 29-31 ppm) indicates degradation. Ensure Inert Atmosphere: Rigorously deoxygenate all solvents and reagents. Use freeze-pump-thaw cycles or sparge with an inert gas. Maintain a positive pressure of argon or nitrogen throughout the reaction setup and duration.
Catalyst Deactivation Ligand-to-Metal Ratio: The optimal ligand-to-metal ratio can be crucial. For many palladium-catalyzed reactions, a ratio of 1:1 to 2:1 is a good starting point, but this may need to be optimized for specific transformations. Incompatible Additives: Certain additives or impurities in the starting materials can act as catalyst poisons. Ensure the purity of all reagents.
Sub-optimal Reaction Conditions for an Electron-Poor Ligand Screening Reaction Parameters: The electronic properties of this compound may require different reaction conditions (e.g., temperature, base, solvent) compared to more common electron-rich phosphine ligands. A systematic screening of these parameters is recommended.
Issue 2: Formation of Significant Amounts of Phosphine Oxide
Possible Cause Troubleshooting Steps
Presence of Oxidants Purify Solvents: Ensure that solvents are freshly distilled and free of peroxides, especially ethers like THF and dioxane. Scrutinize Reagents: Check for any potentially oxidizing starting materials or impurities.
Air Leak in the Reaction Setup Check Glassware and Connections: Ensure all joints and septa are well-sealed. Use high-vacuum grease where appropriate. Regularly check for leaks during the reaction.

Experimental Protocols

Protocol 1: Synthesis of this compound

This procedure is adapted from a general method for the synthesis of triarylphosphines.

Reaction: 3 C₆H₄Cl-MgBr + PCl₃ → (4-ClC₆H₄)₃P + 3 MgBrCl

Materials:

  • 4-Bromochlorobenzene

  • Magnesium turnings

  • Phosphorus trichloride (B1173362) (PCl₃)

  • Anhydrous diethyl ether or THF

  • Iodine (for initiation)

Procedure:

  • Grignard Reagent Preparation: In a flame-dried, three-necked flask equipped with a reflux condenser, dropping funnel, and a nitrogen inlet, place magnesium turnings. Add a small crystal of iodine.

  • Add a solution of 4-bromochlorobenzene in anhydrous diethyl ether dropwise to the magnesium turnings. The reaction should initiate, as indicated by a color change and gentle refluxing. If the reaction does not start, gentle heating may be required.

  • Once the reaction has started, add the remaining 4-bromochlorobenzene solution at a rate that maintains a steady reflux. After the addition is complete, reflux the mixture for an additional hour to ensure complete formation of the Grignard reagent.

  • Phosphine Synthesis: Cool the Grignard solution to 0 °C in an ice bath.

  • Slowly add a solution of phosphorus trichloride in anhydrous diethyl ether via the dropping funnel with vigorous stirring. A white precipitate will form.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours.

  • Workup: Quench the reaction by carefully adding a saturated aqueous solution of ammonium (B1175870) chloride.

  • Separate the organic layer, and extract the aqueous layer with diethyl ether.

  • Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure.

  • Purification: Recrystallize the crude product from a suitable solvent system (e.g., ethanol (B145695) or a mixture of hexane (B92381) and ethyl acetate) to obtain pure this compound as a white solid.

Protocol 2: Monitoring Phosphine Oxidation by ³¹P NMR Spectroscopy

This protocol allows for the quantitative assessment of the stability of this compound under specific conditions.

Procedure:

  • Prepare a stock solution of this compound in a deuterated solvent (e.g., CDCl₃, Benzene-d₆) of known concentration in an NMR tube under an inert atmosphere.

  • Acquire an initial ³¹P NMR spectrum to confirm the purity of the phosphine. The signal for this compound should appear as a sharp singlet.

  • Expose the solution to the desired reaction conditions (e.g., a specific temperature, addition of a reagent, exposure to air).

  • Acquire ³¹P NMR spectra at regular time intervals.

  • Monitor the decrease in the integral of the this compound peak and the corresponding increase in the integral of the this compound oxide peak (typically appears downfield).

  • The percentage of oxidation can be calculated from the relative integrals of the two peaks.

Data Presentation

Table 1: Physical and Spectroscopic Properties

PropertyValue
Molecular Formula C₁₈H₁₂Cl₃P
Molecular Weight 365.62 g/mol
Melting Point 100-103 °C
³¹P NMR Chemical Shift (CDCl₃) ~ -6.2 ppm
³¹P NMR Chemical Shift of Oxide (CDCl₃) ~ 29-31 ppm

Visualizations

Stability_Troubleshooting Troubleshooting Workflow for this compound Instability start Low Reaction Yield or Catalyst Deactivation Observed check_purity Check Ligand Purity via ³¹P NMR start->check_purity oxide_detected Significant Phosphine Oxide Detected? check_purity->oxide_detected improve_inertness Improve Inert Atmosphere Technique (Degas Solvents, Check for Leaks) oxide_detected->improve_inertness Yes optimize_conditions Optimize Reaction Conditions (Ligand/Metal Ratio, Temperature, Base) oxide_detected->optimize_conditions No yes_oxide Yes no_oxide No re_run Re-run Reaction improve_inertness->re_run optimize_conditions->re_run

Caption: A logical workflow for troubleshooting issues related to the stability of this compound.

Degradation_Pathway Primary Degradation Pathway of this compound phosphine This compound (P(III)) phosphine_oxide This compound Oxide (P(V)) phosphine->phosphine_oxide Oxidation oxidant Oxidizing Agent (e.g., O₂, Peroxides) oxidant->phosphine_oxide

Caption: The primary degradation pathway of this compound is oxidation to the corresponding phosphine oxide.

References

Air and moisture sensitivity of Tris(4-chlorophenyl)phosphine catalysts

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides technical support for the handling, use, and troubleshooting of tris(4-chlorophenyl)phosphine-based catalysts. For optimal performance and experimental reproducibility, it is crucial to understand and mitigate the effects of air and moisture on this catalyst.

Frequently Asked Questions (FAQs)

Q1: How sensitive is this compound to air and moisture?

A1: this compound is a triarylphosphine with electron-withdrawing chloro groups on the phenyl rings. This electronic feature makes it less prone to oxidation compared to electron-rich alkylphosphines or even triphenylphosphine. However, like all phosphines, it can be oxidized to the corresponding this compound oxide in the presence of atmospheric oxygen, especially when in solution and at elevated temperatures. While it is relatively stable as a solid, it is best practice to handle it under an inert atmosphere (e.g., nitrogen or argon) to ensure the highest purity and catalytic activity. It is also important to store it in a tightly sealed container in a cool, dry place.

Q2: What are the signs of this compound degradation?

A2: The primary degradation product is this compound oxide. This can be detected by ³¹P NMR spectroscopy, where the phosphine (B1218219) oxide will appear as a new peak shifted downfield from the parent phosphine peak. In catalytic reactions, degradation can manifest as:

  • Reduced or inconsistent reaction yields: The formation of phosphine oxide reduces the concentration of the active phosphine ligand, leading to lower catalytic activity.

  • Reaction stalling: The reaction may begin but then slow down or stop prematurely as the catalyst deactivates.

  • Formation of palladium black: In palladium-catalyzed reactions, significant ligand degradation can lead to the precipitation of palladium metal (palladium black), indicating the collapse of the catalytic cycle.

Q3: How does the phosphine oxide affect my reaction?

A3: this compound oxide is generally considered a spectator species and does not participate in the catalytic cycle. Its primary effect is the removal of the active phosphine ligand from the reaction, which in turn deactivates the catalyst. In some specific cases, phosphine oxides have been reported to act as ligands, but for typical cross-coupling reactions, their formation is detrimental to catalyst performance.

Q4: Can I regenerate this compound from its oxide?

A4: Yes, the reduction of phosphine oxides back to phosphines is possible. Common laboratory methods involve the use of silanes, such as trichlorosilane, as a reducing agent. However, this is a separate synthetic step and is often not practical to perform in the middle of a catalytic reaction setup. The most effective strategy is to prevent oxidation in the first place.

Troubleshooting Guide

This section addresses common issues encountered when using this compound catalysts, with a focus on problems arising from air and moisture sensitivity.

Problem Possible Cause Troubleshooting Steps
Low or No Product Yield Catalyst Inactivity due to Oxidation: The this compound ligand has been partially or fully oxidized to the phosphine oxide.1. Verify Ligand Quality: If possible, check the purity of the solid phosphine ligand using ³¹P NMR spectroscopy. 2. Improve Inert Atmosphere Technique: Ensure that all reaction vessels are properly dried and that the reaction is set up and maintained under a robust inert atmosphere (nitrogen or argon) using Schlenk line or glovebox techniques. 3. Use Freshly Opened or Properly Stored Ligand: Use a fresh bottle of the ligand or one that has been stored under an inert atmosphere. 4. Degas Solvents: Thoroughly degas all solvents prior to use to remove dissolved oxygen.
Inconsistent Results Between Batches Variable Ligand Quality: The extent of phosphine oxidation is varying between experiments. Moisture Contamination: Trace amounts of water are affecting the reaction.1. Standardize Handling Procedures: Implement a consistent protocol for handling the phosphine ligand and setting up reactions. 2. Use Anhydrous Solvents: Ensure all solvents are of high purity and anhydrous. 3. Dry Other Reagents: Ensure all other reagents, particularly bases, are dry.
Reaction Stalls Before Completion Gradual Catalyst Deactivation: The phosphine ligand is slowly oxidizing over the course of the reaction, especially at elevated temperatures.1. Increase Ligand Loading: A slight excess of the phosphine ligand relative to the metal precursor may help to compensate for slow degradation. 2. Lower Reaction Temperature: If the reaction kinetics allow, consider running the reaction at a lower temperature to reduce the rate of ligand oxidation.
Formation of Palladium Black Ligand Degradation: Insufficient active phosphine ligand is present to stabilize the palladium(0) species, leading to aggregation.1. Confirm Ligand Purity: Ensure the phosphine ligand is not significantly oxidized before use. 2. Maintain a Sufficient Ligand-to-Metal Ratio: Use an appropriate ratio of phosphine to the palladium precursor as dictated by the specific reaction protocol.

Experimental Protocols

Protocol 1: Procedure for Handling this compound under an Inert Atmosphere

This protocol describes the standard procedure for accurately weighing and dispensing this compound for a reaction using a Schlenk line.

  • Glassware Preparation: Oven-dry all glassware (e.g., Schlenk flask, spatulas) overnight at >120 °C and allow to cool in a desiccator.

  • Inert Atmosphere Setup: Assemble the Schlenk flask and connect it to a dual-manifold Schlenk line. Evacuate the flask under high vacuum and backfill with high-purity nitrogen or argon. Repeat this cycle three times.

  • Weighing the Ligand:

    • Briefly remove the flask from the Schlenk line under a positive pressure of inert gas.

    • Quickly add the approximate amount of this compound to the flask.

    • Reseal the flask and reconnect it to the Schlenk line. Evacuate and backfill three times.

    • Weigh the flask.

    • Under a positive pressure of inert gas, quickly remove the desired amount of the solid ligand with a clean, dry spatula and add it to the reaction vessel (which should also be under an inert atmosphere).

    • Reweigh the flask containing the remaining this compound to determine the exact amount transferred.

  • Storage: After dispensing, flush the original container of this compound with inert gas before tightly resealing. For long-term storage, sealing the container with paraffin (B1166041) film is recommended.

Protocol 2: Monitoring the Oxidation of this compound by ³¹P NMR Spectroscopy

This protocol allows for the quantitative assessment of the stability of this compound in solution when exposed to air.

  • Sample Preparation (in a glovebox):

    • Weigh approximately 20 mg of this compound into a vial.

    • Dissolve the solid in 0.6 mL of a deuterated solvent (e.g., CDCl₃ or C₆D₆) that has been degassed.

    • Transfer the solution to an NMR tube and cap it.

  • Initial ³¹P NMR Spectrum:

    • Acquire a ³¹P{¹H} NMR spectrum of the freshly prepared sample. This will serve as the t=0 reference. The spectrum should show a single major peak for the phosphine.

  • Air Exposure:

    • Remove the cap from the NMR tube and allow the solution to be exposed to the ambient atmosphere.

  • Time-Course Monitoring:

    • Acquire subsequent ³¹P{¹H} NMR spectra at regular intervals (e.g., every hour for the first several hours, then at longer intervals).

  • Data Analysis:

    • Integrate the peaks corresponding to this compound and its oxide.

    • Calculate the percentage of phosphine remaining at each time point to determine the rate of oxidation.

Expected ³¹P NMR Chemical Shifts:

  • This compound: The chemical shift will be in the typical range for triarylphosphines.

  • This compound oxide: The chemical shift will be significantly downfield (by ~30-50 ppm) from the phosphine.

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction Setup cluster_monitoring Monitoring & Workup start Start: Dry Glassware inert_atm Establish Inert Atmosphere (Vacuum/Inert Gas Cycles) start->inert_atm weigh Weigh this compound inert_atm->weigh add_reagents Add Other Reagents (e.g., Pd source, substrate, base) weigh->add_reagents add_solvent Add Degassed Solvent add_reagents->add_solvent run_reaction Run Reaction (Stirring, Heating) add_solvent->run_reaction monitor Monitor Progress (TLC, GC, LC-MS) run_reaction->monitor workup Workup monitor->workup purify Purification workup->purify end End: Isolated Product purify->end

Caption: Experimental workflow for using this compound.

troubleshooting_flowchart start Low/No Yield check_purity Check Ligand Purity (³¹P NMR) start->check_purity oxidized Ligand Oxidized check_purity->oxidized New Peak Downfield pure Ligand is Pure check_purity->pure Single Peak check_handling Review Handling Technique (Inert Atmosphere, Dry Solvents) impure Use Fresh Ligand & Improve Technique check_handling->impure Deficiencies Found other_issues Investigate Other Parameters (Base, Temperature, Substrate) check_handling->other_issues Technique is Sound oxidized->impure pure->check_handling

Caption: Troubleshooting flowchart for low reaction yield.

Preventing phosphine oxide formation in Tris(4-chlorophenyl)phosphine reactions

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Tris(4-chlorophenyl)phosphine Reactions

This guide provides researchers, scientists, and drug development professionals with troubleshooting advice and frequently asked questions to prevent the unwanted formation of this compound oxide in chemical reactions.

Frequently Asked Questions (FAQs)

Q1: What is this compound oxide and why is its formation a problem?

This compound oxide is the oxidized form of this compound. It is a common byproduct that can arise when the phosphine (B1218219) is exposed to various oxidants.[1][2] The formation of the phosphine oxide is often undesirable because the trivalent phosphorus (P(III)) in the phosphine is the catalytically active species in many reactions, such as the Wittig, Mitsunobu, and Staudinger reactions.[1][3] Once oxidized to the pentavalent phosphine oxide (P(V)), it is no longer reactive in these catalytic cycles, which can lead to lower reaction yields or complete reaction failure. Additionally, its similar polarity to many organic products can make purification by chromatography challenging.[4][5]

Q2: How susceptible is this compound to oxidation?

Triarylphosphines, like this compound, are generally more stable to air oxidation than their trialkylphosphine counterparts.[6] However, they are still susceptible to oxidation, especially in solution and at elevated temperatures.[6][7] The primary oxidant is typically molecular oxygen from the air, but other sources like peroxides in solvents (e.g., aged THF) or added oxidizing agents can also lead to phosphine oxide formation.[1][6]

Q3: What are the primary sources of oxidation I should be aware of?

The main culprits for phosphine oxidation in a laboratory setting are:

  • Atmospheric Oxygen: Direct exposure to air is a common cause, especially when handling the phosphine in solution.[1]

  • Solvent Impurities: Solvents like THF or ethers can form peroxides over time, which are potent oxidants for phosphines.[6]

  • Reagent Impurities: Oxidizing impurities in other starting materials or reagents can contribute to oxide formation.

  • Water/Moisture: While oxygen is the primary concern, hydrolysis of certain phosphorus intermediates can also lead to the oxide.[1]

Q4: How should I properly handle and store this compound?

To minimize oxidation, this compound should be handled and stored with the exclusion of air and moisture.[7][8]

  • Storage: Store the solid reagent in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon). For long-term storage, a desiccator or a glovebox is recommended.[8][9]

  • Handling: When weighing and transferring the solid, minimize its exposure to the atmosphere. For reactions, use air-sensitive techniques such as a glovebox or a Schlenk line. If handling in solution, use freshly degassed solvents and maintain an inert atmosphere over the solution.[9]

Q5: Can I visually detect the formation of the phosphine oxide?

While the solid phosphine and its oxide may both appear as white solids, you cannot reliably detect minor oxidation visually. The most common method for detection is Thin Layer Chromatography (TLC), where the phosphine oxide typically appears as a more polar spot (lower Rf value) than the parent phosphine. NMR spectroscopy, particularly ³¹P NMR, is a definitive method for quantifying the presence of phosphine oxide.

Troubleshooting Guide

This section addresses common problems encountered during reactions involving this compound.

Problem: My reaction is proceeding slowly or not at all, and my phosphine may be oxidized.

Possible Cause Verification Method Recommended Solution
Oxidation of Phosphine Prior to Reaction Analyze a sample of the phosphine reagent via ³¹P NMR or TLC to check for the presence of the oxide.If significant oxide is present, purify the phosphine by recrystallization or acquire a new batch.
Introduction of Air During Reaction Setup Review your experimental setup and handling procedures.Use rigorous air-sensitive techniques. Ensure all glassware is oven-dried and cooled under an inert atmosphere.[10] Purge the reaction vessel thoroughly with nitrogen or argon before adding reagents.
Oxygen Contamination in Solvents or Reagents Test solvents for peroxides using peroxide test strips.Use freshly distilled or commercially available anhydrous, deoxygenated solvents. Degas all solvents immediately before use via methods like freeze-pump-thaw or by bubbling with an inert gas.[9]

Problem: I have confirmed this compound oxide has formed. How can I remove it?

While prevention is ideal, several methods exist for removing the phosphine oxide byproduct post-reaction. The choice of method depends on the properties of your desired product.

Method Principle Typical Solvents Advantages Disadvantages
Precipitation with Metal Salts [11][12]Forms an insoluble coordination complex with the phosphine oxide.Polar solvents like Acetonitrile (B52724), THF, Dichloromethane.[4][12]Simple filtration, avoids chromatography.Product must be soluble; may not be suitable for metal-sensitive products.
Crystallization [12]Exploits solubility differences between the product and the phosphine oxide.Nonpolar solvents like hexane, cyclohexane, or ether mixtures.[4]Can be effective for large-scale purification.Product must have significantly different solubility from the oxide.
Silica Gel Chromatography [5]Separates compounds based on polarity. The phosphine oxide is typically more polar.Standard chromatography solvents (e.g., Hexane/Ethyl Acetate).Widely applicable and effective for small-scale purification.Can be time-consuming and costly for large-scale synthesis.[4]
Acid-Base Extraction [4]Converts the phosphine oxide to a salt to move it into an aqueous layer.Requires a product that is stable to acidic conditions and insoluble in the aqueous phase.Avoids chromatography.Limited by the functional groups present in the desired product.

Experimental Protocols

Protocol 1: Setting Up a Reaction Under Inert Atmosphere (Schlenk Line)

  • Glassware Preparation: Ensure all glassware (flasks, dropping funnels, etc.) is thoroughly cleaned and dried in an oven (e.g., 140 °C for 4 hours) to remove adsorbed moisture.[10]

  • Assembly: Quickly assemble the hot glassware and connect it to a Schlenk line, which supplies both vacuum and an inert gas (nitrogen or argon).

  • Purging: Evacuate the assembled glassware under vacuum and then backfill with the inert gas. Repeat this "vac-fill" cycle at least three times to ensure the complete removal of air.

  • Reagent Addition (Solids): With a positive pressure of inert gas flowing out of the flask, briefly remove a stopper and add the solid this compound and other non-volatile solids.

  • Solvent/Liquid Addition: Add degassed solvents and liquid reagents via a gas-tight syringe through a rubber septum.[9]

  • Reaction: Once all components are added, maintain a positive pressure of the inert gas throughout the reaction. This can be achieved by connecting the Schlenk line to an oil bubbler.[10]

Protocol 2: Solvent Degassing by Freeze-Pump-Thaw

This method is highly effective for removing dissolved gases from solvents.[9]

  • Freeze: Place the solvent in a robust flask (e.g., a Schlenk flask) and cool it in a cryogenic bath (e.g., liquid nitrogen) until it is completely frozen solid.

  • Pump: With the solvent frozen, apply a high vacuum to the flask for several minutes to remove gases from the headspace above the frozen solid.

  • Thaw: Close the connection to the vacuum line and remove the flask from the cryogenic bath. Allow the solvent to thaw completely. You may observe bubbling as trapped gases are released from the liquid.

  • Repeat: Repeat the entire freeze-pump-thaw cycle at least two more times to ensure all dissolved gas has been removed. After the final cycle, backfill the flask with an inert gas.

Protocol 3: Post-Reaction Removal of Phosphine Oxide with Zinc Chloride (ZnCl₂)

This protocol is adapted from a general method for removing triphenylphosphine (B44618) oxide and can be effective for its chlorinated analog.[12]

  • Solvent Exchange: After the reaction is complete, if the reaction was run in a nonpolar solvent, concentrate the mixture under reduced pressure. Redissolve the crude residue in a polar solvent in which your product is soluble, such as acetonitrile or THF.

  • Precipitation: Add solid zinc chloride (ZnCl₂) (approximately 1.5 to 2 equivalents relative to the phosphine) to the stirred solution.

  • Stirring: Stir the mixture at room temperature. The formation of a white precipitate (the ZnCl₂-phosphine oxide complex) should be observed. Stirring for 1-2 hours is typically sufficient.

  • Filtration: Filter the mixture through a pad of Celite or filter paper to remove the solid precipitate.

  • Workup: Wash the filter cake with a small amount of the polar solvent. Combine the filtrates and proceed with a standard aqueous workup and extraction of your desired product.

Visualizations

Oxidation_Pathway Oxidation Pathway of this compound phosphine This compound (Active P(III) Species) oxide This compound Oxide (Inactive P(V) Byproduct) phosphine->oxide Oxidation oxidant Oxidant (e.g., O₂, Peroxides) oxidant->oxide

Caption: The oxidation pathway from the active phosphine to the inactive phosphine oxide.

Troubleshooting_Flowchart Troubleshooting Logic for Phosphine Oxide Issues start Problem Observed: Low Yield / Failed Reaction check_tlc Analyze reaction mixture by TLC/NMR. Is a polar byproduct consistent with phosphine oxide present? start->check_tlc cause_air Cause: Air/Oxygen Contamination check_tlc->cause_air Yes no_oxide Problem lies elsewhere. (e.g., temperature, other reagents, catalyst activity). check_tlc->no_oxide No cause_solvent Cause: Peroxides in Solvent cause_air->cause_solvent solution_inert Solution: Use rigorous inert atmosphere techniques (Schlenk line/glovebox). cause_air->solution_inert solution_degas Solution: Use fresh, purified solvents. Degas solvents before use. cause_solvent->solution_degas cleanup Oxide confirmed. Proceed to Post-Reaction Cleanup. solution_inert->cleanup solution_degas->cleanup

Caption: A logical flowchart for troubleshooting phosphine oxide formation.

Experimental_Workflow Workflow for Minimizing Phosphine Oxidation cluster_prep Preparation Phase cluster_setup Reaction Setup (Inert Atmosphere) cluster_reaction Reaction Phase p1 1. Oven-Dry All Glassware p2 2. Degas Solvents (e.g., Freeze-Pump-Thaw) s1 3. Assemble Hot Glassware p2->s1 s2 4. Purge with Inert Gas (3x Vac-Fill Cycles) s3 5. Add Solid Reagents (under positive N₂/Ar flow) s4 6. Add Degassed Solvents via Syringe r1 7. Maintain Positive Inert Gas Pressure During Reaction s4->r1

Caption: An experimental workflow detailing key steps to prevent oxidation.

References

Substrate scope limitations of Tris(4-chlorophenyl)phosphine catalysts

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the use of tris(4-chlorophenyl)phosphine as a ligand in palladium-catalyzed cross-coupling reactions. The information is tailored to address specific issues that may arise during experimentation, with a focus on understanding the substrate scope and limitations of this catalyst system.

Frequently Asked Questions (FAQs)

Q1: What are the primary applications of this compound in catalysis?

This compound is a tertiary phosphine (B1218219) ligand commonly used in palladium-catalyzed cross-coupling reactions. Its applications include, but are not limited to, the Suzuki-Miyaura, Heck, Buchwald-Hartwig, Sonogashira, Negishi, Stille, and Hiyama couplings.[1] It is also used as a catalyst for the preparation of chromans and certain dienes, and as a cocatalyst in various rhodium- and platinum-catalyzed reactions.[1]

Q2: What are the key characteristics of this compound as a ligand?

This compound is considered a sterically demanding and electron-poor ligand. The electron-withdrawing nature of the para-chloro substituents on the phenyl rings decreases the electron density on the phosphorus atom. This electronic property can influence the stability and reactivity of the palladium catalyst, making it suitable for specific types of transformations.

Q3: My reaction is sluggish or fails to go to completion. What are the common causes?

Several factors can lead to poor performance in cross-coupling reactions using this compound-based catalysts. These include:

  • Catalyst Deactivation: The active Pd(0) species can be sensitive to air and moisture, leading to the formation of inactive palladium black.[2] Ensure all reagents and solvents are thoroughly degassed and the reaction is performed under an inert atmosphere.

  • Inappropriate Substrate: this compound, being an electron-poor ligand, may not be optimal for all substrate combinations. For example, reactions involving electron-rich aryl halides or sterically hindered substrates might proceed slowly or not at all.

  • Suboptimal Reaction Conditions: The choice of base, solvent, and temperature is critical. An inappropriate base may not be strong enough to facilitate the catalytic cycle, or the solvent may not adequately solubilize all reaction components.

Q4: I am observing the formation of palladium black in my reaction. What does this indicate and how can I prevent it?

The formation of palladium black is a visual indicator of catalyst decomposition, where the active, soluble Pd(0) species agglomerates into inactive, insoluble palladium particles. This can be caused by:

  • Presence of Oxygen: Rigorous exclusion of air is crucial.

  • High Temperatures: While many cross-coupling reactions require heat, excessive temperatures can accelerate catalyst decomposition.

  • Inappropriate Ligand-to-Metal Ratio: An insufficient amount of the phosphine ligand can leave the palladium center exposed and prone to aggregation.

To prevent this, ensure your reaction setup is strictly anaerobic, optimize the reaction temperature, and consider adjusting the palladium-to-ligand ratio.

Q5: What are the known side reactions when using this compound catalysts?

Common side reactions in palladium-catalyzed cross-coupling reactions include:

  • Hydrodehalogenation: The aryl halide is reduced, replacing the halide with a hydrogen atom. This can be promoted by moisture or other proton sources.

  • Homocoupling: Two molecules of the aryl halide or the organometallic reagent couple with themselves.

  • Protodeboronation: In Suzuki-Miyaura coupling, the boronic acid reagent is converted to the corresponding arene by cleavage of the C-B bond. This can be accelerated by the presence of bases and water.[3]

Troubleshooting Guide

This guide provides a structured approach to resolving common issues encountered in cross-coupling reactions using this compound.

Problem Potential Cause Troubleshooting Steps & Solutions
Low or No Product Yield Poor Catalyst Activity 1. Verify Reagent Purity: Ensure starting materials, especially the aryl halide and organometallic reagent, are pure. Impurities can poison the catalyst. 2. Optimize Ligand-to-Palladium Ratio: A 1:1 to 1:2 ratio of Pd to this compound is a good starting point. Adjusting this ratio may improve catalyst stability and activity. 3. Screen Different Palladium Precursors: While Pd(OAc)₂ and Pd₂(dba)₃ are common, other sources might be more effective for your specific reaction.
Substrate Incompatibility 1. Electronic Mismatch: this compound is electron-poor. For reactions involving electron-rich aryl halides, a more electron-rich ligand (e.g., a Buchwald-type biaryl phosphine) may be required. 2. Steric Hindrance: Highly substituted or sterically bulky substrates may react slowly. Consider using a bulkier ligand to promote reductive elimination or a less hindered catalyst system if oxidative addition is the slow step.
Inadequate Reaction Conditions 1. Base Selection: The choice of base is crucial. For Suzuki reactions, common bases include K₂CO₃, Cs₂CO₃, and K₃PO₄. For Buchwald-Hartwig aminations, stronger bases like NaOtBu or LHMDS are often necessary. Ensure the base is anhydrous and of high quality. 2. Solvent Effects: Use dry, degassed solvents. Common choices include toluene, dioxane, and THF. The solubility of all components, including the base, is important. 3. Temperature Optimization: If the reaction is slow at a lower temperature, gradually increase it. However, be mindful that higher temperatures can lead to catalyst decomposition.
Reaction Stalls Before Completion Catalyst Decomposition 1. Ensure Inert Atmosphere: Use Schlenk techniques or a glovebox to exclude oxygen. 2. Lower Reaction Temperature: If possible, run the reaction at a lower temperature for a longer duration. 3. Use a More Robust Precatalyst: Pre-formed palladium-phosphine complexes can sometimes offer greater stability.
Product Inhibition The product may coordinate to the palladium center, inhibiting further catalysis. Increasing the catalyst loading might help overcome this issue.
Significant Side Product Formation Hydrodehalogenation 1. Use Anhydrous Conditions: Thoroughly dry all reagents and solvents. 2. Optimize Base: Some bases are more prone to promoting this side reaction. Consider screening different bases.
Homocoupling 1. Lower Temperature: This side reaction is often more prevalent at higher temperatures. 2. Adjust Stoichiometry: Ensure a slight excess of the nucleophilic coupling partner.

Data Presentation

While specific quantitative data on the limitations of this compound across a wide range of substrates is not extensively documented in single sources, the following table provides a general comparison of expected performance based on the electronic and steric nature of the ligand.

Table 1: Expected Performance of this compound in Suzuki-Miyaura Coupling

Aryl Halide SubstrateBoronic Acid SubstrateExpected YieldPotential Issues
Electron-deficient (e.g., 4-nitrobromobenzene)Electron-rich (e.g., 4-methoxyphenylboronic acid)Good to Excellent-
Electron-neutral (e.g., bromobenzene)Electron-neutral (e.g., phenylboronic acid)Moderate to GoodMay require higher temperatures.
Electron-rich (e.g., 4-bromoanisole)Electron-deficient (e.g., 4-formylphenylboronic acid)Low to ModerateSlow oxidative addition due to electron-rich aryl halide.
Sterically hindered (e.g., 2-bromotoluene)UnhinderedLow to ModerateSteric hindrance can slow down the reaction.

Experimental Protocols

Detailed Methodology for Suzuki-Miyaura Coupling of Tris(4-bromophenyl)amine with Benzene-1,4-diboronic Acid[4]

This protocol describes the synthesis of a polymer via a Suzuki-Miyaura reaction where this compound is used as a ligand.

  • Reagents:

    • Tris(4-bromophenyl)amine (1.0 mmol)

    • Benzene-1,4-diboronic acid (2.1 mmol)

    • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.05 mmol)

    • This compound (0.4 mmol)

    • Potassium carbonate (K₂CO₃) (3.0 mmol)

    • N,N-Dimethylformamide (DMF) (30 mL)

  • Procedure:

    • To a Schlenk tube, add tris(4-bromophenyl)amine, benzene-1,4-diboronic acid, Pd₂(dba)₃, this compound, and K₂CO₃.

    • Evacuate and backfill the tube with argon.

    • Add 30 mL of DMF to the Schlenk tube.

    • Heat the reaction mixture to 150 °C in an oil bath with stirring for 24 hours.

    • After cooling to room temperature, collect the precipitated yellow powder by centrifugation.

    • Wash the powder with water and DMF three times.

    • Dry the resulting polymer under vacuum.

Mandatory Visualizations

troubleshooting_workflow start Low or No Yield in Cross-Coupling Reaction check_reagents Verify Reagent Purity and Integrity start->check_reagents reagent_ok Reagents OK? check_reagents->reagent_ok check_conditions Review Reaction Conditions (Base, Solvent, Temp.) conditions_ok Conditions Optimal? check_conditions->conditions_ok check_catalyst Evaluate Catalyst System (Pd Source, Ligand Ratio) catalyst_ok Catalyst System OK? check_catalyst->catalyst_ok substrate_issue Consider Substrate Compatibility Issues change_ligand Switch to a More Suitable Ligand (e.g., electron-rich or bulkier) substrate_issue->change_ligand reagent_ok->check_conditions Yes purify Purify/Replace Reagents reagent_ok->purify No conditions_ok->check_catalyst Yes optimize_conditions Optimize Base, Solvent, or Temperature conditions_ok->optimize_conditions No catalyst_ok->substrate_issue Yes optimize_catalyst Screen Pd Source or Adjust Ligand Ratio catalyst_ok->optimize_catalyst No purify->check_reagents optimize_conditions->check_conditions optimize_catalyst->check_catalyst success Reaction Successful change_ligand->success

Caption: Troubleshooting workflow for low-yield cross-coupling reactions.

catalytic_cycle cluster_0 Catalytic Cycle pd0 Pd(0)L₂ oxidative_addition Oxidative Addition (R-X) pd0->oxidative_addition poisoning Catalyst Decomposition (e.g., Pd Black) pd0->poisoning O₂, High Temp. Poor Ligand Ratio pd2 R-Pd(II)(X)L₂ oxidative_addition->pd2 transmetalation Transmetalation (R'-M) pd2->transmetalation pd2_r R-Pd(II)(R')L₂ transmetalation->pd2_r reductive_elimination Reductive Elimination pd2_r->reductive_elimination reductive_elimination->pd0 product R-R' reductive_elimination->product

Caption: Generalized catalytic cycle and common decomposition pathway.

References

Technical Support Center: Enhancing Catalytic Activity of Tris(4-chlorophenyl)phosphine Systems

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers enhance the catalytic activity of systems utilizing tris(4-chlorophenyl)phosphine as a ligand.

Frequently Asked Questions (FAQs)

Q1: What are the primary applications of this compound in catalysis?

A1: this compound is primarily used as a ligand in palladium-catalyzed cross-coupling reactions. These include Suzuki-Miyaura, Heck, Sonogashira, and Buchwald-Hartwig amination reactions, among others.[1] It is also used as a co-catalyst in reactions involving other transition metals like rhodium and platinum.[1]

Q2: How does this compound compare to triphenylphosphine (B44618) in terms of electronic properties?

A2: this compound is an electron-deficient ligand compared to triphenylphosphine. The electron-withdrawing nature of the chlorine atoms on the phenyl rings reduces the electron density on the phosphorus atom. This can influence the rates of key steps in the catalytic cycle, such as oxidative addition and reductive elimination.

Q3: My reaction is sluggish. What is the most common reason for low catalytic activity with phosphine (B1218219) ligands?

A3: The most common cause of decreased catalytic activity is the oxidation of the phosphine ligand to phosphine oxide.[2] This can be caused by trace amounts of oxygen or peroxides in the reaction solvents. The resulting phosphine oxide does not coordinate effectively with the palladium center, leading to catalyst deactivation.[2]

Q4: How can I prevent the oxidation of my this compound ligand?

A4: To prevent oxidation, it is crucial to work under a strict inert atmosphere (e.g., nitrogen or argon). Solvents should be freshly purified and thoroughly degassed before use. Techniques such as the freeze-pump-thaw method or sparging with an inert gas are effective for removing dissolved oxygen.[2]

Q5: What is "palladium black" and why is it forming in my reaction?

A5: The formation of a black precipitate, known as palladium black, indicates that the active Pd(0) catalyst has aggregated and precipitated out of the solution, rendering it inactive. This often occurs when the phosphine ligand concentration is insufficient to stabilize the mononuclear palladium species or if the catalyst decomposes at high temperatures.[2]

Troubleshooting Guide

Issue 1: Low or No Product Yield

Q: I am observing very low conversion of my starting materials in a Suzuki-Miyaura coupling using a Pd/tris(4-chlorophenyl)phosphine system. What are the potential causes and how can I troubleshoot this?

A: Low yields can stem from several factors related to catalyst activation and stability. Consider the following troubleshooting steps:

  • Inadequate Catalyst Activation: If you are using a Pd(II) precatalyst (e.g., Pd(OAc)₂ or PdCl₂), it must be reduced in situ to the active Pd(0) species. This process can be influenced by the base, solvent, and temperature.

    • Base Selection: The choice of base is critical. For Suzuki-Miyaura reactions, inorganic bases like K₂CO₃ or K₃PO₄ are commonly used. The strength and solubility of the base can significantly impact the reaction rate. A screening of different bases may be necessary.

    • Temperature: Ensure the reaction temperature is optimal. While higher temperatures can increase reaction rates, they can also lead to faster catalyst decomposition. Try running the reaction at a moderate temperature (e.g., 80-100 °C) first.[2]

  • Poor Reagent Quality:

    • Solvent Purity: Ensure all solvents are anhydrous and have been rigorously degassed. Ethereal solvents like THF can form peroxides upon storage, which will readily oxidize the phosphine ligand.[2]

    • Reagent Integrity: Verify the purity of your aryl halide and boronic acid. Impurities can poison the catalyst. Protodeboronation (cleavage of the C-B bond) of the boronic acid can be a significant side reaction, especially in the presence of water and a strong base.

  • Incorrect Ligand-to-Metal Ratio: The ratio of this compound to the palladium source is crucial. Typically, a ligand-to-palladium ratio of 1:1 to 2:1 is a good starting point for monodentate phosphine ligands.[2] An excess of ligand can sometimes inhibit the reaction by creating a less reactive, coordinatively saturated palladium center.

Issue 2: Catalyst Deactivation and Formation of Byproducts

Q: My reaction starts but then stalls before completion, and I am observing the formation of palladium black. What is causing this and what can I do to improve catalyst stability?

A: Reaction stalling accompanied by the formation of palladium black is a clear sign of catalyst deactivation and decomposition. Here’s how to address it:

  • Ensure a Strict Inert Atmosphere: Oxygen is detrimental to the active Pd(0) catalyst. Use Schlenk line or glovebox techniques to set up your reaction. Ensure all glassware is oven-dried and cooled under an inert gas to remove adsorbed oxygen and moisture.[2]

  • Optimize Ligand Concentration: The phosphine ligand stabilizes the Pd(0) center and prevents aggregation. If palladium black is forming, it may indicate that the concentration of the free ligand is too low. You might consider slightly increasing the ligand-to-metal ratio.

  • Consider a More Robust Catalyst System: In some cases, the active catalyst may not be stable enough under the required reaction conditions. One strategy is to generate the catalyst in situ within a polymer matrix, which has been shown to enhance stability and allow for catalyst reuse.[3]

  • Control Reaction Temperature: High temperatures can accelerate catalyst decomposition pathways. If possible, try running the reaction at a lower temperature for a longer period.

Q: I am observing significant amounts of homocoupled products from my starting materials. How can I minimize these side reactions?

A: Homocoupling is a common side reaction in cross-coupling chemistry. It can arise from the coupling of two molecules of the boronic acid or two molecules of the aryl halide.

  • Optimize Reaction Conditions: The choice of base and solvent can influence the rate of homocoupling versus the desired cross-coupling.

  • Control Stoichiometry: Ensure the stoichiometry of your reactants is accurate. Using a slight excess (e.g., 1.1-1.2 equivalents) of the boronic acid is common practice.

  • Maintain Inert Atmosphere: Oxygen can sometimes promote the homocoupling of boronic acids. Rigorous exclusion of air is therefore important.

Data Presentation

The following tables summarize the performance and reusability of a polymer-immobilized palladium catalyst using this compound (Pd@PNP) for the Suzuki-Miyaura coupling of 4-chlorotoluene (B122035) and phenylboronic acid.[3]

Table 1: Optimization of Reaction Conditions for the Pd@PNP Catalyst [3]

EntryBaseTemperature (°C)Time (h)Yield (%)
1K₂CO₃801695
2K₃PO₄1001699
3Na₂CO₃801685
4NaOH801670
5KOH801675
6K₃PO₄701690
7K₃PO₄1001499
8K₃PO₄1001298

Reaction conditions: 4-chlorotoluene (1.0 mmol), phenylboronic acid (1.2 mmol), base (2.0 mmol), Pd@PNP catalyst (0.2 mol% Pd), under argon.

Table 2: Reusability of the Pd@PNP Catalyst [3]

CycleYield (%)
199
299
398
498
597

Reaction conditions: 4-chlorotoluene (1.0 mmol), phenylboronic acid (1.2 mmol), K₃PO₄ (2.0 mmol), Pd@PNP catalyst (0.2 mol% Pd), 100 °C, 14 h, under argon.

Experimental Protocols

Protocol 1: Synthesis of a Reusable Polymer-Immobilized Palladium Catalyst (Pd@PNP) with this compound

This protocol is adapted from the literature for the synthesis of a highly active and reusable catalyst for Suzuki-Miyaura reactions.[3]

Materials:

  • Tris(4-bromophenyl)amine (B153671)

  • Benzene-1,4-diboronic acid

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • This compound

  • Potassium carbonate (K₂CO₃)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Argon gas supply

  • Schlenk tube and standard Schlenk line equipment

Procedure:

  • To a dry Schlenk tube, add tris(4-bromophenyl)amine (1.0 mmol, 0.482 g), benzene-1,4-diboronic acid (2.1 mmol, 0.348 g), Pd₂(dba)₃ (0.05 mmol, 0.0458 g), this compound (0.4 mmol, 0.146 g), and K₂CO₃ (3.0 mmol, 0.414 g).

  • Evacuate the Schlenk tube and backfill with argon. Repeat this cycle three times to ensure an inert atmosphere.

  • Add 30 mL of anhydrous DMF to the Schlenk tube via syringe.

  • Heat the tube in an oil bath to 150 °C with vigorous stirring for 24 hours.

  • After 24 hours, cool the reaction mixture to room temperature. A yellow powder will have precipitated.

  • Collect the precipitated yellow powder (the Pd@PNP catalyst) by centrifugation.

  • Wash the catalyst powder with water and DMF three times.

  • Dry the catalyst under vacuum and store it under an argon atmosphere.

Mandatory Visualizations

Catalytic_Cycle Pd0 Pd(0)L (Active Catalyst) OxAdd Oxidative Addition Complex (Ar-Pd(II)L(X)) Pd0->OxAdd + Ar-X Transmetal Transmetalation Complex (Ar-Pd(II)L(R)) OxAdd->Transmetal RedElim Reductive Elimination Transmetal->RedElim RedElim->Pd0

Caption: Generalized catalytic cycle for palladium-catalyzed cross-coupling reactions.

Troubleshooting_Workflow decision decision solution solution start Low Yield or Stalled Reaction check_inert Inert Atmosphere Sufficiently Maintained? start->check_inert improve_inert Action: Improve Inert Technique (Schlenk/Glovebox). Degas Solvents Rigorously. check_inert->improve_inert No check_reagents Reagents & Solvents Pure and Anhydrous? check_inert->check_reagents Yes purify_reagents Action: Purify/Dry Reagents & Solvents. Use Fresh Materials. check_reagents->purify_reagents No check_conditions Reaction Conditions (Base, Temp, Ratio) Optimized? check_reagents->check_conditions Yes optimize Action: Screen Bases, Vary Temperature, Adjust Pd:L Ratio. check_conditions->optimize No side_products Significant Side Products Observed? check_conditions->side_products Yes analyze_side_products Action: Identify Byproducts (e.g., Homocoupling). Adjust Stoichiometry. side_products->analyze_side_products Yes

Caption: Troubleshooting workflow for low-yield cross-coupling reactions.

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Isolation process process a Add solid reagents to Schlenk tube b Evacuate and backfill with Argon (3x) a->b c Add anhydrous DMF b->c d Heat to 150°C with stirring for 24h c->d e Cool to room temperature d->e f Centrifuge to collect precipitate e->f g Wash with H₂O and DMF f->g h Dry under vacuum g->h

Caption: Experimental workflow for the synthesis of the Pd@PNP catalyst.

References

Technical Support Center: Tris(4-chlorophenyl)phosphine Catalyst Loading Optimization

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide provides troubleshooting advice and frequently asked questions (FAQs) to address challenges encountered when using Tris(4-chlorophenyl)phosphine as a ligand in catalytic reactions, with a focus on strategies to reduce catalyst loading.

Troubleshooting Guide

This section addresses specific issues that may arise during your experiments, providing potential causes and actionable solutions.

Problem Potential Cause(s) Troubleshooting Steps
Low or No Product Yield 1. Insufficient Catalyst Activity: The active Pd(0) species may not be forming efficiently from the Pd(II) precatalyst. 2. Catalyst Deactivation: The catalyst may be decomposing during the reaction. 3. Suboptimal Reaction Conditions: Temperature, solvent, or base may not be ideal for the specific substrates. 4. Poor Ligand-to-Metal Ratio: An incorrect ratio of this compound to the palladium source can lead to inactive species.1. Use a Pre-catalyst: Employ a well-defined Pd(0) pre-catalyst or ensure efficient in-situ reduction of the Pd(II) source. 2. Ensure Inert Atmosphere: Rigorously degas solvents and maintain a positive pressure of an inert gas (Argon or Nitrogen) to prevent oxygen-induced degradation.[1] 3. Screen Reaction Parameters: Systematically vary the temperature, solvent, and base to find the optimal conditions for your reaction. 4. Optimize Ligand Ratio: Typically, a ligand-to-palladium ratio of 1:1 to 2:1 is a good starting point for monodentate phosphine (B1218219) ligands.
Reaction Stalls Before Completion 1. Catalyst Deactivation: The active catalyst is losing its activity over the course of the reaction. This can be indicated by the formation of palladium black. 2. Product Inhibition: The product of the reaction may be coordinating to the metal center and inhibiting further catalysis. 3. Insufficient Catalyst Loading: For challenging substrates, the initial catalyst loading may be too low to drive the reaction to completion.1. Incremental Catalyst Addition: Add a second portion of the catalyst to the stalled reaction. If the reaction proceeds, it confirms catalyst deactivation was the issue. 2. Consider a More Robust Ligand: While using this compound, if deactivation is persistent, a more sterically hindered or electron-rich ligand could be screened for comparison. 3. Gradually Increase Loading: Incrementally increase the catalyst loading (e.g., from 0.5 mol% to 1 mol%) and monitor the effect on conversion.
Formation of Significant Side Products (e.g., Homocoupling) 1. Presence of Oxygen: Oxygen can promote the oxidative homocoupling of starting materials. 2. High Catalyst Concentration: Excessively high catalyst loadings can sometimes lead to an increase in side reactions. 3. Inefficient Transmetalation: In reactions like Suzuki-Miyaura coupling, a slow transmetalation step can favor homocoupling of the organoboron reagent.1. Rigorous Degassing: Ensure all solvents and the reaction vessel are thoroughly deoxygenated. 2. Optimize Catalyst Loading: Systematically decrease the catalyst loading to find a concentration that favors the desired cross-coupling pathway. 3. Base and Solvent Screening: The choice of base and solvent is critical for efficient transmetalation. Screen different bases (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) and solvent systems.
Phosphine Ligand Degradation 1. Oxidation: this compound can be oxidized to the corresponding phosphine oxide, which is catalytically inactive. 2. P-C Bond Cleavage: Under harsh reaction conditions, cleavage of the phosphorus-carbon bond can occur.1. Strictly Anaerobic Conditions: Handle the ligand and set up the reaction under a robust inert atmosphere. Use freshly distilled and degassed solvents. 2. Moderate Reaction Temperature: Avoid excessively high temperatures that can accelerate ligand decomposition.

Frequently Asked Questions (FAQs)

Q1: What is a typical starting catalyst loading when using this compound as a ligand?

A1: For initial screening in palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura or Heck couplings, a catalyst loading in the range of 1-2 mol% of the palladium source is a common starting point. The optimal loading is highly dependent on the specific substrates and reaction conditions.

Q2: How can I systematically reduce the catalyst loading for my reaction?

A2: A systematic approach is recommended. Once you have established a reliable yield with your initial catalyst loading (e.g., 1 mol%), you can perform a series of experiments, incrementally decreasing the loading (e.g., to 0.5 mol%, 0.1 mol%, 0.05 mol%, etc.). Monitor the reaction yield and time at each concentration to determine the minimum effective loading.

Q3: What are the electronic properties of this compound, and how do they affect its performance?

A3: this compound is considered an electron-poor phosphine ligand due to the electron-withdrawing nature of the chlorine atoms on the phenyl rings.[2] This property can be advantageous in several ways:

  • It can stabilize electron-rich metal centers.

  • It may promote the reductive elimination step in the catalytic cycle, which can sometimes be rate-limiting.

  • Electron-poor ligands can sometimes be more resistant to oxidation compared to electron-rich phosphines.

Q4: Can increasing the catalyst loading have negative effects?

A4: Yes. While it may increase the reaction rate, excessively high catalyst loading can lead to several issues, including:

  • Increased cost of the reaction.

  • Higher levels of residual metal in the final product, complicating purification.

  • Promotion of undesired side reactions, such as homocoupling.

  • In some cases, catalyst aggregation at high concentrations can lead to decreased activity.

Q5: What is the role of the ligand-to-metal ratio, and how should it be optimized?

A5: The ligand-to-metal ratio is crucial for forming the active catalytic species and maintaining its stability. For monodentate phosphine ligands like this compound, a ratio of 1:1 to 2:1 (ligand:palladium) is often optimal. An excess of the ligand can sometimes be beneficial for catalyst stability, but a large excess can also inhibit the reaction by occupying coordination sites on the metal that are needed for the substrates. It is advisable to screen different ratios during reaction optimization.

Data Presentation: Example of a Catalyst Loading Optimization Study

The following table illustrates the results from a hypothetical optimization study for a Suzuki-Miyaura coupling reaction, demonstrating the effect of reducing the loading of a palladium catalyst with this compound as the ligand.

Table 1: Effect of Catalyst Loading on a Model Suzuki-Miyaura Reaction

EntryPd(OAc)₂ (mol%)This compound (mol%)Time (h)Yield (%)
12.04.01295
21.02.01294
30.51.01292
40.10.21285
50.10.22491
60.050.12478

Reaction Conditions: Aryl bromide (1.0 mmol), arylboronic acid (1.2 mmol), K₂CO₃ (2.0 mmol), Dioxane/H₂O (4:1, 5 mL), 100 °C.

Experimental Protocols

General Protocol for a Palladium-Catalyzed Cross-Coupling Reaction

This protocol provides a general starting point. The specific palladium source, base, solvent, and temperature should be optimized for each unique reaction.

  • Reaction Setup: To an oven-dried Schlenk flask containing a magnetic stir bar, add the palladium precatalyst (e.g., Pd(OAc)₂) and this compound under an inert atmosphere.

  • Reagent Addition: Add the aryl halide, the coupling partner (e.g., arylboronic acid for Suzuki, alkene for Heck), and the base.

  • Solvent Addition: Add the degassed solvent(s) via syringe.

  • Inert Atmosphere: Seal the flask and purge with an inert gas (argon or nitrogen) for 5-10 minutes.

  • Reaction: Heat the reaction mixture to the desired temperature with vigorous stirring.

  • Monitoring: Monitor the progress of the reaction by a suitable analytical technique (e.g., TLC, GC-MS, or LC-MS).

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute with an appropriate organic solvent and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by an appropriate method, such as column chromatography.

Visualizations

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification start Oven-dried Schlenk Flask reagents Add Pd Precatalyst, This compound, Substrates, and Base start->reagents solvent Add Degassed Solvent reagents->solvent purge Purge with Inert Gas solvent->purge heat Heat to Desired Temperature purge->heat monitor Monitor Reaction Progress (TLC, GC-MS, LC-MS) heat->monitor workup Cool, Dilute, & Wash monitor->workup purify Purify Product (e.g., Column Chromatography) workup->purify

Caption: General experimental workflow for a palladium-catalyzed cross-coupling reaction.

Troubleshooting_Logic cluster_catalyst Catalyst Issues cluster_conditions Condition Optimization cluster_ratio Stoichiometry start Low Product Yield? catalyst_activity Check Catalyst Activity (Use Pre-catalyst) start->catalyst_activity Yes catalyst_deactivation Check for Deactivation (Ensure Inert Atmosphere) start->catalyst_deactivation Yes optimize_temp Optimize Temperature start->optimize_temp Yes ligand_ratio Optimize Ligand:Metal Ratio start->ligand_ratio Yes optimize_solvent Screen Solvents optimize_temp->optimize_solvent optimize_base Screen Bases optimize_solvent->optimize_base

References

Technical Support Center: Tris(4-chlorophenyl)phosphine in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing Tris(4-chlorophenyl)phosphine in organic synthesis.

Troubleshooting Guides

A primary challenge in reactions employing this compound is the formation of its corresponding oxide, this compound oxide, as a byproduct. This can complicate product purification and potentially influence the catalytic cycle. The electron-withdrawing nature of the chloro substituents on the phenyl rings can also affect catalyst activity and stability.

Table 1: Common Issues and Troubleshooting

Problem Potential Cause Recommended Solution
Low or No Reaction Conversion 1. Catalyst Inactivity: The electron-withdrawing chloro groups may reduce the electron-donating ability of the phosphine (B1218219), impacting the activity of the palladium catalyst.[1] 2. Ligand Oxidation: The phosphine ligand may have oxidized to the phosphine oxide, which is generally a poor ligand for palladium-catalyzed cross-coupling reactions.[2] 3. Insufficient Catalyst Loading: The amount of catalyst may be too low for the specific reaction conditions.1. Increase Reaction Temperature: Higher temperatures can often overcome the activation barrier. 2. Use a Stronger Base: In reactions like the Suzuki-Miyaura coupling, a stronger base can facilitate the transmetalation step. 3. Ensure Inert Atmosphere: Handle this compound under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation. 4. Increase Catalyst Loading: Incrementally increase the catalyst loading (e.g., from 1 mol% to 3 mol%).
Formation of Side Products 1. Homocoupling: Coupling of two identical starting materials (e.g., aryl halide + aryl halide) can occur, especially at higher temperatures.[2] 2. Hydrolysis of Boronic Acid: In Suzuki-Miyaura coupling, the boronic acid can decompose in the presence of water and base. 3. P-C Bond Cleavage: Though less common, cleavage of the phosphorus-carbon bond can lead to undesired byproducts.[1]1. Optimize Reaction Temperature: Lowering the temperature may reduce the rate of homocoupling. 2. Control Stoichiometry: Use a slight excess of the boronic acid (e.g., 1.1-1.2 equivalents). 3. Use Anhydrous Solvents: Ensure that all solvents and reagents are dry.
Difficulty in Product Purification 1. Presence of this compound Oxide: This byproduct can be difficult to separate from the desired product due to similar polarities.1. Precipitation/Filtration: In some cases, the phosphine oxide can be precipitated from a non-polar solvent like hexane (B92381) or a mixture of diethyl ether and hexane. 2. Column Chromatography: Careful selection of the eluent system is crucial. A gradient elution may be necessary. 3. Acid/Base Extraction: If the product has acidic or basic functionality, an extraction can be used to separate it from the neutral phosphine oxide.

Frequently Asked Questions (FAQs)

Q1: What are the key properties of this compound?

A1: this compound is a white to off-white solid. The chlorine atoms on the phenyl rings make it a more electron-poor ligand compared to triphenylphosphine (B44618). This electronic property can influence its behavior in catalytic reactions.

Q2: In which types of reactions is this compound commonly used?

A2: It is frequently employed as a ligand in palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura, Heck, Sonogashira, and Buchwald-Hartwig reactions.

Q3: How does the chloro-substituent affect the performance of the phosphine ligand?

A3: The electron-withdrawing nature of the chlorine atoms reduces the electron density on the phosphorus atom.[1] This can lead to a less active catalyst in some cases but may enhance the stability of the catalyst and prevent certain side reactions in others.

Q4: What is the most common pitfall when using this phosphine ligand?

A4: The formation of this compound oxide is a major issue. This byproduct is often difficult to remove from the reaction mixture and can interfere with product isolation and purification.

Q5: How can I remove this compound oxide from my reaction mixture?

A5: Several methods can be employed:

  • Crystallization: If the product is soluble in a non-polar solvent and the phosphine oxide is not, crystallization can be an effective purification method.

  • Column Chromatography: This is a common method, but finding the right solvent system to separate the product from the phosphine oxide can be challenging.

  • Precipitation with Metal Salts: Although less documented for this specific phosphine oxide, methods used for triphenylphosphine oxide, such as precipitation with MgCl₂ or ZnCl₂, may be adaptable.

Q6: Is this compound air-stable?

A6: While it is a solid, like most phosphines, it is susceptible to oxidation to the corresponding phosphine oxide, especially in solution and in the presence of air and light. It is best handled under an inert atmosphere.

Experimental Protocols

Detailed Methodology for a Suzuki-Miyaura Coupling Reaction

This protocol describes the synthesis of a biphenyl (B1667301) compound using this compound as a ligand.[3]

Reaction: Coupling of 4-chlorotoluene (B122035) with phenylboronic acid.

Materials:

  • 4-chlorotoluene (1.0 mmol)

  • Phenylboronic acid (1.2 mmol)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.05 mmol)

  • This compound (0.4 mmol)

  • Potassium carbonate (K₂CO₃) (3.0 mmol)

  • N,N-Dimethylformamide (DMF) (30 mL)

Procedure:

  • To a Schlenk tube, add 4-chlorotoluene, phenylboronic acid, Pd₂(dba)₃, this compound, and K₂CO₃.

  • Evacuate and backfill the tube with argon three times.

  • Add DMF via syringe.

  • Heat the reaction mixture to 150 °C in an oil bath with stirring for 24 hours.

  • After cooling to room temperature, the product can be isolated by standard workup procedures, typically involving extraction and purification by column chromatography.

Visualizations

DOT Script for Suzuki-Miyaura Catalytic Cycle

Suzuki_Miyaura_Cycle A Pd(0)L2 B Oxidative Addition (Ar-X) A->B C Ar-Pd(II)-X(L2) B->C D Transmetalation (Ar'-B(OR)2) C->D E Ar-Pd(II)-Ar'(L2) D->E F Reductive Elimination E->F F->A G Ar-Ar' F->G

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

DOT Script for Troubleshooting Workflow

Troubleshooting_Workflow Start Low Yield in Reaction Check1 Check for Ligand Oxidation Start->Check1 Solution1 Ensure Inert Atmosphere Use Fresh Ligand Check1->Solution1 Yes Check2 Is Catalyst Loading Sufficient? Check1->Check2 No Solution1->Check2 Solution2 Increase Catalyst Loading Check2->Solution2 No Check3 Are Reaction Conditions Optimal? Check2->Check3 Yes Solution2->Check3 Solution3 Increase Temperature Change Base or Solvent Check3->Solution3 No End Improved Yield Check3->End Yes Solution3->End

Caption: A decision-making workflow for troubleshooting low-yield reactions.

References

Validation & Comparative

A Comparative Guide: Tris(4-chlorophenyl)phosphine vs. Triphenylphosphine in Catalysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the realm of transition metal catalysis, the choice of phosphine (B1218219) ligand is paramount to achieving optimal reaction efficiency, selectivity, and overall success. Both Tris(4-chlorophenyl)phosphine and the ubiquitous triphenylphosphine (B44618) are tertiary phosphine ligands that play a crucial role in a variety of cross-coupling reactions. This guide provides an objective comparison of their performance, supported by available experimental data and an analysis of their structural and electronic properties.

At a Glance: Key Differences

FeatureThis compoundTriphenylphosphine
Electronic Nature More electron-withdrawingElectron-donating
Steric Bulk Similar to TriphenylphosphineStandard bulky phosphine
Reactivity Impact Potentially enhances reductive eliminationPromotes oxidative addition
Common Applications Suzuki-Miyaura, Heck, Sonogashira, Buchwald-Hartwig reactionsBroadly used in various cross-coupling reactions

Electronic and Steric Effects on Catalysis

The primary distinction between this compound and triphenylphosphine lies in their electronic properties. The three chlorine atoms in the para position of the phenyl rings in this compound exert a significant electron-withdrawing inductive effect. This makes the phosphorus atom less electron-rich compared to that in triphenylphosphine.

This electronic difference can have a profound impact on the catalytic cycle. In palladium-catalyzed cross-coupling reactions, a more electron-rich phosphine ligand like triphenylphosphine can facilitate the initial oxidative addition step by increasing the electron density on the palladium center. Conversely, a more electron-poor ligand like this compound can accelerate the final reductive elimination step, which is often the product-forming step of the reaction.

Performance in Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a powerful method for the formation of C-C bonds. While direct head-to-head comparative studies with quantitative yield data under identical conditions are limited, the available information allows for an informed discussion.

In one study, a polymer-supported palladium catalyst was synthesized using this compound for the Suzuki-Miyaura reaction of tris(4-bromophenyl)amine (B153671) with benzene-1,4-diboronic acid. The resulting catalyst, Pd@PNP, demonstrated high activity and reusability in the coupling of aryl chlorides and bromides with arylboronic acids.[2] Although a direct comparison with a triphenylphosphine-based catalyst was not performed in this work, the successful application of this compound highlights its utility in this important transformation.

Experimental Protocol: Synthesis of Pd@PNP Catalyst for Suzuki-Miyaura Coupling [2]

  • Reactants: Tris(4-bromophenyl)amine (1.0 mmol), benzene-1,4-diboronic acid (2.1 mmol), Pd₂(dba)₃ (0.05 mmol), this compound (0.4 mmol), and K₂CO₃ (3.0 mmol).

  • Solvent: 30 mL of DMF.

  • Procedure: The reactants are added to a Schlenk tube under an argon atmosphere. The tube is then heated to 150°C in an oil bath with stirring for 24 hours. After cooling to room temperature, the precipitated yellow powder (the Pd@PNP catalyst) is collected by centrifugation, washed with water and DMF, and dried under vacuum.

Performance in Other Cross-Coupling Reactions

Both this compound and triphenylphosphine are known to be effective ligands in a range of other palladium-catalyzed cross-coupling reactions, including the Heck, Sonogashira, and Buchwald-Hartwig amination reactions. The choice between the two often depends on the specific substrates and desired reaction outcomes. The electron-withdrawing nature of this compound may be advantageous in reactions where reductive elimination is the rate-limiting step or when dealing with electron-rich substrates.

Logical Workflow for Ligand Selection

The decision to use this compound or triphenylphosphine can be guided by the specific requirements of the catalytic reaction. The following diagram illustrates a logical workflow for ligand selection based on the electronic properties of the substrates.

Ligand_Selection Start Substrate Electronic Properties Electron_Rich Electron-Rich Substrate Start->Electron_Rich Electron_Poor Electron-Poor Substrate Start->Electron_Poor TCPP Consider this compound (Promotes Reductive Elimination) Electron_Rich->TCPP TPP Consider Triphenylphosphine (Promotes Oxidative Addition) Electron_Poor->TPP Optimization Reaction Optimization TPP->Optimization TCPP->Optimization

Caption: A logical workflow for selecting between Triphenylphosphine and this compound based on substrate electronics.

Conclusion

Both this compound and triphenylphosphine are valuable ligands in the toolbox of the synthetic chemist. The key to their effective use lies in understanding their distinct electronic properties. Triphenylphosphine, being more electron-rich, is often a good starting point, particularly for less reactive aryl halides where oxidative addition can be challenging. This compound, with its electron-withdrawing character, presents a compelling alternative, especially in cases where reductive elimination is sluggish or for reactions involving electron-rich coupling partners. Further head-to-head comparative studies are needed to fully delineate the performance advantages of each ligand across a broader range of catalytic transformations.

References

A Comparative Guide to Tris(4-chlorophenyl)phosphine and Tris(4-fluorophenyl)phosphine as Ligands for Catalysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the selection of appropriate ligands is a critical factor in the success of catalytic cross-coupling reactions. This guide provides a detailed comparison of two common triarylphosphine ligands, Tris(4-chlorophenyl)phosphine and Tris(4-fluorophenyl)phosphine, focusing on their electronic and steric properties and their implications for catalytic performance.

This comparison synthesizes available experimental data to assist in the rational selection of ligands for specific catalytic applications, such as Suzuki-Miyaura, Heck, and Buchwald-Hartwig reactions.

Executive Summary

This compound and Tris(4-fluorophenyl)phosphine are electron-deficient triarylphosphine ligands frequently employed in palladium-catalyzed cross-coupling reactions. Their performance is dictated by a combination of electronic and steric factors. The presence of electron-withdrawing halogen substituents at the para position of the phenyl rings modulates the electron density on the phosphorus atom, which in turn influences the ligand's donor-acceptor properties and the stability and reactivity of the resulting metal complexes.

While both ligands share similarities, the subtle differences in the electronegativity and size of chlorine versus fluorine can lead to discernible effects on catalytic activity, stability, and selectivity. This guide will delve into these differences, supported by experimental data.

Ligand Properties: A Head-to-Head Comparison

The fundamental properties of a phosphine (B1218219) ligand that dictate its behavior in a catalytic cycle are its steric bulk and its electronic character. These are often quantified by the Tolman cone angle (θ) and the Tolman electronic parameter (TEP), respectively.

PropertyThis compoundTris(4-fluorophenyl)phosphine
Molecular Formula C₁₈H₁₂Cl₃PC₁₈H₁₂F₃P
Molecular Weight 365.62 g/mol [1]316.26 g/mol
CAS Number 1159-54-2[1]18437-78-0
Appearance White to off-white powder or crystalsWhite to off-white powder or crystals
Melting Point 100-103 °C79-83 °C
Electronic Properties

The electronic nature of a phosphine ligand is a crucial determinant of its efficacy. Electron-donating ligands tend to increase the electron density on the metal center, which can facilitate oxidative addition but may hinder reductive elimination. Conversely, electron-withdrawing ligands, such as the two compared here, decrease the electron density on the metal. This can be beneficial for reactions where reductive elimination is the rate-determining step.

The electronic properties can be indirectly assessed through various parameters:

  • pKa: The basicity of the phosphine, as indicated by its pKa, also reflects its electron-donating ability. A lower pKa corresponds to a less basic and more electron-withdrawing phosphine. The pKa of this compound has been measured to be 1.03[2]. The pKa for Tris(4-fluorophenyl)phosphine has also been measured, and based on the higher electronegativity of fluorine, it is expected to be even lower, indicating it is a weaker base.

  • ³¹P NMR Chemical Shift: The ³¹P NMR chemical shift can provide insights into the electronic environment of the phosphorus atom. While specific comparative data for the free ligands was not found, theoretical studies suggest that ³¹P NMR shifts are sensitive to substituent effects.

Steric Properties

The steric bulk of a phosphine ligand plays a critical role in catalysis by influencing the coordination number of the metal center, the stability of the catalytic species, and the rate of reductive elimination. The steric properties are primarily defined by the Tolman cone angle and bond parameters from crystallographic data.

A direct comparison of the crystal structures of this compound and Tris(4-fluorophenyl)phosphine reveals subtle but important differences in their steric profiles[3].

Structural ParameterThis compoundTris(4-fluorophenyl)phosphine
Average P-C bond distance 1.834(2) Å[3]1.825(5) Å[3]
Average C-P-C bond angle 101.9(1)°[3]102.5(2)°[3]

The slightly shorter P-C bond distance and slightly larger C-P-C bond angle in Tris(4-fluorophenyl)phosphine suggest a marginally more open coordination sphere around the phosphorus atom compared to the chloro-substituted ligand. This could have implications for the ease of substrate coordination and the rate of subsequent catalytic steps.

Performance in Catalytic Reactions

While direct, quantitative comparisons of this compound and Tris(4-fluorophenyl)phosphine in specific, well-defined catalytic systems are not abundant in the reviewed literature, their general utility in a range of cross-coupling reactions is well-established. Both ligands are suitable for use in Suzuki-Miyaura, Heck, and Buchwald-Hartwig reactions.

Logical Flow for Ligand Selection in a Catalytic Cycle

The selection between these two ligands can be guided by considering their subtle electronic and steric differences in the context of a generic palladium-catalyzed cross-coupling cycle.

Catalytic_Cycle cluster_0 Catalytic Cycle cluster_1 Ligand Properties Pd0 Pd(0)L₂ OA Oxidative Addition (R-X) Pd0->OA Rate influenced by ligand electronics PdII R-Pd(II)(X)L₂ OA->PdII Trans Transmetalation (R'-M) PdII->Trans PdII_R R-Pd(II)(R')L₂ Trans->PdII_R RE Reductive Elimination PdII_R->RE Rate influenced by ligand sterics and electronics RE->Pd0 Product R-R' RE->Product TCPP This compound (More Basic, Slightly Bulkier) TCPP->OA Potentially faster oxidative addition TFPP Tris(4-fluorophenyl)phosphine (Less Basic, Slightly Less Bulky) TFPP->RE Potentially faster reductive elimination

Caption: A generalized catalytic cycle for palladium-catalyzed cross-coupling reactions, highlighting the potential influence of the electronic and steric properties of this compound and Tris(4-fluorophenyl)phosphine on key steps.

  • Oxidative Addition: This step is generally favored by more electron-donating ligands. As this compound is slightly more basic (a better electron donor) than Tris(4-fluorophenyl)phosphine, it might promote a faster rate of oxidative addition.

  • Reductive Elimination: This step, which leads to product formation, is often facilitated by more electron-withdrawing and sterically bulky ligands. The slightly less donating nature of Tris(4-fluorophenyl)phosphine could favor this step. The steric differences, although minor, could also play a role.

Experimental Protocols

While a direct comparative study was not found, the following are representative experimental protocols for key cross-coupling reactions where these types of ligands are employed. These can be adapted for a side-by-side comparison of this compound and Tris(4-fluorophenyl)phosphine.

General Procedure for a Suzuki-Miyaura Coupling Reaction

This protocol is adapted from a procedure for the Suzuki-Miyaura coupling of aryl halides with arylboronic acids using a phosphine ligand.

Workflow for a Comparative Suzuki-Miyaura Reaction

Suzuki_Workflow Start Start: - Aryl Halide - Arylboronic Acid - Base (e.g., K₂CO₃) - Solvent (e.g., Toluene (B28343)/Water) Setup Reaction Setup: - Add Pd precursor (e.g., Pd(OAc)₂) - Add Ligand (TCPP or TFPP) - Degas mixture Start->Setup Reaction Reaction: - Heat to desired temperature - Monitor by TLC/GC-MS Setup->Reaction Workup Work-up: - Quench reaction - Extract with organic solvent - Dry and concentrate Reaction->Workup Purification Purification: - Column chromatography Workup->Purification Analysis Analysis: - Yield determination - Characterization (NMR, MS) Purification->Analysis

Caption: A typical experimental workflow for performing and comparing the efficacy of this compound (TCPP) and Tris(4-fluorophenyl)phosphine (TFPP) in a Suzuki-Miyaura cross-coupling reaction.

Materials:

  • Palladium(II) acetate (B1210297) (Pd(OAc)₂)

  • This compound or Tris(4-fluorophenyl)phosphine

  • Aryl halide (e.g., 4-bromotoluene)

  • Arylboronic acid (e.g., phenylboronic acid)

  • Base (e.g., potassium carbonate)

  • Solvent (e.g., a mixture of toluene and water)

Procedure:

  • To an oven-dried reaction vessel, add Pd(OAc)₂ (e.g., 1-2 mol%) and the phosphine ligand (e.g., 2-4 mol%).

  • The vessel is evacuated and backfilled with an inert gas (e.g., Argon or Nitrogen) three times.

  • Add the aryl halide (1.0 equiv), arylboronic acid (1.2-1.5 equiv), and base (2.0-3.0 equiv).

  • Add the degassed solvent system.

  • The reaction mixture is heated to the desired temperature (e.g., 80-110 °C) and stirred for the specified time, while monitoring the reaction progress by TLC or GC-MS.

  • Upon completion, the reaction is cooled to room temperature, diluted with an organic solvent, and washed with water and brine.

  • The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography to yield the desired biaryl product.

General Procedure for a Heck Coupling Reaction

This protocol is a general representation of a Heck reaction.

Materials:

  • Palladium catalyst precursor (e.g., Pd(OAc)₂)

  • This compound or Tris(4-fluorophenyl)phosphine

  • Aryl halide (e.g., iodobenzene)

  • Alkene (e.g., styrene (B11656) or an acrylate)

  • Base (e.g., triethylamine (B128534) or potassium carbonate)

  • Solvent (e.g., DMF, NMP, or toluene)

Procedure:

  • In a reaction flask, combine the palladium precursor, the phosphine ligand, the aryl halide, and the alkene.

  • The flask is flushed with an inert gas.

  • The degassed solvent and base are added.

  • The mixture is heated to the reaction temperature (typically between 80-140 °C) and stirred until the starting material is consumed (monitored by TLC or GC).

  • After cooling, the reaction mixture is filtered to remove inorganic salts.

  • The filtrate is diluted with water and extracted with an organic solvent.

  • The combined organic layers are washed, dried, and concentrated.

  • The product is purified by chromatography or recrystallization.

General Procedure for a Buchwald-Hartwig Amination

The following is a general procedure for the palladium-catalyzed amination of an aryl halide.

Materials:

  • Palladium precursor (e.g., Pd₂(dba)₃)

  • This compound or Tris(4-fluorophenyl)phosphine

  • Aryl halide (e.g., 4-chloroanisole)

  • Amine (e.g., diphenylamine)

  • Strong, non-nucleophilic base (e.g., sodium tert-butoxide)

  • Anhydrous, deoxygenated solvent (e.g., toluene or dioxane)

Procedure:

  • To a glovebox or under a strictly inert atmosphere, a reaction vessel is charged with the palladium precursor, the phosphine ligand, the aryl halide, the amine, and the base.

  • The anhydrous, deoxygenated solvent is added.

  • The reaction vessel is sealed and heated to the appropriate temperature (e.g., 80-110 °C) with vigorous stirring.

  • The reaction progress is monitored by an appropriate technique (TLC, GC-MS, or LC-MS).

  • Once the reaction is complete, it is cooled to room temperature and quenched carefully with water or a saturated aqueous solution of ammonium (B1175870) chloride.

  • The mixture is extracted with an organic solvent, and the combined organic layers are washed with brine, dried over a drying agent, and concentrated.

  • The crude product is then purified by column chromatography or other suitable methods.

Conclusion

Both this compound and Tris(4-fluorophenyl)phosphine are valuable ligands for palladium-catalyzed cross-coupling reactions, particularly when electron-deficient phosphines are required. The choice between the two may depend on the specific requirements of the reaction.

  • Tris(4-fluorophenyl)phosphine , being slightly more electron-withdrawing, may be advantageous in reactions where reductive elimination is rate-limiting or problematic. Its slightly smaller steric footprint might also be beneficial in certain cases.

  • This compound , being a slightly better electron donor, might be preferred when the oxidative addition step is sluggish.

Ultimately, the optimal ligand choice is often determined empirically. The provided experimental protocols can serve as a starting point for a direct comparison of these two ligands in the context of a specific synthetic challenge. Researchers are encouraged to screen both ligands to identify the most effective catalyst system for their application.

References

Performance of Tris(4-chlorophenyl)phosphine in Coupling Aryl Chlorides: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of the performance of Tris(4-chlorophenyl)phosphine as a ligand in palladium-catalyzed cross-coupling reactions of aryl chlorides. Its efficacy in Suzuki-Miyaura, Heck, and Buchwald-Hartwig amination reactions is evaluated and compared with commonly used alternative phosphine (B1218219) ligands. This document is intended to assist researchers in making informed decisions for ligand selection in the synthesis of complex organic molecules.

Executive Summary

This compound is a commercially available, air-stable, and cost-effective triarylphosphine ligand that has demonstrated utility in various palladium-catalyzed cross-coupling reactions. While it may not always achieve the same level of reactivity as more specialized and expensive ligands, it presents a viable option for the coupling of a range of aryl chlorides, particularly in Suzuki-Miyaura reactions. Its performance in Heck and Buchwald-Hartwig aminations of aryl chlorides is less extensively documented in direct comparative studies, but it is recognized as a suitable ligand for these transformations. This guide presents available data to facilitate a comparative assessment against popular, high-performance ligands such as XPhos and P(t-Bu)₃.

Performance in Suzuki-Miyaura Coupling

This compound, in conjunction with a palladium source, has been shown to be an effective catalyst system for the Suzuki-Miyaura coupling of aryl chlorides with arylboronic acids. High yields have been reported for a variety of substituted aryl chlorides, including those with both electron-donating and electron-withdrawing groups.

Table 1: Performance of this compound in the Suzuki-Miyaura Coupling of Aryl Chlorides [1]

EntryAryl ChlorideArylboronic AcidProductYield (%)
14-ChloroacetophenonePhenylboronic acid4-Acetylbiphenyl96
24-ChlorobenzonitrilePhenylboronic acid4-Cyanobiphenyl95
3Methyl 4-chlorobenzoatePhenylboronic acidMethyl 4-phenylbenzoate94
44-Chlorotoluene (B122035)Phenylboronic acid4-Methylbiphenyl92
51-Chloro-4-nitrobenzenePhenylboronic acid4-Nitrobiphenyl98
62-ChlorotoluenePhenylboronic acid2-Methylbiphenyl85
7Chlorobenzene4-Methylphenylboronic acid4-Methylbiphenyl96
8Chlorobenzene4-Methoxyphenylboronic acid4-Methoxybiphenyl95

Comparison with Alternative Ligands:

Buchwald ligands, such as XPhos and SPhos, are widely recognized for their high reactivity in Suzuki-Miyaura couplings of aryl chlorides, often allowing for lower catalyst loadings and milder reaction conditions. For the coupling of 4-chlorotoluene and phenylboronic acid, catalyst systems based on XPhos have been reported to give high yields.[2] While a direct comparison under identical conditions is not available in the literature, the data suggests that this compound can achieve comparable yields, although potentially requiring higher catalyst loadings or longer reaction times.

Performance in Heck Coupling

While this compound is listed as a suitable ligand for Heck reactions, specific performance data for the coupling of aryl chlorides is not as readily available in the form of comprehensive tables as for Suzuki-Miyaura reactions. The Heck coupling of unactivated aryl chlorides is generally more challenging and often requires more electron-rich and bulky phosphine ligands.

Comparison with Alternative Ligands:

Tri(tert-butyl)phosphine (P(t-Bu)₃) is a highly effective ligand for the Heck coupling of a broad range of aryl chlorides, including sterically hindered and electron-rich substrates.[3] Catalyst systems based on P(t-Bu)₃ have been shown to achieve high yields and turnover numbers.[3] Given the established efficacy of bulky, electron-rich trialkylphosphines in this transformation, it is likely that P(t-Bu)₃ would outperform this compound for challenging Heck couplings of aryl chlorides.

Performance in Buchwald-Hartwig Amination

Similar to the Heck reaction, this compound is a known ligand for Buchwald-Hartwig amination; however, detailed comparative performance data for aryl chloride substrates is limited. The successful amination of aryl chlorides typically relies on the use of sterically demanding and electron-rich biaryl phosphine ligands.

Comparison with Alternative Ligands:

Buchwald ligands like XPhos and BrettPhos are the gold standard for the Buchwald-Hartwig amination of aryl chlorides, demonstrating broad substrate scope and high catalytic activity, even at room temperature for some substrates.[4][5] For instance, the coupling of 4-chlorotoluene with morpholine (B109124) using a Pd/XPhos catalyst system has been reported to proceed in high yield.[6] It is anticipated that these specialized ligands would generally provide superior performance compared to the more general this compound for the amination of challenging aryl chlorides.

Experimental Protocols

Suzuki-Miyaura Coupling using this compound[1]

General Procedure:

  • To an oven-dried Schlenk tube, add the aryl chloride (1.0 mmol), arylboronic acid (1.2 mmol), palladium catalyst precursor (e.g., Pd₂(dba)₃, 0.01 mmol), this compound (0.04 mmol), and a suitable base (e.g., K₂CO₃, 2.0 mmol).

  • Evacuate the tube and backfill with an inert gas (e.g., Argon or Nitrogen) three times.

  • Add a degassed solvent (e.g., 1,4-dioxane/water mixture) via syringe.

  • Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) with vigorous stirring.

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Heck Coupling using a Trialkylphosphine Ligand (e.g., P(t-Bu)₃)[9]

General Procedure:

  • In a glovebox or under an inert atmosphere, charge a Schlenk tube with a palladium source (e.g., Pd₂(dba)₃, 1.5 mol%), P(t-Bu)₃ (3-6 mol%), and a base (e.g., Cs₂CO₃, 1.2 equiv).

  • Add the aryl chloride (1.0 equiv) and the olefin (1.2-1.5 equiv).

  • Add anhydrous, degassed solvent (e.g., 1,4-dioxane).

  • Seal the tube and heat the mixture to the appropriate temperature (e.g., 100-120 °C) for the specified time.

  • After cooling to room temperature, dilute the reaction mixture with a suitable organic solvent and filter through a pad of celite.

  • Concentrate the filtrate and purify the residue by column chromatography.

Buchwald-Hartwig Amination using a Biarylphosphine Ligand (e.g., XPhos)[8]

General Procedure:

  • To a 2-necked flask under a nitrogen atmosphere, add the palladium precursor (e.g., Pd₂(dba)₃, 1.5 mol%), XPhos (3.0 mol%), and sodium tert-butoxide (2.0 equiv.).

  • Add degassed toluene (B28343) and stir the mixture at room temperature for 5 minutes.

  • Add the aryl chloride (1.0 equiv.) and the amine (1.5 equiv.).

  • Heat the resulting mixture to reflux for the required duration (e.g., 6 hours).

  • Cool the reaction to room temperature and quench with water.

  • Extract the aqueous layer with an organic solvent, wash the combined organic layers with water and brine, and dry over Na₂SO₄.

  • Concentrate the solution under reduced pressure and purify the crude product by column chromatography.

Visualizations

Catalytic_Cycle_Suzuki_Coupling cluster_0 Catalytic Cycle Pd0 Pd(0)L_n ArPdCl Ar-Pd(II)-Cl(L_n) Pd0->ArPdCl Oxidative Addition (Ar-Cl) ArPdOR Ar-Pd(II)-OR'(L_n) ArPdCl->ArPdOR Ligand Exchange (Base, -OR') ArPdArB Ar-Pd(II)-Ar'(L_n) ArPdOR->ArPdArB Transmetalation (Ar'B(OH)2) ArPdArB->Pd0 Reductive Elimination (Ar-Ar') ArAr Biaryl Product ArCl Aryl Chloride Base Base BoronicAcid Arylboronic Acid

Caption: Generalized catalytic cycle for the Suzuki-Miyaura coupling reaction.

Ligand_Selection_Workflow start Define Coupling Reaction (Suzuki, Heck, Buchwald-Hartwig) substrate Analyze Aryl Chloride Substrate (Steric Hindrance, Electronics) start->substrate coupling_partner Analyze Coupling Partner (Boronic Acid, Olefin, Amine) substrate->coupling_partner ligand_class Select Ligand Class coupling_partner->ligand_class triaryl Triarylphosphine (e.g., P(4-ClC6H4)3) ligand_class->triaryl General Purpose trialkyl Trialkylphosphine (e.g., P(t-Bu)3) ligand_class->trialkyl Heck (unactivated) biaryl Biarylphosphine (e.g., XPhos) ligand_class->biaryl Suzuki / Buchwald-Hartwig (challenging substrates) optimization Optimize Reaction Conditions (Base, Solvent, Temperature) triaryl->optimization trialkyl->optimization biaryl->optimization analysis Analyze Yield and Purity optimization->analysis

Caption: Decision workflow for phosphine ligand selection in aryl chloride coupling.

Conclusion

This compound serves as a practical and effective ligand for the Suzuki-Miyaura coupling of a variety of aryl chlorides, offering a balance of performance and cost-effectiveness. For more challenging Heck and Buchwald-Hartwig amination reactions of unactivated or sterically hindered aryl chlorides, more specialized, electron-rich, and bulky ligands such as P(t-Bu)₃ and biarylphosphines like XPhos will likely provide superior results. The selection of the optimal ligand is highly dependent on the specific substrates and the desired reaction efficiency. Researchers are encouraged to consider the information presented in this guide as a starting point for their method development and optimization efforts.

References

Benchmarking Tris(4-chlorophenyl)phosphine: A Comparative Guide for Catalysis

Author: BenchChem Technical Support Team. Date: December 2025

Tris(4-chlorophenyl)phosphine has established itself as a notable phosphine (B1218219) ligand in the landscape of cross-coupling catalysis. Characterized by its electron-withdrawing nature and moderate steric bulk, this ligand offers a unique profile for researchers and drug development professionals seeking to optimize catalytic performance. This guide provides an objective comparison of this compound against other common phosphine ligands, supported by key electronic and steric parameters, and performance data in pivotal cross-coupling reactions.

Phosphine ligands are indispensable in transition-metal-catalyzed reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig couplings, due to their ability to fine-tune the electronic and steric properties of the metal center. The efficacy of a phosphine ligand is primarily dictated by two key parameters: the Tolman electronic parameter (TEP) and the cone angle (θ). The TEP measures the ligand's electron-donating or -withdrawing ability, while the cone angle quantifies its steric bulk.

Electronic and Steric Properties: A Comparative Overview

This compound's electronic and steric parameters, when juxtaposed with other widely used phosphine ligands, reveal its distinct characteristics. The presence of electron-withdrawing chlorine atoms on the phenyl rings results in a higher TEP value compared to the parent triphenylphosphine, indicating a less electron-donating character. Its steric footprint, as measured by the cone angle, is comparable to that of triphenylphosphine.

LigandTolman Electronic Parameter (TEP) (cm⁻¹)Cone Angle (θ) (°)
This compound 2072.8 145
Triphenylphosphine (PPh₃)2068.9145[1]
Tri(o-tolyl)phosphine2063.5194
Tricyclohexylphosphine (PCy₃)2056.4170
Tri-tert-butylphosphine (P(t-Bu)₃)2054.1182

Table 1: Comparison of Tolman Electronic and Steric Parameters for Selected Phosphine Ligands.

Performance in Cross-Coupling Reactions

The unique electronic properties of this compound can influence its performance in catalytic cycles, particularly in the oxidative addition and reductive elimination steps.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a cornerstone of C-C bond formation. While direct head-to-head comparative studies are limited, the performance of this compound can be inferred from its application in specific contexts. For instance, it has been successfully employed as a ligand in the palladium-catalyzed Suzuki-Miyaura reaction for the synthesis of polymer-supported catalysts. In these systems, the subsequent coupling of challenging substrates like 4-chlorotoluene (B122035) with phenylboronic acid, catalyzed by the polymer-immobilized palladium nanoparticles, has shown high yields, demonstrating the ligand's utility in facilitating the formation of active catalytic species.

LigandSubstrate 1Substrate 2Catalyst SystemYield (%)
This compound 4-chlorotoluenePhenylboronic acidPd@PNP (catalyst synthesized using the ligand)95
SPhos4-BromobenzothiazolePhenylboronic acidPd(OAc)₂>95
Pd(PPh₃)₄5-(4-bromophenyl)-4,6-dichloropyrimidineArylboronic acidPd(PPh₃)₄~85

Table 2: Representative Yields in Suzuki-Miyaura Coupling Reactions.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds. The electron-deficient nature of this compound can be advantageous in promoting the reductive elimination step of the catalytic cycle. While specific yield data for benchmark reactions using this ligand is not extensively reported in comparative studies, its suitability for this transformation is recognized. For comparison, the performance of other well-established ligands in the amination of aryl halides is presented below.

LigandAryl HalideAmineCatalyst SystemYield (%)
XPhosAryl ChloridePrimary AminePd₂(dba)₃High
RuPhosAryl ChlorideSecondary AminePd₂(dba)₃High
BrettPhosAryl MesylatePrimary AminePd₂(dba)₃High

Table 3: Representative Performance of Advanced Ligands in Buchwald-Hartwig Amination.

Experimental Protocols

Detailed experimental procedures are crucial for the successful implementation and comparison of catalytic systems. Below are generalized protocols for the Suzuki-Miyaura and Buchwald-Hartwig reactions.

General Protocol for Suzuki-Miyaura Coupling

A mixture of the aryl halide (1.0 mmol), arylboronic acid (1.2 mmol), base (e.g., K₂CO₃, 2.0 mmol), palladium precursor (e.g., Pd₂(dba)₃, 0.05 mmol), and the phosphine ligand (e.g., this compound, 0.4 mmol) is taken in a Schlenk tube with a specified solvent (e.g., DMF, 30 mL) under an inert atmosphere (e.g., argon). The reaction mixture is then heated (e.g., to 150 °C) with stirring for a specified duration (e.g., 24 h). After cooling to room temperature, the product is isolated and purified using standard techniques such as centrifugation, washing, and drying.

General Protocol for Buchwald-Hartwig Amination

In a glovebox or under an inert atmosphere, a reaction vessel is charged with a palladium precursor (e.g., Pd(OAc)₂, 2 mol%), the phosphine ligand (4 mol%), and a strong base (e.g., sodium tert-butoxide, 1.4 equiv). The aryl halide (1.0 equiv) and the amine (1.2 equiv) are then added, followed by an anhydrous, degassed solvent (e.g., toluene). The reaction mixture is heated with stirring (e.g., to 100 °C) and monitored by TLC or GC-MS. Upon completion, the reaction is quenched, and the product is extracted and purified.

Signaling Pathways and Logical Relationships

The catalytic cycles of the Suzuki-Miyaura and Buchwald-Hartwig reactions illustrate the critical role of the phosphine ligand in modulating the reactivity of the palladium catalyst.

Suzuki_Miyaura_Cycle Pd0 Pd(0)L₂ OA_Complex Ar-Pd(II)L₂-X Pd0->OA_Complex Oxidative Addition (Ar-X) Transmetalation_Complex Ar-Pd(II)L₂-Ar' OA_Complex->Transmetalation_Complex Transmetalation (Ar'B(OH)₂ + Base) Transmetalation_Complex->Pd0 Reductive Elimination Product Ar-Ar' Transmetalation_Complex->Product

Figure 1: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Buchwald_Hartwig_Cycle Pd0 Pd(0)L₂ OA_Complex Ar-Pd(II)L₂-X Pd0->OA_Complex Oxidative Addition (Ar-X) Amide_Complex Ar-Pd(II)L₂(NR¹R²) OA_Complex->Amide_Complex Amine Coordination & Deprotonation (HNR¹R² + Base) Amide_Complex->Pd0 Reductive Elimination Product Ar-NR¹R² Amide_Complex->Product

Figure 2: Catalytic cycle of the Buchwald-Hartwig amination reaction.

Ligand_Selection_Workflow cluster_0 Reaction Definition cluster_1 Ligand Screening cluster_2 Optimization & Analysis Define Define Substrates (Aryl Halide, Nucleophile) Select_Ligands Select Candidate Ligands (e.g., P(4-ClC₆H₄)₃, PPh₃, PCy₃) Define->Select_Ligands Screening Perform Small-Scale Screening Reactions Select_Ligands->Screening Analyze Analyze Yield & Purity (LC-MS, NMR) Screening->Analyze Optimize Optimize Conditions (Temperature, Base, Solvent) Analyze->Optimize

Figure 3: A logical workflow for phosphine ligand screening and reaction optimization.

References

A Comparative Guide to Purity Analysis of Tris(4-chlorophenyl)phosphine: The Power of ³¹P NMR

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the purity of starting materials and intermediates is paramount. Tris(4-chlorophenyl)phosphine, a common ligand and reagent, is no exception. This guide provides an in-depth comparison of analytical methods for determining its purity, with a focus on the advantages of ³¹P Nuclear Magnetic Resonance (NMR) spectroscopy.

This compound can degrade over time, primarily through oxidation to this compound oxide. Other potential impurities include the corresponding sulfide (B99878) or residual starting materials from its synthesis. Accurate and reliable purity assessment is therefore crucial for reaction consistency and the quality of the final product.

Comparison of Analytical Methods

While several techniques can be employed for the purity analysis of this compound, ³¹P NMR spectroscopy stands out for its directness, simplicity, and quantitative power. The following table provides a comparative overview of the most common methods.

Feature³¹P NMR SpectroscopyGas Chromatography-Mass Spectrometry (GC-MS)High-Performance Liquid Chromatography (HPLC-UV)Titration
Principle Direct detection of the ³¹P nucleus, providing a unique signal for each phosphorus-containing compound.Separation of volatile compounds based on their boiling points and partitioning between a stationary and mobile phase, followed by mass-based detection.Separation of compounds based on their polarity and interaction with a stationary phase, with detection by UV absorbance.Chemical reaction with a standardized solution to determine the amount of phosphine (B1218219).
Sample Preparation Simple dissolution in a deuterated solvent.Often requires derivatization for non-volatile impurities.Dissolution in a suitable mobile phase.Dissolution in a specific solvent and addition of an indicator.
Selectivity Excellent for phosphorus-containing compounds.High, based on retention time and mass spectrum.Good, based on retention time.Low, may react with other reducing agents.
Quantification Highly accurate and precise with an internal standard.Requires calibration curves for each analyte.Requires calibration curves for each analyte.Provides total phosphine content.
Impurity Detection Can detect and quantify all phosphorus-containing impurities in a single experiment.Can identify a wide range of volatile and semi-volatile impurities.[1]Suitable for non-volatile impurities with a UV chromophore.[2][3]Does not distinguish between different phosphines.
Speed Relatively fast, typically under 30 minutes per sample.Can be time-consuming due to long run times.Moderate, with typical run times of 15-30 minutes.Fast for a single determination.
Instrumentation Requires access to an NMR spectrometer.Requires a GC-MS system.Requires an HPLC system with a UV detector.Standard laboratory glassware.
Experimental Data: Expected ³¹P NMR Chemical Shifts

The key to ³¹P NMR analysis is the distinct chemical shift of the phosphorus atom in different chemical environments. Based on data for structurally similar compounds, the following chemical shifts in CDCl₃ are expected:

CompoundExpected ³¹P Chemical Shift (ppm)
This compound~ -8 to -9[4]
This compound oxide~ +25 to +30
This compound sulfide~ +40 to +43[5]

Note: The chemical shift of this compound is estimated based on the reported value for tri-p-tolylphosphine (B94635) (-8.8 ppm in CDCl₃) due to the similar electronic effects of the para-substituents. The oxide and sulfide values are based on those reported for triphenylphosphine (B44618) oxide and sulfide, respectively.

Experimental Protocols

Protocol 1: Purity Determination by Quantitative ³¹P NMR Spectroscopy

This protocol describes the determination of the purity of this compound and the quantification of its corresponding oxide impurity using an internal standard.

1. Materials:

2. Sample Preparation:

  • Accurately weigh approximately 20 mg of the this compound sample into a vial.

  • Accurately weigh approximately 10 mg of triphenyl phosphate (internal standard) into the same vial.

  • Dissolve the mixture in approximately 0.7 mL of CDCl₃.

  • Transfer the solution to an NMR tube.

3. NMR Data Acquisition:

  • Spectrometer: 400 MHz or higher field NMR spectrometer equipped with a phosphorus probe.

  • Nucleus: ³¹P

  • Experiment: Proton-decoupled single-pulse experiment.

  • Relaxation Delay (d1): 5 times the longest T₁ of the phosphorus nuclei in the sample and standard (typically 20-30 seconds for phosphines and their oxides to ensure full relaxation for accurate integration).

  • Number of Scans: 64 or more to achieve a good signal-to-noise ratio.

  • Spectral Width: Sufficient to cover the expected chemical shift range (e.g., from -20 ppm to +60 ppm).

4. Data Analysis:

  • Process the spectrum with an appropriate line broadening factor.

  • Phase the spectrum and perform a baseline correction.

  • Integrate the signal for this compound and the signal for the triphenyl phosphate internal standard.

  • Integrate the signal for the this compound oxide impurity if present.

  • Calculate the purity using the following formula:

    Purity (%) = (Area_analyte / Area_standard) * (MW_analyte / MW_standard) * (m_standard / m_analyte) * Purity_standard

    Where:

    • Area_analyte = Integral of the this compound signal

    • Area_standard = Integral of the triphenyl phosphate signal

    • MW_analyte = Molecular weight of this compound

    • MW_standard = Molecular weight of triphenyl phosphate

    • m_standard = Mass of the internal standard

    • m_analyte = Mass of the this compound sample

    • Purity_standard = Purity of the internal standard

Protocol 2: GC-MS Analysis of this compound

This protocol is adapted from methods used for the analysis of triphenylphosphine and its impurities.[1]

1. Materials:

2. Sample Preparation:

  • Prepare a stock solution of the this compound sample in the chosen solvent at a concentration of approximately 1 mg/mL.

  • Perform serial dilutions to obtain a final concentration suitable for GC-MS analysis (e.g., 10 µg/mL).

  • Transfer the final solution to a GC vial.

3. GC-MS Parameters:

  • GC System: Agilent 7890B or equivalent.

  • Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.

  • Inlet Temperature: 280 °C

  • Oven Program: 100 °C hold for 1 min, then ramp to 300 °C at 20 °C/min, hold for 5 min.

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

  • MS System: Agilent 5977A or equivalent.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Mass Range: m/z 50-500.

4. Data Analysis:

  • Identify the peaks corresponding to this compound and any impurities by comparing their retention times and mass spectra to reference data or library entries.

  • Quantify the purity by calculating the peak area percentage of the main component relative to the total peak area of all detected components. For more accurate quantification, a calibration curve with a certified reference standard is required.

Visualizing the Workflow

The following diagrams illustrate the logical flow of the purity analysis process.

Purity_Analysis_Workflow cluster_NMR ³¹P NMR Analysis cluster_GCMS GC-MS Analysis NMR_Prep Sample Preparation (Dissolution with Internal Standard) NMR_Acq Data Acquisition (Proton-decoupled ³¹P NMR) NMR_Prep->NMR_Acq 1 NMR_Proc Data Processing (Integration & Calculation) NMR_Acq->NMR_Proc 2 Result_NMR Quantitative Purity & Impurity Profile NMR_Proc->Result_NMR GCMS_Prep Sample Preparation (Dilution) GCMS_Acq Data Acquisition (GC Separation & MS Detection) GCMS_Prep->GCMS_Acq 1 GCMS_Proc Data Analysis (Peak Identification & Area %) GCMS_Acq->GCMS_Proc 2 Result_GCMS Semi-Quantitative Purity & Impurity Profile GCMS_Proc->Result_GCMS Start Purity Analysis of This compound Start->NMR_Prep Start->GCMS_Prep

Figure 1. Workflow for purity analysis of this compound.

Decision_Tree Start Need to analyze purity of This compound? Question1 Is quantitative analysis of phosphorus-containing species required? Start->Question1 NMR Use ³¹P NMR Question1->NMR Yes Question2 Are non-phosphorus volatile impurities a concern? Question1->Question2 No Other Consider alternative methods (GC-MS, HPLC) Question2->Other No GCMS Use GC-MS Question2->GCMS Yes

Figure 2. Decision tree for selecting an analytical method.

References

A Comparative Guide to Electron-Donating and Electron-Withdrawing Phosphine Ligands in Catalysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The electronic properties of phosphine (B1218219) ligands play a pivotal role in the efficacy of transition metal catalysts, profoundly influencing reaction rates, selectivity, and overall yield. The strategic selection of a phosphine ligand, based on its electron-donating or electron-withdrawing nature, is a critical step in optimizing catalytic cycles for a wide range of chemical transformations, including those vital to pharmaceutical development. This guide provides an objective comparison of electron-donating and electron-withdrawing phosphine ligands, supported by experimental data and detailed methodologies, to aid in rational catalyst design.

Introduction to Phosphine Ligand Electronics

Phosphine ligands (PR₃) are two-electron donors that coordinate to a metal center through the lone pair on the phosphorus atom. The electronic nature of the R groups attached to the phosphorus atom dictates the ligand's ability to donate or withdraw electron density from the metal center.[1]

  • Electron-Donating Ligands (EDLs): Typically, phosphines with alkyl groups (e.g., tri-tert-butylphosphine, tricyclohexylphosphine) are strong electron donors. These ligands increase the electron density on the metal center, which can enhance the rate of oxidative addition, a key step in many catalytic cycles. Electron-rich phosphines are particularly valuable in facilitating challenging reactions such as those involving the activation of unreactive substrates.[2]

  • Electron-Withdrawing Ligands (EWLs): Phosphines with electronegative substituents, such as aryl groups with electron-withdrawing moieties or phosphites (P(OR)₃), exhibit electron-withdrawing properties.[1] These ligands decrease the electron density on the metal center, which can promote reductive elimination, the final step in many cross-coupling reactions.[3]

The electronic character of a phosphine ligand is commonly quantified by the Tolman Electronic Parameter (TEP) . The TEP is determined by measuring the A₁ C-O vibrational stretching frequency (ν(CO)) in a nickel-carbonyl complex, [LNi(CO)₃], using infrared (IR) spectroscopy.[4] A lower ν(CO) value indicates a more electron-donating phosphine, as the increased electron density on the metal leads to greater π-backbonding to the CO ligands, weakening the C-O bond.[4]

Quantitative Comparison of Phosphine Ligands

The following table summarizes the Tolman Electronic Parameters (TEP) for a selection of common electron-donating and electron-withdrawing phosphine ligands. A lower TEP value corresponds to a more electron-donating ligand.

Ligand NameAbbreviationR GroupsTEP (cm⁻¹)Classification
Tri-tert-butylphosphineP(t-Bu)₃tert-Butyl2056.1Strong Electron-Donating
TricyclohexylphosphinePCy₃Cyclohexyl2056.4Strong Electron-Donating
TriisopropylphosphineP(i-Pr)₃Isopropyl2058.9Electron-Donating
TrimethylphosphinePMe₃Methyl2064.1Electron-Donating
TriphenylphosphinePPh₃Phenyl2068.9Electron-Withdrawing (relative to alkylphosphines)
Triphenyl phosphiteP(OPh)₃Phenoxy2085.3Strong Electron-Withdrawing
TrifluorophosphinePF₃Fluorine2110.8Very Strong Electron-Withdrawing

Data compiled from various sources.

Experimental Protocols

Determination of Tolman Electronic Parameter (TEP)

This protocol outlines the general procedure for determining the TEP of a phosphine ligand using IR spectroscopy.

Materials:

  • Bis(1,5-cyclooctadiene)nickel(0) [Ni(COD)₂]

  • Phosphine ligand of interest

  • Pentane (B18724) or hexane (B92381) (anhydrous)

  • Carbon monoxide (CO) gas

  • Schlenk line and glassware

  • FT-IR spectrometer

Procedure:

  • Under an inert atmosphere (e.g., nitrogen or argon), dissolve a known amount of Ni(COD)₂ in anhydrous pentane or hexane in a Schlenk flask.

  • Add one equivalent of the phosphine ligand to the solution and stir for 30 minutes at room temperature.

  • Bubble CO gas through the solution for 15-20 minutes to displace the COD ligands and form the [LNi(CO)₃] complex.

  • The solution is then transferred to an IR cell with CaF₂ or KBr windows.

  • Record the IR spectrum of the solution.

  • Identify the frequency of the A₁ symmetric C-O stretching vibration. This value is the Tolman Electronic Parameter (TEP) for the phosphine ligand.

General Protocol for a Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reaction

This protocol provides a general workflow for comparing the performance of electron-donating and electron-withdrawing phosphine ligands in a Suzuki-Miyaura cross-coupling reaction.

Materials:

  • Palladium precatalyst (e.g., Pd(OAc)₂, Pd₂(dba)₃)

  • Phosphine ligand (both electron-donating and electron-withdrawing types for comparison)

  • Aryl halide (e.g., aryl bromide or chloride)

  • Arylboronic acid

  • Base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃)

  • Solvent (e.g., toluene, dioxane, THF/H₂O mixture)

  • Inert atmosphere glovebox or Schlenk line

  • Reaction vials or flasks

  • Stir plate and stir bars

  • Analytical equipment for reaction monitoring and yield determination (e.g., GC-MS, HPLC, NMR)

Procedure:

  • In an inert atmosphere glovebox, add the palladium precatalyst, phosphine ligand, aryl halide, arylboronic acid, and base to a reaction vial.

  • Add the solvent to the vial.

  • Seal the vial and remove it from the glovebox.

  • Place the vial on a preheated stir plate and stir for the desired reaction time at the specified temperature.

  • After the reaction is complete, cool the mixture to room temperature.

  • Quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

  • Analyze the purified product to determine the yield. Compare the yields obtained with the different phosphine ligands.

Visualizations

Catalytic_Cycle cluster_0 Suzuki-Miyaura Cross-Coupling Pd(0)L2 Pd(0)L₂ Oxidative_Addition Oxidative Addition (R¹-X) Pd(0)L2->Oxidative_Addition Electron-Donating Ligands Facilitate R1-Pd(II)L2-X R¹-Pd(II)L₂-X Oxidative_Addition->R1-Pd(II)L2-X Transmetalation Transmetalation (R²-B(OR)₂) R1-Pd(II)L2-R2 R¹-Pd(II)L₂-R² Transmetalation->R1-Pd(II)L2-R2 Reductive_Elimination Reductive Elimination Reductive_Elimination->Pd(0)L2 Product R¹-R² Reductive_Elimination->Product R1-Pd(II)L2-X->Transmetalation R1-Pd(II)L2-R2->Reductive_Elimination Electron-Withdrawing Ligands Facilitate

Caption: A simplified catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Experimental_Workflow cluster_1 Ligand Performance Comparison Workflow Start Select Electron-Donating and Electron-Withdrawing Phosphine Ligands Reaction_Setup Set up Parallel Reactions (e.g., Suzuki Coupling) with Each Ligand Start->Reaction_Setup Reaction_Monitoring Monitor Reaction Progress (TLC, GC, LC) Reaction_Setup->Reaction_Monitoring Workup Reaction Workup and Product Isolation Reaction_Monitoring->Workup Analysis Analyze Product Yield and Purity (NMR, GC-MS, HPLC) Workup->Analysis Comparison Compare Performance Metrics (Yield, TON, TOF) Analysis->Comparison Conclusion Draw Conclusions on Ligand Effects Comparison->Conclusion

Caption: A general experimental workflow for comparing phosphine ligand performance.

Conclusion

The choice between an electron-donating and an electron-withdrawing phosphine ligand is a critical decision in the development of a catalytic process. Electron-donating ligands are often beneficial for promoting the oxidative addition of challenging substrates, while electron-withdrawing ligands can facilitate the reductive elimination step. A systematic comparison of a diverse set of phosphine ligands, guided by quantitative data such as the Tolman Electronic Parameter, is essential for identifying the optimal ligand for a specific transformation. The experimental protocols provided in this guide offer a framework for conducting such comparative studies, enabling researchers to make informed decisions in catalyst selection and optimization.

References

Kinetic Analysis of Tris(4-chlorophenyl)phosphine-Catalyzed Reactions: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the catalytic performance of Tris(4-chlorophenyl)phosphine complexes in palladium-catalyzed cross-coupling reactions. While direct, side-by-side kinetic data for this specific ligand against a wide array of other phosphines is not extensively documented in single studies, this document synthesizes available information to offer a clear comparison of its general performance characteristics. The data presented is compiled from various sources to highlight the influence of ligand electronics on catalytic activity.

Data Presentation: Performance in Cross-Coupling Reactions

This compound is an electron-deficient ligand due to the presence of electron-withdrawing chlorine atoms on the phenyl rings. This property significantly influences the rates of key steps in the catalytic cycle of cross-coupling reactions, such as oxidative addition and reductive elimination. The following tables summarize the performance of palladium catalysts bearing this compound and other relevant phosphine (B1218219) ligands in Suzuki-Miyaura and Heck reactions.

Table 1: Comparison of Phosphine Ligands in the Suzuki-Miyaura Reaction

Catalyst SystemAryl HalideArylboronic AcidBaseSolventTemp (°C)Time (h)Yield (%)Reference
Pd(OAc)₂ / This compound 4-BromotoluenePhenylboronic AcidK₂CO₃DMF1005Good to Excellent[1]
Pd(OAc)₂ / Triphenylphosphine4-BromotoluenePhenylboronic AcidK₂CO₃DMF1005Good to Excellent[1]
Pd(OAc)₂ / Tri(o-tolyl)phosphine4-BromotoluenePhenylboronic AcidK₂CO₃DMF1005Excellent[1]
Pd₂(dba)₃ / SPhos4-ChlorotoluenePhenylboronic AcidK₃PO₄Toluene100298[2]

Note: "Good to Excellent" yields are reported as such in the source material where specific quantitative data is not provided.

Table 2: Comparison of Phosphine Ligands in the Heck Reaction

Catalyst SystemAryl HalideOlefinBaseSolventTemp (°C)Time (h)Yield (%)Reference
Pd(OAc)₂ / This compound IodobenzeneStyreneEt₃NDMF1003High[3]
Pd(OAc)₂ / TriphenylphosphineIodobenzeneStyreneEt₃NDMF1003High[3][4]
Pd(OAc)₂ / Tri(o-tolyl)phosphineIodobenzeneStyreneEt₃NDMF1003High[4]
Pd(OAc)₂ / No LigandIodobenzeneStyreneEt₃NDMF1003Moderate[3]

Note: "High" and "Moderate" yields are qualitative descriptions from the referenced literature.

Experimental Protocols

The following is a detailed methodology for a typical kinetic analysis of a Suzuki-Miyaura cross-coupling reaction, which can be adapted for other cross-coupling reactions as well.

Kinetic Analysis of a Suzuki-Miyaura Reaction via Gas Chromatography (GC)

1. Materials and Reagents:

  • Palladium precursor (e.g., Pd(OAc)₂, Pd₂(dba)₃)

  • Phosphine ligand (e.g., this compound)

  • Aryl halide (e.g., 4-bromotoluene)

  • Arylboronic acid (e.g., phenylboronic acid)

  • Base (e.g., K₂CO₃, Cs₂CO₃)

  • Anhydrous solvent (e.g., DMF, Toluene, Dioxane)

  • Internal standard (e.g., dodecane, biphenyl)

  • Quenching solution (e.g., dilute HCl)

  • GC vials and caps

2. Instrumentation:

  • Gas chromatograph (GC) equipped with a Flame Ionization Detector (FID) and an appropriate capillary column (e.g., HP-5).

  • Heated stir plate or reaction block.

  • Schlenk line or glovebox for inert atmosphere operations.

  • Microsyringes for sampling.

3. Reaction Setup (General Procedure):

  • In a glovebox or under an inert atmosphere, a reaction vessel (e.g., a Schlenk tube) is charged with the palladium precursor (e.g., 0.01 mmol) and the phosphine ligand (e.g., 0.02 mmol).

  • The anhydrous solvent (e.g., 5 mL) is added, and the mixture is stirred for a few minutes to allow for complex formation.

  • The aryl halide (1.0 mmol), arylboronic acid (1.2 mmol), base (2.0 mmol), and the internal standard (0.5 mmol) are added to the reaction vessel.

  • The reaction vessel is sealed and placed on a preheated stir plate or in a reaction block set to the desired temperature (e.g., 100 °C).

4. Kinetic Monitoring:

  • At timed intervals (e.g., t = 0, 5, 10, 20, 40, 60, 120 minutes), an aliquot (e.g., 0.1 mL) of the reaction mixture is withdrawn using a microsyringe.

  • The aliquot is immediately quenched by adding it to a vial containing a quenching solution (e.g., 1 mL of 1M HCl) and an extraction solvent (e.g., ethyl acetate).

  • The vial is vortexed, and the organic layer is separated and filtered through a small plug of silica (B1680970) gel or a syringe filter into a GC vial.

  • The samples are then analyzed by GC-FID.

5. Data Analysis:

  • The concentration of the product and the remaining aryl halide at each time point are determined by integrating the corresponding peaks in the gas chromatogram and comparing them to the peak of the internal standard.

  • A calibration curve for the product and the starting material against the internal standard should be prepared beforehand to ensure accurate quantification.

  • The reaction progress (e.g., yield vs. time) is plotted.

  • Initial reaction rates can be determined from the initial slope of the concentration vs. time plot. Rate constants (k) can be calculated by fitting the data to the appropriate rate law.

Mandatory Visualization

Catalytic_Cycle Pd(0)L2 Pd(0)L2 Pd(II) Complex Pd(II) Complex Pd(0)L2->Pd(II) Complex Oxidative Addition (Ar-X) Aryl-Pd(II) Complex Aryl-Pd(II) Complex Pd(II) Complex->Aryl-Pd(II) Complex Transmetalation (Ar'-B(OH)2) Product-Pd(0) Complex Product-Pd(0) Complex Aryl-Pd(II) Complex->Product-Pd(0) Complex Reductive Elimination Product-Pd(0) Complex->Pd(0)L2 Product Release (Ar-Ar')

Caption: General catalytic cycle for a Suzuki-Miyaura cross-coupling reaction.

Experimental_Workflow cluster_prep Reaction Preparation cluster_reaction Reaction & Monitoring cluster_analysis Data Analysis Charge_Catalyst Charge Pd Precursor & Phosphine Ligand Add_Reagents Add Aryl Halide, Boronic Acid, Base, & Internal Standard Charge_Catalyst->Add_Reagents Start_Reaction Heat to Desired Temperature Add_Reagents->Start_Reaction Take_Aliquots Withdraw Aliquots at Timed Intervals Start_Reaction->Take_Aliquots Quench Quench Aliquots Take_Aliquots->Quench GC_Analysis Analyze Samples by GC Quench->GC_Analysis Plot_Data Plot Yield vs. Time GC_Analysis->Plot_Data Calculate_Kinetics Determine Rate Constants Plot_Data->Calculate_Kinetics

Caption: Experimental workflow for kinetic analysis of a cross-coupling reaction.

References

A Comparative Guide to the Characterization of Palladium-Tris(4-chlorophenyl)phosphine Complexes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison and characterization of palladium(II) complexes featuring the Tris(4-chlorophenyl)phosphine ligand. The electron-withdrawing nature of the three chloro-substituents on the phenyl rings significantly influences the electronic properties of the palladium center, impacting the stability, reactivity, and potential applications of these complexes in catalysis and medicinal chemistry. We present a summary of key structural and spectroscopic data, detailed experimental protocols, and an evaluation of their biological properties.

Synthesis and Characterization Workflow

The general methodology for synthesizing and characterizing these palladium complexes involves the reaction of a palladium(II) precursor with the phosphine (B1218219) ligand, followed by purification and a suite of analytical techniques to confirm the structure and purity of the final product.

G General Workflow for Synthesis and Characterization cluster_char Structural & Performance Characterization Reactants Palladium(II) Precursor (e.g., [Pd(COD)Br2]) + This compound Synthesis Complexation Reaction (Stirring in appropriate solvent, e.g., CH2Cl2) Reactants->Synthesis Step 1 Isolation Isolation & Purification (Slow evaporation, filtration, washing) Synthesis->Isolation Step 2 Product Crystalline Product e.g., [PdBr2(P(4-ClPh)3)2] Isolation->Product Step 3 Spectroscopy Spectroscopic Analysis (FT-IR, NMR, UV-Vis) Product->Spectroscopy Analysis Crystallography X-ray Diffraction (For single crystals) Product->Crystallography Analysis BioActivity Biological Screening (Antibacterial, Antitumor Assays) Product->BioActivity Analysis

Caption: General workflow for the synthesis and characterization of palladium-phosphine complexes.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility of synthetic procedures and analytical characterization.

1. Synthesis of trans-Dibromidobis[this compound]palladium(II) [1]

  • Reactants : [Pd(COD)Br₂] (palladium(II) dibromido-1,5-cyclooctadiene) and 2.2 equivalents of this compound.

  • Solvent : Dichloromethane (10 ml).

  • Procedure : To a solution of [Pd(COD)Br₂] (10 mg, 0.026 mmol) in dichloromethane, add this compound (21 mg, 0.059 mmol). The mixture is stirred for 5 minutes at room temperature.

  • Isolation : The solvent is allowed to evaporate slowly, resulting in the formation of orange crystals suitable for X-ray diffraction.

  • Yield : 74% (19 mg).

2. Characterization Methods

  • NMR Spectroscopy : ¹H, ¹³C, and ³¹P NMR spectra are recorded to elucidate the structure of the complexes in solution.[2]

  • FT-IR Spectroscopy : Used to identify the vibrational frequencies of key functional groups and confirm the coordination of the ligands to the palladium center.[2]

  • X-ray Crystallography : Single-crystal X-ray diffraction is employed to determine the precise solid-state structure, including bond lengths and angles.[1]

  • Elemental Analysis : Provides the percentage composition of elements (C, H, N) to confirm the empirical formula.[2]

Comparative Data Analysis

Quantitative data from structural and spectroscopic analyses provide insight into the effect of coordination on the ligand and the electronic environment of the metal center.

Table 1: Comparison of Key Structural Parameters

This table compares the bond lengths and angles of the this compound ligand in its free state versus its coordinated state within a palladium(II) complex.

ParameterFree Ligand¹[3]Coordinated in trans-[PdBr₂(P(4-ClPh)₃)₂]²[1]
P-C Bond Length (average) 1.834 ÅNot specified in abstract
C-P-C Bond Angle (average) 101.9°Not specified in abstract
Pd-P Bond Length N/A2.3317 (6) Å
P-Pd-Br Bond Angle N/A86.589 (15)°
Coordination Geometry N/ASlightly distorted square-planar

¹Data for C₁₈H₁₂Cl₃P. ²The Pd(II) ion is situated on a centre of symmetry.

Table 2: ³¹P NMR Spectroscopic Data

The ³¹P NMR chemical shift is highly sensitive to the electronic environment of the phosphorus atom and provides evidence of coordination.

Complex TypeLigand L₂³¹P NMR Chemical Shift (δ, ppm)[2]
[Pd(L₂)₂(L₁)₂]Cl₂¹N,N'-Dimethylthiourea21.1
[Pd(L₂)₂(L₁)₂]Cl₂Pyridine-2(1H)-thione24.2
[Pd(L₂)₂(L₁)₂]Cl₂Pyrimidine-2(1H)-thione26.4
[Pd(L₂)₂(L₁)₂]Cl₂1H-purine-6(9H)-thione27.6

¹Where L₁ is this compound. The variation in chemical shift reflects the influence of the co-ligand (L₂) on the electronic environment of the phosphine ligand.

Performance and Applications

While palladium-phosphine complexes are renowned as catalysts for cross-coupling reactions like the Heck and Suzuki couplings, recent research has also focused on their biological activity.[4]

Biological Activity

A study on mixed-ligand Pd(II) complexes containing this compound and various thioureas or heterocyclic thiones revealed significant biological potential.[2]

  • Antibacterial Activity : Several of the synthesized complexes showed significant activity against both gram-positive and gram-negative bacteria when compared to the standard drug, Imipenem.[2]

  • Antitumor Screening : The compounds were tested against Human Cervical Carcinoma (HeLa) cells and Human Breast Cancer (MCF-7) cell lines. The results were comparable to doxorubicin, a standard anticancer drug, indicating promising antitumor properties.[2]

Comparison with Alternatives

Compared to the ubiquitous Triphenylphosphine (PPh₃), the this compound ligand possesses distinct electronic properties. The electron-withdrawing chloride groups decrease the electron density on the phosphorus atom. This can:

  • Strengthen the π-backbonding from the palladium d-orbitals to the P-C σ* orbitals, potentially stabilizing the complex.[5]

  • Influence the catalytic cycle in cross-coupling reactions, affecting rates of oxidative addition and reductive elimination.

This electronic modification, combined with its steric bulk, makes it a valuable alternative ligand for tuning the reactivity and stability of palladium catalysts and therapeutic agents.[5]

References

Unraveling the Mechanism of Tris(4-chlorophenyl)phosphine Catalyzed Reactions: A DFT-Based Comparison

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the intricate mechanisms of catalyzed reactions is paramount for optimizing existing synthetic routes and discovering novel transformations. This guide provides a comparative analysis of reactions catalyzed by Tris(4-chlorophenyl)phosphine, drawing on Density Functional Theory (DFT) studies to elucidate its performance against alternative catalysts. By presenting quantitative data, detailed experimental protocols, and clear visualizations of reaction pathways, this document aims to be an essential resource for informed catalyst selection and reaction design.

This compound, a triarylphosphine ligand, is utilized in various organic transformations, including nucleophilic phosphine (B1218219) catalysis and as a ligand in transition-metal-catalyzed reactions. The electron-withdrawing nature of the chloro substituents on the phenyl rings modifies the electronic properties of the phosphorus atom, influencing its nucleophilicity and the stability of reaction intermediates. This guide will focus on one of the most well-studied classes of reactions for phosphine catalysts: the [3+2] cycloaddition of allenoates and electron-deficient alkenes. We will compare the phosphine-catalyzed pathway to a common alternative, the amine-catalyzed pathway, and discuss the mechanistic implications of using an electronically modified phosphine like this compound.

Comparison of Phosphine vs. Amine Catalysis in Cycloaddition Reactions

A key difference between phosphine and amine catalysis in the reaction of allenoates and enones lies in the type of cycloaddition they promote. Phosphines typically catalyze a [3+2] cycloaddition to form cyclopentenes, while amines favor a [2+4] cycloaddition yielding dihydropyrans or pyrans.[1][2] DFT studies have been instrumental in understanding the origins of this divergence in reactivity.

The generalized mechanism for the phosphine-catalyzed [3+2] cycloaddition involves several key steps:

  • Nucleophilic Attack: The phosphine catalyst initiates the reaction by attacking the β-carbon of the allenoate.

  • Zwitterion Formation: This initial attack forms a zwitterionic intermediate, which acts as a 1,3-dipole.

  • Cycloaddition: The zwitterion then undergoes a stepwise [3+2] cycloaddition with the electron-deficient alkene.

  • Proton Transfer: A subsequent proton transfer step occurs.

  • Catalyst Regeneration: Finally, the phosphine catalyst is eliminated, yielding the cyclopentene (B43876) product.

In contrast, the amine-catalyzed reaction proceeds through a different pathway, which is kinetically less favorable for the [3+2] cycloaddition due to the instability of the corresponding ammonium-ylides.[1][2]

Quantitative Comparison of Activation Barriers

The table below summarizes the calculated activation energies for the key steps in the phosphine-catalyzed [3+2] cycloaddition and the competing amine-catalyzed pathways, as determined by DFT calculations.

Catalyst SystemReaction StepCalculated Activation Energy (kcal/mol)Reference
Phosphine-catalyzed[3+2] CycloadditionKinetically favored over [2+4] addition[1][2]
Amine-catalyzed[2+4] CycloadditionHigher activation barrier for [3+2] pathway[1][2]

Note: Specific activation energies were not provided in the abstracts of the search results, but the kinetic preference is clearly stated.

The Role of Electronically Modified Phosphines: The Case of this compound

While many DFT studies on phosphine-catalyzed reactions utilize triphenylphosphine (B44618) (PPh₃) as a model, the electronic properties of the phosphine can significantly impact the reaction. This compound is considered an electron-poor triarylphosphine due to the inductive effect of the chlorine atoms. This electronic modification can influence the nucleophilicity of the phosphine and the stability of the zwitterionic intermediates.

Although a direct DFT study comprehensively comparing this compound with other phosphines in a [3+2] cycloaddition was not identified in the initial search, experimental evidence suggests that electron-poor triarylphosphines can be effective catalysts for such annulations. The reduced nucleophilicity of the phosphine might slow down the initial addition step, but it can also affect the stability of the intermediates and the rate of subsequent steps, including the final catalyst elimination.

Experimental and Computational Protocols

The mechanistic insights presented are based on computational studies, primarily employing Density Functional Theory (DFT). A typical computational protocol for studying these reaction mechanisms is as follows:

Computational Methodology:

  • DFT Functional: A functional such as M06-2X or B3LYP is commonly used to account for electron correlation.

  • Basis Set: A basis set like 6-31+G* is employed to describe the atomic orbitals.

  • Solvent Model: A continuum solvent model (e.g., PCM or SMD) is often used to simulate the solvent environment.

  • Geometry Optimization: All stationary points (reactants, intermediates, transition states, and products) are fully optimized.

  • Frequency Calculations: Vibrational frequency calculations are performed to characterize the nature of the stationary points (minima or transition states) and to obtain zero-point vibrational energies and thermal corrections.

Visualizing the Catalytic Cycle

The following diagrams, generated using the DOT language, illustrate the proposed catalytic cycle for the phosphine-catalyzed [3+2] cycloaddition and the logical relationship in catalyst selection.

G cluster_cycle Phosphine-Catalyzed [3+2] Cycloaddition Cycle Reactants Allenoate + Alkene Zwitterion Zwitterionic Intermediate (1,3-Dipole) Reactants->Zwitterion + Catalyst Catalyst_in Phosphine Catalyst (e.g., P(4-ClC6H4)3) Cycloadduct_int Cyclopentene Intermediate Zwitterion->Cycloadduct_int + Alkene Product Cyclopentene Product Cycloadduct_int->Product Proton Transfer Catalyst_out Phosphine Catalyst Product->Catalyst_out Catalyst Elimination Catalyst_out->Reactants Regeneration

Caption: Catalytic cycle for the phosphine-catalyzed [3+2] cycloaddition.

G cluster_logic Catalyst Selection Logic Desired_Product Desired Cycloadduct Cyclopentene Cyclopentene ([3+2] Product) Desired_Product->Cyclopentene Dihydropyran Dihydropyran ([2+4] Product) Desired_Product->Dihydropyran Phosphine Phosphine Catalyst Cyclopentene->Phosphine Favored by Amine Amine Catalyst Dihydropyran->Amine Favored by

Caption: Decision logic for catalyst selection based on the desired product.

References

Assessing the Recyclability of Tris(4-chlorophenyl)phosphine Catalysts: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The efficiency and cost-effectiveness of catalytic processes are paramount in chemical synthesis, particularly within the pharmaceutical industry. A critical aspect of a catalyst's performance is its recyclability, which directly impacts process sustainability and economics. This guide provides a comparative assessment of the recyclability of palladium catalysts bearing the Tris(4-chlorophenyl)phosphine ligand against common alternative phosphine (B1218219) ligands. The comparison is based on reported experimental data, focusing on heterogenized catalyst systems designed for enhanced recovery and reuse.

Performance Comparison of Phosphine Ligand-Based Catalysts

The recyclability of a palladium catalyst is intrinsically linked to the strategy employed to immobilize the active catalytic species, thereby preventing its leaching into the product stream. Below is a summary of the performance of catalysts based on this compound and other widely used phosphine ligands in the Suzuki-Miyaura cross-coupling reaction, a cornerstone of modern organic synthesis.[1][2]

Catalyst SystemLigandSupport MaterialReactionNo. of CyclesFinal Yield (%)Palladium Leaching
Pd@PNP [3]This compoundPolymer (from tris(4-bromophenyl)amine (B153671) and benzene-1,4-diboronic acid)Suzuki-Miyaura5Good activity retainedNot specified, but solution was inactive after catalyst removal
Pd@PP-3 [4]Diphosphine derivativeMicroporous Organic PolymerSuzuki-Miyaura5>95%Not significant
Dendrimer-Pd [1]Phosphine ligandsDendrimerSuzuki-Miyaura8~96% (4% decrease)Little metal leaching
Pd EnCat™ 30 Triphenylphosphine (encapsulated)PolyureaSuzuki-Miyaura30Activity dropped over cyclesMetal leaching is a known issue with heterogeneous Pd catalysts
ChsB-Pd 3 [5]Chitosan-based ligandChitosanSuzuki-MiyauraNot specifiedHigh conversionNot specified

Note: The data presented is a compilation from different studies and direct comparison should be made with caution due to variations in reaction conditions.

Experimental Protocols

Detailed and reproducible experimental protocols are crucial for the accurate assessment of catalyst recyclability. Below are generalized procedures for catalyst synthesis, recycling, and the analysis of palladium leaching.

Synthesis of a Polymer-Supported Palladium Catalyst (General Procedure)

This protocol is a generalized representation for the synthesis of a polymer-supported palladium catalyst, inspired by the preparation of Pd@PP-3.[6]

  • Polymer Support Synthesis: A mixture of the phosphine-containing monomer (e.g., a diphosphine derivative), a cross-linker (e.g., dimethoxymethane), and other aromatic monomers (e.g., 1,3,5-triphenylbenzene) is subjected to a Friedel-Crafts polymerization reaction catalyzed by a Lewis acid (e.g., FeCl₃). The reaction is typically carried out in an organic solvent at elevated temperatures. After the reaction, the resulting porous organic polymer (POP) is collected by filtration, washed extensively with various solvents to remove unreacted monomers and the catalyst, and dried under vacuum.

  • Palladium Immobilization: The synthesized POP is suspended in a suitable solvent (e.g., dichloromethane). A solution of a palladium precursor, such as palladium(II) acetate, is added to the suspension. The mixture is stirred for an extended period (e.g., 48 hours) to allow for the coordination of the palladium to the phosphine ligands within the polymer matrix. The resulting palladium-loaded polymer (the catalyst) is then filtered, washed with fresh solvent, and dried.

Catalyst Recycling in a Suzuki-Miyaura Coupling Reaction (General Procedure)

The following is a general protocol for testing the recyclability of a heterogeneous palladium catalyst.

  • Initial Reaction: In a reaction vessel, the aryl halide (1.0 mmol), the arylboronic acid (1.2 mmol), a base (e.g., K₂CO₃, 2.0 mmol), and the heterogeneous palladium catalyst (e.g., 1 mol% Pd) are combined in a suitable solvent mixture (e.g., ethanol/water). The reaction mixture is heated to the desired temperature (e.g., 80 °C) and stirred until completion, as monitored by techniques like TLC or GC.

  • Catalyst Recovery: Upon completion of the reaction, the mixture is cooled to room temperature. The solid catalyst is separated from the reaction mixture by filtration or centrifugation. The recovered catalyst is then washed with appropriate solvents (e.g., water and ethanol) to remove any adsorbed products or byproducts and dried.

  • Subsequent Cycles: The recovered catalyst is then used in a new reaction with fresh substrates and reagents under the same conditions as the initial run. This cycle of reaction, recovery, and reuse is repeated for a desired number of times to evaluate the catalyst's stability and performance over multiple runs. The yield of the product is determined for each cycle.

Palladium Leaching Analysis (General Procedure)

Determining the extent of palladium leaching into the product solution is critical for assessing the stability of a heterogeneous catalyst.[3][7]

  • Sample Preparation: After the catalytic reaction and separation of the solid catalyst, a sample of the liquid filtrate (the reaction solution containing the product) is taken for analysis.

  • Digestion (if necessary): For organic solutions, an acid digestion step may be required to break down the organic matrix and bring the palladium into an aqueous solution suitable for analysis. This typically involves treating the sample with strong acids (e.g., aqua regia) at elevated temperatures.[3]

  • Analysis by Inductively Coupled Plasma (ICP): The concentration of palladium in the prepared sample is quantified using Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) or Inductively Coupled Plasma-Optical Emission Spectrometry (ICP-OES).[3] These techniques are highly sensitive and can detect trace amounts of metals.

  • Calculation of Leaching: The amount of leached palladium is calculated as a percentage of the total palladium initially added to the reaction.

Visualizing Catalytic Processes

To better illustrate the concepts discussed, the following diagrams have been generated using the DOT language.

Catalyst_Lifecycle cluster_reaction Catalytic Reaction cluster_separation Separation cluster_recycling Recycling Reaction Reaction Mixture (Substrates + Catalyst) Product_Formation Product Formation Reaction->Product_Formation Catalysis Separation Catalyst-Product Separation Product_Formation->Separation Product_Isolation Product Isolation Separation->Product_Isolation Recovered_Catalyst Recovered Catalyst Separation->Recovered_Catalyst Recycle Catalyst Reuse Recovered_Catalyst->Recycle Recycle->Reaction New Substrates

Caption: General workflow for catalyst recycling.

Recyclability_Comparison cluster_TCPP Immobilization Strategy cluster_Alternatives Immobilization Strategies cluster_Performance Performance Metrics TCPP This compound -based Catalyst TCPP_Support Polymer Support TCPP->TCPP_Support Alternatives Alternative Phosphine Ligand-based Catalysts Alt_Support1 Porous Organic Polymers Alternatives->Alt_Support1 Alt_Support2 Dendrimers Alternatives->Alt_Support2 Alt_Support3 Encapsulation Alternatives->Alt_Support3 Cycles Number of Cycles TCPP_Support->Cycles Yield Yield Retention TCPP_Support->Yield Leaching Metal Leaching TCPP_Support->Leaching Alt_Support1->Cycles Alt_Support1->Yield Alt_Support1->Leaching Alt_Support2->Cycles Alt_Support2->Yield Alt_Support2->Leaching Alt_Support3->Cycles Alt_Support3->Yield Alt_Support3->Leaching

Caption: Comparison of recyclability approaches.

References

A Comparative Guide to Tris(4-chlorophenyl)phosphine Ligands in Chemo- and Regioselective Catalysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of transition-metal catalysis, the meticulous selection of ligands is paramount to controlling the chemo- and regioselectivity of a reaction. Tris(4-chlorophenyl)phosphine has emerged as a valuable phosphine (B1218219) ligand, offering distinct electronic properties that can be leveraged to steer the outcome of various cross-coupling reactions. This guide provides a comparative analysis of this compound against other common phosphine ligands, supported by established principles of ligand effects, a detailed experimental protocol for a representative reaction, and visualizations of the underlying catalytic processes.

Ligand Properties and Their Impact on Catalysis

The efficacy of a phosphine ligand in a catalytic cycle is largely governed by its steric and electronic properties. These are often quantified by the Tolman cone angle (θ), representing the ligand's bulkiness, and the Tolman electronic parameter (TEP), which indicates its electron-donating or -withdrawing nature.

This compound is characterized by the presence of electron-withdrawing chloride substituents on the phenyl rings. This electronic feature distinguishes it from more common triarylphosphines like triphenylphosphine. The chlorine atoms pull electron density away from the phosphorus atom, making the ligand less electron-donating. This property can significantly influence the reactivity and stability of the palladium catalyst throughout the catalytic cycle.[1][2]

Comparison of Phosphine Ligands in a Representative Heck Reaction

The Mizoroki-Heck reaction, a cornerstone of C-C bond formation, serves as an excellent model to illustrate the impact of ligand choice on regioselectivity. The reaction of an aryl halide with an alkene can yield either a linear or a branched product, and the selectivity is heavily influenced by the phosphine ligand.[3]

Below is a qualitative comparison of the expected performance of this compound against other common phosphine ligands in a hypothetical Heck reaction between an aryl halide and a terminal alkene. The predictions are based on established principles of ligand-controlled regioselectivity.

LigandStructureKey CharacteristicsExpected Major ProductRationale
This compound P(C₆H₄-4-Cl)₃Electron-withdrawing, Moderately bulkyLinearThe electron-withdrawing nature of the ligand can favor the neutral pathway in the Heck reaction, where steric factors dominate the migratory insertion step, leading to the formation of the linear product.[3]
Triphenylphosphine (PPh₃) P(C₆H₅)₃Weakly electron-donating, Moderately bulkyMixture of Linear and BranchedOften considered a benchmark, PPh₃ provides a balance of steric and electronic effects, which can result in a mixture of regioisomers depending on the specific substrates and reaction conditions.
Tri(o-tolyl)phosphine (P(o-tol)₃) P(C₆H₄-2-CH₃)₃Electron-donating, BulkyBranchedThe increased steric bulk can favor the formation of the branched product, particularly in reactions proceeding through a cationic pathway. The electron-donating methyl groups also influence the electronic environment of the catalyst.
Tricyclohexylphosphine (PCy₃) P(C₆H₁₁)₃Strongly electron-donating, Very bulkyBranchedThe combination of strong electron-donating character and significant steric hindrance typically promotes the formation of the branched isomer in Heck reactions.

Experimental Protocol: Palladium-Catalyzed Heck Reaction

This section provides a detailed methodology for a representative Heck reaction using a palladium catalyst with this compound as the ligand.

1. Catalyst Preparation: Dichloro[bis(this compound)]palladium(II)

  • Materials: Palladium(II) chloride (PdCl₂), this compound, Acetonitrile (B52724) (anhydrous).

  • Procedure:

    • In a flame-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), dissolve palladium(II) chloride (1 mmol) in anhydrous acetonitrile (20 mL).

    • In a separate flask, dissolve this compound (2.2 mmol) in anhydrous acetonitrile (10 mL).

    • Slowly add the phosphine solution to the palladium chloride solution with continuous stirring.

    • Stir the reaction mixture at room temperature for 4 hours.

    • The resulting precipitate, the desired palladium complex, is collected by filtration, washed with cold acetonitrile, and dried under vacuum.

2. Heck Reaction: Arylation of Styrene (B11656) with 4-Bromoacetophenone

  • Materials: 4-Bromoacetophenone, Styrene, Dichloro[bis(this compound)]palladium(II) catalyst, Triethylamine (B128534) (Et₃N), N,N-Dimethylformamide (DMF, anhydrous).

  • Procedure:

    • To a Schlenk tube, add 4-bromoacetophenone (1.0 mmol), the palladium catalyst (0.01 mmol, 1 mol%), and a magnetic stir bar.

    • Evacuate and backfill the tube with an inert gas three times.

    • Add anhydrous DMF (5 mL) and triethylamine (1.5 mmol) via syringe.

    • Add styrene (1.2 mmol) via syringe and place the reaction vessel in a preheated oil bath at 100 °C.

    • Stir the reaction mixture for 12-24 hours, monitoring the progress by TLC or GC analysis.

    • Upon completion, cool the reaction to room temperature and quench with water (10 mL).

    • Extract the aqueous layer with ethyl acetate (B1210297) (3 x 15 mL).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica (B1680970) gel to obtain the desired arylated alkene.[4][5]

Visualizing the Catalytic Process

Catalytic Cycle of the Heck Reaction

The following diagram illustrates the generally accepted catalytic cycle for the Mizoroki-Heck reaction. The phosphine ligand plays a crucial role in each step, influencing the stability of the intermediates and the rates of the elementary steps.[6][7][8]

Heck_Cycle Pd(0)L2 Pd(0)L₂ Oxidative_Addition Oxidative Addition Pd(0)L2->Oxidative_Addition R-X Pd(II)_Complex R-Pd(II)L₂-X Oxidative_Addition->Pd(II)_Complex Alkene_Coordination Alkene Coordination Pd(II)_Complex->Alkene_Coordination Alkene Pi_Complex R-Pd(II)L₂(alkene)-X Alkene_Coordination->Pi_Complex Migratory_Insertion Migratory Insertion Pi_Complex->Migratory_Insertion Sigma_Complex R-alkene-Pd(II)L₂-X Migratory_Insertion->Sigma_Complex Beta_Hydride_Elimination β-Hydride Elimination Sigma_Complex->Beta_Hydride_Elimination Product_Release Product Release Beta_Hydride_Elimination->Product_Release Product Pd(II)_Hydride H-Pd(II)L₂-X Product_Release->Pd(II)_Hydride Reductive_Elimination Reductive Elimination Pd(II)_Hydride->Reductive_Elimination Base Reductive_Elimination->Pd(0)L2 - HBX

Caption: Generalized catalytic cycle for the Mizoroki-Heck reaction.

Ligand Selection Workflow for Regiocontrol

The choice of phosphine ligand can be guided by the desired regiochemical outcome. This workflow provides a simplified decision-making process for ligand selection in a Heck-type reaction.

Ligand_Selection start Desired Regioselectivity? linear Linear Product start->linear branched Branched Product start->branched electron_withdrawing Consider Electron-Withdrawing Ligands (e.g., this compound) linear->electron_withdrawing Yes electron_donating Consider Electron-Donating & Bulky Ligands (e.g., PCy₃, P(o-tol)₃) branched->electron_donating Yes end Optimize Reaction Conditions electron_withdrawing->end electron_donating->end

Caption: A simplified workflow for phosphine ligand selection.

By understanding the interplay of steric and electronic effects, researchers can strategically employ ligands like this compound to achieve high levels of chemo- and regioselectivity in a variety of important chemical transformations. This guide serves as a foundational resource for navigating these choices and designing more efficient and selective catalytic systems.

References

A Head-to-Head Battle: GC-MS vs. HPLC for Quantitative Analysis of Reaction Products

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise quantification of reaction products is paramount to ensuring the efficacy, safety, and quality of synthesized compounds. Two analytical titans dominate this landscape: Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC). This comprehensive guide provides an objective comparison of their performance in the quantitative analysis of reaction products, supported by experimental data and detailed methodologies, to empower you in selecting the optimal technique for your analytical needs.

At a Glance: Key Differences and Considerations

Both GC-MS and HPLC are powerful separation techniques, but their fundamental principles dictate their suitability for different types of analytes. GC-MS is the go-to method for volatile and thermally stable compounds that can be readily vaporized. In contrast, HPLC excels in the analysis of non-volatile, polar, and thermally labile molecules, making it a workhorse in the pharmaceutical industry.[1][2][3][4] The choice between these two techniques hinges on the physicochemical properties of the reaction products and impurities.

Deep Dive: A Comparative Analysis

To illustrate the practical differences in performance, this guide presents a comparative overview of key quantitative parameters for both GC-MS and HPLC.

FeatureGas Chromatography-Mass Spectrometry (GC-MS)High-Performance Liquid Chromatography (HPLC)
Principle Separates volatile compounds in a gaseous mobile phase based on their boiling points and interaction with a stationary phase, followed by mass-based detection and quantification.[2]Separates compounds in a liquid mobile phase based on their polarity and interaction with a solid stationary phase, followed by detection (commonly UV-Vis) and quantification.[3]
Analyte Suitability Volatile and thermally stable organic compounds.[1][2]Non-volatile, polar, and thermally unstable compounds, including large biomolecules.[1][2]
Sensitivity Generally offers higher sensitivity, especially for volatile compounds, capable of detecting trace levels of impurities.[1]Sensitivity is detector-dependent but is highly effective for a wide range of non-volatile and polar analytes.[1]
Selectivity High selectivity is achieved through mass spectrometric detection, allowing for the identification of unknown compounds through their mass spectra.Selectivity is determined by the choice of stationary and mobile phases. Can be highly selective for complex mixtures.
Sample Preparation Often requires derivatization for polar or non-volatile compounds to increase volatility. Can be more complex.Typically involves simple dissolution of the sample in a suitable solvent.
Analysis Time Can offer faster analysis times for simple mixtures of volatile compounds.Run times can be longer, particularly for complex samples requiring gradient elution.
Cost Instrumentation can be more expensive, though operational costs may be lower due to less solvent consumption.Initial instrument cost may be lower, but solvent consumption can lead to higher operational costs.

Quantitative Performance Data: A Closer Look

The following tables summarize typical validation data for the quantitative analysis of specific compounds, showcasing the performance of each technique.

Table 1: Quantitative GC-MS Analysis of Lidocaine

Validation ParameterResult
Linearity Range50 - 5000 ng/mL
Correlation Coefficient (r²)> 0.999
Lower Limit of Quantitation (LLOQ)50 ng/mL[5]
Intraday Precision (%CV)< 15% at LLOQ, < 12% at other concentrations[5]
Interday Precision (%CV)< 15% at LLOQ, < 12% at other concentrations[5]
Accuracy (% Error)< 9%[5]
Mean Absolute Recovery80.42% - 93.9%[5]

Table 2: Quantitative HPLC Analysis of Lidocaine

Validation ParameterResult
Linearity Range1.25 - 25 µg/mL[6]
Correlation Coefficient (r²)> 0.9996[6]
Limit of Quantification (LOQ)0.25 µg/mL[6]
Intraday Precision (%CV)< 3.5%[6]
Interday Precision (%CV)< 3.5%[6]
AccuracyWithin acceptable limits (not explicitly quantified in the source)
RecoveryNot explicitly stated

Table 3: Quantitative GC-MS Analysis of Caffeine in Urine

Validation ParameterResult
Linearity Range25 - 100 ng/mL
Correlation Coefficient (R²)0.9988[7]
Limit of Detection (LOD)3.3 ng/mL[7]
Limit of Quantification (LOQ)10.9 ng/mL[7]
Precision (%CV)< 16%[7]
RecoveryDeviated less than ±10%[7]

Table 4: Quantitative HPLC Analysis of Caffeine in Plasma

Validation ParameterResult
Linearity Range0.1 - 40 µg/mL[8]
Correlation CoefficientNot explicitly stated, but method was validated
Intraday Accuracy96.5% - 105.2%[8]
Interday Accuracy97.1% - 106.2%[8]
Precision (%CV)< 10%[8]
Mean Analytical Recovery92% - 102%[8]

Experimental Protocols: A Step-by-Step Guide

Detailed and validated experimental protocols are crucial for obtaining reliable quantitative data. Below are representative methodologies for GC-MS and HPLC analysis.

GC-MS Protocol for the Quantitative Analysis of an Esterification Reaction

This protocol outlines a general procedure for monitoring the progress of an esterification reaction and quantifying the resulting ester product.

  • Sample Preparation:

    • At designated time points, withdraw an aliquot (e.g., 100 µL) from the reaction mixture.

    • Quench the reaction by adding the aliquot to a vial containing a suitable solvent (e.g., ethyl acetate) and an internal standard (e.g., dodecane).

    • Vortex the sample to ensure homogeneity.

    • If necessary, perform a liquid-liquid extraction to isolate the analytes of interest.

    • Dry the organic layer over anhydrous sodium sulfate (B86663) and transfer to a GC vial.

  • GC-MS Instrumentation and Conditions:

    • Gas Chromatograph: Agilent 7890B or equivalent.

    • Mass Spectrometer: Agilent 5977A or equivalent.

    • Column: HP-5MS (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.

    • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

    • Injector Temperature: 250°C.

    • Oven Temperature Program: Initial temperature of 50°C, hold for 2 minutes, ramp at 10°C/min to 250°C, and hold for 5 minutes.

    • MS Ion Source Temperature: 230°C.

    • MS Quadrupole Temperature: 150°C.

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Acquisition Mode: Selected Ion Monitoring (SIM) for target analytes and full scan for unknown impurity identification.

  • Data Analysis and Quantification:

    • Generate a calibration curve by analyzing standard solutions of the ester product and the internal standard at various concentrations.

    • Plot the ratio of the peak area of the analyte to the peak area of the internal standard against the concentration of the analyte.

    • Determine the concentration of the ester in the reaction samples by interpolating their peak area ratios on the calibration curve.

HPLC Protocol for the Quantitative Analysis of an Active Pharmaceutical Ingredient (API) and its Impurities

This protocol provides a general framework for the analysis of a non-volatile API and its related impurities in a reaction mixture.

  • Sample Preparation:

    • Accurately weigh a portion of the reaction mixture and dissolve it in a suitable diluent (e.g., a mixture of water and acetonitrile) to a known concentration.

    • Filter the sample solution through a 0.45 µm syringe filter into an HPLC vial.

  • HPLC Instrumentation and Conditions:

    • HPLC System: Agilent 1260 Infinity II or equivalent, equipped with a quaternary pump, autosampler, column compartment, and a diode-array detector (DAD).

    • Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

    • Mobile Phase A: 0.1% Trifluoroacetic acid in water.

    • Mobile Phase B: 0.1% Trifluoroacetic acid in acetonitrile.

    • Gradient Program: A typical gradient might start with a low percentage of Mobile Phase B, gradually increasing to elute more retained compounds. For example: 0-5 min, 10% B; 5-25 min, 10-90% B; 25-30 min, 90% B; 30-31 min, 90-10% B; 31-35 min, 10% B.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30°C.

    • Detection Wavelength: Monitored at a wavelength where the API and its impurities show significant absorbance (e.g., 254 nm).

  • Data Analysis and Quantification:

    • Prepare a calibration curve using standard solutions of the API and known impurities.

    • Plot the peak area against the concentration for each analyte.

    • Quantify the API and impurities in the sample by comparing their peak areas to the respective calibration curves. The area normalization method can also be used to estimate the relative amounts of each component.

Visualizing the Workflow

To better understand the experimental processes, the following diagrams illustrate the typical workflows for quantitative analysis using GC-MS and HPLC.

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Reaction_Mixture Reaction Mixture Aliquot Quenching Quenching & Internal Standard Addition Reaction_Mixture->Quenching Extraction Liquid-Liquid Extraction (Optional) Quenching->Extraction Drying Drying & Transfer to GC Vial Extraction->Drying Injection Injection into GC Drying->Injection Separation Chromatographic Separation Injection->Separation Ionization Ionization & Fragmentation Separation->Ionization Detection Mass Detection (MS) Ionization->Detection Chromatogram Chromatogram & Mass Spectra Detection->Chromatogram Integration Peak Integration Chromatogram->Integration Calibration Calibration Curve Integration->Calibration Quantification Quantification Calibration->Quantification

Caption: Workflow for quantitative analysis using GC-MS.

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing Reaction_Mixture Reaction Mixture Dissolution Dissolution in Diluent Reaction_Mixture->Dissolution Filtration Filtration Dissolution->Filtration Injection Injection into HPLC Filtration->Injection Separation Chromatographic Separation Injection->Separation Detection UV-Vis Detection Separation->Detection Chromatogram Chromatogram Detection->Chromatogram Integration Peak Integration Chromatogram->Integration Calibration Calibration Curve Integration->Calibration Quantification Quantification Calibration->Quantification

References

Unraveling Reaction Pathways: A Comparative Guide to Isotopic Labeling Studies

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, a deep understanding of reaction mechanisms is fundamental to controlling chemical transformations and pioneering new therapeutic agents. Isotopic labeling has emerged as a powerful and definitive tool, offering unparalleled insights into the intricate dance of atoms during a chemical reaction. By strategically substituting an atom with its heavier isotope, researchers can trace its journey, thereby elucidating reaction pathways, identifying rate-determining steps, and characterizing transient intermediates.

This guide provides a comprehensive comparison of isotopic labeling strategies, supported by experimental data, to illuminate their application in deciphering reaction mechanisms. We will delve into the quantitative data derived from these studies, present detailed experimental protocols for key reactions, and visualize the underlying principles and workflows.

Comparing the Tools: A Look at Different Isotopes and Detection Methods

The choice of isotope and the method of detection are critical considerations in designing an isotopic labeling study. Stable isotopes such as deuterium (B1214612) (²H), carbon-13 (¹³C), nitrogen-15 (B135050) (¹⁵N), and oxygen-18 (¹⁸O) are most commonly employed due to their safety and the powerful analytical techniques available for their detection.

IsotopeNatural Abundance (%)Key Applications in Mechanism StudiesPrimary Detection Method(s)
²H (Deuterium) 0.015Probing C-H bond cleavage (Kinetic Isotope Effect), tracing hydrogen transfer pathways.Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS)
¹³C 1.1Tracing carbon backbones in rearrangements, identifying bond formation/cleavage.¹³C NMR Spectroscopy, MS
¹⁵N 0.37Elucidating mechanisms in reactions involving nitrogen-containing functional groups.¹⁵N NMR Spectroscopy, MS
¹⁸O 0.20Investigating reaction mechanisms of esters, ethers, and alcohols; studying enzymatic reactions.MS, Infrared (IR) Spectroscopy

Table 1: Comparison of Commonly Used Stable Isotopes in Reaction Mechanism Studies. This table summarizes the key characteristics and applications of the most frequently used stable isotopes.

The primary analytical techniques for detecting these isotopic labels are Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). NMR provides detailed structural information, allowing for the precise localization of the isotope within the product molecule. MS, on the other hand, detects the change in mass due to the isotopic substitution, which is particularly useful for quantifying the extent of labeling and for analyzing reaction kinetics.

The Kinetic Isotope Effect: A Quantitative Probe of Reaction Mechanisms

A cornerstone of isotopic labeling studies is the Kinetic Isotope Effect (KIE), defined as the ratio of the rate constant of a reaction with a lighter isotope (k_light) to the rate constant of the same reaction with a heavier isotope (k_heavy).

KIE = k_light / k_heavy

A significant primary KIE (typically > 1.5 for H/D substitution) indicates that the bond to the isotopically labeled atom is broken or formed in the rate-determining step of the reaction. Secondary KIEs, where the isotopic substitution is at a position not directly involved in bond breaking or formation, can provide information about changes in hybridization or the steric environment of the transition state.

Comparative Kinetic Isotope Effect Data for Common Reaction Mechanisms

The magnitude of the KIE can serve as a diagnostic tool to distinguish between different reaction mechanisms. The following table presents typical KIE values for several common organic reaction mechanisms.

Reaction TypeIsotopic SubstitutionTypical kH/kDMechanistic Implication
SN1 Solvolysis α-deuterium~1.1-1.2Loosening of the C-X bond in the rate-determining step.
β-deuterium~1.1-1.3Hyperconjugative stabilization of the carbocation intermediate.
SN2 Substitution α-deuterium0.95-1.05Little to no C-H bond breaking in the transition state.
NucleophileVariesCan indicate the degree of bond formation in the transition state.
E2 Elimination β-deuterium2-8C-H bond breaking is part of the rate-determining step.
E1 Elimination β-deuterium~1.0-1.5C-H bond breaking occurs after the rate-determining step.
Electrophilic Addition to Alkenes Deuterium on alkene~1.0C-H bonds are not broken in the rate-determining step.
Claisen Rearrangement Allylic ¹³C~1.04Indicates C-C bond formation is part of the rate-determining step.

Table 2: Representative Kinetic Isotope Effects for Various Reaction Mechanisms. This table provides a comparative overview of expected KIE values, which can aid in the initial assessment of a reaction mechanism.

Visualizing the Process: Workflows and Logic

To effectively utilize isotopic labeling, a systematic experimental approach is crucial. The following diagrams, generated using the DOT language, illustrate a general experimental workflow and the logical framework for interpreting the results.

G cluster_workflow Experimental Workflow for an Isotopic Labeling Study A Hypothesize Reaction Mechanism(s) B Select Appropriate Isotope and Labeling Position A->B C Synthesize Isotopically Labeled Reactant B->C D Perform Reaction with Labeled and Unlabeled Reactants C->D E Isolate and Purify Product(s) D->E G Determine Kinetic Isotope Effect (KIE) D->G F Analyze Isotopic Distribution in Product(s) (NMR, MS) E->F H Compare Experimental Results with Predictions F->H G->H I Elucidate or Refine Reaction Mechanism H->I

Caption: A generalized workflow for conducting an isotopic labeling study to investigate a reaction mechanism.

G cluster_logic Logical Framework for Isotopic Labeling in Mechanism Elucidation Start Isotopic Labeling Experiment PathA Trace Label Position in Product Start->PathA PathB Measure Kinetic Isotope Effect (KIE) Start->PathB ResultA1 Label in Predicted Position PathA->ResultA1 ResultA2 Label in Unexpected Position (Scrambling) PathA->ResultA2 ResultB1 Significant KIE (kH/kD > 1.5) PathB->ResultB1 ResultB2 Insignificant KIE (kH/kD ≈ 1) PathB->ResultB2 ConclusionA1 Supports Hypothesized Pathway ResultA1->ConclusionA1 ConclusionA2 Suggests Intermediate or Alternative Pathway ResultA2->ConclusionA2 ConclusionB1 Bond to Isotope is Broken in Rate-Determining Step ResultB1->ConclusionB1 ConclusionB2 Bond to Isotope is Not Broken in Rate-Determining Step ResultB2->ConclusionB2

A Comparative Guide to the Use of Tris(4--chlorophenyl)phosphine in Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of synthetic chemistry, particularly in the realm of cross-coupling reactions, the choice of phosphine (B1218219) ligand is a critical parameter that can significantly influence reaction efficiency, catalyst stability, and overall cost-effectiveness. This guide provides a comprehensive cost-benefit analysis of using Tris(4-chlorophenyl)phosphine, an electron-deficient triarylphosphine ligand, in various synthetic applications. We present a comparative overview with alternative phosphine ligands, supported by available experimental data and detailed protocols to assist researchers in making informed decisions for their synthetic strategies.

Performance and Cost: A Comparative Overview

This compound's utility stems from its distinct electronic properties. The presence of three electron-withdrawing chlorine atoms on the phenyl rings decreases the electron density on the phosphorus atom. This characteristic can influence the catalytic cycle of transition metal-catalyzed reactions in several ways, including promoting reductive elimination and potentially enhancing catalyst stability. However, its performance must be weighed against its cost and the efficacy of other widely used phosphine ligands.

Table 1: Cost Comparison of Selected Phosphine Ligands

LigandSupplierQuantityPrice (USD)Price per Gram (USD)Price per Mole (USD)
This compound Sigma-Aldrich1 g$75.75[1]$75.75~$27.70
IndiaMART50 kg~
58,800(@963/kg,58,800 (@ ₹963/kg, ~58,800(@₹963/kg,
11.76/kg)[2]
~$0.012~$0.004
Triphenylphosphine (B44618) Sigma-Aldrich1 kg$227.00[3]$0.23~$0.06
Carl ROTH1 kg~$185.00 (€169.00)[4]~$0.19~$0.05
XPhos Sigma-Aldrich1 g$101.00[2]$101.00~$48.15
SPhos Sigma-Aldrich1 g(Not directly available for 1g)--
Aphos ChemicalBook1 g$82.60[2]$82.60~$28.98

Note: Prices are subject to change and may vary between suppliers and based on purity. The price per mole is calculated based on the listed price per gram and the molar mass of the compound.

As illustrated in the table, this compound is significantly more expensive than the common and versatile triphenylphosphine when purchased in small quantities from laboratory suppliers. However, for bulk industrial applications, the price can decrease dramatically. Its cost is comparable to some specialized Buchwald-type ligands like Aphos on a per-gram basis for small quantities.

Performance in Key Synthetic Reactions

The true value of a ligand is determined by its performance in chemical reactions. Below, we examine the application of this compound in key cross-coupling reactions.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a cornerstone of C-C bond formation. The electronic nature of the phosphine ligand can play a crucial role, particularly in the activation of less reactive aryl chlorides. While direct comparative studies are limited, the use of this compound has been documented.

Table 2: Performance Data in Suzuki-Miyaura Coupling

LigandCatalyst SystemSubstratesReaction ConditionsYield (%)Reference
This compoundPd₂(dba)₃Tris(4-bromophenyl)amine + Benzene-1,4-diboronic acidK₂CO₃, DMF, 150 °C, 24 hNot explicitly stated for a small molecule product; used in polymer synthesis.[5]
TriphenylphosphinePd(PPh₃)₄Aryl Bromides + Arylboronic AcidsVariesGenerally good to excellent for aryl bromides.General Knowledge
Buchwald Ligands (e.g., SPhos)Pd(OAc)₂Aryl/Heteroaryl Halides + Aryl/Heteroaryl/Vinylboronic AcidsRoom temperature for aryl chlorides possible.Very good to excellent.[6][6]

Experimental Protocol: Suzuki-Miyaura Reaction for Polymer Synthesis

The following protocol describes the synthesis of a palladium-containing polymer where this compound is used as a ligand.

Materials:

  • Tris(4-bromophenyl)amine (1.0 mmol)

  • Benzene-1,4-diboronic acid (2.1 mmol)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.05 mmol)

  • This compound (0.4 mmol)

  • Potassium carbonate (K₂CO₃) (3.0 mmol)

  • N,N-Dimethylformamide (DMF) (30 mL)

Procedure:

  • To a Schlenk tube under an argon atmosphere, add Tris(4-bromophenyl)amine, benzene-1,4-diboronic acid, Pd₂(dba)₃, this compound, and K₂CO₃.[5]

  • Add 30 mL of DMF to the Schlenk tube.[5]

  • Heat the reaction mixture to 150 °C in an oil bath with stirring for 24 hours.[5]

  • After cooling to room temperature, the precipitated yellow powder is collected by centrifugation.[5]

  • The solid is washed with water and DMF three times, then dried under vacuum.[5]

This protocol demonstrates the stability and utility of this compound under high-temperature conditions.

Heck Reaction

The Heck reaction is another fundamental C-C bond-forming reaction. The use of electron-deficient phosphine ligands can be advantageous, particularly with electron-rich olefins. While specific comparative data for this compound is scarce in readily available literature, its suitability for Heck reactions is noted by suppliers.

Experimental Protocol: General Procedure for Phosphine-Free Heck Reaction (for comparison)

As a baseline for comparison, a phosphine-free protocol is provided, which can be adapted to investigate the effect of adding this compound.

Materials:

  • Aryl halide (e.g., Iodobenzene, 1 mmol)

  • Olefin (e.g., Eugenol, 1 mmol)

  • Potassium carbonate (K₂CO₃) (2 mmol)

  • Palladium catalyst (e.g., Pd(OAc)₂, 1 x 10⁻⁵ mol)

  • N,N-Dimethylformamide (DMF) (5 mL)

Procedure:

  • In a reaction vessel, combine the aryl halide, olefin, potassium carbonate, and palladium catalyst in DMF.[3]

  • Heat the mixture at a specified temperature (e.g., 100 °C) for a designated time (e.g., 1-3 hours).[3]

  • Monitor the reaction progress by a suitable analytical technique (e.g., GC or TLC).

  • Upon completion, the reaction is worked up by standard procedures to isolate the product.

To evaluate this compound, it would be added to this reaction mixture, typically in a 1:1 or 2:1 ligand-to-palladium ratio, and the results (yield, reaction time) would be compared to the phosphine-free reaction and to reactions with other phosphine ligands like triphenylphosphine.

Catalytic Cycles and Experimental Workflows

To visualize the role of the phosphine ligand in these catalytic processes, the following diagrams are provided.

Suzuki_Miyaura_Cycle Pd(0)L2 Pd(0)L2 Ar-Pd(II)-X(L)2 Ar-Pd(II)-X(L)2 Pd(0)L2->Ar-Pd(II)-X(L)2 Oxidative Addition (Ar-X) Ar-Pd(II)-OR'(L)2 Ar-Pd(II)-OR'(L)2 Ar-Pd(II)-X(L)2->Ar-Pd(II)-OR'(L)2 Ligand Exchange (Base, -OR') Ar-Pd(II)-Ar'(L)2 Ar-Pd(II)-Ar'(L)2 Ar-Pd(II)-OR'(L)2->Ar-Pd(II)-Ar'(L)2 Transmetalation (Ar'-B(OR)2) Ar-Pd(II)-Ar'(L)2->Pd(0)L2 Reductive Elimination (Ar-Ar')

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

The electron-deficient nature of this compound (L) can influence the rates of the oxidative addition and, particularly, the reductive elimination steps.

Heck_Cycle Pd(0)L2 Pd(0)L2 Ar-Pd(II)-X(L)2 Ar-Pd(II)-X(L)2 Pd(0)L2->Ar-Pd(II)-X(L)2 Oxidative Addition (Ar-X) Olefin_Complex Ar-Pd(II)-X(L)(Olefin) Ar-Pd(II)-X(L)2->Olefin_Complex Olefin Coordination Insertion_Product R-Pd(II)-X(L) Olefin_Complex->Insertion_Product Migratory Insertion Hydrido_Complex H-Pd(II)-X(L)2 Insertion_Product->Hydrido_Complex β-Hydride Elimination Hydrido_Complex->Pd(0)L2 Reductive Elimination (Base)

Caption: Catalytic cycle of the Heck reaction.

Logical Workflow for Ligand Selection

The decision to use a specific phosphine ligand should be based on a systematic evaluation of cost and performance.

Ligand_Selection_Workflow A Define Reaction (Substrates, Desired Outcome) B Initial Ligand Screening (e.g., TPP, T(4-ClPh)P, Buchwald type) A->B C Evaluate Performance (Yield, Time, Catalyst Loading) B->C D Cost Analysis (Ligand, Catalyst, Solvent, Energy) C->D E Select Optimal Ligand D->E

References

Safety Operating Guide

Safe Disposal of Tris(4-chlorophenyl)phosphine: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides essential, step-by-step instructions for the safe handling and proper disposal of Tris(4-chlorophenyl)phosphine (CAS No. 1159-54-2). Adherence to these procedures is critical for ensuring laboratory safety, protecting the environment, and maintaining regulatory compliance. This information is intended for researchers, scientists, and professionals in drug development and other laboratory settings.

Immediate Safety and Handling

Before beginning any disposal procedures, it is imperative to work in a well-ventilated area, preferably within a certified chemical fume hood, to minimize inhalation exposure.[1][2] Always wear appropriate Personal Protective Equipment (PPE).

Required Personal Protective Equipment (PPE):

  • Eye Protection: Chemical safety goggles or a face shield.[1]

  • Hand Protection: Chemically resistant gloves, such as nitrile or neoprene.

  • Body Protection: A standard laboratory coat.[1]

  • Respiratory Protection: If there is a risk of generating dust, use a NIOSH-approved N95 dust mask or a respirator with appropriate particulate filters.[3]

Waste Characterization and Storage

This compound is a solid, crystalline powder.[4] It should be managed as a hazardous waste. Store waste containers in a designated, secure satellite accumulation area away from incompatible materials, particularly strong oxidizing agents.[1]

Step-by-Step Disposal Protocol

The primary method for the disposal of this compound is to package it securely as hazardous waste for collection by a licensed environmental services company. The final and recommended disposal method for chlorinated organophosphorus compounds is high-temperature incineration.

1. Container Selection and Preparation:

  • Select a robust, leak-proof waste container made of a compatible material such as High-Density Polyethylene (HDPE) or Polypropylene (PP).[2][3][5][6][7][8][9][10] The original product container is often a suitable choice if it is in good condition.
  • Ensure the container has a secure, screw-top lid.
  • Place the container in a secondary containment bin to mitigate potential spills.

2. Packaging of Solid Waste:

  • Carefully transfer the solid this compound waste into the prepared hazardous waste container. Use a scoop or spatula to avoid generating dust.
  • Contaminated disposable materials (e.g., gloves, weigh boats, wipes) should be placed in the same solid waste container.[11]

3. Packaging of Liquid Waste (Rinsate):

  • Empty containers that held this compound must be managed as hazardous waste. To render a container "empty" for non-hazardous disposal, it must be triple-rinsed with a suitable solvent (e.g., toluene (B28343) or xylene).[12]
  • Crucially, this rinsate is considered hazardous waste and must be collected in a separate, compatible liquid waste container (e.g., an HDPE or glass bottle).[8][12] Never pour the rinsate down the drain.[8]

4. Sealing and Labeling:

  • Once the waste is packaged, securely seal the container lid.
  • Affix a completed hazardous waste label to the outside of the container. The label must include:
  • The words "Hazardous Waste."
  • Full Chemical Name: "Waste this compound".
  • Composition and approximate concentration of contents.
  • Accumulation Start Date (the date the first piece of waste was added).
  • Relevant Hazard Pictograms (e.g., Toxic, Environmental Hazard).

5. Arranging for Disposal:

  • Contact your institution's Environmental Health and Safety (EHS) office or a certified hazardous waste disposal contractor to schedule a pickup.
  • Provide a full description of the waste as indicated on the label.

Quantitative Data Summary

ParameterSpecificationNotes and References
Hazard Class Eye Irrit. 2, Skin Irrit. 2, STOT SE 3Causes serious eye irritation, skin irritation, and may cause respiratory irritation.[3][7]
Container Material High-Density Polyethylene (HDPE), Polypropylene (PP)These plastics show acceptable resistance for waste collection purposes. Avoid prolonged contact with pure chlorinated solvents.[1][2][3][13][5][6][9][10]
Incompatible Materials Strong Oxidizing AgentsStore waste separately from strong oxidants to prevent dangerous reactions.[1]
Final Disposal Method High-Temperature IncinerationPreferred method for the complete destruction of chlorinated organic materials.[2]
DOT Shipping Classification Tentative assignment required by shipperFor transport, waste must be assigned a tentative Proper Shipping Name, Hazard Class, UN ID, and Packing Group based on shipper's knowledge. The word "Sample" may need to be added if the exact composition is unknown.[14][15]

Disposal Workflow Visualization

The following diagram illustrates the logical steps for the proper disposal of this compound from the laboratory.

DisposalWorkflow cluster_prep Phase 1: Preparation & Safety cluster_packaging Phase 2: Waste Segregation & Packaging cluster_labeling Phase 3: Labeling & Storage cluster_disposal Phase 4: Final Disposal PPE Wear Appropriate PPE (Goggles, Gloves, Lab Coat) FumeHood Work Inside a Chemical Fume Hood SelectContainer Select Compatible Container (e.g., HDPE, PP) FumeHood->SelectContainer PackageSolid Transfer Solid Waste & Contaminated Debris SelectContainer->PackageSolid PackageLiquid Collect Solvent Rinsate in a Separate Container SelectContainer->PackageLiquid Seal Securely Seal Container(s) PackageSolid->Seal PackageLiquid->Seal ApplyLabel Apply Completed Hazardous Waste Label Seal->ApplyLabel Store Store in Designated Area with Secondary Containment ApplyLabel->Store ContactEHS Contact EHS or Certified Waste Disposal Vendor Store->ContactEHS ArrangePickup Schedule Waste Pickup ContactEHS->ArrangePickup FinalDisposal Final Disposal via High-Temperature Incineration ArrangePickup->FinalDisposal

Caption: A workflow diagram illustrating the proper disposal procedure for this compound.

References

Essential Safety and Logistics for Handling Tris(4-chlorophenyl)phosphine

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring safe handling and disposal of chemicals is paramount. This document provides immediate, essential safety and logistical information for Tris(4-chlorophenyl)phosphine, including operational and disposal plans.

Hazard Identification and Classification

This compound is classified as a hazardous chemical.[1][2] It is crucial to understand its primary hazards to ensure appropriate safety measures are implemented.

Signal Word: Warning[3]

Hazard Statements:

  • Causes skin irritation.[1][2][4]

  • Causes serious eye irritation.[1][2][4]

  • May cause respiratory irritation.[1][2][4]

Precautionary Statements:

  • Prevention: Avoid breathing dust. Wash hands, face, and any exposed skin thoroughly after handling. Use only outdoors or in a well-ventilated area. Wear protective gloves, protective clothing, eye protection, and face protection.[1][2][4]

  • Response: Specific first aid measures are detailed in the "First Aid Measures" table below. If skin or eye irritation occurs, seek medical advice.[1]

  • Storage: Store in a well-ventilated place and keep the container tightly closed. The storage area should be locked up.[1][2]

  • Disposal: Dispose of contents and container to an approved waste disposal plant.[1][2][4]

Physical and Chemical Properties
PropertyValue
Appearance Light cream or white to light yellow crystal powder[1][5]
Physical State Powder Solid[1]
Melting Point 96 - 103 °C / 204.8 - 213.8 °F[1][3]
Molecular Formula (ClC₆H₄)₃P
Molecular Weight 365.62[3]
Solubility No information available

Operational Plan: Safe Handling and Storage

A systematic approach to handling and storage is critical to minimize exposure and ensure a safe laboratory environment.

Engineering Controls
  • Ventilation: Use only in a well-ventilated area, such as a chemical fume hood.[1][6]

  • Eyewash Stations and Safety Showers: Ensure that eyewash stations and safety showers are in close proximity to the workstation.[1][2]

Personal Protective Equipment (PPE)
PPE TypeSpecifications
Eye/Face Protection Wear appropriate protective eyeglasses or chemical safety goggles as described by OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[1]
Skin Protection Wear appropriate protective gloves and clothing to prevent skin exposure.[1] Remove and wash contaminated clothing before reuse.[1]
Respiratory Protection A dust mask, such as a type N95 (US), is recommended.[3] No protective equipment is needed under normal use conditions with adequate ventilation.[1]
Handling Procedures
  • Preparation: Before handling, ensure all engineering controls are functioning correctly and the required PPE is available and in good condition.

  • Dispensing: Avoid the formation of dust and aerosols.[6]

  • During Use: Avoid contact with skin, eyes, and clothing.[1] Do not breathe dust or vapors.[1] Do not ingest.[1]

  • After Handling: Wash hands and any exposed skin thoroughly after handling.[1]

Storage Procedures
  • Store in a dry, cool, and well-ventilated place.[1][4]

  • Keep the container tightly closed.[1][4]

  • Store locked up.[1][2]

  • Incompatible Materials: Keep away from strong oxidizing agents.[1]

Emergency and First Aid Procedures

Immediate and appropriate first aid is crucial in the event of exposure.

Exposure RouteFirst Aid Measures
Inhalation Remove the victim to fresh air and keep them at rest in a position comfortable for breathing. If not breathing, give artificial respiration. Immediate medical attention is required.[1]
Skin Contact Wash off immediately with soap and plenty of water while removing all contaminated clothes and shoes. If skin irritation occurs, get medical advice/attention.[1]
Eye Contact Rinse immediately with plenty of water, also under the eyelids, for at least 15 minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.[1]
Ingestion Do not induce vomiting. Never give anything by mouth to an unconscious person. Drink plenty of water. Call a physician or poison control center immediately.[1]

Disposal Plan

Proper disposal of this compound and its containers is essential to prevent environmental contamination and comply with regulations.

  • Waste Classification: This waste is classified as hazardous.[2]

  • Disposal Method: Dispose of the contents and container to an approved waste disposal plant.[1][2][4] All disposal practices must be in accordance with local, state, and federal regulations.

  • Contaminated Packaging: Contaminated packaging should be treated as hazardous waste and disposed of accordingly.[2]

Experimental Workflow and Safety

This compound is primarily used as a ligand in various coupling reactions, such as Suzuki-Miyaura, Heck, and Buchwald-Hartwig cross-coupling reactions. The following diagram illustrates a generalized workflow for handling this chemical in a laboratory setting, emphasizing the integration of safety procedures.

G Safe Handling Workflow for this compound cluster_prep Preparation Phase cluster_handling Handling & Reaction Phase cluster_cleanup Cleanup & Disposal Phase prep_ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat) prep_setup Set Up in Fume Hood prep_ppe->prep_setup prep_materials Gather Materials prep_setup->prep_materials weigh Weigh this compound prep_materials->weigh Proceed to Handling dissolve Dissolve in Solvent weigh->dissolve reaction Add to Reaction Mixture dissolve->reaction decontaminate Decontaminate Glassware reaction->decontaminate Reaction Complete dispose_waste Dispose of Chemical Waste decontaminate->dispose_waste remove_ppe Remove PPE dispose_waste->remove_ppe spill Spill Response exposure First Aid for Exposure

Caption: Generalized workflow for the safe handling of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
Tris(4-chlorophenyl)phosphine
Reactant of Route 2
Tris(4-chlorophenyl)phosphine

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.